Product packaging for Flupirtine hydrochloride(Cat. No.:CAS No. 33400-45-2)

Flupirtine hydrochloride

Número de catálogo: B1194284
Número CAS: 33400-45-2
Peso molecular: 340.78 g/mol
Clave InChI: WBAZQELGBFQHPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Flupirtine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H18ClFN4O2 and its molecular weight is 340.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18ClFN4O2 B1194284 Flupirtine hydrochloride CAS No. 33400-45-2

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

33400-45-2

Fórmula molecular

C15H18ClFN4O2

Peso molecular

340.78 g/mol

Nombre IUPAC

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]-3-pyridinyl]carbamate;hydrochloride

InChI

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H

Clave InChI

WBAZQELGBFQHPE-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl

Otros números CAS

33400-45-2

Sinónimos

D 9998
D-9998
ethyl 2-amino-6-((p-fluorobenzyl)amino)-3-pyridinecarbamate
flupirtin maleate
flupirtine
flupirtine maleate (1:1)
Katadolon

Origen del producto

United States

Foundational & Exploratory

Flupirtine Hydrochloride: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that exhibits a unique multi-target mechanism of action, distinguishing it from traditional pain management therapeutics like NSAIDs and opioids.[1][2] This technical guide provides an in-depth exploration of the core molecular pharmacology of flupirtine hydrochloride. Its primary mode of action is the activation of Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal hyperpolarization and stabilization of the resting membrane potential.[2][3] This foundational effect subsequently produces an indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] Furthermore, flupirtine positively modulates GABA-A receptors, contributing to its overall profile of reduced neuronal excitability.[5][6] This document details these mechanisms, presents quantitative pharmacological data, outlines typical experimental protocols for their investigation, and provides visual representations of the key pathways and workflows.

Primary Mechanism: Selective Neuronal Potassium Channel Opener (SNEPCO)

The principal mechanism underlying flupirtine's therapeutic effects is its function as a Selective Neuronal Potassium Channel Opener (SNEPCO).[3][7] Flupirtine is a pan-agonist of Kv7.2-Kv7.5 channel subtypes, which are responsible for generating the M-current, a critical regulator of neuronal excitability.[8][9]

By binding to and activating these channels, flupirtine facilitates an efflux of potassium ions (K+) from the neuron.[2] This outward flow of positive charge results in hyperpolarization of the neuronal membrane, making it more difficult to reach the threshold required for action potential generation.[2][10] This stabilization of the resting membrane potential effectively dampens neuronal firing, which is a key factor in the transmission of nociceptive signals and in conditions of neuronal hyperexcitability.[3][10]

Signaling Pathway: Kv7 Activation and Neuronal Hyperpolarization

Flupirtine Kv7 Signaling Pathway Flupirtine This compound Kv7 Kv7 (KCNQ) Channel (Subtypes 2-5) Flupirtine->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Opens channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to Analgesia Analgesic & Muscle Relaxant Effects ReducedExcitability->Analgesia Results in

Caption: Flupirtine activates Kv7 channels, leading to K+ efflux and neuronal hyperpolarization.

Secondary Mechanisms of Action

Flupirtine's primary action on Kv7 channels instigates further downstream and parallel effects on other key neurotransmitter systems.

Indirect NMDA Receptor Antagonism

Flupirtine functions as a weak, indirect antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][8] Binding studies have shown that flupirtine does not have a significant affinity for the characterized binding sites on the NMDA receptor complex.[5][11] Instead, the antagonism is primarily a functional consequence of Kv7 channel activation. The resulting membrane hyperpolarization enhances the voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg2+), which are naturally present in the extracellular space.[12] At a hyperpolarized state, the electrostatic attraction for Mg2+ within the channel pore is increased, thus inhibiting ion flux even in the presence of agonists like glutamate (B1630785) and glycine.

Some evidence also suggests a possible interaction with the redox site of the NMDA receptor, but this is considered a much weaker component of its action.[5] The concentrations required for direct NMDA antagonism are significantly higher than those achieved during clinical use, indicating this is not the primary therapeutic mechanism.[12][13]

Positive Allosteric Modulation of GABA-A Receptors

Flupirtine also modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6] It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA.[4] This potentiation of GABA-ergic inhibition contributes to the overall reduction in neuronal excitability.[6]

Studies indicate that flupirtine's effect on GABA-A receptors is subtype-selective, showing a preference for δ-subunit-containing receptors, which are often located extrasynaptically and mediate tonic inhibition.[7][14][15] In dorsal root ganglion (DRG) neurons, flupirtine has been shown to lower the EC50 for GABA-induced currents.[4]

Signaling Pathway: Indirect NMDA Antagonism and GABA-A Modulation

Flupirtine Secondary Mechanisms cluster_0 Indirect NMDA Antagonism cluster_1 GABA-A Receptor Modulation Hyperpolarization Membrane Hyperpolarization (from Kv7 activation) Mg_Block Enhanced Voltage-Dependent Mg2+ Block Hyperpolarization->Mg_Block NMDA_R NMDA Receptor Reduced_Ca Reduced Ca2+ Influx NMDA_R->Reduced_Ca Mg_Block->NMDA_R Inhibits ReducedExcitability Reduced Neuronal Excitability Reduced_Ca->ReducedExcitability Flupirtine Flupirtine GABA_R GABA-A Receptor Flupirtine->GABA_R Positive Allosteric Modulation Increased_Cl Increased Cl- Influx GABA_R->Increased_Cl Enhances GABA GABA GABA->GABA_R Binds Increased_Cl->ReducedExcitability

Caption: Flupirtine's secondary effects: indirect NMDA antagonism and GABA-A receptor modulation.

Quantitative Pharmacological Data

The following tables summarize key quantitative metrics for flupirtine's interaction with its molecular targets.

TargetParameterValueCell System/AssayReference
Kv7 Channels
Kv7.2/7.3EC₅₀3.6 µMHEK293 cells[8]
GABA-A Receptors
Native (DRG Neurons)EC₅₀21 µM (enhancement)Primary culture of rat dorsal root ganglion neurons[4]
Native (Hippocampal)EC₅₀13 µM (enhancement)Primary culture of rat hippocampal neurons[4]
NMDA Receptors
Native (Cortical)IC₅₀182.1 ± 12.1 µMCultured rat superior colliculus neurons[12][13]

DRG: Dorsal Root Ganglion

Experimental Protocols

The characterization of flupirtine's mechanism of action relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recording.

Generalized Whole-Cell Voltage-Clamp Protocol

This protocol provides a framework for studying the effects of flupirtine on ion channels in cultured neurons or heterologous expression systems (e.g., HEK293 or CHO cells).

  • Cell Preparation: Culture cells on glass coverslips. For studies on specific recombinant channels (e.g., Kv7.2/7.3), transfect cells with the appropriate channel subunit DNA 24-48 hours prior to recording.

  • Solution Preparation:

    • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]

    • Internal (Pipette) Solution (in mM): 140 K-gluconate, 9 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, 4 Mg-ATP, 0.3 Tris-GTP. Adjust pH to 7.2 with KOH.[1][16]

  • Recording Procedure:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]

    • Transfer a coverslip with cells to a recording chamber on an inverted microscope and perfuse with external solution.

    • Using a micromanipulator, approach a target cell with the recording pipette while applying positive pressure.

    • Upon contact with the cell membrane, release pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

    • Clamp the membrane potential at a desired holding potential (e.g., -90 mV for Kv7 channels).[1]

  • Data Acquisition and Analysis:

    • For Kv7 Channels: Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV) to elicit channel opening and record the resulting currents.[1] To assess flupirtine's effect, apply the compound via the perfusion system and repeat the voltage protocol. Analyze the shift in the voltage-dependence of activation.

    • For GABA-A Receptors: Hold the cell at -70 mV. Apply GABA at a fixed concentration (e.g., its EC₂₀) to elicit a baseline current. Co-apply flupirtine with GABA to measure the potentiation of the current.[4]

    • For NMDA Receptors: Hold the cell at a depolarized potential (e.g., -40 mV) to relieve Mg2+ block, or use Mg2+-free external solution. Apply NMDA/glycine to evoke a current and assess the inhibitory effect of high concentrations of flupirtine.[13][17]

Experimental Workflow: Patch-Clamp Analysis

Experimental Workflow A Cell Preparation (Culture/Transfection) C Establish Gigaohm Seal on Target Cell A->C B Pipette Preparation (Pulling & Filling) B->C D Rupture Membrane (Whole-Cell Mode) C->D E Set Holding Potential & Record Baseline Activity D->E F Apply Voltage Protocol / Agonist E->F Control G Perfuse with Flupirtine F->G I Data Analysis (Compare Currents) F->I H Re-apply Protocol / Agonist + Flupirtine G->H Experimental H->I

Caption: A typical workflow for a whole-cell patch-clamp experiment studying flupirtine's effects.

Conclusion

The core mechanism of action of this compound is multifaceted, centered on its primary role as a Kv7 potassium channel opener. This action directly reduces neuronal excitability and is the foundation for its secondary effects, namely the indirect functional antagonism of NMDA receptors and the positive allosteric modulation of GABA-A receptors. This unique pharmacological profile, distinct from both opioids and NSAIDs, provides a comprehensive approach to dampening the neuronal hyperexcitability that underlies various pain states. Understanding these detailed molecular interactions is crucial for the rational design of future analgesics and for exploring the therapeutic potential of this class of compounds in other neurological disorders.

References

An In-depth Technical Guide to Flupirtine Hydrochloride: A Kv7 Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that was first synthesized in the 1980s.[1] It is distinguished by its unique mechanism of action, primarily functioning as a selective neuronal potassium channel opener (SNEPCO), specifically targeting the Kv7 channel family.[2] This mode of action sets it apart from traditional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1] Beyond its analgesic properties, flupirtine also exhibits muscle relaxant and neuroprotective effects.[1]

Initially used for a variety of acute and chronic pain conditions, its application was later restricted due to concerns about hepatotoxicity.[2][3] In 2018, marketing authorizations for flupirtine were withdrawn in Europe.[2] Despite its withdrawal from clinical use, flupirtine remains a valuable pharmacological tool for researchers studying Kv7 channels and their role in neuronal excitability and pain pathways. Its distinct mechanism continues to be of interest for the development of new therapeutic agents with improved safety profiles.[4]

This technical guide provides a comprehensive overview of flupirtine hydrochloride, focusing on its core function as a Kv7 channel opener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacological data, experimental protocols, and synthesis.

Chemical and Physical Properties of this compound

Flupirtine is an aminopyridine derivative.[2] The hydrochloride salt is typically used for pharmaceutical formulations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate hydrochloride[2]
Chemical Formula C₁₅H₁₈ClFN₄O₂[2]
Molecular Weight 340.78 g/mol [2]
CAS Number 75507-68-5 (maleate salt)[5]
Appearance Crystals from water[6]
Melting Point 214-215 °C[6]
Solubility Water soluble[1]

Mechanism of Action

Flupirtine's primary mechanism of action is the activation of voltage-gated potassium channels of the Kv7 (KCNQ) family.[4][5] It is considered a pan-Kv7.2–Kv7.5 agonist.[4]

Activation of Kv7 Channels

The activation of Kv7 channels by flupirtine leads to an increase in the M-current, a subthreshold, non-inactivating potassium current.[7] This results in the hyperpolarization of the neuronal membrane, which stabilizes the resting membrane potential and reduces neuronal excitability.[5] By increasing the threshold for action potential firing, flupirtine effectively dampens neuronal activity, which is a key factor in its analgesic effect.[5]

Flupirtine_Kv7_Signaling Flupirtine's Action on Kv7 Channels cluster_neuron Neuron Kv7 Kv7 Channel (KCNQ2-5) K_ion K+ Kv7->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability AP Reduced Action Potential Firing Excitability->AP Analgesia Analgesia AP->Analgesia Flupirtine Flupirtine Flupirtine->Kv7 Activates

Caption: Flupirtine activates Kv7 channels, leading to analgesia.

Indirect NMDA Receptor Antagonism

Flupirtine also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties.[8] This is not due to a direct binding to the NMDA receptor but is a consequence of the Kv7 channel activation.[8] The resulting membrane hyperpolarization enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby reducing calcium influx and excitotoxicity.[8][9]

Flupirtine_NMDA_Modulation Indirect NMDA Receptor Antagonism by Flupirtine cluster_postsynaptic Postsynaptic Terminal Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Leads to NMDAR NMDA Receptor Hyperpolarization->NMDAR Enhances Mg²⁺ block of Mg2_block Enhanced Mg²⁺ Block Ca2_influx Reduced Ca²⁺ Influx Mg2_block->Ca2_influx Results in Neuroprotection Neuroprotection Ca2_influx->Neuroprotection

Caption: Flupirtine indirectly inhibits NMDA receptors.

Modulation of GABAergic Transmission

In addition to its effects on potassium channels and NMDA receptors, flupirtine has been shown to modulate GABAA receptors.[1][10] It enhances GABA-evoked currents, particularly in dorsal root ganglion (DRG) neurons, which are crucial in pain pathways.[10] This potentiation of inhibitory GABAergic neurotransmission contributes to its overall analgesic and muscle relaxant effects.[10]

Pharmacological Data

The following tables summarize key quantitative data on the pharmacological properties of this compound.

Table 2: In Vitro Efficacy of Flupirtine

TargetCell TypeAssayParameterValueReference(s)
Kv7.2/7.3 HEK293 cellsElectrophysiologyEC₅₀3.6 µM[4]
GABAA Receptors Rat DRG neuronsElectrophysiologyEC₅₀ (for enhancement of 3 µM GABA)21 µM[10]
GABAA Receptors Rat hippocampal neuronsElectrophysiologyEC₅₀ (for enhancement of 3 µM GABA)13 µM[10]
NMDA Receptors Cultured rat superior colliculus neuronsElectrophysiologyIC₅₀ (against steady-state responses to 200 µM NMDA)182.1 ± 12.1 µM[8][11]

Table 3: Pharmacokinetic Parameters of Flupirtine in Humans (Single Oral Dose)

ParameterValueReference(s)
Bioavailability ~90% (oral)[3]
Tmax (Time to peak plasma concentration) ~2 hours[12]
Elimination Half-life (t½) 6.5 - 9.6 hours[3][13]
Metabolism Hepatic (to active metabolite D-13223 and p-fluorohippuric acid)[3]
Excretion ~72% in urine, ~18% in feces[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of flupirtine.

Electrophysiological Recording of Kv7 Currents

Objective: To measure the effect of flupirtine on Kv7 channel activity in a cellular model.

Materials:

  • HEK293 cells stably expressing Kv7.2/7.3 channels.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

  • Internal pipette solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Culture HEK293 cells expressing Kv7.2/7.3 channels on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external recording solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +40 mV over 1 second) to elicit Kv7 currents.

  • Record baseline currents in the absence of flupirtine.

  • Perfuse the cell with the external solution containing the desired concentration of flupirtine (e.g., 0.1, 1, 3, 10, 30 µM).

  • After a stable effect is reached, record currents in the presence of flupirtine using the same voltage protocol.

  • Wash out the drug and record the recovery of the current.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., -30 mV) and construct concentration-response curves to determine the EC₅₀.[7]

Electrophysiology_Workflow Workflow for Kv7 Electrophysiology start Start cell_prep Prepare Kv7.2/7.3 expressing HEK293 cells start->cell_prep patch Establish whole-cell patch-clamp cell_prep->patch baseline Record baseline Kv7 currents patch->baseline apply_drug Apply Flupirtine baseline->apply_drug record_drug Record currents in presence of Flupirtine apply_drug->record_drug washout Washout Flupirtine record_drug->washout record_recovery Record recovery currents washout->record_recovery analyze Analyze data and determine EC₅₀ record_recovery->analyze end End analyze->end

Caption: A typical workflow for electrophysiological studies of flupirtine.

Neuroprotection Assay in an Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of flupirtine in an in vivo model of stroke.[14]

Materials:

  • Adult male C57BL/6 mice.

  • This compound solution for injection (e.g., 10 mg/kg in saline).

  • Saline (vehicle control).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for transient middle cerebral artery occlusion (tMCAO).

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct staining.

  • Behavioral testing apparatus (e.g., rotarod).

Procedure:

  • Induce transient focal cerebral ischemia in mice by tMCAO for a defined period (e.g., 60 minutes).

  • Administer flupirtine (e.g., 10 mg/kg, i.p.) or vehicle at a specific time point after reperfusion (e.g., 9 hours post-stroke).[14]

  • Monitor the animals for recovery and perform neurological scoring at regular intervals (e.g., 24 and 48 hours post-stroke).

  • Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points.

  • At the end of the experiment (e.g., 48 hours post-stroke), sacrifice the animals and harvest the brains.

  • Slice the brains and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

  • Analyze the data to compare infarct volumes and neurological scores between the flupirtine-treated and vehicle-treated groups.[14]

Clinical Trials

Flupirtine has been evaluated in numerous clinical trials for its analgesic efficacy in various pain conditions.

Table 4: Summary of Selected Clinical Trials of Flupirtine for Pain

Study DesignPatient PopulationInterventionComparator(s)Primary OutcomeKey FindingsReference(s)
Randomized, double-blind, parallel-groupPatients with pain from episiotomy, surgical or dental proceduresFlupirtine (100-300 mg)Placebo, Paracetamol (650 mg), Codeine (60 mg), Pentazocine (50 mg), Oxycodone (10 mg) + Paracetamol (650 mg)Pain intensity and relief (SPID, TOPAR, PPID)All doses of flupirtine produced analgesia after a single dose.[15]
Randomized, double-blind, placebo- and active-controlledPatients with chronic low back painFlupirtine MR (400 mg)Tramadol (B15222) ER (200 mg), PlaceboChange in LBP intensity index (LBPIX)Flupirtine MR was superior to placebo and non-inferior to tramadol ER in reducing pain.[16][17]
Systematic review and meta-analysis of 13 RCTsPatients with postoperative painFlupirtine (various doses)Other analgesics, PlaceboPostoperative pain scoresFlupirtine was comparable to other analgesics at most time points but showed poorer control at 48 hours.[18]

Synthesis of this compound

The synthesis of flupirtine typically involves a multi-step process starting from 2,6-dichloro-3-nitropyridine (B41883).[1][6][19]

A general synthetic route is as follows:

  • Reaction of 2,6-dichloro-3-nitropyridine with ammonia (B1221849) to yield 2-amino-6-chloro-3-nitropyridine.[19]

  • Substitution of the remaining chlorine atom with 4-fluorobenzylamine (B26447) to give 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine.[6]

  • Reduction of the nitro group to an amino group, for example, by catalytic hydrogenation using Raney nickel, to form 2,3-diamino-6-(4-fluorobenzylamino)pyridine.[6]

  • Reaction of the newly formed amino group with ethyl chloroformate to introduce the ethyl carbamate (B1207046) moiety, yielding flupirtine base.[6]

  • Treatment of the flupirtine base with hydrochloric acid to form the hydrochloride salt.[6]

Flupirtine_Synthesis General Synthesis of this compound start 2,6-dichloro-3-nitropyridine step1 Ammonolysis start->step1 intermediate1 2-amino-6-chloro-3-nitropyridine step1->intermediate1 step2 Substitution with 4-fluorobenzylamine intermediate1->step2 intermediate2 2-amino-6-(4-fluorobenzylamino) -3-nitropyridine step2->intermediate2 step3 Nitro group reduction (e.g., H₂/Raney Ni) intermediate2->step3 intermediate3 2,3-diamino-6-(4-fluorobenzylamino) pyridine step3->intermediate3 step4 Reaction with ethyl chloroformate intermediate3->step4 flupirtine_base Flupirtine Base step4->flupirtine_base step5 Treatment with HCl flupirtine_base->step5 end This compound step5->end

Caption: A simplified workflow for the synthesis of flupirtine HCl.

Conclusion

This compound is a unique analgesic compound whose primary mechanism of action is the opening of Kv7 potassium channels. This technical guide has provided a detailed overview of its chemical properties, multifaceted mechanism of action involving Kv7 channels, indirect NMDA receptor antagonism, and GABAA receptor modulation. The compiled quantitative data from in vitro and in vivo studies, along with detailed experimental protocols, offer a valuable resource for researchers in the field. Despite its clinical discontinuation due to safety concerns, flupirtine remains a cornerstone tool for investigating the physiological and pathological roles of Kv7 channels and for the rational design of novel, safer therapeutics targeting these channels for the treatment of pain and other neurological disorders.

References

Flupirtine Hydrochloride: A Technical Guide to its Anti-Apoptotic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has garnered significant interest for its potent neuroprotective properties, primarily attributed to its ability to inhibit apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying flupirtine's anti-apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development exploring the therapeutic potential of flupirtine and related compounds in neurodegenerative diseases and other conditions characterized by excessive programmed cell death.

Core Mechanism of Apoptosis Inhibition

Flupirtine exerts its anti-apoptotic effects through a multi-faceted mechanism that converges on the stabilization of mitochondrial integrity and the modulation of key signaling cascades. The primary modes of action include the indirect antagonism of N-methyl-D-aspartate (NMDA) receptors, the upregulation of the anti-apoptotic protein Bcl-2, and the enhancement of cellular antioxidant capacity through increased glutathione (B108866) (GSH) levels.

Quantitative Data on Anti-Apoptotic Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of flupirtine in preventing apoptosis.

Table 1: In Vitro Efficacy of Flupirtine in Neuronal Apoptosis Models

Cell TypeApoptotic StimulusFlupirtine ConcentrationObserved EffectReference
Rat Cortical NeuronsHIV-gp1201 - 10 µg/mLProtection against apoptotic cell death.[1]
Human Blood Mononuclear CellsIn vitro induction0.1 - 10 µg/mLReduction of induced apoptosis by approximately 50%.[1]
Rat Cortical NeuronsAmyloid beta-peptide (Aβ25-35)1 µg/mLIncrease in cell viability from 31.1% to 74.6%.[2]
Rat Cortical NeuronsAmyloid beta-peptide (Aβ25-35)5 µg/mLIncrease in cell viability from 31.1% to 65.4%.[2]
hNT (human Ntera/D1) NeuronsGlutamate or NMDA3 µM>6-fold increase in Bcl-2 levels.
hNT (human Ntera/D1) NeuronsGlutamate or NMDA10 µMComplete abolishment of the reduction in Bcl-2 and glutathione levels.
U373 Malignant Glioma CellsN/A (Growth Inhibition)0.47 mMGI50 (50% growth inhibition).[3]

Table 2: In Vivo Efficacy of Flupirtine in a Mouse Model of Stroke

TreatmentDosageTiming of Administration (post-stroke)OutcomeReference
Flupirtine10 mg/kg9 hoursNeuroprotective effect, assessed by infarct volume and TUNEL+ cells.[4]

Signaling Pathways Modulated by Flupirtine

Flupirtine's anti-apoptotic signaling is primarily orchestrated through the intrinsic mitochondrial pathway, with significant crosstalk from survival-promoting cascades.

The Bcl-2 Family and Mitochondrial Stability

A cornerstone of flupirtine's anti-apoptotic action is its ability to upregulate the expression of the anti-apoptotic protein Bcl-2. Bcl-2 prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria by inhibiting the pro-apoptotic Bcl-2 family members, Bax and Bak. While direct quantitative data on the Bcl-2/Bax ratio is limited in flupirtine-specific literature, the significant upregulation of Bcl-2 strongly suggests a shift in this ratio to favor cell survival.

The Akt/GSK-3β Survival Pathway

Evidence suggests that flupirtine can activate the Akt/GSK-3β signaling pathway, a critical cascade in promoting cell survival and inhibiting apoptosis. Akt (Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). In its active, dephosphorylated state, GSK-3β can promote apoptosis. Therefore, by promoting the inhibitory phosphorylation of GSK-3β, flupirtine further contributes to the suppression of apoptotic pathways.

Potential Involvement of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immunity, and cell survival. While direct evidence linking flupirtine to NF-κB modulation in the context of apoptosis is still emerging, the known interplay between Akt and NF-κB signaling suggests a potential indirect role. Activated Akt can lead to the activation of NF-κB, which in turn can upregulate the expression of anti-apoptotic proteins. Further research is warranted to fully elucidate this connection.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying flupirtine's anti-apoptotic effects.

G Flupirtine Flupirtine Hydrochloride K_channel K+ Channel Activation Flupirtine->K_channel Akt Akt (Protein Kinase B) Flupirtine->Akt Bcl2 Bcl-2 Upregulation Flupirtine->Bcl2 NMDA_R NMDA Receptor (Indirect Antagonism) K_channel->NMDA_R Hyperpolarization GSK3b GSK-3β Akt->GSK3b Phosphorylation (Inhibition) NFkB NF-κB (Potential) Akt->NFkB Apoptosis Apoptosis GSK3b->Apoptosis Bax Bax Inhibition Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Caspase_Cascade->Apoptosis NFkB->Bcl2

Caption: Flupirtine's Anti-Apoptotic Signaling Pathways.

G Start Start: Neuronal Cell Culture Induce_Apoptosis Induce Apoptosis (e.g., with Glutamate) Start->Induce_Apoptosis Treat_Flupirtine Treat with Flupirtine Hydrochloride Induce_Apoptosis->Treat_Flupirtine Incubate Incubate Treat_Flupirtine->Incubate Harvest_Cells Harvest Cells and Prepare Lysates Incubate->Harvest_Cells Analysis Downstream Analysis Harvest_Cells->Analysis TUNEL TUNEL Assay Analysis->TUNEL Caspase_Assay Caspase-3 Activity Assay Analysis->Caspase_Assay Western_Blot Western Blot (Bcl-2, Bax, p-Akt, p-GSK-3β) Analysis->Western_Blot End End: Data Analysis & Interpretation TUNEL->End Caspase_Assay->End Western_Blot->End

Caption: Experimental Workflow for Apoptosis Inhibition Studies.

Experimental Protocols

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol is for the detection of apoptotic cells by labeling the 3'-hydroxyl ends of fragmented DNA.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TdT reaction buffer

  • TdT enzyme

  • Labeled dUTP (e.g., FITC-dUTP)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture neuronal cells on coverslips and treat with the apoptotic stimulus and/or flupirtine.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.

  • TUNEL Reaction: Wash with PBS and incubate cells with the TUNEL reaction mixture (TdT reaction buffer, TdT enzyme, and labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Staining and Visualization: Wash with PBS and counterstain with a nuclear dye like DAPI. Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTP.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.

Materials:

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA kit)

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Treat cells as required, harvest, and lyse using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg).

  • Reaction Initiation: Prepare a reaction mix containing 2X reaction buffer and DTT. Add this mix to each well, followed by the caspase-3 substrate.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

Western Blot for Apoptosis-Related Proteins

This protocol describes the detection and quantification of key apoptotic proteins such as Bcl-2, Bax, phosphorylated Akt (p-Akt), and phosphorylated GSK-3β (p-GSK-3β).

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-p-Akt, anti-p-GSK-3β, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare cell lysates as described for the caspase assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.

  • Quantification: Use densitometry software to quantify the band intensities. Normalize the protein of interest to the loading control.

Conclusion

This compound demonstrates robust anti-apoptotic properties, primarily through the upregulation of Bcl-2 and the activation of the Akt/GSK-3β pro-survival pathway. Its indirect antagonism of NMDA receptors further contributes to its neuroprotective effects by mitigating excitotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of flupirtine in diseases characterized by apoptotic cell death. Future investigations should aim to further elucidate the precise role of the NF-κB pathway in flupirtine's mechanism of action and to translate these preclinical findings into clinical applications.

References

Flupirtine Hydrochloride and Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective properties. Emerging evidence strongly suggests that the mitochondrion is a key target of flupirtine's cytoprotective effects. This technical guide provides a comprehensive overview of the current understanding of how flupirtine hydrochloride modulates mitochondrial function. We delve into its impact on mitochondrial calcium homeostasis, membrane potential, and ATP synthesis, as well as its influence on crucial signaling pathways that govern mitochondrial integrity and cell survival. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the intricate signaling networks involved.

Introduction

Mitochondria are dynamic organelles essential for cellular energy production, calcium signaling, and the regulation of apoptosis. Mitochondrial dysfunction is a central pathological feature in a wide range of neurodegenerative diseases and drug-induced toxicities. Flupirtine has demonstrated a remarkable ability to protect neurons from various insults, and its mechanism of action is increasingly being linked to the preservation of mitochondrial health. This guide aims to consolidate the existing research on the interaction between flupirtine and mitochondria, offering a valuable resource for researchers and professionals in the field of drug development.

Effects of Flupirtine on Core Mitochondrial Parameters

Flupirtine exerts a direct and significant influence on several key indicators of mitochondrial function. These effects are dose-dependent and contribute to its overall cytoprotective profile.

Mitochondrial Calcium Homeostasis

Flupirtine has been shown to modulate mitochondrial calcium uptake, a critical process in both cell signaling and the initiation of cell death pathways.

Table 1: Effect of Flupirtine on Mitochondrial Calcium Uptake in Rat Heart Mitochondria [1][2]

Flupirtine Concentration (nmol/mg mitochondrial protein)Change in Mitochondrial Calcium Levels
0.2 - 102 to 3-fold increase (P<0.01)
≥ 20Return to control levels
Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a crucial component of the proton-motive force that drives ATP synthesis. Flupirtine has been observed to positively influence ΔΨm within a specific concentration range.

Table 2: Effect of Flupirtine on Mitochondrial Membrane Potential in Rat Heart Mitochondria [1][2]

Flupirtine Concentration (nmol/mg mitochondrial protein)Change in Mitochondrial Membrane Potential
0.2 - 1020% increase (P<0.01)
20Return to control values
Mitochondrial ATP Synthesis

By influencing calcium uptake and membrane potential, flupirtine can enhance mitochondrial ATP production, the primary energy currency of the cell.

Table 3: Effect of Flupirtine on Mitochondrial ATP Synthesis in Rat Heart Mitochondria [1][2]

Flupirtine Concentration (nmol/mg mitochondrial protein)Change in Mitochondrial ATP Synthesis
0.2 - 1030% increase (P<0.05)

Modulation of Key Pro-Survival and Antioxidant Factors

Flupirtine's protective effects on mitochondria extend to the regulation of key proteins and molecules involved in apoptosis and oxidative stress.

Upregulation of Bcl-2

Bcl-2 is a key anti-apoptotic protein that resides in the outer mitochondrial membrane and plays a critical role in preserving its integrity.

Table 4: Effect of Flupirtine on Bcl-2 Levels in hNT Neurons [3]

Flupirtine Concentration (µM)Change in Bcl-2 Levels
3> 6-fold increase
10Abolished glutamate/NMDA-mediated reduction
Enhancement of Glutathione (B108866) Levels

Glutathione (GSH) is a major intracellular antioxidant that protects mitochondria from damage induced by reactive oxygen species (ROS).

Table 5: Effect of Flupirtine on Glutathione (GSH) Levels

Cell TypeFlupirtine ConcentrationChange in GSH LevelsReference
hNT Neurons3 µM200% increase[3]
hNT Neurons10 µMAbolished glutamate/NMDA-mediated reduction[3]
Cortical Neurons1 µg/mlPartially prevented Aβ25-35-induced depletion[4]

Signaling Pathways Modulated by Flupirtine

Flupirtine's influence on mitochondrial function is mediated through complex signaling networks. Its indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor is a key initiating event that triggers downstream pathways impacting mitochondrial health.

The GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that, when active, can promote apoptosis. Flupirtine is known to promote the inhibitory phosphorylation of GSK-3β, thereby promoting cell survival.

GSK3B_Pathway Flupirtine Flupirtine Akt Akt (Protein Kinase B) Flupirtine->Akt GSK3B GSK-3β Akt->GSK3B phosphorylates pGSK3B p-GSK-3β (inactive) GSK3B->pGSK3B Mitochondria Mitochondrial Integrity (Reduced Apoptosis) pGSK3B->Mitochondria

Flupirtine promotes the inhibitory phosphorylation of GSK-3β via Akt.
The JNK and NF-κB Signaling Pathways

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways are critically involved in stress responses and inflammation that can lead to mitochondrial dysfunction and apoptosis. Flupirtine has been shown to attenuate the activation of these pathways.

JNK_NFKB_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Flupirtine Flupirtine NMDAR NMDA Receptor (indirect antagonism) Flupirtine->NMDAR JNK JNK Activation NMDAR->JNK NFkB NF-κB Activation NMDAR->NFkB Mitochondrial_Dysfunction Mitochondrial Dysfunction & Apoptosis JNK->Mitochondrial_Dysfunction NFkB->Mitochondrial_Dysfunction

Flupirtine indirectly inhibits JNK and NF-κB activation.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Isolation of Rat Heart Mitochondria

A standard protocol for isolating mitochondria from rat heart tissue involves differential centrifugation. Briefly, the heart tissue is minced and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to a series of centrifugation steps at increasing speeds to separate the mitochondrial fraction from other cellular components.

Mitochondria_Isolation Start Mince Rat Heart Tissue Homogenize Homogenize in Isolation Buffer Start->Homogenize Centrifuge1 Centrifuge at low speed (e.g., 600 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge Supernatant at high speed (e.g., 10,000 x g) Supernatant1->Centrifuge2 Mitochondria_Pellet Mitochondrial Pellet Centrifuge2->Mitochondria_Pellet Resuspend Resuspend in Assay Buffer Mitochondria_Pellet->Resuspend

References

Synthesis and Characterization of Flupirtine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of flupirtine (B1215404) hydrochloride, a centrally acting, non-opioid analgesic. It details the primary synthetic pathways, including key intermediates and reaction conditions. Furthermore, it outlines the analytical methods for characterization and elucidates the compound's unique mechanism of action as a selective neuronal potassium channel opener. This guide is intended to serve as a detailed resource, presenting quantitative data in structured tables, providing explicit experimental protocols, and visualizing complex pathways and workflows to support research and development efforts in the pharmaceutical field.

Synthesis of Flupirtine Hydrochloride

The synthesis of flupirtine is a multi-step process, typically commencing from substituted pyridines. A common and well-documented route starts with 2,6-dichloro-3-nitropyridine, which undergoes a series of transformations including selective amination, nucleophilic substitution, reduction, and acylation to yield the final active pharmaceutical ingredient.

General Synthetic Workflow

The logical flow of the synthesis involves the sequential introduction of the necessary functional groups onto the pyridine (B92270) core. The process begins with the selective amination of a di-substituted pyridine, followed by the introduction of the fluorobenzylamino side chain. The nitro group, which serves as a precursor to an amino group, is then reduced. The final key step is the selective acylation of the newly formed amino group to create the ethyl carbamate (B1207046) moiety, followed by conversion to its hydrochloride salt.

Synthesis_Workflow A 2,6-dichloro- 3-nitropyridine B 2-amino-3-nitro- 6-chloropyridine A->B Ammonolysis (NH3) C 2-amino-3-nitro-6- (4-fluorobenzylamino)pyridine B->C 4-fluorobenzylamine, Base (e.g., TEA) D 2,3-diamino-6- (4-fluorobenzylamino)pyridine C->D Reduction (e.g., Raney Ni, H2) E Flupirtine (Base) D->E Acylation (Ethyl Chloroformate) F Flupirtine Hydrochloride E->F Salt Formation (HCl)

Caption: General synthetic workflow for this compound.
Summary of Synthetic Reactions

The following table summarizes the key transformations, reagents, and reported yields for a common synthetic route to this compound.

StepStarting MaterialReagents and ConditionsProductYield (%)Reference(s)
12,6-dichloro-3-nitropyridineIsopropanol (B130326), Ammonia (B1221849) (gas or liquid)2-amino-3-nitro-6-chloropyridineNot specified[1]
22-amino-3-nitro-6-chloropyridine4-fluorobenzylamine, Triethylamine (B128534) (TEA), Water or Isopropanol, Reflux2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine96.6 - 97.2%[2]
32-amino-3-nitro-6-(4-fluorobenzylamino)pyridineRaney Nickel, H₂ (4-5 kg pressure), 1,4-dioxane, 75-80°C2,3-diamino-6-(4-fluorobenzylamino)pyridineNot isolated[1][3]
42,3-diamino-6-(4-fluorobenzylamino)pyridineEthyl chloroformate, Triethylamine (TEA), 1,4-dioxane, 55-60°CFlupirtine (Base)Not isolated[1][3]
5Flupirtine (Base)Hydrochloric Acid (HCl)This compound92.0 - 95.0% (from compound 4 in an alternative route)[4]

Mechanism of Action

Flupirtine exhibits a unique mechanism of action that distinguishes it from traditional NSAIDs and opioid analgesics. It is the prototype of a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCOs).[5] Its primary action is the activation of G-protein-regulated inwardly rectifying potassium (GIRK) channels, specifically the Kv7 family.[6][7] This activation leads to an efflux of K⁺ ions from the neuron, causing hyperpolarization of the cell membrane. This stabilization of the neuronal resting potential makes the neuron less excitable and less likely to fire an action potential, thereby dampening the transmission of nociceptive signals.[5] An important downstream effect of this hyperpolarization is the indirect inhibition of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in central sensitization and the maintenance of chronic pain states.[5][7]

Mechanism_of_Action cluster_neuron Neuron A Flupirtine B Kv7 Potassium Channel A->B Binds & Activates C K+ Efflux B->C D Membrane Hyperpolarization C->D E Decreased Neuronal Excitability D->E F Indirect Inhibition of NMDA Receptor D->F G Analgesic & Neuroprotective Effects E->G F->G

Caption: Signaling pathway for Flupirtine's mechanism of action.

Physicochemical and Analytical Characterization

The identity, purity, and quality of this compound are established through a combination of physicochemical measurements and analytical techniques.

Physicochemical Properties
PropertyValueReference(s)
Chemical NameEthyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate hydrochloride[1][8]
Molecular FormulaC₁₅H₁₇FN₄O₂·HCl[1]
Molar Mass340.78 g/mol [1]
Melting Point214 - 215°C[9]
AppearanceOff-white solid[4]
Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of flupirtine and quantifying it in various matrices.

TechniqueMethod DetailsObservationReference(s)
RP-HPLC Column: C18Mobile Phase: Acetonitrile:Water:MethanolDetection: UV at 249 nmUsed for estimation in bulk and pharmaceutical forms.[10]
RP-HPLC Mobile Phase: Acetonitrile:Ammonium Acetate (20 mM, pH 6.8) (60:40, v/v)Detection: Fluorescence (Ex: 323 nm, Em: 370 nm)Retention time: ~4.6 min. Limit of Quantification: 1 ng/mL.[11]
HPTLC Stationary Phase: Silica gel 60F254Mobile Phase: Toluene:Acetone:Triethylamine (6:4:0.5 v/v/v)Detection: UV at 250 nmUsed for simultaneous estimation with paracetamol.[12]
Purity (HPLC) Not specifiedPurity reported as 99.8% with single impurity at 0.1%.[4]
Spectroscopy MS, ¹H-NMR, ¹³C-NMR, IRUsed for the structural elucidation of the parent compound and its impurities/degradation products.[8][13]

Detailed Experimental Protocols

The following protocols are synthesized from published literature and patents, providing a detailed methodology for key synthetic steps.

Protocol 1: Synthesis of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine[1][2]
  • To a suitable reaction vessel, add 100 g of 2-amino-3-nitro-6-chloropyridine and 800 mL of water.

  • At a temperature of 20-25°C, add 90 g of p-fluorobenzylamine dropwise to the reaction mixture.

  • Following the addition of p-fluorobenzylamine, add 87 g of triethylamine dropwise, maintaining the temperature at 20-25°C.

  • After the additions are complete, stir the reaction mass at 40-45°C for 30 minutes.

  • Heat the reaction mass to 80-85°C and maintain stirring at this temperature for 3-4 hours, monitoring the reaction for completion (e.g., by TLC or HPLC).

  • Once the reaction is complete, cool the mixture to 20-25°C and stir for 2-3 hours.

  • Further cool the mixture to 15-20°C and stir for an additional 3-4 hours to ensure complete precipitation.

  • Filter the solid product and wash the filter cake with 200 mL of water followed by 100 mL of isopropyl alcohol.

  • Dry the product in an air oven until a constant weight is achieved to yield 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine.

Protocol 2: Synthesis of Flupirtine Maleate (B1232345) (Illustrating Reduction and Acylation)[1][3]

Note: This protocol results in the maleate salt, but the core reduction and acylation steps are directly applicable to the synthesis of the hydrochloride salt.

  • Charge an autoclave with 100 g of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine, 500 mL of 1,4-dioxane, and 20 mL of aqueous ammonia solution.

  • Under a nitrogen atmosphere, add 10 g of Raney Nickel catalyst.

  • Pressurize the autoclave with hydrogen gas to 4-5 kg/cm ² and heat to 75-80°C for 2-3 hours, or until hydrogen uptake ceases.

  • After completion of the reduction, cool the reaction mass and filter at 40-45°C to remove the catalyst.

  • Cool the filtrate to 5-10°C. Slowly add 45 mL of ethyl chloroformate to the filtrate.

  • Raise the temperature to 25-30°C and, under a nitrogen atmosphere, add 80 mL of triethylamine.

  • Heat the reaction mass to 55-60°C and stir for 3-4 hours to complete the acylation.

  • For hydrochloride synthesis: At this stage, the flupirtine base in solution can be treated with an appropriate source of HCl (e.g., HCl in isopropanol or dioxane) to precipitate this compound, which can then be filtered, washed, and dried.[9]

References

The Pharmacokinetics of Flupirtine Hydrochloride in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of flupirtine (B1215404) hydrochloride in rodent models. Flupirtine, a centrally acting, non-opioid analgesic, has been the subject of numerous studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex processes to support further research and development in this area.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of flupirtine in rat and mouse models. These values have been compiled from various studies and are presented for comparative analysis.

Table 1: Pharmacokinetic Parameters of Flupirtine in Rats
ParameterValueRoute of AdministrationDoseRodent StrainSource
Half-life (t½) 2.2 hOralNot SpecifiedNot Specified[1]
3.1 - 5.2 hIntraperitoneal25 mg/kgNeonatal Sprague-Dawley[1]
Area Under the Curve (AUC)
AUC0–24h (Liver)488 µg·h/g tissueIntraperitoneal25 mg/kgNeonatal Sprague-Dawley[1]
AUC0–24h (Spleen)82 µg·h/g tissueIntraperitoneal25 mg/kgNeonatal Sprague-Dawley[1]
AUC0–24h (Brain Regions)~195 µg·h/g tissueIntraperitoneal25 mg/kgNeonatal Sprague-Dawley[1]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Flupirtine in Mice
ParameterValueTestSource
Oral ED50 25.7 mg/kgElectrostimulated pain test[2]
32 mg/kgHot plate test[2][3]

Experimental Protocols

This section details the methodologies for key experiments in rodent pharmacokinetic studies of flupirtine.

Animal Models and Housing
  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. Animals are acclimated to the facility for at least one week prior to the experiment.

Drug Administration
  • Oral Gavage: Flupirtine hydrochloride is typically dissolved or suspended in a suitable vehicle, such as a 0.5% methylcellulose (B11928114) solution.

    • Animals are fasted overnight prior to dosing.

    • The animal is weighed to determine the correct dosage volume (typically not exceeding 10 mL/kg).[4]

    • The animal is gently restrained, and a gavage needle of appropriate size is inserted into the esophagus.[4][5]

    • The flupirtine solution is slowly administered.[4]

    • The animal is monitored for any signs of distress post-administration.[4]

  • Intravenous Administration:

    • This compound is dissolved in a sterile vehicle suitable for injection (e.g., saline).

    • The solution is administered via a tail vein injection.

Blood and Tissue Sample Collection
  • Serial Blood Sampling (Mice):

    • Blood samples (approximately 30-50 µL) can be collected at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing.[6]

    • Collection methods include submandibular vein puncture for early time points and retro-orbital sinus puncture for later time points.[6]

    • For terminal collection, cardiac puncture is performed under anesthesia.[6]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.[7]

  • Tissue Collection (Rats):

    • At predetermined time points, animals are euthanized.

    • Tissues of interest (e.g., liver, brain, kidney) are rapidly excised, weighed, and flash-frozen in liquid nitrogen.[1]

    • Samples are stored at -80°C until analysis.[7]

Bioanalytical Method: LC-MS/MS

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of flupirtine and its metabolites in plasma and tissue homogenates.[8][9]

  • Sample Preparation:

    • Plasma or tissue homogenate samples are subjected to protein precipitation with a solvent like acetonitrile.[10]

    • An internal standard (e.g., a deuterated analog of flupirtine) is added before precipitation.[10]

    • The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[10]

  • Chromatographic Separation:

    • Separation is achieved on a C18 reverse-phase column.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[9]

  • Mass Spectrometric Detection:

    • Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[9]

    • Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for flupirtine and its metabolites for enhanced selectivity and sensitivity.[9]

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of flupirtine pharmacokinetic studies.

Experimental Workflow for a Rodent Pharmacokinetic Study

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase Animal_Acclimation Animal Acclimation Dose_Preparation Dose Formulation Preparation Animal_Acclimation->Dose_Preparation Dosing Drug Administration (Oral Gavage/IV) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (at terminal points) Dosing->Tissue_Harvesting Sample_Processing Sample Processing (Plasma/Tissue Homogenate) Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Metabolic Pathway of Flupirtine

References

An In-Depth Technical Guide to In Vitro Studies of Flupirtine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on flupirtine (B1215404) hydrochloride, a centrally acting, non-opioid analgesic. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanisms of action, experimental protocols, and key quantitative findings.

Core Mechanisms of Action: A Multi-Target Profile

Flupirtine hydrochloride exhibits a unique pharmacological profile, primarily characterized by its role as a selective neuronal potassium channel opener (SNEPCO).[1][2][3] In vitro studies have been instrumental in elucidating its complex interactions with various cellular targets, which collectively contribute to its analgesic, muscle relaxant, and neuroprotective properties.[1][3][4]

The principal in vitro identified mechanisms of action for flupirtine include:

  • Activation of Kv7 (KCNQ) Potassium Channels: Flupirtine is a well-established activator of Kv7 (formerly KCNQ) voltage-gated potassium channels, particularly subtypes Kv7.2 to Kv7.5.[5][6] This activation leads to a hyperpolarization of the neuronal membrane, which stabilizes the resting membrane potential and reduces neuronal excitability.[3] This is considered a primary mechanism for its analgesic and muscle relaxant effects.[5][7]

  • Modulation of GABA-A Receptors: Flupirtine positively modulates GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[4][8][9] This action contributes to its overall central nervous system depressant effects, including analgesia and muscle relaxation. Studies indicate that flupirtine's effects on GABA-A receptors can be subtype-specific.[4][8]

  • Indirect NMDA Receptor Antagonism: Flupirtine functions as an indirect antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][10] Rather than directly binding to the NMDA receptor, its activation of potassium channels and subsequent membrane hyperpolarization enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[11] This mechanism is crucial for its neuroprotective effects against excitotoxicity.[12][13]

  • Neuroprotective Effects: In vitro models have demonstrated flupirtine's ability to protect neurons from various insults, including excitotoxicity, oxidative stress, and apoptosis.[1][12][13][14][15] This neuroprotection is attributed to a combination of its indirect NMDA receptor antagonism, upregulation of anti-apoptotic proteins like Bcl-2, and an increase in intracellular glutathione (B108866) levels.[16][17][18]

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative data from various in vitro experiments investigating the effects of this compound.

Table 1: Effects of Flupirtine on Neuronal Ion Channels

ParameterCell TypeFlupirtine ConcentrationObserved EffectReference
Kv7 Channel ActivityHuman myelinated axons3-30 µMShortened relative refractory period[19]
Kv7 Channel ActivityRat sural nerve myelinated axonsLow micromolar concentrationsIncreased threshold current, reduced refractoriness[7]
GABA-A Receptor Currents (evoked by 3 µM GABA)Rat dorsal root ganglion (DRG) neuronsEC50: 21 µMUp to 8-fold enhancement[4]
GABA-A Receptor Currents (evoked by 3 µM GABA)Rat hippocampal neuronsEC50: 13 µMUp to 2-fold enhancement[4]
NMDA Receptor-Mediated Inward CurrentsCultured rat superior colliculus neuronsIC50: 182.1 ± 12.1 µMAntagonism of steady-state responses[11]
Delayed Rectifier K+ Current (IK(DR))NSC-34 neuronal cellsDissociation constant for inactivation rate increase: ~9.8 µMDecreased amplitude and increased inactivation[20]

Table 2: Neuroprotective and Anti-Apoptotic Effects of Flupirtine

ParameterCell/Tissue ModelInsultFlupirtine ConcentrationObserved EffectReference
Neuronal ViabilityPrimary rat hippocampal neurons500 µM L-glutamate1-10 µMProtection against cytotoxicity[12]
Intracellular Ca2+ RisePrimary rat hippocampal neurons100 µM L-glutamate0.1-10 µMConcentration-dependent reduction of Ca2+ influx[12]
ApoptosisRat cortical neuronsHIV-gp1201-10 µg/mlProtection against apoptotic cell death[21]
ApoptosisHuman peripheral blood mononuclear cellsInduced apoptosis0.1-10 µg/mlReduction of apoptosis to ~50%[21]
Bcl-2 LevelshNT neurons---3 µM> 6-fold increase[17]
Glutathione LevelshNT neurons---3 µMIncrease to 200%[17]
Bcl-2 and Glutathione LevelshNT neuronsGlutamate/NMDA-induced apoptosis10 µMComplete abolishment of reduction[17]

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature.

Electrophysiology: Patch-Clamp Recordings

Objective: To measure the effects of flupirtine on ion channel activity (e.g., Kv7 channels, GABA-A receptors, NMDA receptors).

Methodology:

  • Cell Preparation: Primary neurons (e.g., rat hippocampal, dorsal root ganglion) or cultured neuronal cell lines (e.g., NSC-34) are plated on coverslips and cultured under appropriate conditions.[4][20]

  • Recording Setup: Whole-cell or perforated patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (Extracellular): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal Solution (Pipette): Composition varies depending on the target channel. For potassium channels, it may contain (in mM): K-gluconate, KCl, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted to 7.2. For GABA-A receptors, a high chloride internal solution may be used to enhance current detection.

  • Drug Application: this compound and other compounds (agonists, antagonists) are dissolved in the external solution and applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: Currents are recorded in response to specific voltage protocols (for voltage-gated channels) or agonist application (for ligand-gated channels). Data are analyzed to determine changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.[4][20]

Neuroprotection Assays: Cell Viability and Cytotoxicity

Objective: To assess the protective effects of flupirtine against neuronal cell death induced by various toxins.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., from rat hippocampi or cortex) or neuronal cell lines are seeded in multi-well plates.[1][12]

  • Induction of Cytotoxicity: After a period of stabilization, cells are exposed to a neurotoxic agent, such as L-glutamate (to induce excitotoxicity) or amyloid-beta peptide.[1][12]

  • Flupirtine Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration before and/or during the application of the neurotoxin.[1][12]

  • Assessment of Cell Viability: Cell viability is quantified using various assays:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

    • Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM for live cells and ethidium (B1194527) homodimer-1 for dead cells) to visualize and quantify cell viability.

  • Data Analysis: The percentage of viable cells in flupirtine-treated groups is compared to that in control groups (vehicle-treated and toxin-only treated).

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To determine the effect of flupirtine on the rise in intracellular calcium concentration induced by excitatory stimuli.

Methodology:

  • Cell Preparation and Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.[12]

  • Fluorescence Microscopy: Cells are placed on the stage of an inverted fluorescence microscope equipped with a system for alternating excitation wavelengths and recording emitted fluorescence.

  • Stimulation and Drug Application: A baseline fluorescence is recorded, after which cells are stimulated with an excitatory agent like L-glutamate or NMDA.[12] Flupirtine is applied before and/or during stimulation to assess its effect.

  • Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The peak rise in [Ca2+]i in the presence of flupirtine is compared to the control response.[12]

Apoptosis Assays: Bcl-2 and Glutathione Levels

Objective: To investigate the impact of flupirtine on key molecules involved in the regulation of apoptosis.

Methodology:

  • Cell Culture and Treatment: hNT (human Ntera/D1) neurons or other suitable cell lines are cultured and treated with an apoptosis-inducing agent (e.g., glutamate, NMDA) in the presence or absence of flupirtine.[17]

  • Western Blotting for Bcl-2:

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for Bcl-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified.

  • Glutathione Assay:

    • Cells are lysed, and the intracellular glutathione (GSH) concentration is measured using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.

  • Data Analysis: The levels of Bcl-2 and glutathione in flupirtine-treated cells are compared to those in control and apoptosis-induced cells.[17]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by flupirtine and a typical experimental workflow for its in vitro evaluation.

flupirtine_mechanism cluster_membrane Neuronal Membrane flupirtine Flupirtine kv7 Kv7 Channel flupirtine->kv7 Activates gaba_a GABA-A Receptor flupirtine->gaba_a Positive Modulation hyperpolarization Hyperpolarization kv7->hyperpolarization K+ Efflux gaba_a->hyperpolarization Cl- Influx nmda NMDA Receptor neuroprotection Neuroprotection nmda->neuroprotection Inhibition of Excitotoxicity excitotoxicity Excitotoxicity nmda->excitotoxicity Ca2+ Influx mg_block Mg2+ Block mg_block->nmda Inhibits hyperpolarization->mg_block Enhances reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability Leads to analgesia Analgesia & Muscle Relaxation reduced_excitability->analgesia

Caption: Core mechanism of action of flupirtine at the neuronal membrane.

neuroprotection_pathway cluster_intracellular Intracellular Signaling flupirtine Flupirtine bcl2 Bcl-2 (Anti-apoptotic) flupirtine->bcl2 Upregulates gsh Glutathione (GSH) (Antioxidant) flupirtine->gsh Increases Levels ca_influx Increased Intracellular Ca2+ flupirtine->ca_influx Reduces (Indirectly) glutamate_stress Excitotoxicity / Oxidative Stress (e.g., Glutamate, Amyloid-beta) apoptosis Apoptosis glutamate_stress->apoptosis Leads to glutamate_stress->ca_influx Induces bcl2->apoptosis Inhibits gsh->apoptosis Inhibits ca_influx->apoptosis Promotes

Caption: Flupirtine's neuroprotective signaling pathway.

experimental_workflow start Start: Hypothesis Formulation cell_culture 1. Neuronal Cell Culture (Primary or Cell Line) start->cell_culture treatment 2. Treatment Groups - Vehicle Control - Toxin/Stimulus Only - Flupirtine + Toxin/Stimulus - Flupirtine Only cell_culture->treatment incubation 3. Incubation treatment->incubation assay 4. In Vitro Assay incubation->assay electrophys Electrophysiology (Patch-Clamp) assay->electrophys Functional viability Cell Viability (MTT, LDH) assay->viability Phenotypic calcium Calcium Imaging (Fura-2) assay->calcium Signaling western Molecular Analysis (Western Blot, etc.) assay->western Molecular data_analysis 5. Data Acquisition & Analysis electrophys->data_analysis viability->data_analysis calcium->data_analysis western->data_analysis conclusion End: Conclusion & Interpretation data_analysis->conclusion

References

Flupirtine Hydrochloride and its Effects on Glial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO). While its primary therapeutic application has been in pain management, a significant body of preclinical evidence highlights its potent neuroprotective and anti-inflammatory properties. These effects are intrinsically linked to the modulation of glial cell function, particularly astrocytes and microglia. This technical guide provides a comprehensive overview of the molecular mechanisms by which flupirtine hydrochloride exerts its effects, with a specific focus on the signaling pathways within glial cells. It details quantitative data from key studies, provides exemplar experimental protocols for in vitro investigation, and visualizes complex pathways and workflows to support further research and development in this area.

Core Mechanism of Action

Flupirtine's pharmacological profile is multifaceted, stemming from its primary action on voltage-gated potassium channels and its downstream consequences on excitatory neurotransmission and inflammatory signaling.

  • Selective Neuronal Potassium Channel (Kv7) Activation : Flupirtine is a pan-agonist of Kv7 channels (subtypes Kv7.2-Kv7.5).[1] Activation of these channels leads to an outward flow of potassium ions, which hyperpolarizes the neuronal membrane. This hyperpolarization stabilizes the resting membrane potential, making neurons less excitable and reducing the likelihood of action potential firing.[1][2] This is the foundational mechanism for its analgesic and muscle-relaxant properties.

  • Indirect NMDA Receptor Antagonism : By stabilizing the membrane potential, flupirtine enhances the voltage-dependent magnesium (Mg²⁺) block of the N-methyl-D-aspartate (NMDA) receptor ion channel.[2] This action reduces the influx of calcium (Ca²⁺) during periods of excessive glutamatergic stimulation, thereby mitigating excitotoxicity without directly binding to the NMDA receptor itself.[2][3]

  • GABA-A Receptor Modulation : At therapeutic concentrations (≤10 µM), flupirtine has also been shown to facilitate the gating of GABA-A receptors, shifting their activation to lower GABA concentrations.[4] This enhances inhibitory neurotransmission, contributing to its overall effect of reducing neuronal hyperexcitability.

Effects on Glial Cells

While direct studies on flupirtine's effects on primary glial cells are not extensively documented, its known impact on signaling pathways central to glial function allows for strong, evidence-based inferences. The neuroprotective and anti-inflammatory outcomes observed in vivo are largely mediated by astrocytes and microglia.

Astrocytes

Astrocytes are critical for maintaining central nervous system (CNS) homeostasis, particularly through the regulation of extracellular glutamate (B1630785).

  • Modulation of Glutamate Homeostasis : Excitotoxicity, a primary driver of neuronal damage in ischemic and neurodegenerative conditions, results from excessive glutamate in the synaptic cleft. Astrocytes are responsible for clearing the bulk of this glutamate via high-affinity transporters, primarily GLT-1 (EAAT2) and GLAST (EAAT1).[5][6] Flupirtine's ability to prevent intracellular Ca²⁺ overload and reduce neuronal damage in excitotoxicity models strongly suggests it supports or preserves the function of these astrocytic transporters under pathological conditions.[3][7] By reducing overall excitotoxicity, flupirtine likely alleviates the metabolic burden on astrocytes, helping to maintain their crucial supportive functions.

  • Inferred Anti-inflammatory Effects : Astrocytes can participate in the neuroinflammatory response. The inhibition of the NF-κB pathway by flupirtine, a key regulator of inflammatory gene expression, suggests that it would attenuate the production of pro-inflammatory mediators by reactive astrocytes.[3][8][9]

Microglia

Microglia are the resident immune cells of the CNS. Their activation is a hallmark of neuroinflammation.

  • Inhibition of Microglial Activation : The most significant effect of flupirtine on microglia is likely the suppression of their pro-inflammatory activation.[10] The NF-κB signaling pathway is a master regulator of the microglial inflammatory response, driving the production of cytotoxic molecules and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][11] Flupirtine's demonstrated ability to inhibit the NF-κB pathway in the context of brain injury provides a direct molecular mechanism for its anti-inflammatory effects, indicating it can prevent the transition of microglia into a chronic, pro-inflammatory state.[3][8]

  • Reduction of Oxidative Stress : In models of cerebral ischemia, treatment with flupirtine leads to a reduction in oxidative stress.[3] Activated microglia are a major source of reactive oxygen species (ROS). By inhibiting microglial activation, flupirtine consequently reduces the production of these damaging molecules.

Key Signaling Pathways

Flupirtine's primary effect on ion channels initiates a downstream signaling cascade that confers significant neuroprotection. This pathway is central to its modulatory effects on glial cells.

The core pathway involves the reduction of intracellular Ca²⁺, which prevents the activation of the calcium-dependent protease, calpain.[3][8] Calpain is responsible for the degradation of Signal Transducer and Activator of Transcription 6 (STAT6). By inhibiting calpain, flupirtine restores STAT6 levels. STAT6, in turn, inhibits the pro-inflammatory and pro-apoptotic c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways.[3][8] This cascade ultimately leads to reduced inflammation, stabilized blood-brain-barrier integrity, and decreased cell death.[3]

Flupirtine_Signaling_Pathway Flupirtine Flupirtine Kv7 Kv7 Channel Activation Flupirtine->Kv7 Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization NMDAR NMDA Receptor (Indirect Inhibition) Hyperpolarization->NMDAR Ca_Influx ↓ Intracellular Ca²⁺ NMDAR->Ca_Influx Calpain ↓ Calpain Activity Ca_Influx->Calpain STAT6 ↑ STAT6 Abundance Calpain->STAT6 inhibits degradation JNK JNK Pathway STAT6->JNK inhibits NFkB NF-κB Pathway STAT6->NFkB inhibits Neuroprotection Neuroprotection (↓ Apoptosis) JNK->Neuroprotection Inflammation ↓ Neuroinflammation (Microglia, Astrocytes) NFkB->Inflammation

Flupirtine's neuroprotective signaling cascade.

Quantitative Data Presentation

The following tables summarize quantitative data from relevant preclinical studies.

Table 1: In Vivo Neuroprotective Dosages

Species Model Dosage (Flupirtine) Outcome Reference
Mouse Focal Cerebral Ischemia 5 - 10 mg/kg (i.p.) Significant reduction in infarct volume [3]

| Rat | Global Ischemia | 5 mg/kg | Reduction in functional deficits and neuronal damage |[3] |

Table 2: In Vitro Effective Concentrations

Cell Type / Model Parameter Measured Effective Concentration (Flupirtine) Outcome Reference
Rat Hippocampal Neurons Glutamate-induced cytotoxicity 1 - 10 µM Protection against cell death [7]
Rat Hippocampal Neurons Glutamate-induced Ca²⁺ rise 0.1 - 10 µM Concentration-dependent reduction in [Ca²⁺]i [7]
U373 Malignant Glioma Cells Cell Viability (MTT Assay) GI₅₀ = 0.47 mM Inhibition of cell growth [12]

| Rat DRG & Dorsal Horn Neurons | Kv7 & GABA-A Modulation | ≤10 µM | Facilitation of Kv7 channels and GABA-A receptors |[4] |

Experimental Protocols

The following are detailed, representative protocols for investigating the effects of this compound on primary glial cell cultures.

Protocol: Effect of Flupirtine on LPS-Induced Cytokine Release in Primary Microglia

Objective: To determine if flupirtine can suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from microglia activated with lipopolysaccharide (LPS).

Materials:

  • Primary microglia culture (isolated from P0-P3 mouse/rat pups)

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or water)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Reagents for cell viability assay (e.g., MTT, PrestoBlue)

  • ELISA or Multiplex Immunoassay kits for target cytokines (TNF-α, IL-6, IL-1β)

Methodology:

  • Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere and recover for 24-48 hours.

  • Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) in culture medium. The final DMSO concentration should be <0.1%. Remove old medium and add 100 µL of medium containing the respective flupirtine concentrations or vehicle control (medium with DMSO). Incubate for 1 hour.

  • Activation: Prepare LPS solution in culture medium. Add 100 µL of LPS solution to achieve a final concentration of 100 ng/mL to all wells except the unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well for cytokine analysis and store at -80°C.

  • Cytokine Analysis: Perform ELISA or a multiplex immunoassay on the collected supernatants according to the manufacturer's instructions to quantify the concentration of TNF-α and IL-6.

  • Viability Assay: To the remaining cells in the plate, add fresh medium and a viability reagent (e.g., MTT). Incubate and measure absorbance as per the manufacturer's protocol to ensure flupirtine concentrations are not cytotoxic.

  • Data Analysis: Normalize cytokine concentrations to the vehicle-treated, LPS-stimulated control group. Use statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine significance.

Protocol: Glutamate Uptake Assay in Primary Astrocytes

Objective: To assess the effect of flupirtine on the glutamate uptake capacity of primary astrocytes under basal and excitotoxic conditions.

Materials:

  • Confluent primary astrocyte culture in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • L-Glutamic acid

  • [³H]-L-Glutamate (radiolabeled tracer)

  • This compound

  • Dihydrokainate (DHK) - specific inhibitor of GLT-1 (as a control)

  • Scintillation fluid and counter

Methodology:

  • Cell Culture: Grow primary astrocytes to confluence in 24-well plates.

  • Pre-treatment: Wash cells twice with warm KRH buffer. Pre-incubate cells for 30 minutes at 37°C with KRH buffer containing either vehicle, flupirtine (e.g., 10 µM), or DHK (1 mM).

  • Uptake Initiation: Initiate the uptake by adding KRH buffer containing a mixture of unlabeled L-glutamate (e.g., 50 µM) and [³H]-L-Glutamate (e.g., 0.5 µCi/mL), along with the respective pre-treatment compounds (vehicle, flupirtine, or DHK).

  • Uptake Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake.

  • Uptake Termination: Rapidly terminate the assay by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 1 hour at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well (from a parallel plate) using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express results as pmol of glutamate/min/mg of protein. Compare the uptake in flupirtine-treated wells to the vehicle control using a t-test or ANOVA.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory potential of a compound like flupirtine on glial cells.

Experimental_Workflow cluster_assays 7. Perform Assays start Start culture 1. Isolate & Culture Primary Glial Cells (Microglia or Astrocytes) start->culture seed 2. Seed Cells into Multi-well Plates culture->seed pretreat 3. Pre-treat with Flupirtine (Varying Concentrations + Vehicle) seed->pretreat stimulate 4. Add Inflammatory Stimulus (e.g., LPS for Microglia) pretreat->stimulate incubate 5. Incubate for 6-24 hours stimulate->incubate collect 6. Collect Supernatant & Lyse Cells incubate->collect elisa Cytokine Quantification (ELISA / Multiplex) collect->elisa western Signaling Pathway Analysis (Western Blot for p-NF-κB) collect->western viability Cell Viability Assay (MTT / LDH) collect->viability analyze 8. Data Analysis & Interpretation elisa->analyze western->analyze viability->analyze end End analyze->end

Workflow for Glial Cell Inflammation Assay.

References

The Discovery of Flupirtine: A Non-Opioid Analgesic Targeting Neuronal Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404), a triaminopyridine derivative, represents a unique class of centrally acting, non-opioid analgesics. Its discovery and development marked a significant advancement in pain management, offering an alternative to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the core scientific principles underlying flupirtine's analgesic activity. It delves into its primary mechanism of action as a selective neuronal potassium channel opener (SNEPCO), its indirect modulation of NMDA receptor function, and the key experimental findings that elucidated these pathways. Detailed experimental protocols for foundational electrophysiological and behavioral assays are provided, alongside a structured presentation of quantitative pharmacological data. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of this unique analgesic agent.

Introduction: The Need for Novel Analgesics

The quest for effective and safe analgesics is a cornerstone of pharmaceutical research. While opioids and NSAIDs have long been the mainstay of pain treatment, their use is often limited by significant side effects. Opioids carry the risk of tolerance, dependence, respiratory depression, and constipation, while NSAIDs are associated with gastrointestinal and cardiovascular complications. This therapeutic gap has driven the search for novel analgesic agents with distinct mechanisms of action and improved safety profiles.

Flupirtine emerged from this search as a promising candidate. First synthesized in the 1970s, it was introduced as a non-opioid analgesic with a unique pharmacological profile.[1] Unlike conventional analgesics, flupirtine does not interact with opioid receptors and lacks significant anti-inflammatory or antipyretic properties.[2] Its primary mechanism of action was later identified as the activation of specific neuronal potassium channels, a novel approach to pain modulation.[3]

Mechanism of Action: A Selective Neuronal Potassium Channel Opener (SNEPCO)

The analgesic and muscle relaxant effects of flupirtine are primarily attributed to its function as a Selective Neuronal Potassium Channel Opener (SNEPCO).[4] It specifically targets voltage-gated potassium channels of the Kv7 family (encoded by KCNQ genes), particularly subtypes Kv7.2 to Kv7.5, which are crucial for regulating neuronal excitability.[5][6]

Activation of Kv7 Channels and Neuronal Hyperpolarization

By binding to and opening Kv7 channels, flupirtine increases the outward flow of potassium ions (K+) from the neuron.[7] This efflux of positive charge leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold required to fire an action potential.[7][8] This stabilization of the resting membrane potential effectively dampens neuronal hyperexcitability, a key factor in the transmission of pain signals.[4]

Indirect NMDA Receptor Antagonism

A critical consequence of this Kv7 channel-mediated hyperpolarization is the indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in central sensitization and chronic pain, is subject to a voltage-dependent block by magnesium ions (Mg2+). At the resting membrane potential, the channel pore is blocked by Mg2+. Depolarization of the neuron dislodges the Mg2+ ion, allowing for the influx of calcium ions (Ca2+) and subsequent signal transduction.

By stabilizing the membrane potential in a hyperpolarized state, flupirtine reinforces the Mg2+ block of the NMDA receptor channel, thereby reducing its activity without directly binding to the receptor itself.[9] This indirect antagonism prevents the cascade of events that lead to heightened pain sensitivity.

Signaling Pathway Diagram

Flupirtine_Mechanism_of_Action

Quantitative Pharmacological Data

The analgesic efficacy and potency of flupirtine have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Flupirtine on Kv7 Channels
Channel SubtypeCell LineAssay MethodParameterValueReference
Kv7.2/Kv7.3HEK293Fluorescence-based thallium-fluxEC502.6 µM[10]
Kv7.2/Kv7.3tsA 201Patch-clamp-Shifts gating to more negative potentials[5]
M-type K+ current (IK(M))NSC-34Patch-clamp-Shifts activation curve by ~14 mV to more negative potentials[5]
Inwardly rectifying K+ channels (GIRK)Hippocampal NeuronsPatch-clampEC500.6 µM[3]
Table 2: In Vivo Analgesic Efficacy of Flupirtine in Animal Models
Animal ModelTestSpeciesRouteED50 (mg/kg)Comparative ED50 (mg/kg)Reference
Electrostimulated Pain-Mousep.o.25.7Morphine: 16.8, Pentazocine: 38.5, Paracetamol: 814[2]
Hot Plate Test-Mousep.o.32Morphine: 15.5[2]
Electrical Tooth Pulp Stimulation-Dogp.o.3.5Pentazocine: 4.2[2]
Electrical Tooth Pulp Stimulation-Dogi.v.0.7Pentazocine: 0.5[2]
Carrageenan-induced Paw InflammationPaw PressureRati.p.>10 (slight to moderate antinociception)Morphine: >3.2 (slight to moderate antinociception)[11]
Streptozotocin-induced Diabetic NeuropathyPaw PressureRati.p.10 (in combination with morphine)Morphine (1.6) + Flupirtine (10): Complete reversal of hyperalgesia[11]

Key Experimental Protocols

The elucidation of flupirtine's mechanism of action and analgesic properties relied on a series of key in vitro and in vivo experiments. The following sections provide detailed methodologies for these foundational assays.

Electrophysiological Assessment: Whole-Cell Patch-Clamp

Objective: To measure the effects of flupirtine on the activity of Kv7 channels and neuronal membrane potential.

Methodology:

  • Cell Preparation:

    • HEK293 cells are transiently transfected with cDNAs encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).

    • Alternatively, primary neurons (e.g., dorsal root ganglion or hippocampal neurons) are cultured.

  • Recording Setup:

    • Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4).

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, and 2 ATP, pH adjusted to 7.2).

  • Data Acquisition:

    • A whole-cell configuration is established by applying gentle suction after forming a giga-ohm seal between the pipette and the cell membrane.

    • To measure the effect on channel activation, cells are held at a holding potential of -80 mV and then subjected to a series of depolarizing voltage steps.

    • Currents are recorded using a patch-clamp amplifier and digitized for analysis.

    • Flupirtine is applied to the bath at various concentrations to determine its effect on the current-voltage relationship and the voltage-dependence of channel activation.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., Transfected HEK293) Recording_Setup Recording Setup (Perfusion, Pipettes) Cell_Prep->Recording_Setup Whole_Cell Establish Whole-Cell Configuration Recording_Setup->Whole_Cell Voltage_Protocol Apply Voltage-Step Protocol Whole_Cell->Voltage_Protocol Record_Baseline Record Baseline Currents Voltage_Protocol->Record_Baseline Apply_Flupirtine Apply Flupirtine Record_Baseline->Apply_Flupirtine Record_Flupirtine Record Currents with Flupirtine Apply_Flupirtine->Record_Flupirtine Data_Analysis Data Analysis (I-V curves, G-V curves) Record_Flupirtine->Data_Analysis

Behavioral Assessment of Analgesia: Hot Plate Test

Objective: To assess the central analgesic activity of flupirtine in response to a thermal stimulus.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.

  • Procedure:

    • Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

    • The baseline latency to a nociceptive response (paw licking or jumping) is determined for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[12]

    • Animals are then administered flupirtine or a vehicle control via the desired route (e.g., oral gavage).

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to the nociceptive response is measured again.

    • The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

Hot_Plate_Test_Workflow Habituation Animal Habituation Baseline_Test Baseline Latency Measurement Habituation->Baseline_Test Drug_Admin Drug/Vehicle Administration Baseline_Test->Drug_Admin Post_Drug_Test Post-Drug Latency Measurement at Time Points Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis (%MPE Calculation) Post_Drug_Test->Data_Analysis

Behavioral Assessment of Analgesia: Randall-Selitto Test (Paw Pressure Test)

Objective: To evaluate the analgesic effect of flupirtine against mechanically induced pain, often in a model of inflammation.

Methodology:

  • Apparatus: A Randall-Selitto analgesiometer, which applies a linearly increasing mechanical force to the animal's paw.

  • Procedure:

    • Inflammation is often induced in one hind paw of a rat by injecting a phlogistic agent (e.g., carrageenan or Freund's adjuvant) a few hours before the test.[13]

    • The animal is gently restrained, and the inflamed paw is placed on the platform of the analgesiometer.

    • A blunt conical probe is lowered onto the dorsal surface of the paw, and the force is gradually increased.

    • The pressure at which the animal vocalizes or withdraws its paw is recorded as the pain threshold. A cut-off pressure is set to prevent injury.

    • Baseline pain thresholds are measured before drug administration.

    • Flupirtine or a vehicle is administered, and pain thresholds are reassessed at various time points.

Randall_Selitto_Workflow Inflammation_Induction Inflammation Induction (Optional, e.g., Carrageenan) Baseline_Threshold Baseline Pain Threshold Measurement Inflammation_Induction->Baseline_Threshold Drug_Admin Drug/Vehicle Administration Baseline_Threshold->Drug_Admin Post_Drug_Threshold Post-Drug Threshold Measurement at Time Points Drug_Admin->Post_Drug_Threshold Data_Analysis Data Analysis (Change in Threshold) Post_Drug_Threshold->Data_Analysis

Conclusion

The discovery of flupirtine as a non-opioid analgesic represents a significant contribution to the field of pain management. Its unique mechanism of action as a selective neuronal potassium channel opener, leading to neuronal hyperpolarization and indirect NMDA receptor antagonism, set it apart from conventional analgesics. The experimental evidence gathered from electrophysiological and behavioral studies has provided a solid foundation for understanding its therapeutic effects. While the clinical use of flupirtine has been limited in some regions due to concerns about hepatotoxicity, its novel mechanism of action continues to inspire the development of new generations of safer and more effective non-opioid analgesics targeting neuronal ion channels. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to build upon the foundational knowledge established by the discovery and characterization of flupirtine.

References

Flupirtine Hydrochloride and its Intricate Role in Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective properties. A key aspect of its mechanism of action lies in its profound influence on cellular calcium homeostasis. This technical guide provides an in-depth exploration of flupirtine hydrochloride's multifaceted role in regulating intracellular calcium levels. It delves into its primary action as a selective neuronal potassium channel (Kv7) opener, its indirect modulation of NMDA receptor-mediated calcium influx, and its direct effects on mitochondrial calcium handling. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a myriad of cellular processes, including neurotransmission, muscle contraction, gene expression, and apoptosis. Dysregulation of calcium homeostasis is a central pathological feature in numerous neurological disorders, including neurodegenerative diseases and excitotoxicity. Flupirtine has emerged as a compound of interest due to its ability to modulate neuronal excitability and confer neuroprotection, effects that are intrinsically linked to its ability to maintain calcium equilibrium. This guide will dissect the molecular mechanisms through which flupirtine exerts its influence on calcium signaling pathways.

Core Mechanisms of Action

Flupirtine's impact on calcium homeostasis is not mediated by a single, direct interaction but rather through a combination of primary and downstream effects.

Selective Neuronal Potassium Channel (Kv7) Activation

The principal mechanism of action of flupirtine is the activation of voltage-gated potassium channels of the Kv7 (KCNQ) family, particularly Kv7.2/7.3 heteromers.[1][2] By opening these channels, flupirtine increases the outward potassium current, leading to hyperpolarization of the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing overall neuronal excitability.

Indirect NMDA Receptor Antagonism

The hyperpolarization induced by Kv7 channel activation has a significant downstream consequence on N-methyl-D-aspartate (NMDA) receptors, which are key conduits for calcium influx in neurons.[3][4] NMDA receptors are subject to a voltage-dependent block by magnesium ions (Mg²⁺). The hyperpolarized state of the neuron, facilitated by flupirtine, enhances this Mg²⁺ block, thereby reducing the influx of Ca²⁺ through the NMDA receptor channel upon glutamate (B1630785) binding.[3] It is important to note that flupirtine does not directly bind to the NMDA receptor but rather modulates its activity indirectly.[5] Studies have shown that very high concentrations of flupirtine can directly antagonize NMDA-induced currents, but this is not considered its primary therapeutic mechanism.[3]

Mitochondrial Calcium Uptake

Emerging evidence points to a direct effect of flupirtine on mitochondrial calcium handling. At clinically relevant concentrations, flupirtine has been shown to increase the uptake of Ca²⁺ into mitochondria.[6][7] This effect is associated with an increase in the mitochondrial membrane potential and enhanced ATP synthesis.[6][7] By promoting mitochondrial calcium sequestration, flupirtine may buffer cytosolic calcium levels and protect against calcium-induced mitochondrial dysfunction and apoptosis.

Quantitative Data on Flupirtine's Effects

The following tables summarize the key quantitative findings from various in vitro studies investigating the effects of flupirtine.

Table 1: Electrophysiological and Receptor Binding Data

ParameterValueCell Type/SystemReference
Kv7.2/7.3 Channel Activation (EC₅₀) ~5 µMHEK293 cells expressing Kv7.2/7.3[8]
NMDA-induced Inward Current Inhibition (IC₅₀) 182.1 ± 12.1 µMCultured rat superior colliculus neurons[3]
Delayed Rectifier K⁺ Current (IK(DR)) Inactivation (KD) ~9.8 µMNSC-34 neuronal cells[9]

Table 2: Effects on Mitochondrial Function and Apoptosis

ParameterEffectConcentrationCell Type/SystemReference
Mitochondrial Calcium Levels 2 to 3-fold increase0.2 to 10 nmol/mg mitochondrial proteinRat heart mitochondria[6][7]
Mitochondrial Membrane Potential ~20% increase0.2 to 10 nmol/mg mitochondrial proteinRat heart mitochondria[6][7]
Mitochondrial ATP Synthesis ~30% increase0.2 to 10 nmol/mg mitochondrial proteinRat heart mitochondria[6][7]
Bcl-2 Levels > 6-fold increase3 µMhNT neurons[10]
Glutathione (B108866) Levels ~200% increase3 µMhNT neurons[10]
Reduction of Induced Apoptosis ~50% reduction0.1 to 10 µg/mlHuman lymphocytes[11]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the effects of flupirtine on calcium homeostasis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion currents across the cell membrane of a single neuron, allowing for the direct assessment of flupirtine's effects on Kv7 channels and NMDA receptor currents.

Protocol Outline:

  • Cell Preparation: Culture primary neurons (e.g., cortical or hippocampal neurons) or neuronal cell lines (e.g., NSC-34) on glass coverslips.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

  • Recording:

    • Obtain a gigaseal and establish a whole-cell configuration.

    • For Kv7 currents, hold the cell at a depolarized potential (e.g., -20 mV) and apply hyperpolarizing voltage steps to observe the deactivating tail currents characteristic of M-currents.

    • For NMDA currents, hold the cell at a negative potential (e.g., -70 mV) in Mg²⁺-free external solution and apply NMDA (e.g., 100 µM) with glycine (B1666218) (e.g., 10 µM).

  • Drug Application: Perfuse flupirtine at various concentrations onto the patched cell and record the changes in the respective currents.

Mitochondrial Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to sequester calcium before undergoing permeability transition, a key event in apoptosis.

Protocol Outline:

  • Mitochondria Isolation: Isolate mitochondria from rat liver or heart tissue using differential centrifugation.

  • Assay Buffer: Containing (in mM): 125 KCl, 10 MOPS, 2 MgCl₂, 2 KH₂PO₄, and 5 glutamate/1 malate (B86768) as respiratory substrates.

  • Measurement:

    • Suspend isolated mitochondria in the assay buffer in the presence of a fluorescent calcium indicator (e.g., Calcium Green™ 5N).

    • Use a fluorometer to monitor the extra-mitochondrial calcium concentration.

    • Add successive pulses of a known concentration of CaCl₂ (e.g., 20 nmol).

    • Mitochondria will take up the calcium, causing a decrease in fluorescence. The point at which the mitochondria can no longer sequester calcium and release it back into the buffer (indicated by a sharp, sustained increase in fluorescence) determines the calcium retention capacity.

  • Flupirtine Treatment: Incubate mitochondria with varying concentrations of flupirtine prior to the addition of calcium pulses to assess its effect on CRC.

Intracellular Calcium Imaging with Fluo-4 AM

This method allows for the visualization and quantification of changes in intracellular calcium concentration in live cells in response to stimuli.

Protocol Outline:

  • Cell Culture: Plate neurons on glass-bottom dishes.

  • Dye Loading: Incubate cells with Fluo-4 AM (e.g., 5 µM) in a physiological buffer (e.g., Krebs-Ringer's solution) for 30-60 minutes at 37°C. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to calcium after being cleaved by intracellular esterases.

  • Imaging:

    • Wash the cells to remove excess dye.

    • Use a fluorescence microscope equipped with a calcium imaging system to record baseline fluorescence.

    • Stimulate the cells with an agonist (e.g., NMDA) in the presence or absence of flupirtine.

  • Analysis: Measure the change in fluorescence intensity over time. The ratio of fluorescence (F) to the baseline fluorescence (F₀) (F/F₀) is used to quantify the relative change in intracellular calcium concentration.

Quantification of Bcl-2 and Glutathione Levels

These assays are used to measure the levels of key anti-apoptotic and antioxidant molecules that are influenced by flupirtine.

Protocol Outline:

  • Cell Culture and Treatment: Culture hNT neurons and treat with glutamate or NMDA to induce apoptosis, with or without pre-incubation with flupirtine.

  • Bcl-2 Quantification:

    • Lyse the cells and quantify total protein concentration.

    • Use an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an anti-Bcl-2 antibody to determine the relative or absolute levels of Bcl-2 protein.

  • Glutathione (GSH) Quantification:

    • Lyse the cells and deproteinize the samples.

    • Use a commercially available glutathione assay kit, which is typically a colorimetric or fluorometric assay based on the reaction of GSH with a specific probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol Outline:

  • Cell Culture and Treatment: Culture neurons on coverslips and induce apoptosis as described above.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • TUNEL Staining:

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Imaging and Quantification:

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Use a fluorescence microscope to visualize the TUNEL-positive (apoptotic) cells.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Flupirtine_Signaling_Pathway cluster_neuron Neuron Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates Mitochondrion Mitochondrion Flupirtine->Mitochondrion Directly Acts On K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Enhances Mg2+ Block Ca_influx Reduced Ca2+ Influx NMDA_R->Ca_influx Mg_block Enhanced Mg2+ Block Neuroprotection Neuroprotection Ca_influx->Neuroprotection Mito_Ca_Uptake Increased Ca2+ Uptake Mitochondrion->Mito_Ca_Uptake Mito_Ca_Uptake->Neuroprotection

Caption: Signaling pathway of flupirtine's effect on calcium homeostasis.

Patch_Clamp_Workflow start Start cell_prep Prepare Cultured Neurons start->cell_prep solutions Prepare External and Internal Solutions cell_prep->solutions gigaseal Obtain Gigaseal and Establish Whole-Cell Configuration solutions->gigaseal recording Record Baseline Ion Currents gigaseal->recording drug_app Apply Flupirtine recording->drug_app record_effect Record Changes in Ion Currents drug_app->record_effect analysis Data Analysis record_effect->analysis end End analysis->end

Caption: Workflow for whole-cell patch-clamp experiments.

CRC_Assay_Workflow start Start mito_iso Isolate Mitochondria start->mito_iso assay_prep Prepare Assay Buffer with Fluorescent Ca2+ Indicator mito_iso->assay_prep incubation Incubate Mitochondria with Flupirtine or Vehicle assay_prep->incubation ca_pulse Add Successive Pulses of CaCl2 incubation->ca_pulse measurement Monitor Extramitochondrial Ca2+ Fluorescence ca_pulse->measurement analysis Determine Calcium Retention Capacity measurement->analysis end End analysis->end

Caption: Workflow for the mitochondrial calcium retention capacity assay.

Conclusion

This compound modulates calcium homeostasis through a sophisticated interplay of mechanisms. Its primary action as a Kv7 potassium channel opener reduces neuronal excitability and indirectly attenuates NMDA receptor-mediated calcium influx. Furthermore, its direct enhancement of mitochondrial calcium uptake provides an additional layer of cytoprotection. The quantitative data and experimental protocols detailed in this guide offer a robust framework for further investigation into the therapeutic potential of flupirtine and similar compounds in neurological disorders characterized by calcium dysregulation. The continued exploration of these pathways will be crucial for the development of novel neuroprotective strategies.

References

Unveiling the Antioxidant Potential of Flupirtine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective properties.[1] Beyond its established role as a selective neuronal potassium channel opener, a growing body of evidence highlights its capacity to counteract oxidative stress, a key pathological mechanism in a range of neurodegenerative disorders. This technical guide provides an in-depth exploration of the antioxidant properties of flupirtine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Antioxidant Mechanisms of Flupirtine

Flupirtine exerts its antioxidant effects through a multi-faceted approach, primarily by bolstering endogenous antioxidant systems and directly mitigating the damaging effects of reactive oxygen species (ROS).

Enhancement of Endogenous Antioxidant Defenses

A cornerstone of flupirtine's antioxidant activity is its ability to increase the intracellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant.[2] Studies have demonstrated that flupirtine can significantly boost GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[2] Furthermore, flupirtine has been shown to upregulate the expression of Bcl-2, an anti-apoptotic protein that also possesses antioxidant functions.[2]

Direct ROS Scavenging and Inhibition of Lipid Peroxidation

Flupirtine has been observed to directly counteract the production of reactive oxygen species.[3] It effectively inhibits the formation of thiobarbituric acid reactive substances (TBARS), which are key indicators of lipid peroxidation, a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage.[4] This protective effect on lipids and proteins from oxidative damage underscores its direct antioxidant capabilities.[4]

Mitochondrial Protection

Mitochondria, as the primary sites of cellular respiration, are major sources of ROS production and are also highly susceptible to oxidative damage. Flupirtine has been shown to protect mitochondrial integrity from oxidative stress, a crucial aspect of its neuroprotective effects.

Quantitative Analysis of Flupirtine's Antioxidant Effects

The following tables summarize the key quantitative data from various in vitro studies investigating the antioxidant properties of flupirtine.

Parameter Effect of Flupirtine Concentration Model System Reference
Glutathione (GSH) Levels>200% increase3 µMhNT neurons[5]
Bcl-2 Protein Levels>6-fold increase3 µMhNT neurons[5]
Lipid Peroxidation (TBARS)Inhibition5-30 µMRat brain mitochondria[4]
H2O2-stimulated Cell DeathAttenuation (33% improvement in survival)10-100 µMPC12 cells[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of flupirtine.

Measurement of Reactive Oxygen Species (ROS) - DCFH-DA Assay

This assay is widely used to measure overall intracellular ROS levels.

  • Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

  • Protocol:

    • Culture cells to the desired confluence in a 96-well plate.

    • Wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Load the cells with 10 µM DCFH-DA in a warm buffer for 30 minutes at 37°C in the dark.

    • Wash the cells twice with the warm buffer to remove excess probe.

    • Treat the cells with flupirtine at various concentrations for the desired time.

    • Induce oxidative stress with a pro-oxidant (e.g., H₂O₂ or glutamate) for a specified duration.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Normalize the fluorescence intensity to the cell number or protein concentration.

Assessment of Lipid Peroxidation - Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically.

  • Protocol:

    • Prepare cell lysates or tissue homogenates from control and flupirtine-treated samples.

    • To 100 µL of the sample, add 100 µL of SDS lysis buffer and 2.5 mL of the TBA stock solution (containing TBA, acetic acid, and NaOH).

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes to stop the reaction.

    • Centrifuge the samples at 3,000 rpm for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Determination of Glutathione (GSH) Levels

This assay measures the total glutathione content in a sample.

  • Principle: This method is based on the enzymatic recycling of GSH. GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). Glutathione reductase then reduces GSSG back to GSH, which can again react with DTNB, thus amplifying the signal. The rate of TNB formation is proportional to the total glutathione concentration.

  • Protocol:

    • Prepare cell lysates or tissue homogenates in a suitable buffer.

    • Deproteinate the samples using a 5% sulfosalicylic acid solution.

    • Centrifuge to pellet the precipitated proteins.

    • In a 96-well plate, add the supernatant, DTNB solution, and glutathione reductase to a phosphate (B84403) buffer.

    • Initiate the reaction by adding NADPH.

    • Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

    • Calculate the total glutathione concentration from a standard curve prepared with known concentrations of GSH.

Western Blot Analysis of Bcl-2 Expression

This technique is used to detect and quantify the levels of the Bcl-2 protein.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for Bcl-2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the detection and quantification of the protein of interest.

  • Protocol:

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

    • Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The antioxidant effects of flupirtine are intricately linked to cellular signaling pathways that regulate oxidative stress and cell survival. While direct activation of the Nrf2 pathway by flupirtine has not been definitively established, its downstream effects, such as the increase in glutathione levels, suggest a potential, yet-to-be-confirmed, interaction.

Proposed Signaling Pathway of Flupirtine's Antioxidant Action

The following diagram illustrates the proposed signaling pathway through which flupirtine exerts its antioxidant and neuroprotective effects.

Flupirtine_Antioxidant_Pathway Flupirtine Flupirtine ROS Reactive Oxygen Species (ROS) Flupirtine->ROS inhibits Lipid_Peroxidation Lipid Peroxidation Flupirtine->Lipid_Peroxidation inhibits Nrf2_Hypothesis Nrf2 Activation (Hypothesized) Flupirtine->Nrf2_Hypothesis ? Bcl2 ↑ Bcl-2 Expression Flupirtine->Bcl2 Oxidative_Stress Oxidative Stress (e.g., Glutamate, H₂O₂) Oxidative_Stress->ROS generates ROS->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Mitochondrial_Dysfunction->Apoptosis GSH ↑ Glutathione (GSH) Nrf2_Hypothesis->GSH GSH->ROS neutralizes Cell_Survival ↑ Cell Survival & Neuroprotection GSH->Cell_Survival Bcl2->Apoptosis inhibits Bcl2->Cell_Survival

Proposed antioxidant signaling pathway of flupirtine.
Experimental Workflow for Assessing Antioxidant Properties

The following diagram outlines a typical experimental workflow for investigating the antioxidant properties of a compound like flupirtine.

Experimental_Workflow Start Start: In Vitro Cell Culture (e.g., Neuronal Cells) Treatment Treatment with Flupirtine (Dose-Response & Time-Course) Start->Treatment Induction Induction of Oxidative Stress (e.g., H₂O₂, Glutamate) Treatment->Induction GSH_Assay Glutathione Levels (GSH Assay) Treatment->GSH_Assay Protein_Assay Protein Expression (Western Blot for Bcl-2) Treatment->Protein_Assay ROS_Assay ROS Measurement (DCFH-DA Assay) Induction->ROS_Assay Lipid_Assay Lipid Peroxidation (TBARS Assay) Induction->Lipid_Assay Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis Lipid_Assay->Data_Analysis GSH_Assay->Data_Analysis Protein_Assay->Data_Analysis Conclusion Conclusion on Antioxidant Properties Data_Analysis->Conclusion

Workflow for in vitro antioxidant assessment.

Conclusion

Flupirtine demonstrates significant antioxidant properties that likely contribute to its observed neuroprotective effects. Its ability to enhance endogenous antioxidant systems, particularly by increasing glutathione and Bcl-2 levels, and to directly mitigate oxidative damage, positions it as a compound of interest for conditions associated with oxidative stress. Further research is warranted to elucidate the precise molecular mechanisms, including its potential interaction with the Nrf2 signaling pathway, and to establish its antioxidant efficacy in vivo. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the antioxidant potential of flupirtine.

References

Methodological & Application

Application Notes and Protocols for In vivo Studies with Flupirtine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of flupirtine (B1215404) hydrochloride, a centrally acting, non-opioid analgesic. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of flupirtine and related compounds.

Data Presentation: In vivo Dosages of Flupirtine Hydrochloride

The following table summarizes the effective dosages of this compound used in various in vivo models, as reported in the scientific literature.

Animal ModelApplicationRoute of AdministrationDosage Range (mg/kg)VehicleKey Findings
MouseNeuroprotection (focal cerebral ischemia)Intraperitoneal (i.p.)1 - 10SalineDose-dependent reduction in infarct volume.[1]
MouseNeuroprotection (focal cerebral ischemia)Intraperitoneal (i.p.)10SalineNeuroprotective effects observed when administered up to 9 hours post-stroke.[1]
MouseAnalgesia (electrostimulated pain)Oral (p.o.)25.7 (ED50)Not specifiedPotency comparable to pentazocine.
MouseAnalgesia (hot plate test)Oral (p.o.)32 (ED50)Not specifiedApproximately half as potent as morphine.
MouseAnalgesia (acetic acid writhing test)Oral (p.o.)15Not specifiedEnhanced the antinociceptive activity of other analgesics.[2]
RatNeuroprotection (neonatal hypoxia-ischemia)Intraperitoneal (i.p.)25DMSOFlupirtine reached the brain within 1 hour of dosing.[3][4]
RatAnalgesia (diabetic neuropathic pain)Not specified10Not specifiedAttenuated mechanical hypersensitivity.
RatAnalgesia (acetic acid writhing test)Oral (p.o.)35Not specifiedEnhanced the antinociceptive activity of other analgesics.[2]
DogAnalgesia (electrical tooth pulp stimulation)Oral (p.o.)3.5Not specifiedSimilar potency to pentazocine.
DogAnalgesia (electrical tooth pulp stimulation)Intravenous (i.v.)0.7Not specifiedSimilar potency to pentazocine.

Mechanism of Action

Flupirtine is a selective neuronal potassium channel opener (SNEPCO) that primarily targets Kv7 (KCNQ) voltage-gated potassium channels.[5] Its mechanism of action involves:

  • Activation of Kv7 Channels: Flupirtine opens Kv7 channels, leading to an efflux of potassium ions from the neuron.[5] This results in hyperpolarization of the neuronal membrane, making it less excitable and reducing the likelihood of action potential firing.

  • Indirect NMDA Receptor Antagonism: The hyperpolarization of the neuronal membrane potential enhances the voltage-dependent magnesium (Mg2+) block of the N-methyl-D-aspartate (NMDA) receptor channel. This indirect antagonism of NMDA receptors contributes to its neuroprotective and analgesic effects by reducing excessive calcium influx.[5][6]

Signaling Pathway of Flupirtine

Flupirtine_Signaling_Pathway cluster_neuron Neuron Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 activates K_efflux K+ Efflux Kv7->K_efflux induces Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization causes NMDA_receptor NMDA Receptor Hyperpolarization->NMDA_receptor enhances block of Mg2_block Enhanced Mg2+ Block NMDA_receptor->Mg2_block leads to Ca2_influx Reduced Ca2+ Influx Mg2_block->Ca2_influx results in Neuroprotection Neuroprotection & Analgesia Ca2_influx->Neuroprotection promotes

Caption: Signaling pathway of flupirtine's action on neuronal excitability.

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound in Mice

Materials:

  • This compound powder

  • Sterile normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice. For a 25 g mouse, the required dose is 0.25 mg.

  • Drug Preparation:

    • Aseptically weigh the calculated amount of this compound powder.

    • Dissolve the powder in a known volume of sterile normal saline to achieve the desired final concentration. For example, to inject a volume of 100 µL per 25 g mouse, the concentration should be 2.5 mg/mL.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Handling and Injection:

    • Weigh the mouse accurately just before injection.

    • Gently restrain the mouse, exposing the lower abdominal quadrants.

    • Draw the calculated volume of the flupirtine solution into a sterile 1 mL syringe with a 27-30 gauge needle.

    • Insert the needle into the intraperitoneal cavity in one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a shallow angle (approximately 15-20 degrees).

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Observation: Monitor the animal for any adverse reactions post-injection.

Protocol 2: Preparation and Oral (p.o.) Gavage Administration of this compound in Rats

Materials:

  • This compound powder

  • Distilled water or appropriate vehicle

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 35 mg/kg) and the body weight of the rats. For a 250 g rat, the required dose is 8.75 mg.

  • Drug Preparation:

    • Weigh the calculated amount of this compound powder.

    • Suspend or dissolve the powder in a suitable vehicle (e.g., distilled water). The volume should be appropriate for oral gavage in rats (typically 1-2 mL/kg). For a 250 g rat, a volume of 0.25-0.5 mL is appropriate.

    • Vortex the suspension/solution thoroughly to ensure homogeneity.

  • Animal Handling and Administration:

    • Weigh the rat accurately just before administration.

    • Gently restrain the rat.

    • Attach the oral gavage needle to the syringe containing the flupirtine solution.

    • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.

    • Once the needle is correctly positioned, slowly administer the solution.

    • Gently remove the gavage needle and return the rat to its cage.

  • Observation: Monitor the animal for any signs of distress or adverse effects following administration.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of this compound.

Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups (Vehicle, Flupirtine, Positive Control) Baseline_Measurements->Randomization Drug_Administration Drug Administration (i.p. or p.o.) Randomization->Drug_Administration Experimental_Model Induction of Experimental Model (e.g., Ischemia, Pain) Drug_Administration->Experimental_Model Outcome_Assessment Outcome Assessment (Behavioral, Histological, etc.) Experimental_Model->Outcome_Assessment Data_Analysis Data Analysis and Statistical Evaluation Outcome_Assessment->Data_Analysis

Caption: A generalized workflow for in vivo studies with this compound.

Disclaimer: These protocols and application notes are intended for guidance purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and governmental regulations regarding animal welfare.

References

Application Notes and Protocols for Cell Culture Studies Using Flupirtine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1] Its unique mechanism of action, which involves the activation of Kv7 potassium channels, leads to neuronal hyperpolarization and stabilization of the resting membrane potential.[1][2] This activity indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, mitigating excitotoxicity.[1] Flupirtine has demonstrated significant neuroprotective and anti-apoptotic properties in a variety of in vitro models, making it a compound of interest for research in neurodegenerative diseases, ischemic injury, and pain management.[3][4]

These application notes provide detailed protocols for utilizing flupirtine hydrochloride in cell culture to investigate its neuroprotective and anti-apoptotic effects. The protocols are designed to be adaptable to various neuronal and non-neuronal cell lines.

Mechanism of Action

Flupirtine's primary mechanism involves the activation of voltage-gated potassium channels of the Kv7 (KCNQ) family.[1][5] This leads to an efflux of K+ ions, hyperpolarizing the neuron and making it less excitable. This hyperpolarization enhances the voltage-dependent Mg2+ block of the NMDA receptor channel, thereby reducing Ca2+ influx and downstream excitotoxic pathways. Furthermore, flupirtine has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and the antioxidant glutathione (B108866), contributing to its cell-protective effects.[6][7]

Flupirtine_Mechanism_of_Action Flupirtine Flupirtine Hydrochloride Kv7 Kv7 (KCNQ) Potassium Channel Flupirtine->Kv7 Activates Bcl2 Increased Bcl-2 Expression Flupirtine->Bcl2 Upregulates K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Mg_block Enhanced Mg2+ Block Hyperpolarization->Mg_block NMDA_R NMDA Receptor Ca_influx Reduced Ca2+ Influx NMDA_R->Ca_influx Mediates Mg_block->NMDA_R Inhibits Mg_block->Ca_influx Reduces Excitotoxicity Decreased Excitotoxicity Ca_influx->Excitotoxicity Apoptosis Reduced Apoptosis Ca_influx->Apoptosis Neuroprotection Neuroprotection Bcl2->Apoptosis Inhibits

Caption: Flupirtine's neuroprotective signaling pathway.

Data Presentation: Summary of In Vitro Flupirtine Effects

The following tables summarize quantitative data from various studies on the effects of flupirtine in different cell culture models.

Table 1: Neuroprotective and Anti-Apoptotic Effects of Flupirtine

Cell LineInsultFlupirtine ConcentrationIncubation TimeObserved EffectReference
Rat Primary Cortical NeuronsHIV-gp1201 - 10 µg/mLPre-incubationProtection against apoptotic cell death[8]
Rat Primary Cortical NeuronsNMDA, HIV-gp120>10 µM2-hour pre-incubationAlmost complete protection from cell death[9]
Rat Primary Cortical NeuronsPrion protein fragment, Lead acetate (B1210297)10 µMCo-administrationReduced neurotoxicity[10]
hNT (Human Ntera/D1) NeuronsGlutamate (≥1 mM), NMDA (≥1 mM)10 µM-Abolished reduction of Bcl-2 and glutathione[6]
hNT (Human Ntera/D1) Neurons-3 µM->6-fold increase in Bcl-2 levels; 200% increase in glutathione[6]
PC12 Cells---Elevates BCL-2 mRNA expression, downregulates Caspase 3 and 8[11]
Human LymphocytesInduced Apoptosis0.1 - 10 µg/mLPre-incubationReduction of apoptosis to ~50%[8]
U373 Malignant Glioma CellsNMDA (5 mM)1 mM24 and 48 hoursAntagonistic effect against NMDA-induced growth inhibition[12]

Table 2: Electrophysiological Effects of Flupirtine

Cell/Tissue TypeFlupirtine ConcentrationObserved EffectReference
NSC-34 Motor Neuron-like Cells3 µMLeftward shift in the activation curve of M-type K+ current (IK(M)) by ~14 mV[13]
Isolated Rat Sural Nerve AxonsLow micromolarIncrease in threshold current, reduction of refractoriness, increase in post-spike superexcitability[14]

Experimental Protocols

Preparation of this compound Stock Solution

This compound can be prepared for cell culture use as follows:

  • Solvent Selection: Flupirtine maleate (B1232345) is soluble in DMSO.[15] For cell culture, it is advisable to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of flupirtine is 304.32 g/mol .

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Flupirtine_Stock_Preparation Start Start Weigh Weigh Flupirtine Hydrochloride Start->Weigh Dissolve Dissolve in Sterile DMSO Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Aliquot Aliquot Stock Solution Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing flupirtine stock solution.

Protocol for Assessing Neuroprotection using MTT Assay

This protocol is designed to assess the protective effect of flupirtine against an excitotoxic insult (e.g., glutamate) in a neuronal cell line such as SH-SY5Y or primary cortical neurons.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Excitotoxic agent (e.g., L-glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Cell Culture: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Flupirtine Pre-treatment:

    • Prepare serial dilutions of flupirtine in complete culture medium from the stock solution to achieve final desired concentrations (e.g., 1 µM, 3 µM, 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of flupirtine. Include a vehicle control (medium with the same concentration of DMSO as the highest flupirtine concentration).

    • Incubate for 2 hours (or other desired pre-treatment time) at 37°C.

  • Excitotoxic Insult:

    • Prepare the excitotoxic agent (e.g., L-glutamate) in culture medium at the desired concentration (e.g., 1 mM).

    • Add the excitotoxic agent to the wells already containing flupirtine.

    • Include control wells: untreated cells, cells with flupirtine alone, and cells with the excitotoxic agent alone.

    • Incubate for the desired duration (e.g., 18-24 hours) at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol for Detecting Apoptosis using TUNEL Assay

This protocol outlines the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with flupirtine.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or glutamate)

  • TUNEL assay kit (commercial kits are recommended)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on coverslips or chamber slides to sub-confluency.

    • Treat the cells with flupirtine and/or an apoptosis-inducing agent as described in the MTT assay protocol.

  • Fixation:

    • After treatment, gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization solution for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:

      • An equilibration step with the kit's buffer.

      • Incubation with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Stopping the Reaction: Wash the cells twice with the provided stop/wash buffer or PBS.

  • Nuclear Counterstaining:

    • Incubate the cells with a DAPI or Hoechst solution for 5-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green or red, depending on the kit), indicating DNA fragmentation.

Protocol for Western Blot Analysis of Bcl-2 Expression

This protocol is for determining the effect of flupirtine on the expression levels of the anti-apoptotic protein Bcl-2.

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Bcl-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Culture and treat cells with flupirtine as desired.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for a loading control.

    • Quantify the band intensities and normalize the Bcl-2 signal to the loading control to determine the relative change in expression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays Cell_Culture Cell Culture (e.g., SH-SY5Y) Pre_Treatment Pre-treat with Flupirtine Cell_Culture->Pre_Treatment Flupirtine_Prep Prepare Flupirtine Working Solutions Flupirtine_Prep->Pre_Treatment Insult Induce Insult (e.g., Glutamate) Pre_Treatment->Insult MTT MTT Assay (Viability) Insult->MTT TUNEL TUNEL Assay (Apoptosis) Insult->TUNEL Western Western Blot (Bcl-2) Insult->Western

Caption: General experimental workflow for studying flupirtine.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the cellular and molecular effects of this compound in vitro. By utilizing these methods, researchers can further elucidate the neuroprotective and anti-apoptotic mechanisms of this compound, contributing to the development of novel therapeutic strategies for a range of neurological disorders. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Flupirtine Hydrochloride Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1][2][3] Its unique mechanism of action, which involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, leads to neuronal hyperpolarization and a reduction in neuronal excitability.[1] This activity indirectly antagonizes NMDA receptors, contributing to its analgesic and muscle relaxant properties.[1][2][3] These characteristics make flupirtine a compound of interest for research in pain, neuroprotection, and muscle relaxation.

This document provides detailed application notes and protocols for the preparation of flupirtine hydrochloride solutions for various experimental settings, ensuring accurate and reproducible results. While the user requested information on this compound, much of the available literature providing specific solubility and stability data refers to flupirtine maleate (B1232345). The preparation protocols provided are based on the available data for the maleate salt and are expected to be broadly applicable to the hydrochloride salt due to their similar chemical nature as salts of the same active moiety. However, it is recommended to perform small-scale solubility and stability tests for specific experimental conditions.

Physicochemical Properties and Solubility

Proper preparation of flupirtine solutions is critical for experimental success. The solubility of flupirtine can vary depending on the salt form and the solvent.

Table 1: Solubility of Flupirtine Salts in Various Solvents

Salt FormSolventSolubilityReference
Flupirtine MaleateDimethyl Sulfoxide (DMSO)~20 mg/mL[4]
>20 mg/mL[5]
Flupirtine MaleateDimethylformamide (DMF)~30 mg/mL[4]
Flupirtine Maleate1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[4]
Flupirtine MaleateWaterInsoluble[5]
This compoundDimethyl Sulfoxide (DMSO)Soluble[]

Solution Preparation Protocols

Preparation of High-Concentration Stock Solutions in Organic Solvents

For most in vitro and in vivo experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent.

Materials:

  • This compound or maleate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, conical-bottom tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weigh the desired amount of flupirtine powder in a sterile conical tube.

  • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL, 20 mg/mL).

  • Vortex the solution until the flupirtine is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.

  • Once dissolved, the stock solution can be stored under the recommended conditions (see Table 2).

Preparation of Aqueous Working Solutions for In Vitro Experiments

Aqueous solutions of flupirtine are sparingly soluble and should be prepared fresh for each experiment by diluting the organic stock solution.

Materials:

  • Flupirtine stock solution (in DMSO or DMF)

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, cell culture medium)

  • Sterile tubes

  • Calibrated pipettes

Protocol:

  • Determine the final concentration of flupirtine required for your experiment.

  • Calculate the volume of the stock solution needed to achieve this final concentration in your desired final volume of aqueous buffer.

  • Add the calculated volume of the stock solution to the aqueous buffer. Important: To avoid precipitation, add the stock solution to the buffer while vortexing or gently mixing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (buffer with the same final concentration of the organic solvent) should always be included in experiments.

  • Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]

Stability and Storage

The stability of flupirtine solutions is dependent on the solvent and storage conditions.

Table 2: Storage and Stability of Flupirtine Solutions

Solution TypeStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years[4]
2–8 °CTightly sealed[5]
Stock Solution in DMSO-20°C1 month (protect from light)[7]
-80°C6 months (protect from light)[7]
Aqueous SolutionRoom Temperature or 4°CNot recommended for storage > 1 day[4]

Forced degradation studies have shown that flupirtine maleate is stable in 0.1 M HCl at room temperature for up to three days.[8][9] However, degradation occurs under stronger acidic (1 M HCl), basic (0.01 N NaOH), oxidative (0.3% H₂O₂), thermal (105°C), and photolytic conditions.[8][9]

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of flupirtine against excitotoxicity in primary cortical neurons, a model where flupirtine has been shown to be effective.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare primary cortical neuron cultures C Pre-incubate neurons with flupirtine A->C B Prepare flupirtine working solutions B->C D Induce excitotoxicity (e.g., with glutamate) C->D E Incubate for 24-48 hours D->E F Assess cell viability (e.g., MTT assay) E->F G Analyze and compare treatment groups F->G

Caption: Workflow for an in vitro neuroprotection assay.

Methodology:

  • Culture primary cortical neurons from rat embryos according to standard laboratory protocols.

  • Prepare fresh aqueous working solutions of flupirtine in neurobasal medium from a DMSO stock solution. Include a vehicle control (medium with DMSO).

  • Pre-incubate the neuronal cultures with various concentrations of flupirtine (e.g., 1 µM, 10 µM, 100 µM) or vehicle for 1-2 hours.

  • Induce excitotoxicity by adding an excitotoxic agent such as glutamate (B1630785) or NMDA to the culture medium.

  • Co-incubate the neurons with the excitotoxic agent and flupirtine for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the medium.

  • Analyze the data to determine the protective effect of flupirtine against excitotoxicity.

In Vivo Analgesia Model in Rats

This protocol outlines a general procedure for evaluating the analgesic effects of flupirtine in a rat model of inflammatory pain.

Methodology:

  • Acclimate male Sprague-Dawley or Wistar rats to the testing environment and handling procedures.

  • Prepare this compound for intraperitoneal (i.p.) injection by dissolving it in a suitable vehicle (e.g., saline, or a small amount of DMSO followed by dilution in saline). A common dose used in rat studies is 10 mg/kg.[10]

  • Induce inflammation in one hind paw by injecting a phlogistic agent such as carrageenan.

  • Administer flupirtine (e.g., 10 mg/kg, i.p.) or vehicle to different groups of rats at a specified time point relative to the induction of inflammation.

  • Assess nociceptive thresholds at various time points post-drug administration using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • Record and analyze the data to determine the analgesic efficacy of flupirtine.

Signaling Pathway

Flupirtine exerts its effects primarily through the activation of Kv7 potassium channels, leading to a cascade of events that ultimately reduce neuronal excitability.

G flupirtine Flupirtine kv7 Kv7 (KCNQ) Channels flupirtine->kv7 Activates k_efflux K+ Efflux kv7->k_efflux Promotes hyperpolarization Neuronal Hyperpolarization k_efflux->hyperpolarization excitability Decreased Neuronal Excitability hyperpolarization->excitability nmda_inhibition Indirect NMDA Receptor Antagonism excitability->nmda_inhibition analgesia Analgesia & Muscle Relaxation excitability->analgesia nmda_inhibition->analgesia

Caption: Flupirtine's mechanism of action signaling pathway.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powder and solutions.

  • Handle flupirtine in a well-ventilated area or a chemical fume hood.

  • Prolonged use of flupirtine has been associated with hepatotoxicity in clinical settings.[1] While the risk in acute experimental settings is likely low, appropriate handling and disposal procedures should be followed.

References

Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Flupirtine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO). Its mechanism of action involves the activation of Kv7 potassium channels, leading to neuronal hyperpolarization and reduced excitability. This activity indirectly antagonizes the NMDA receptor, contributing to its analgesic and neuroprotective effects. Furthermore, studies have indicated that flupirtine can modulate apoptotic pathways, specifically by upregulating the anti-apoptotic protein Bcl-2.

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of flupirtine hydrochloride on key protein targets. The following sections detail the signaling pathways influenced by flupirtine, a complete protocol for Western blot analysis, and a summary of quantitative data on protein expression changes.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing and interpreting Western blot experiments.

Kv7 Potassium Channel Activation and Neuronal Excitability

Flupirtine directly activates Kv7 (KCNQ) potassium channels, which are voltage-gated channels crucial for maintaining the resting membrane potential of neurons. Activation of these channels leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability. This is the primary mechanism behind flupirtine's analgesic and muscle relaxant properties.

Kv7 Potassium Channel Activation Flupirtine Flupirtine Hydrochloride Kv7 Kv7 Channel Flupirtine->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia & Muscle Relaxation Reduced_Excitability->Analgesia

Caption: Flupirtine activates Kv7 channels, leading to reduced neuronal excitability.

Indirect NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in nociceptive signaling and neuronal plasticity. Flupirtine indirectly antagonizes the NMDA receptor. The hyperpolarization induced by Kv7 channel activation enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel. This reduces the influx of calcium ions (Ca2+) in response to glutamate, thereby dampening downstream signaling cascades associated with pain transmission and excitotoxicity.

Indirect NMDA Receptor Antagonism Flupirtine Flupirtine Hydrochloride Kv7 Kv7 Channel Activation Flupirtine->Kv7 Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Enhances block of Mg_block Enhanced Mg2+ Block NMDA_R->Mg_block Ca_influx Reduced Ca2+ Influx Mg_block->Ca_influx Reduced_Pain Reduced Pain Transmission Ca_influx->Reduced_Pain

Caption: Flupirtine indirectly antagonizes NMDA receptors via membrane hyperpolarization.

Modulation of the Bcl-2 Anti-Apoptotic Pathway

Beyond its effects on ion channels, flupirtine has been shown to possess neuroprotective properties by modulating intracellular signaling pathways related to apoptosis. Specifically, flupirtine treatment has been demonstrated to increase the expression of the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in preventing the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade. By upregulating Bcl-2, flupirtine can inhibit apoptosis and promote cell survival.

Bcl-2 Anti-Apoptotic Pathway Flupirtine Flupirtine Hydrochloride Upstream_Signal Upstream Signaling Flupirtine->Upstream_Signal Bcl2_Gene Bcl-2 Gene Expression Upstream_Signal->Bcl2_Gene Upregulates Bcl2_Protein Bcl-2 Protein Bcl2_Gene->Bcl2_Protein Mitochondria Mitochondria Bcl2_Protein->Mitochondria Inhibits Cytochrome c release from Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibits Mitochondria->Apoptosis initiates

Caption: Flupirtine upregulates Bcl-2, leading to the inhibition of apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative changes in protein expression observed after flupirtine treatment, as determined by Western blot analysis from published literature.

Protein TargetCell LineFlupirtine ConcentrationChange in Expression LevelReference
Bcl-2hNT neurons3 µM> 6-fold increase[1]

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess changes in protein expression following treatment with this compound.

Experimental Workflow Overview

The overall workflow for the Western blot analysis is depicted below.

Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., neuronal cells) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation for Gel Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Imaging 11. Imaging Detection->Imaging Data_Analysis 12. Densitometry & Analysis Imaging->Data_Analysis

Caption: A step-by-step workflow for Western blot analysis.

Detailed Methodologies

1. Cell Culture and Treatment

  • Cell Lines: Use appropriate neuronal cell lines (e.g., SH-SY5Y, PC12, or primary neurons) relevant to the study of flupirtine's effects.

  • Culture Conditions: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1-10 µM).

    • Include a vehicle control (medium with the solvent at the same concentration used for the drug).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. Cell Lysis

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.

4. Sample Preparation for Gel Electrophoresis

  • Based on the protein concentration, dilute the protein samples with lysis buffer to ensure equal protein loading for all samples.

  • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Briefly centrifuge the samples to pellet any debris.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein(s).

  • Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Ensure the transfer is performed in a cold environment (e.g., on ice or in a cold room) to prevent overheating.

  • After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with TBST before blocking.

7. Blocking

  • Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).

  • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.

8. Primary Antibody Incubation

  • Dilute the primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Kv7.2, anti-NR1) in the blocking solution at the manufacturer's recommended dilution.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

9. Secondary Antibody Incubation

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking solution according to the manufacturer's instructions.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

10. Signal Detection

  • Wash the membrane three to five times for 10 minutes each with TBST to remove unbound secondary antibody.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

11. Imaging and Data Analysis

  • Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for any variations in protein loading.

  • Express the results as a fold change relative to the vehicle-treated control group.

Conclusion

Western blot analysis is a powerful technique for elucidating the molecular mechanisms of this compound. By following these detailed protocols, researchers can reliably quantify changes in the expression of key proteins involved in its analgesic, neuroprotective, and anti-apoptotic effects. The provided signaling pathway diagrams and quantitative data serve as a valuable resource for guiding experimental design and data interpretation in the study of this unique therapeutic agent.

References

Application Notes and Protocols for Electrophysiological Recording with Flupirtine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1][2] Unlike traditional analgesics such as NSAIDs and opioids, flupirtine possesses a unique multi-target mechanism of action, making it a valuable pharmacological tool for investigating neuronal excitability, ion channel function, and pain pathways.[1][3] Its primary electrophysiological effects are mediated through the positive modulation of Kv7 (KCNQ) potassium channels and GABAA receptors, alongside an indirect antagonism of NMDA receptors.[1][4][5]

These application notes provide a comprehensive overview of the electrophysiological properties of flupirtine, quantitative data on its ion channel interactions, and detailed protocols for its use in patch-clamp recording experiments.

Mechanism of Action

Flupirtine reduces neuronal hyperexcitability through three principal mechanisms that can be effectively studied using electrophysiological techniques.

  • Kv7 (KCNQ) Potassium Channel Activation: Flupirtine is a potent activator of the Kv7 (KCNQ) family of voltage-gated potassium channels (subtypes 7.2-7.5).[6] Activation of these channels generates the M-type K+ current (IK(M)), which stabilizes the resting membrane potential and hyperpolarizes the neuron.[4][6] This action increases the threshold for action potential firing, thereby reducing overall neuronal excitability.[4] Flupirtine shifts the voltage-dependence of Kv7 channel activation to more negative potentials.[1]

  • Positive Allosteric Modulation of GABAA Receptors: Flupirtine enhances the function of GABAA receptors, potentiating GABA-induced chloride currents.[1][5] This modulatory effect is subtype-selective and more pronounced in neurons of the pain pathway, such as those in the dorsal root ganglion (DRG) and dorsal horn, compared to hippocampal neurons.[1][5] It lowers the EC50 for GABA, making the receptor more sensitive to the endogenous ligand.[5]

  • Indirect NMDA Receptor Antagonism: Flupirtine does not directly bind to the NMDA receptor at clinically relevant concentrations.[7][8] Instead, the hyperpolarization induced by Kv7 channel activation enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[7][9][10] By keeping the neuron at a more negative resting potential, flupirtine prevents the depolarization required to expel Mg2+ from the channel pore, thus functionally antagonizing NMDA receptor-mediated excitatory neurotransmission.[9]

Flupirtine_Mechanism Flupirtine's Multi-Target Neuronal Action cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Kv7 Kv7 (KCNQ) Channel K_efflux K+ Efflux Kv7->K_efflux GABAa GABAA Receptor Cl_influx Cl- Influx GABAa->Cl_influx NMDA NMDA Receptor Flupirtine Flupirtine Flupirtine->Kv7 Activates Flupirtine->GABAa Potentiates GABA GABA GABA->GABAa Binds Glutamate Glutamate Glutamate->NMDA Binds Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->NMDA Enhances Mg2+ Block ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Flupirtine's multi-target action on a neuron.

Application Notes & Data Presentation

Flupirtine is a versatile tool for studying various aspects of neurophysiology.

  • Probing Neuronal Excitability: Due to its potent effect on Kv7 channels, flupirtine can be used to investigate the role of M-currents in controlling action potential firing rates and neuronal adaptation.

  • Pain Pathway Research: Its enhanced efficacy on GABAA receptors in sensory neurons makes it an ideal compound for studying inhibitory transmission in pain circuits.[1][5]

  • Drug Screening: As a well-characterized Kv7 activator, flupirtine can serve as a reference compound in screens for novel ion channel modulators.

Quantitative Data Summary

The following tables summarize the key quantitative effects of flupirtine from electrophysiological studies.

Table 1: Effects of Flupirtine on Kv7 (KCNQ) Channels

Parameter Preparation Flupirtine Concentration Effect Reference
Gating Shift Native Kv7 channels (rat neurons) ≤10 µM Shifts gating to more negative potentials [1]
EC50 Recombinant Kv7.2/7.3 in tsA cells ~6 µM For enhancement of K+ currents [11]
Threshold Current Isolated rat sural nerve Low µM Increase in threshold current [12]

| Refractoriness | Isolated rat sural nerve | Low µM | Reduction of refractoriness |[12] |

Table 2: Effects of Flupirtine on GABAA Receptors

Parameter Preparation Flupirtine Concentration GABA Concentration Effect Reference
CurrentEnhancement Rat DRG Neurons 30 µM 10 µM Significant enhancement of GABA-evoked current [5]
EC50 for GABA Rat DRG Neurons 30 µM N/A 5.3-fold reduction [5]
EC50 for GABA Rat HippocampalNeurons 30 µM N/A 3.1-fold reduction [5]
MaximalAmplitude Rat DRG Neurons 30 µM Saturating 34% depression (uncompetitive antagonism) [5]
MaximalAmplitude Rat HippocampalNeurons 30 µM Saturating No change [5]
EC50 of Flupirtine Rat DRG Neurons 21 µM 3 µM For potentiation of GABA-evoked current [5]

| EC50 of Flupirtine | Rat HippocampalNeurons | 13 µM | 3 µM | For potentiation of GABA-evoked current |[5] |

Table 3: Effects of Flupirtine on Other Ion Channels

Channel Type Preparation Flupirtine Concentration Effect Reference
NMDA Receptor Cultured rat superiorcolliculus neurons IC50: 182.1 µM Direct antagonism (not clinically relevant) [7]
Delayed RectifierK+ Current (IK(DR)) NSC-34 motorneuron-like cells KD: ~9.8 µM Increased current inactivation (open-channel block) [6]

| Voltage-gatedNa+ or Ca2+ channels | Rat DRG, dorsal horn,hippocampal neurons | ≤10 µM | No significant effect |[1] |

Experimental Protocols

The patch-clamp technique is the gold standard for investigating the effects of flupirtine on ion channels.[13] Below are two detailed protocols for common applications.

Workflow_General General Electrophysiology Workflow A 1. Cell Preparation (Culture/Dissociation) D 4. Obtain Gigaohm Seal (Cell-Attached Mode) A->D B 2. Prepare Solutions (Internal, External, Drug) B->D C 3. Pull & Fire-Polish Micropipettes C->D E 5. Establish Recording Configuration (Whole-Cell/Perforated) D->E F 6. Record Baseline Activity E->F G 7. Perfuse Flupirtine Hydrochloride F->G H 8. Record Drug Effect G->H I 9. Washout & Recovery H->I J 10. Data Analysis I->J

Caption: General workflow for a patch-clamp experiment.
Protocol 1: Whole-Cell Recording of Flupirtine's Effect on Kv7 Channels

This protocol is designed to measure the effect of flupirtine on M-type currents (IK(M)) mediated by Kv7 channels in a cell line expressing these channels (e.g., CHO or tsA cells stably expressing KCNQ2/Q3).

A. Materials and Reagents

  • Cell Culture: CHO or tsA cells expressing KCNQ2/Q3.

  • External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

  • Flupirtine Hydrochloride Stock: 10 mM stock solution in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 3, 10, 30 µM) in external solution on the day of the experiment.

  • Positive Control: Retigabine (10 µM).

  • Antagonist (for confirmation): XE991 (10 µM).

B. Equipment

  • Patch-clamp amplifier and digitizer (e.g., Axopatch 200B, Digidata 1440A).

  • Inverted microscope with DIC optics.

  • Micromanipulator.

  • Perfusion system.

  • Pipette puller and microforge.

  • Data acquisition and analysis software (e.g., pCLAMP, AxoGraph).

C. Step-by-Step Procedure

  • Preparation: Plate cells on glass coverslips 24-48 hours before recording. Prepare and filter all solutions.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Plating: Place a coverslip with adherent cells into the recording chamber on the microscope stage and begin continuous perfusion with the external solution (~2 mL/min).

  • Seal Formation: Approach a healthy-looking cell with the glass pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief, strong pulse of suction to rupture the membrane patch. This establishes the whole-cell configuration.

  • Equilibration: Allow the cell to equilibrate with the internal pipette solution for 3-5 minutes.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) where Kv7 channels are closed.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 500 ms) to elicit Kv7 currents.

    • Alternatively, use a "deactivating tail" protocol: hold at a depolarized potential (e.g., -20 mV) to open channels, then step to various hyperpolarized potentials to measure the closing (deactivation) tail currents.

  • Baseline Recording: Record baseline currents using the chosen voltage protocol.

  • Drug Application: Switch the perfusion system to the external solution containing the desired concentration of flupirtine. Allow 2-3 minutes for the drug to equilibrate.

  • Record Effect: Repeat the voltage-clamp protocol to record currents in the presence of flupirtine. Observe the leftward shift in the activation curve or an increase in current at sub-threshold potentials.

  • Washout: Perfuse with the control external solution to wash out the drug and record recovery.

  • Data Analysis: Measure current amplitudes at each voltage step before and after drug application. Plot current-voltage (I-V) relationships and construct normalized conductance-voltage (G-V) curves to determine the shift in the voltage of half-maximal activation (V50).

Protocol 2: Perforated-Patch Recording of GABAA Current Modulation

This protocol is ideal for studying the modulation of ligand-gated channels like the GABAA receptor, as it preserves the native intracellular chloride concentration, which is crucial for determining the physiological effect of GABA.[14] This example uses primary DRG neurons.

A. Materials and Reagents

  • Cell Preparation: Dissociated primary DRG neurons from rats.[15]

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl (or KCl), 10 HEPES, 1 MgCl2, 1 CaCl2, 11 EGTA. Adjust pH to 7.3 with CsOH (or KOH).

  • Perforating Agent Stock: Gramicidin (B1672133) (e.g., 50 mg/mL in DMSO).[16] Add to internal solution immediately before use for a final concentration of 50-100 µg/mL. Sonicate briefly to aid dissolution.

  • Agonist: GABA at a sub-maximal concentration (e.g., EC20, ~3-10 µM).

  • This compound Stock: 10 mM in DMSO.

B. Step-by-Step Procedure

  • Preparation: Prepare DRG neurons and plate on coated coverslips.[15] Prepare solutions as described above. Back-fill the recording pipette with the gramicidin-containing internal solution.

  • Seal Formation: Approach a neuron and form a stable gigaohm seal as in the whole-cell protocol. Do not rupture the patch.

  • Perforation: Monitor the access resistance by applying small, hyperpolarizing voltage pulses. The access resistance will gradually decrease over 5-30 minutes as gramicidin forms pores in the membrane patch. Proceed with the experiment once the access resistance is stable and below ~40 MΩ.[14]

  • Voltage-Clamp and Baseline: Clamp the neuron at a holding potential of -60 mV. Apply brief pulses of GABA (e.g., 2-second application every 60 seconds) using a fast local perfusion system. Record the baseline inward chloride currents.

  • Co-application of Flupirtine: Pre-incubate the cell with the desired concentration of flupirtine for 1-2 minutes, then co-apply the same concentration of flupirtine with GABA.

  • Record Effect: Observe the potentiation of the GABA-evoked current in the presence of flupirtine.

  • Concentration-Response: Repeat steps 4-6 with varying concentrations of flupirtine to generate a concentration-response curve for its potentiating effect.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of each flupirtine concentration. Plot the percentage increase in current amplitude against the flupirtine concentration to determine the EC50 of potentiation.

Data Analysis and Interpretation

Workflow_Analysis Data Analysis Workflow A Raw Current Traces (Control, Drug, Washout) B Measure Peak Current Amplitude or Steady-State Current A->B C Normalize Data (% of Control or Max) B->C D Generate I-V Curves (for Voltage-Gated Channels) C->D F Generate Concentration- Response Curves & Fit with Hill Eq. C->F E Generate G-V Curves & Fit with Boltzmann Eq. D->E G Calculate Key Parameters (V50 shift, EC50, IC50) E->G F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H

Caption: Workflow for analyzing electrophysiology data.
  • For Kv7 Channels: The primary analysis involves quantifying the leftward shift in the voltage-activation curve. Convert current (I) to conductance (G) using the formula G = I / (V - Erev), where V is the command potential and Erev is the reversal potential for K+. Plot normalized conductance against voltage and fit with a Boltzmann function to determine the V50 (voltage of half-maximal activation).

  • For GABAA Receptors: The key measurement is the potentiation of the GABA-evoked current. Calculate the percentage increase from baseline for each flupirtine concentration. Plot these values against log[Flupirtine] and fit with the Hill equation to determine the EC50 and maximum potentiation.

Conclusion

This compound is a powerful pharmacological agent for modulating neuronal activity. Its well-characterized, multi-target mechanism of action on key ion channels like Kv7 and GABAA receptors makes it an invaluable tool for researchers in neuroscience and drug development. The protocols and data provided herein serve as a comprehensive guide for employing flupirtine in electrophysiological studies to probe the fundamental mechanisms of neuronal excitability and inhibition.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Flupirtine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener and also exhibits N-Methyl-D-aspartate (NMDA) receptor antagonist properties.[1][2] It is utilized in the management of a variety of acute and chronic pain states.[3] Due to its therapeutic importance, robust and reliable analytical methods are crucial for its quantification in bulk drug, pharmaceutical formulations, and biological matrices. High-performance liquid chromatography (HPLC) is a widely employed technique for the analysis of flupirtine due to its high specificity, sensitivity, and accuracy. This document provides a detailed application note and protocol for the determination of flupirtine using reverse-phase HPLC (RP-HPLC).

Principle of the Method

The described method separates flupirtine from other components in the sample matrix using a reverse-phase C18 column. The separation is achieved by passing a pressurized liquid solvent (mobile phase) through the column containing the stationary phase. Flupirtine, being a moderately polar compound, is retained on the nonpolar C18 stationary phase and is then eluted by a suitable mobile phase. The concentration of flupirtine in the eluent is measured by a UV detector at a specific wavelength. The peak area of flupirtine is proportional to its concentration in the sample, allowing for accurate quantification.

Chemical Structure of Flupirtine

Caption: Chemical structure of Flupirtine.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of flupirtine in pharmaceutical dosage forms.

Materials and Reagents
  • Flupirtine Maleate (B1232345) reference standard (99.66% purity)[3]

  • HPLC grade Methanol[3]

  • HPLC grade Water[3]

  • Orthophosphoric acid (OPA)[4]

  • Triethylamine (TEA)[3]

  • Acetonitrile (HPLC grade)[5]

  • Phosphate buffer[5]

  • Flupirtine maleate tablets[4][5][6]

  • 0.45 µm membrane filters[7]

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pumping System

  • Autosampler or Manual Injector

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector[3][4]

  • Chromatography Data Station (e.g., Empower 2 software)[4]

Chromatographic Conditions

The following table summarizes various reported chromatographic conditions for flupirtine analysis. Method 1 is presented as the primary protocol.

ParameterMethod 1Method 2Method 3
Column C18 (150 mm x 4.6 mm, 5 µm)[4]C18 (250 mm x 4.6 mm, 5 µm)[3]Thermo Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol (B129727):Water (90:10 v/v)[4]Methanol:Water with 0.2% TEA, pH 3.1 (80:20 v/v)[3]Acetonitrile:10 mM Phosphate buffer pH 3.5 (40:60 v/v)[5]
Flow Rate 1.0 mL/min[3][4][5]1.0 mL/min[3][4][5]1.0 mL/min[3][4][5]
Injection Volume 20 µL[3][4][7]20 µL[3][4][7]20 µL[3][4][7]
Detection Wavelength 254 nm[3][4]254 nm[3][4]250 nm[5][6]
Column Temperature Ambient[7]Ambient[7]Not Specified
Run Time 20 min[4]Not SpecifiedNot Specified
Retention Time ~9.06 min[4]~10.3 min[3]~4.6 min[5]
Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 250 µg/mL): Accurately weigh about 25 mg of flupirtine maleate reference standard and transfer it to a 100 mL volumetric flask.[4]

  • Add approximately 25 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.[4]

  • Make up the volume to 100 mL with methanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20-120 µg/mL).[3]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder 20 tablets to determine the average tablet weight.[6]

  • Accurately weigh a quantity of the powder equivalent to a specific amount of flupirtine maleate (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[6]

  • Add about 50 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution of the drug.[6]

  • Make up the volume to the mark with methanol.[6]

  • Filter the solution through a 0.45 µm membrane filter.[7]

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

HPLC Analysis Workflow

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Flupirtine Standard Dissolve_Standard Dissolve in Methanol & Sonicate Standard->Dissolve_Standard Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Dilute_Standard Dilute to Working Concentrations Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Solution (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute_Standard->Inject Calibrate Generate Calibration Curve Dilute_Standard->Calibrate Dilute_Sample Dilute to Final Concentration Dilute_Sample->Inject Filter_Sample->Dilute_Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Integrate->Calibrate Quantify Quantify Flupirtine Concentration Calibrate->Quantify

Caption: General workflow for HPLC analysis of Flupirtine.

Data Presentation and System Suitability

The performance of the HPLC method should be evaluated using system suitability tests before sample analysis. The results should fall within the acceptance criteria as per ICH guidelines.

System Suitability ParameterAcceptance Criteria
Tailing Factor Not more than 2.0[4]
Theoretical Plates Greater than 2000
% RSD of Peak Areas (for replicate injections) Not more than 2.0%[4]

Method Validation Summary

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The following table summarizes typical validation parameters for flupirtine analysis.

Validation ParameterTypical Range/ValueReference
Linearity Range 20 - 120 µg/mL[3]
80 - 180 µg/mL[5]
Correlation Coefficient (r²) > 0.999[3][5]
Accuracy (% Recovery) 98.0% - 102.0%[4][6]
Precision (% RSD) < 2.0%[4][5]
Limit of Detection (LOD) 2.39 µg/mL[6]
Limit of Quantitation (LOQ) 7.96 µg/mL[6]
Specificity No interference from placebo or degradants[3][5]
Robustness Method remains unaffected by small, deliberate variations in chromatographic parameters[5][6]

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of flupirtine in pharmaceutical dosage forms. The method can be readily implemented in a quality control laboratory for routine analysis. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis and drug development.

References

Application of Flupirtine in Patch Clamp Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that exhibits a unique mechanism of action, making it a valuable tool for research in neuroscience and pharmacology. Primarily known as a selective neuronal potassium channel opener (SNEPCO), flupirtine also demonstrates modulatory effects on GABAA receptors. This dual activity contributes to its analgesic, muscle relaxant, and neuroprotective properties. Patch clamp electrophysiology is an indispensable technique for elucidating the specific effects of compounds like flupirtine on ion channel function at the molecular level.

These application notes provide detailed protocols for investigating the effects of flupirtine on its primary molecular targets—voltage-gated potassium channels (Kv7) and GABAA receptors—using the patch clamp technique. The information is intended to guide researchers in designing and executing experiments to characterize the electrophysiological effects of flupirtine and similar compounds.

Mechanism of Action

Flupirtine's primary mechanism of action involves the positive modulation of neuronal Kv7 (KCNQ) potassium channels.[1] By opening these channels, flupirtine increases the outward potassium current, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability. This is the basis for its analgesic and muscle relaxant effects.[3]

Additionally, flupirtine allosterically modulates GABAA receptors, enhancing the current induced by the endogenous ligand GABA.[4][5] This potentiation of inhibitory neurotransmission contributes to its overall effect of dampening neuronal hyperexcitability. Notably, at therapeutic concentrations (≤10 µM), flupirtine does not significantly affect voltage-gated Na+ or Ca2+ channels, nicotinic acetylcholine (B1216132) receptors, or glycine (B1666218) and ionotropic glutamate (B1630785) receptors.[1][4]

Data Presentation: Quantitative Effects of Flupirtine

The following tables summarize the quantitative data from patch clamp experiments investigating the effects of flupirtine on Kv7 channels and GABAA receptors in various neuronal cell types.

Table 1: Effect of Flupirtine on Kv7 (KCNQ) Channels

Cell TypeFlupirtine ConcentrationEffectQuantitative Measurement
tsA 201 cells (recombinant Kv7.2/7.3)3 µMShifted current-voltage curve to more negative potentials-
tsA 201 cells (recombinant Kv7.2/7.3)30 µMShifted current-voltage curve to more negative potentials-
Rat superior cervical ganglion (SCG) neurons30 µMShifted current-voltage curve by ~20 mV in a hyperpolarizing direction-
Rat superior cervical ganglion (SCG) neuronsEC50: 4.6 ± 3.9 µMEnhanced currents at -30 mVUp to 70.9 ± 6.8%

Table 2: Modulation of GABAA Receptors by Flupirtine

Cell TypeFlupirtine ConcentrationEffectQuantitative Measurement
Rat dorsal root ganglion (DRG) neurons30 µMLowered EC50 for GABA-induced currents5.3-fold reduction
Rat dorsal root ganglion (DRG) neurons30 µMDepressed maximal amplitudes34% reduction
Rat dorsal root ganglion (DRG) neuronsEC50: 21 µMEnhanced currents evoked by 3 µM GABAUp to 8-fold enhancement
Rat hippocampal neurons30 µMLowered EC50 for GABA-induced currents3.1-fold reduction
Rat hippocampal neurons30 µMNo change in maximal amplitudes-
Rat hippocampal neuronsEC50: 13 µMEnhanced currents evoked by 3 µM GABAUp to 2-fold enhancement

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Flupirtine's Effect on Kv7 Channels in Cultured Neurons

This protocol is designed to measure the effect of flupirtine on M-type currents mediated by Kv7 channels in cultured neurons, such as those from the dorsal root ganglion (DRG).

1. Cell Preparation:

  • Culture primary DRG neurons from rats on glass coverslips coated with poly-L-lysine and laminin.

  • Maintain cultures in a 37°C, 5% CO2 incubator for 2-7 days before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

  • Internal Solution (in mM): 140 KCl, 1.6 CaCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH and osmolarity to 290-300 mOsm.

  • Flupirtine Stock Solution: Prepare a 10 mM stock solution of flupirtine maleate (B1232345) in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiological Recording:

  • Place a coverslip with cultured neurons in the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a selected neuron.

  • Clamp the cell at a holding potential of -30 mV.

  • To measure the M-current, apply hyperpolarizing voltage steps to -55 mV for 1 second every 10 seconds to deactivate the Kv7 channels. The outward current that deactivates during this step is the M-current.

4. Flupirtine Application:

  • After obtaining a stable baseline recording of the M-current, perfuse the chamber with the external solution containing the desired concentration of flupirtine (e.g., 1-30 µM).

  • Allow at least 2-3 minutes for the drug to equilibrate before recording the effect.

  • To determine the concentration-response relationship, apply increasing concentrations of flupirtine.

5. Data Analysis:

  • Measure the amplitude of the M-current before and after flupirtine application.

  • Plot the percentage increase in M-current as a function of flupirtine concentration to determine the EC50.

  • Analyze the voltage-dependence of activation by applying a series of depolarizing voltage steps and fitting the resulting current-voltage relationship with a Boltzmann function. Compare the V1/2 of activation in the presence and absence of flupirtine.

Protocol 2: Perforated-Patch Clamp Recording of Flupirtine's Modulation of GABAA Receptors

This protocol is suitable for investigating the allosteric modulation of GABAA receptors by flupirtine while maintaining the intracellular signaling environment.

1. Cell Preparation:

  • Use primary cultures of rat hippocampal or DRG neurons as described in Protocol 1.

2. Solutions:

  • External Solution: Same as in Protocol 1.

  • Internal Solution (for perforated patch): 140 KCl, 1.6 CaCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.

  • Amphotericin B Stock Solution: Prepare a 60 mg/mL stock of Amphotericin B in DMSO.

  • Final Internal Solution: Add Amphotericin B to the internal solution to a final concentration of 240 µg/mL. Sonicate for 30 seconds before use.

  • GABA and Flupirtine Solutions: Prepare stock solutions of GABA and flupirtine. Dilute to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Use a similar setup as in Protocol 1.

  • After forming a giga-ohm seal, monitor the access resistance until it stabilizes (typically 15-30 minutes) as the Amphotericin B forms pores in the cell membrane.

  • Clamp the neuron at a holding potential of -70 mV.

4. Experimental Procedure:

  • Apply a low concentration of GABA (e.g., the EC5-EC20, which is approximately 0.4 µM for hippocampal neurons and 3 µM for DRG neurons) for 3-5 seconds to elicit a baseline current.[1]

  • Co-apply the same concentration of GABA with various concentrations of flupirtine (e.g., 1-100 µM).

  • To construct a full GABA concentration-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of flupirtine (e.g., 10 µM or 30 µM).

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of flupirtine.

  • Calculate the percentage potentiation of the GABA response by flupirtine.

  • Plot the concentration-response curves for GABA and determine the EC50 values with and without flupirtine to quantify the modulatory effect.

Visualizations

flupirtine_signaling_pathway cluster_membrane Neuronal Membrane Kv7 Kv7 Channel K_ion Kv7->K_ion Efflux GABAA_R GABAA Receptor Cl_ion GABAA_R->Cl_ion Influx Flupirtine Flupirtine Flupirtine->Kv7 Opens Flupirtine->GABAA_R Positive Allosteric Modulation GABA GABA GABA->GABAA_R Binds Hyperpolarization Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia & Muscle Relaxation Reduced_Excitability->Analgesia

Caption: Signaling pathway of flupirtine's action on Kv7 and GABAA receptors.

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., DRG, Hippocampal) Solution_Prep Prepare External/Internal Solutions & Drug Stocks Cell_Culture->Solution_Prep Pipette_Fab Fabricate Patch Pipettes (3-5 MΩ) Solution_Prep->Pipette_Fab Form_Seal Form Giga-ohm Seal Pipette_Fab->Form_Seal Establish_Config Establish Whole-Cell or Perforated-Patch Configuration Form_Seal->Establish_Config Baseline Record Baseline Currents (Kv7 or GABA-evoked) Establish_Config->Baseline Drug_App Apply Flupirtine +/- GABA Baseline->Drug_App Record_Effect Record Drug Effect Drug_App->Record_Effect Measure_Currents Measure Current Amplitudes and Kinetics Record_Effect->Measure_Currents CR_Curves Construct Concentration- Response Curves Measure_Currents->CR_Curves Calc_Params Calculate EC50 / IC50, % Modulation CR_Curves->Calc_Params

Caption: Experimental workflow for patch clamp analysis of flupirtine.

References

Application Notes and Protocols: Flupirtine Hydrochloride as a Tool Compound in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid aminopyridine that was initially developed as an analgesic.[1] Its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO) has made it a valuable tool compound in neuroscience research.[1][2] Flupirtine's ability to modulate neuronal excitability provides a basis for investigating its neuroprotective, anticonvulsant, and muscle relaxant properties.[2][3] Although its clinical use has been discontinued (B1498344) in Europe due to the risk of severe liver injury, flupirtine hydrochloride remains a critical pharmacological tool for preclinical studies aimed at understanding neuronal signaling pathways and exploring novel therapeutic targets for neurological disorders.[1][4]

Mechanism of Action

Flupirtine's primary mechanism of action is the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels, specifically subtypes Kv7.2-Kv7.5.[3][4] This action facilitates the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the neuronal membrane.[3] This hyperpolarized state increases the threshold required to generate an action potential, thereby reducing overall neuronal excitability.[3][4]

Beyond its primary target, flupirtine also exhibits:

  • Indirect NMDA Receptor Antagonism: By stabilizing the resting membrane potential, flupirtine enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel. This reduces glutamate-mediated excitotoxicity by limiting excessive calcium (Ca²⁺) influx.[2][5]

  • GABAergic Modulation: Flupirtine can potentiate GABAergic transmission by positively modulating GABAᴀ receptors, further contributing to its neuronal inhibitory effects.[1][6]

  • Neuroprotective Effects: Flupirtine has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and the antioxidant glutathione, protecting neurons from various noxious stimuli and programmed cell death (apoptosis).[2]

Flupirtine_Mechanism Flupirtine's Multifaceted Mechanism of Action cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Kv7 Kv7 Channel Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization NMDAR NMDA Receptor Neuroprotection Neuroprotection NMDAR->Neuroprotection ↓ Ca2+ Influx & Excitotoxicity GABAR GABAA Receptor ReducedExcitability Reduced Neuronal Excitability GABAR->ReducedExcitability Cl- Influx Flupirtine Flupirtine Hydrochloride Flupirtine->Kv7 Activates Flupirtine->GABAR Modulates Bcl2 ↑ Bcl-2 & Glutathione Flupirtine->Bcl2 Upregulates Hyperpolarization->NMDAR Enhances Mg2+ Block (Indirect) Hyperpolarization->ReducedExcitability Analgesia Analgesia & Muscle Relaxation ReducedExcitability->Analgesia Bcl2->Neuroprotection

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for this compound, compiled from various in vitro and in vivo studies. These values are essential for experimental design and data interpretation.

Table 1: In Vitro Activity & Concentrations

ParameterValueCell/SystemNotesReference(s)
Neuroprotection 1 - 10 µMPrimary rat hippocampal neuronsProtection against glutamate-induced cytotoxicity.[7]
NMDA Antagonism (IC₅₀) 182.1 ± 12.1 µMN/AHigh concentration required; likely not the primary clinical mechanism.[8]
Delayed Rectifier K⁺ Current (IK(DR)) Inhibition Kd ≈ 9.8 µMNSC-34 motor neuron-like cellsFlupirtine acts as an open-channel blocker, increasing current inactivation.[9]
M-type K⁺ Current (IK(M)) Enhancement 1 - 3 µMNSC-34 motor neuron-like cellsStimulatory effect, contributing to reduced excitability.[9]
Reduction of Ca²⁺ Influx 0.1 - 10 µMCultured rat hippocampal neuronsConcentration-dependent reduction of glutamate-induced rise in cytosolic Ca²⁺.[7]

Table 2: In Vivo Dosages and Efficacy (Animal Models)

Animal ModelSpeciesDosageRouteEffectReference(s)
Focal Cerebral Ischemia Mouse10 mg/kgi.p.Significant reduction in infarct area when given as pretreatment.[5][7]
Parkinson's Disease Model Rat1 - 20 mg/kgi.p.Dose-dependent suppression of muscle rigidity.[10]
Diabetic Neuropathy Rat10 mg/kgi.p.Attenuation of mechanical hypersensitivity.[11]
Inflammatory Pain Rat10 mg/kgi.p.Complete reversal of carrageenan-induced hyperalgesia (with morphine).[12]
Antinociception (ED₅₀) Mouse25.7 mg/kgp.o.Electrostimulated pain test.[13]
Antinociception (ED₅₀) Dog3.5 mg/kgp.o.Electrical tooth pulp stimulation.[13]

Application Notes

This compound is a versatile tool for a range of neuroscience applications:

  • Neuroprotection Studies: Its ability to mitigate glutamate (B1630785) excitotoxicity and upregulate anti-apoptotic factors makes it an ideal compound for studying neuroprotective mechanisms in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][5]

  • Analgesia and Nociception Research: As a non-opioid analgesic with a unique central mechanism, flupirtine is useful for dissecting pain pathways, particularly those involving neuronal hyperexcitability and central sensitization.[3][12]

  • Epilepsy and Seizure Models: By opening Kv7 channels and stabilizing the neuronal resting potential, flupirtine can be used to investigate novel anticonvulsant strategies and the role of potassium channels in seizure disorders.[9][14]

  • Ion Channel Research: Flupirtine serves as a reference activator for Kv7 channels, aiding in the characterization of channel function and the screening of new channel modulators.[4][15]

Important Consideration: Researchers must be aware of the well-documented hepatotoxicity associated with flupirtine.[1][4] While this is primarily a concern for clinical use, it is a factor to consider in the design and interpretation of long-term in vivo studies.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol assesses the ability of flupirtine to protect cultured neurons from cell death induced by glutamate.

Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates (e.g., 96-well)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • L-Glutamic acid

  • Cell viability assay kit (e.g., MTT, LDH, or Live/Dead staining)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Plate primary neurons at an appropriate density (e.g., 1 x 10⁵ cells/well in a 96-well plate) and culture for 7-10 days to allow for maturation.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest flupirtine dose).

  • Pre-incubation: Replace the culture medium with the flupirtine-containing medium or vehicle control medium. Incubate for 1-2 hours.

  • Excitotoxic Insult: Add L-glutamate to a final concentration of 100-500 µM to all wells except the negative control group.[7] Incubate for 30 minutes.

  • Wash and Recovery: Gently wash the cells twice with pre-warmed PBS and replace with fresh, glutamate-free culture medium.

  • Incubation: Return the plate to the incubator for 24 hours.

  • Viability Assessment: Measure cell viability using a chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the negative control (no glutamate) and calculate the percentage of neuroprotection afforded by each concentration of flupirtine compared to the vehicle-treated, glutamate-exposed group.

Protocol_1_Workflow Workflow: In Vitro Neuroprotection Assay start Plate & Culture Primary Neurons (7-10 days) pretreat Pre-treat with Flupirtine or Vehicle (1-2h) start->pretreat insult Induce Excitotoxicity (e.g., 100µM Glutamate, 30min) pretreat->insult wash Wash & Replace Medium insult->wash recover Incubate for 24h wash->recover assess Assess Cell Viability (e.g., MTT Assay) recover->assess end Data Analysis & Quantification assess->end

Caption: Workflow for an in vitro neuroprotection experiment.

Protocol 2: In Vivo Administration for a Rodent Model of Neuropathic Pain

This protocol outlines the use of flupirtine in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model to assess its anti-allodynic effects.

Materials:

  • Male Sprague Dawley rats (250-300g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • This compound

  • Vehicle (e.g., saline or 10% DMSO in saline)

  • Dynamic plantar aesthesiometer (for measuring mechanical allodynia)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Induction of Diabetes: Induce diabetes with a single i.p. injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer. Confirm diabetes by measuring blood glucose levels after 72 hours.

  • Model Development: Allow 3-5 weeks for the development of neuropathic pain symptoms (mechanical hypersensitivity).

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold (PWT) for each animal using the plantar aesthesiometer.

  • Drug Preparation and Administration: Dissolve this compound in the chosen vehicle to a final concentration for a 10 mg/kg dose.[11] Administer the flupirtine solution or vehicle via i.p. injection.

  • Post-treatment Assessment: Measure the PWT at multiple time points after injection (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the drug's effect.

  • Data Analysis: Compare the PWT values before and after treatment for both the flupirtine and vehicle groups. A significant increase in PWT in the flupirtine group indicates an anti-allodynic effect.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the effect of flupirtine on Kv7 currents in a cell line expressing the target channels (e.g., HEK293 cells transfected with KCNQ2/3).

Materials:

  • HEK293 cells expressing Kv7.2/3 channels

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

  • This compound stock solution

  • Perfusion system

Procedure:

  • Cell Preparation: Culture cells on glass coverslips. Before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Pulling: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit Kv7 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).

    • Record baseline currents in the external solution.

  • Drug Application: Perfuse the cell with the external solution containing the desired concentration of flupirtine (e.g., 10 µM).

  • Record Drug Effect: Once the current has stabilized, repeat the voltage-step protocol to record currents in the presence of flupirtine. An increase in the outward current and a leftward shift in the activation curve are expected.

  • Washout: Perfuse with the drug-free external solution to observe the reversal of the effect.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and activation kinetics before, during, and after flupirtine application.

Logical_Relationships Logical Relationships of Flupirtine's Effects cluster_cause Primary Molecular Action cluster_effect Cellular & Systemic Effects cluster_outcome Therapeutic & Research Outcomes Action Activation of Kv7 Channels Hyperpol Neuronal Hyperpolarization Action->Hyperpol GABA_Mod GABAA Modulation Action->GABA_Mod Associated Effect NMDA_Block Indirect NMDA Antagonism Hyperpol->NMDA_Block Analgesia Analgesia Hyperpol->Analgesia Anticonvulsant Anticonvulsant Effect Hyperpol->Anticonvulsant NMDA_Block->Analgesia Neuroprotection Neuroprotection NMDA_Block->Neuroprotection GABA_Mod->Anticonvulsant MuscleRelax Muscle Relaxation GABA_Mod->MuscleRelax

References

Application Notes: Utilizing Flupirtine for the Study of Potassium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that has garnered significant interest in the scientific community for its unique mechanism of action as a selective neuronal potassium (K+) channel opener (SNEPCO).[1] Its primary targets are the voltage-gated potassium channels of the Kv7 (KCNQ) family, specifically heteromers of Kv7.2-7.5 subunits.[1][2][3] By activating these channels, flupirtine facilitates an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization increases the threshold for action potential firing, thereby reducing neuronal excitability.[2] This singular action makes flupirtine an invaluable tool for investigating the physiological roles of Kv7 channels in various cellular processes, including pain transmission, neuronal excitability, and apoptosis.

These application notes provide a comprehensive overview of how to effectively use flupirtine as a research tool, including detailed experimental protocols and data presentation.

Key Applications of Flupirtine in Research

  • Investigating the role of Kv7 channels in neuronal excitability: By observing the effects of flupirtine on neuronal firing rates and membrane potential, researchers can elucidate the contribution of Kv7 channels to the regulation of neuronal activity.

  • Studying pain pathways: Flupirtine's analgesic properties are primarily mediated through the activation of Kv7 channels in pain-sensing neurons.[2][4] It can be used to probe the involvement of these channels in different pain models.

  • Exploring neuroprotective mechanisms: Flupirtine has demonstrated neuroprotective effects, in part by preventing apoptosis.[5][6] This makes it a useful compound for studying the signaling pathways involved in neuronal cell death and survival.

  • Screening for novel potassium channel modulators: As a well-characterized Kv7 channel opener, flupirtine can be used as a reference compound in high-throughput screening assays to identify new molecules with similar or opposing activities.

Data Presentation: Quantitative Effects of Flupirtine

The following tables summarize the key quantitative data regarding the effects of flupirtine on its primary and secondary targets.

Target ChannelCell Type/SystemParameterValueReference
Kv7.2/Kv7.3 tsA cellsEC504.6 ± 1.2 µM[2]
Kv7 Channels Rat Superior Cervical Ganglion NeuronsEC504.6 ± 3.9 µM[2]
Kv7.2/7.3 HEK293 cellsEC503.6 µM[1]
Kv7.2/7.3 -EC50~5 µM[2]

Table 1: Flupirtine's Potency on Kv7 Potassium Channels. EC50 represents the concentration of flupirtine required to elicit a half-maximal response.

Target ReceptorCell Type/SystemParameterValueReference
NMDA Receptor Cultured Rat Superior Colliculus NeuronsIC50182.1 ± 12.1 µM[3][7]
GABA-A Receptor Rat Dorsal Root Ganglion NeuronsEC50 (Potentiation)22 ± 3 µM[2]
GABA-A Receptor Rat Dorsal Horn NeuronsEC50 (Potentiation)53 ± 10 µM[2]
GABA-A Receptor Rat Hippocampal NeuronsEC50 (Potentiation)65 ± 20 µM[2]

Table 2: Flupirtine's Effects on NMDA and GABA-A Receptors. IC50 represents the concentration required to inhibit 50% of the receptor's response, while EC50 for potentiation indicates the concentration for a half-maximal enhancing effect.

Signaling Pathways and Experimental Workflows

Flupirtine_Mechanism_of_Action Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Channel (Kv7.2-7.5) Flupirtine->Kv7 Binds and Activates K_efflux K+ Efflux Kv7->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of Action of Flupirtine on Kv7 Channels.

Experimental_Workflow_Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., DRG, Hippocampal) Patch_Clamp Establish Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Clamp Baseline Record Baseline K+ Currents Patch_Clamp->Baseline Flupirtine_App Apply Flupirtine (Varying Concentrations) Baseline->Flupirtine_App Record_Effect Record Changes in K+ Currents Flupirtine_App->Record_Effect Data_Analysis Analyze Current-Voltage Relationship Record_Effect->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: Workflow for Electrophysiological Analysis of Flupirtine's Effect.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of flupirtine's effect on Kv7 channels in cultured neurons.

Materials:

  • Cultured neuronal cells (e.g., dorsal root ganglion neurons, hippocampal neurons, or a cell line expressing Kv7 channels)

  • External (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH)

  • Flupirtine stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere and grow for 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Obtaining a Gigaseal: Approach a single, healthy-looking neuron with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording: In voltage-clamp mode, hold the cell at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit potassium currents. Record the baseline currents.

  • Flupirtine Application: Perfuse the recording chamber with the external solution containing the desired concentration of flupirtine. Allow 2-5 minutes for the drug to take effect.

  • Post-Drug Recording: Repeat the same voltage-step protocol to record the potassium currents in the presence of flupirtine.

  • Data Analysis: Measure the amplitude of the outward potassium currents at each voltage step before and after flupirtine application. Plot the current-voltage (I-V) relationship. To determine the EC50, apply a range of flupirtine concentrations and plot the percentage increase in current as a function of drug concentration.

Protocol 2: Thallium Flux Assay for Potassium Channel Activity

This high-throughput assay measures potassium channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, into the cells using a Tl+-sensitive fluorescent dye.

Materials:

  • Cells expressing the potassium channel of interest (e.g., HEK293 cells stably expressing Kv7.2/7.3)

  • 96- or 384-well black, clear-bottom microplates

  • Thallium flux assay kit (containing a Tl+-sensitive dye and stimulus buffer)

  • Flupirtine stock solution

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Plating: Seed the cells into the microplate wells and allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the Tl+-sensitive dye loading buffer to each well. Incubate the plate at 37°C for 60-90 minutes to allow the cells to take up the dye.

  • Compound Addition: After incubation, remove the dye loading buffer and add a buffer containing various concentrations of flupirtine or a vehicle control to the wells. Incubate for an additional 10-20 minutes.

  • Thallium Stimulation and Measurement: Place the microplate in the plate reader. The instrument will inject a stimulus buffer containing Tl+ into each well and immediately begin to measure the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and thus to the potassium channel activity. Calculate the initial rate of fluorescence increase for each well. Plot the rate of Tl+ influx against the flupirtine concentration to generate a dose-response curve and determine the EC50.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of flupirtine on cell viability and its potential neuroprotective effects.

Materials:

  • Neuronal cells

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Flupirtine stock solution

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or glutamate)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 10,000-50,000 cells per well and allow them to attach overnight.

  • Treatment:

    • To assess neuroprotection: Pre-treat the cells with various concentrations of flupirtine for 1-2 hours. Then, add an apoptosis-inducing agent and incubate for the desired period (e.g., 24 hours).

    • To assess cytotoxicity: Treat the cells with a range of flupirtine concentrations and incubate for 24-48 hours.

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against the concentration of flupirtine to assess its dose-dependent effects.

Conclusion

Flupirtine serves as a potent and selective tool for the pharmacological investigation of Kv7 potassium channels. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the critical roles of these channels in neuronal function and disease. Proper experimental design and data interpretation, as outlined here, will enable the scientific community to further unravel the complexities of potassium channel physiology and pharmacology.

References

Flupirtine Hydrochloride Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that exhibits a unique mechanism of action, primarily as a selective neuronal potassium channel opener (SNEPCO).[1] Its ability to activate Kv7 (KCNQ) potassium channels leads to neuronal hyperpolarization, thereby reducing neuronal excitability.[2] This mechanism underlies its analgesic, muscle relaxant, and neuroprotective properties observed in various preclinical animal models. Flupirtine also demonstrates indirect N-methyl-D-aspartate (NMDA) receptor antagonism.[3] These characteristics make it a compound of significant interest for research in pain, neurodegenerative diseases, and seizure disorders.

These application notes provide a comprehensive overview of the administration of flupirtine hydrochloride in common animal models for various research applications. Detailed protocols for key experimental procedures are also included to facilitate study design and execution.

Data Presentation: Quantitative Summary

The following tables summarize the dosages and administration routes of this compound used in various animal models for different therapeutic effects.

Table 1: this compound Administration for Analgesia in Rodent Models

Animal ModelStrainRoute of AdministrationDosage (mg/kg)ApplicationKey Findings
MouseNot Specifiedp.o.25.7 (ED50)Electrostimulated PainMore potent than paracetamol and as potent as pentazocine.[4]
MouseNot Specifiedp.o.32 (ED50)Hot Plate TestApproximately half as potent as morphine.[4]
RatWistari.p.5 and 10Carrageenan-induced HyperalgesiaDose-dependent reversal of hyperalgesia.[5]
RatWistari.p.10 (in combination with 0.4 mg/kg morphine)Carrageenan-induced HyperalgesiaComplete reversal of hyperalgesia.[5]
RatWistari.p.10 (in combination with 1.6 mg/kg morphine)Diabetic NeuropathySignificant antinociceptive effects.[5]
RatNot Specifiedp.o.35Acetic Acid Writhing TestEnhanced analgesic activity of peripherally acting analgesics.[3]

Table 2: this compound Administration for Neuroprotection in Rodent Models

Animal ModelStrainRoute of AdministrationDosage (mg/kg)ApplicationKey Findings
RatWistari.p.1-20Parkinson's Disease Model (monoamine-depleted)Dose-dependently suppressed rigidity.[6]
RatSprague-Dawleyp.o.1, 10, and 20Parkinson's Disease Model (haloperidol-induced catalepsy)Anticataleptic at 10 and 20 mg/kg; potentiated L-DOPA effect at 1 and 10 mg/kg.
RatNot Specifiedi.p.5Global Cerebral Ischemia (pre-treatment)Reduced neuronal damage and deficits in spatial learning.[7]
MouseNot Specifiedi.p.10 and 25Chronic Restraint StressPrevented spatial learning and memory impairment and hippocampal apoptosis.
RatNot SpecifiedNot SpecifiedNot SpecifiedAlzheimer's and Prion DiseasesIn vitro studies showed reduction of neurotoxic effects of Aβ and PrP fragments.

Table 3: this compound Administration for Anticonvulsant Effects in Rodent Models

Animal ModelStrainRoute of AdministrationDosage (mg/kg)ApplicationKey Findings
Neonatal RatNot SpecifiedNot SpecifiedNot SpecifiedHypoxia-induced SeizuresDose-dependently blocked the occurrence of behavioral seizures.[8]
Neonatal RatNot SpecifiedNot SpecifiedNot SpecifiedHypoxic-Ischemic EncephalopathyReduced the frequency and total duration of electroclinical seizures.[9]
MouseAlbinop.o.79Maximal Electroshock (MES) Induced SeizuresProvided protection against MES-induced seizures.[10]
RatAlbinoi.p.18Pentylenetetrazol (PTZ) Induced ConvulsionsShowed anticonvulsant effect.[11]

Signaling Pathway of Flupirtine

Flupirtine's primary mechanism of action involves the opening of voltage-gated potassium channels of the Kv7 (KCNQ) family. This leads to a hyperpolarizing shift in the neuronal membrane potential, making it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing overall neuronal excitability. This stabilization of the resting membrane potential also indirectly antagonizes the function of the NMDA receptor by enhancing the voltage-dependent magnesium block.

Flupirtine_Signaling_Pathway Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Channels Flupirtine->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Mg_Block Enhanced Mg2+ Block Hyperpolarization->Mg_Block Analgesia Analgesia Reduced_Excitability->Analgesia Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Anticonvulsant Anticonvulsant Effect Reduced_Excitability->Anticonvulsant NMDAR NMDA Receptor Reduced_Ca_Influx Reduced Ca2+ Influx NMDAR->Reduced_Ca_Influx Inhibited by Mg2+ Block Mg_Block->Reduced_Ca_Influx Reduced_Ca_Influx->Neuroprotection

Caption: Signaling pathway of flupirtine.

Experimental Workflow: General Overview

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of disease.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Behavioral/ Physiological Measurements Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Disease_Induction Disease Model Induction (e.g., Carrageenan, STZ) Randomization->Disease_Induction Flupirtine_Admin This compound Administration Disease_Induction->Flupirtine_Admin Post_Treatment_Measurements Post-Treatment Behavioral/ Physiological Measurements Flupirtine_Admin->Post_Treatment_Measurements Data_Analysis Data Analysis and Interpretation Post_Treatment_Measurements->Data_Analysis Tissue_Collection Tissue Collection for Histological/Molecular Analysis Post_Treatment_Measurements->Tissue_Collection

Caption: General experimental workflow.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Analgesia/Anti-inflammatory Studies)

This model is used to assess acute inflammation and the efficacy of analgesic and anti-inflammatory agents.[12][13][14]

Materials:

  • Male Wistar rats (150-200 g)

  • This compound solution

  • 1% (w/v) lambda-carrageenan suspension in sterile saline

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30 gauge)

Procedure:

  • Acclimatization: House the rats for at least one week before the experiment with free access to food and water.

  • Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at the desired dose. Typically, administration occurs 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume/thickness compared to the baseline for each animal. Compare the mean increase in the flupirtine-treated group to the vehicle-treated group. A significant reduction in the increase indicates an anti-inflammatory/analgesic effect.

Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats (for Neuropathic Pain Studies)

This model is used to study the pathogenesis of diabetic neuropathy and to screen for potential therapeutic agents.[6][9][15][16]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Streptozotocin (STZ)

  • Cold citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound solution

  • Blood glucose meter and test strips

  • Von Frey filaments for mechanical allodynia testing

Procedure:

  • Acclimatization: Acclimatize rats for at least one week.

  • Baseline Neuropathic Assessment: Measure baseline paw withdrawal thresholds to mechanical stimuli using von Frey filaments.

  • Induction of Diabetes: Fast the rats overnight. Freshly dissolve STZ in cold citrate buffer and inject a single dose (typically 50-65 mg/kg, i.p.).

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection and then weekly. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Development of Neuropathy: Allow 2-4 weeks for the development of diabetic neuropathy, characterized by a significant decrease in paw withdrawal thresholds (mechanical allodynia).

  • Drug Administration: Once neuropathy is established, begin daily administration of this compound or vehicle.

  • Neuropathic Assessment: Measure paw withdrawal thresholds at regular intervals during the treatment period.

  • Data Analysis: Compare the paw withdrawal thresholds in the flupirtine-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an analgesic effect.

Morris Water Maze in Mice (for Neuroprotection and Cognitive Function Studies)

The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[17][18][19][20][21]

Materials:

  • Circular water tank (120-150 cm in diameter)

  • Escape platform (10-15 cm in diameter)

  • Non-toxic white paint or milk powder to make the water opaque

  • Video tracking system and software

  • Visual cues placed around the room

  • This compound solution

Procedure:

  • Acclimatization: Handle mice for several days before the start of the experiment.

  • Experimental Setup: Fill the tank with water (20-22°C) and make it opaque. Place the escape platform 1-2 cm below the water surface in a fixed quadrant. Arrange distinct visual cues around the room.

  • Drug Administration: Administer this compound or vehicle at the specified time before each training session.

  • Acquisition Phase (Training):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the mouse into the water facing the tank wall at one of four randomly chosen starting positions.

    • Allow the mouse to swim freely and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Memory Retention):

    • On the day after the last training day, remove the platform from the tank.

    • Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Acquisition: Analyze the escape latency and path length across training days. A steeper learning curve in the flupirtine group compared to a disease-model control group suggests a beneficial effect on learning.

    • Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between groups. A significantly greater preference for the target quadrant in the flupirtine-treated group indicates improved spatial memory.

References

Application Notes: Immunohistochemical Analysis of Flupirtine Treatment Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1][2] By activating Kv7 potassium channels, flupirtine hyperpolarizes the neuronal membrane, reducing neuronal excitability.[1] This mechanism not only provides analgesia but also confers significant neuroprotective properties.[3][4] Flupirtine indirectly antagonizes NMDA receptors, preventing excessive calcium influx and subsequent excitotoxic cell death.[1][5][6] Its therapeutic potential has been explored in various neurodegenerative conditions and ischemic injuries.[6][7][8]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the cellular and subcellular effects of flupirtine treatment within tissue samples. It allows researchers to assess changes in the expression and localization of key proteins involved in apoptosis, stress signaling, and cell survival pathways, providing critical insights into flupirtine's mechanism of action.

Key Signaling Pathways Modulated by Flupirtine

Flupirtine exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. These can be effectively studied using IHC to detect changes in the levels and phosphorylation status of key protein markers.

  • Anti-Apoptotic Pathway Activation: A primary mechanism of flupirtine-induced neuroprotection is the upregulation of the anti-apoptotic protein Bcl-2.[8][9][10] Flupirtine treatment has been shown to increase the expression of Bcl-2, which in turn inhibits the apoptotic cascade, promoting cell survival.[8][11] Studies have demonstrated that flupirtine can prevent the reduction of Bcl-2 levels during glutamate- or NMDA-mediated apoptosis.[11] This effect is often accompanied by a downregulation of pro-apoptotic proteins like Caspase 3 and 8.[8]

  • Neuroprotection in Ischemic Injury: In the context of ischemic stroke, flupirtine mitigates brain injury by inhibiting calcium-dependent signaling cascades.[5][7] As an indirect NMDA receptor antagonist, it reduces intracellular calcium overload, which lessens the activation of the protease calpain.[3][5][7] Calpain is known to degrade the neuroprotective STAT6 protein.[7] By inhibiting calpain, flupirtine treatment restores STAT6 levels.[7] Elevated STAT6, in turn, inhibits the pro-inflammatory and pro-apoptotic JNK and NF-κB signaling pathways, leading to reduced proteasomal activity and enhanced neuronal survival.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of flupirtine treatment on key protein markers as reported in various studies.

Table 1: Effect of Flupirtine on Anti-Apoptotic Markers

MarkerModel SystemFlupirtine Concentration/DoseObserved EffectReference
Bcl-2 hNT (human Ntera/D1) neurons3 µM> 6-fold increase in protein level[11]
Bcl-2 hNT (human Ntera/D1) neurons10 µMAbolished glutamate/NMDA-induced reduction[11]
Bcl-2 CLN3-deficient PC12 cellsNot specifiedElevated mRNA expression[8]
Caspase 3 & 8 CLN3-deficient PC12 cellsNot specifiedDownregulation of protein levels[8]
Apoptosis Human blood mononuclear cells0.1 - 10 µg/mlReduction of induced apoptosis to ~50%[12]

Table 2: Effect of Flupirtine on Markers in Ischemic Injury Models

MarkerModel SystemFlupirtine DoseObserved EffectReference
STAT6 Ischemic rodent brain (in vivo)10 mg/kgReverses stroke-induced reduction[7]
Phospho-c-Jun (JNK pathway) Ischemic rodent brain (in vivo)10 mg/kgInhibition of phosphorylation[7]
NF-κB Ischemic rodent brain (in vivo)10 mg/kgInhibition of signaling pathway[7]
Calpain Activity Ischemic hemispheres (in vivo)10 mg/kgSignificant reduction of activity[5][7]
Proteasome Activity Ischemic hemispheres (in vivo)10 mg/kgReduction of stroke-induced activity[5][7]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways affected by flupirtine and a typical experimental workflow for its analysis using immunohistochemistry.

G cluster_workflow Experimental Workflow AnimalModel Animal Model (e.g., Stroke, Neurodegeneration) Treatment Treatment Groups (Vehicle Control vs. Flupirtine) AnimalModel->Treatment Collection Tissue Collection & Fixation (e.g., Perfusion with 4% PFA) Treatment->Collection Processing Tissue Processing (Paraffin Embedding & Sectioning) Collection->Processing Staining Immunohistochemical Staining (Deparaffinization, Antigen Retrieval, Antibody Incubation) Processing->Staining Imaging Microscopy & Image Acquisition Staining->Imaging Analysis Image Analysis & Quantification (Cell Counting, Intensity Measurement) Imaging->Analysis

Fig. 1: General experimental workflow for IHC analysis.

G Flupirtine Flupirtine Kv7 Kv7 K+ Channel Flupirtine->Kv7 activates Hyperpolarization Neuronal Hyperpolarization Kv7->Hyperpolarization induces Bcl2 Bcl-2 Expression Hyperpolarization->Bcl2 leads to increased Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Fig. 2: Flupirtine's anti-apoptotic signaling pathway.

G Flupirtine Flupirtine NMDA NMDA Receptor Flupirtine->NMDA indirectly inhibits Ca Intracellular Ca2+ Influx NMDA->Ca reduces Calpain Calpain Activation Ca->Calpain reduces STAT6 STAT6 Degradation Calpain->STAT6 inhibits JNK_NFkB JNK & NF-κB Signaling STAT6->JNK_NFkB restored STAT6 inhibits Neuroprotection Neuroprotection JNK_NFkB->Neuroprotection promotes

Fig. 3: Flupirtine's neuroprotective pathway in ischemia.

Protocols: Immunohistochemistry for Flupirtine-Treated Tissue

This section provides a representative protocol for performing fluorescent immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections from animal models treated with flupirtine.

Objective: To detect and quantify the expression of a target protein (e.g., Bcl-2, p-CREB, STAT6) in tissue following flupirtine administration.

Materials and Reagents:

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Dehydration/Rehydration: Ethanol (B145695) (100%, 95%, 70%), Xylene

  • Antigen Retrieval Buffer: Sodium Citrate buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0)

  • Washing Buffer: PBS with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 5-10% Normal Serum (from the same species as the secondary antibody) with 0.3% Triton X-100 in PBS.[13]

  • Primary Antibody: Specific to the target of interest (e.g., Rabbit anti-Bcl-2, Mouse anti-STAT6). Dilute in antibody incubation buffer (e.g., 1-5% Normal Serum, 0.3% Triton X-100 in PBS).[13]

  • Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Anti-fade mounting medium

  • Equipment: Microtome, water bath, slide holders, humidified chamber, fluorescence microscope.

Experimental Protocol:

1. Tissue Fixation and Processing (Day 1) a. Following the experimental endpoint, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. b. Dissect the tissue of interest (e.g., brain, spinal cord) and post-fix in 4% PFA for 12-24 hours at 4°C. c. Dehydrate the tissue through a graded series of ethanol (70%, 90%, 100%), clear with xylene, and embed in paraffin (B1166041) wax.[14]

2. Sectioning and Slide Preparation (Day 2) a. Cut 5-10 µm thick sections using a rotary microtome. b. Float sections in a 40-50°C water bath and mount onto charged slides. c. Dry slides overnight at 37°C or for 1 hour at 60°C.

3. Deparaffinization and Rehydration (Day 3) a. Immerse slides in xylene (2 changes, 10 minutes each).[14] b. Rehydrate through a graded series of ethanol: 100% (2x, 5 min), 95% (1x, 5 min), 70% (1x, 5 min).[15] c. Rinse thoroughly in deionized water.

4. Antigen Retrieval a. Immerse slides in a staining container with pre-heated Sodium Citrate buffer (pH 6.0). b. Heat in a water bath or steamer at 95-100°C for 20-40 minutes.[13] c. Allow slides to cool to room temperature in the buffer (approx. 30 minutes). d. Rinse slides with PBS-T (3x, 5 minutes each).

5. Blocking and Antibody Incubation a. Carefully dry the area around the tissue section and encircle with a hydrophobic barrier pen. b. Apply Blocking Buffer to each section and incubate for 1-2 hours at room temperature in a humidified chamber.[16] c. Drain the blocking solution (do not rinse). d. Apply the primary antibody, diluted to its optimal concentration in antibody incubation buffer. e. Incubate overnight at 4°C in a humidified chamber.[13][17]

6. Secondary Antibody Incubation and Counterstaining (Day 4) a. Wash slides with PBS-T (3x, 5 minutes each). b. Apply the fluorophore-conjugated secondary antibody, diluted in antibody incubation buffer. Incubate for 1-2 hours at room temperature, protected from light.[17] c. Wash slides with PBS-T (3x, 5 minutes each), protected from light. d. Apply DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to counterstain nuclei. e. Rinse briefly in PBS.

7. Mounting and Visualization a. Mount a coverslip onto each slide using anti-fade mounting medium.[17] b. Seal the edges of the coverslip with clear nail polish to prevent drying. c. Visualize the slides using a fluorescence microscope with appropriate filter sets. Store slides at 4°C in the dark.

8. Data Analysis a. Capture images from equivalent anatomical regions for all experimental groups (Vehicle vs. Flupirtine). b. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the staining. c. Measurements can include:

  • Staining Intensity: Mean fluorescence intensity within a defined region of interest.
  • Cell Counting: Number of positively stained cells per unit area.
  • Co-localization: Analysis of multiple markers within the same cells. d. Perform statistical analysis to compare results between control and flupirtine-treated groups.

References

Application Notes and Protocols for RNA Sequencing Analysis Following Flupirtine Hydrochloride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) to investigate the transcriptomic effects of flupirtine (B1215404) hydrochloride exposure. Flupirtine is a centrally acting, non-opioid analgesic with a unique mechanism of action as a selective neuronal potassium channel opener.[1][2] Understanding its influence on gene expression is crucial for elucidating its therapeutic effects, potential side effects, and for the development of novel therapeutics.

Application Notes

Flupirtine hydrochloride has been shown to modulate several key signaling pathways, making RNA sequencing a powerful tool to explore its molecular impact. Studies have revealed that flupirtine can alter gene expression related to apoptosis, the complement cascade, NF-kB, and p38α MAPK signaling pathways.[3][4][5] This suggests that its therapeutic applications may extend beyond analgesia to conditions where these pathways are dysregulated.

A key study investigating the effects of 14-week oral administration of flupirtine in a mouse model identified sex-specific differences in gene expression. In male mice, 56 genes were differentially expressed, while 79 genes were differentially expressed in females.[3][4] This highlights the importance of considering sex as a biological variable in preclinical studies involving flupirtine.

The primary mechanism of action of flupirtine involves the activation of G-protein-coupled inwardly rectifying K+ channels, leading to neuronal hyperpolarization and reduced excitability. This action indirectly antagonizes the NMDA receptor.[6] RNA-seq can help to uncover downstream transcriptional consequences of these primary effects.

Key Genes and Pathways Modulated by this compound:

PathwayKey Genes ModulatedObserved Effect
Apoptosis Bcl-2, Bcl-xl, Caspase 3, Caspase 8, Ppm1d, Xpa, Xiap, Ccne2Flupirtine has demonstrated neuroprotective effects by increasing the expression of the anti-apoptotic protein Bcl-2.[4] It has also been shown to upregulate Bcl-xl in males and downregulate Caspase 3 and 8 levels.[4] Other upregulated genes in females involved in apoptosis-related pathways include Ppm1d, Xpa, Xiap, and Ccne2.[4]
Complement Cascade C1qb, C1ra, C1rbFlupirtine treatment has been observed to lower the gene expression of C1qb and C1ra.[1][5]
NF-kB Signaling Nostrin, Map3k14, XiapGenes related to the NF-kB pathway, such as Nostrin and Map3k14, have been shown to be downregulated by flupirtine.[4][5]
p38α MAPK Signaling Dusp1, Ppm1dFlupirtine is proposed to increase the expression of Dusp1 in males and Ppm1d in females, which in turn prevents the activation of p38 MAPK and subsequent apoptosis.[5]

Experimental Protocols

This section provides a detailed methodology for a typical RNA sequencing experiment to assess the effects of this compound on gene expression in a cellular or animal model.

I. Experimental Design
  • Model System: Select an appropriate in vitro (e.g., neuronal cell lines like SH-SY5Y) or in vivo (e.g., mouse model) system relevant to the research question.

  • Treatment Groups:

    • Vehicle Control Group: Treated with the vehicle used to dissolve this compound (e.g., 0.5% DMSO in 10% PBS).[7]

    • This compound Treatment Group(s): Treated with one or more concentrations of this compound. A dose of 30 mg/kg body weight has been used in mouse studies.[7]

  • Time Course: Determine the appropriate duration of exposure based on the experimental goals. A 14-week administration period has been used in chronic exposure studies.[3][4]

  • Replicates: Use a minimum of three biological replicates per group to ensure statistical power.

II. Sample Preparation and RNA Extraction
  • Cell Culture (In Vitro):

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with this compound or vehicle for the predetermined time.

    • Harvest cells and proceed immediately to RNA extraction.

  • Animal Tissue (In Vivo):

    • Administer this compound or vehicle to the animals for the specified duration.

    • At the end of the treatment period, euthanize the animals and dissect the tissue of interest (e.g., brain).[7]

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Include a DNase I treatment step to remove any contaminating genomic DNA.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

III. RNA Sequencing Library Preparation

The following protocol is a general guideline for mRNA sequencing (mRNA-seq).

  • Poly(A) mRNA Isolation:

    • Start with 100 ng to 1 µg of total RNA.[8]

    • Isolate mRNA using oligo(dT) magnetic beads to capture the poly(A) tails of mature mRNAs.[9]

  • RNA Fragmentation:

    • Fragment the isolated mRNA into smaller pieces (typically 150-200 bp) using divalent cations under elevated temperature.[9]

  • cDNA Synthesis:

    • Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers.[9]

    • Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.[9]

  • End Repair and Adenylation:

    • Repair the ends of the double-stranded cDNA fragments to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the blunt fragments to prepare them for adapter ligation.

  • Adapter Ligation:

    • Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for primer binding for sequencing and, if applicable, barcodes for multiplexing.[5]

  • Library Amplification:

    • Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Quantification and Quality Control:

    • Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.

IV. Sequencing
  • Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.[10]

  • The choice of sequencing depth (number of reads per sample) will depend on the experimental goals. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally recommended.

V. Data Analysis
  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming:

    • Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment to a Reference Genome:

    • Align the trimmed reads to a reference genome (e.g., human genome hg38 or mouse genome mm10) using a splice-aware aligner such as STAR or HISAT2.[10]

  • Quantification of Gene Expression:

    • Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between the flupirtine-treated and control groups.[10]

    • Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 0.585 for a 1.5-fold change).[10]

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_wet_lab Wet Lab Phase cluster_sequencing Sequencing Phase cluster_data_analysis Data Analysis Phase A Cell Culture / Animal Model B This compound Exposure A->B C Sample Collection (Cells / Tissue) B->C D Total RNA Extraction C->D E RNA Quality Control (QC) D->E F mRNA Isolation E->F G RNA Fragmentation F->G H cDNA Synthesis G->H I Adapter Ligation H->I J Library Amplification & QC I->J K High-Throughput Sequencing J->K L Raw Read Quality Control K->L M Read Trimming & Alignment L->M N Gene Expression Quantification M->N O Differential Expression Analysis N->O P Functional Enrichment Analysis O->P signaling_pathways cluster_flupirtine This compound cluster_pathways Modulated Signaling Pathways cluster_apoptosis Apoptosis cluster_complement Complement Cascade cluster_nfkb NF-kB Signaling cluster_mapk p38 MAPK Signaling Flupirtine Flupirtine HCl Bcl2 Bcl-2 / Bcl-xl (Upregulated) Flupirtine->Bcl2 Caspases Caspase 3 / 8 (Downregulated) Flupirtine->Caspases Complement C1qb / C1ra (Downregulated) Flupirtine->Complement NFkB Nostrin / Map3k14 (Downregulated) Flupirtine->NFkB MAPK_Inhibitors Dusp1 / Ppm1d (Upregulated) Flupirtine->MAPK_Inhibitors Apoptosis_Outcome Reduced Apoptosis (Neuroprotection) Bcl2->Apoptosis_Outcome Caspases->Apoptosis_Outcome p38MAPK p38 MAPK Activation (Inhibited) MAPK_Inhibitors->p38MAPK

References

Measuring Neuroprotection with Flupirtine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404), a centrally acting non-opioid analgesic, has garnered significant interest for its neuroprotective properties. This document provides detailed application notes and protocols for measuring the neuroprotective effects of flupirtine in vitro. The methodologies described herein are designed to enable researchers to assess flupirtine's efficacy in protecting neuronal cells from various insults, such as excitotoxicity, oxidative stress, and apoptosis. The provided protocols are foundational and can be adapted to specific cell lines and experimental questions.

Mechanism of Neuroprotection

Flupirtine exerts its neuroprotective effects through a multi-faceted mechanism. A key action is its function as a selective neuronal potassium (K+) channel opener, specifically targeting Kv7 channels.[1] This leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability.[1] This hyperpolarization indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor by enhancing the voltage-dependent magnesium (Mg2+) block, thereby preventing excessive calcium (Ca2+) influx that triggers excitotoxic cell death.[2][3]

Furthermore, flupirtine has been shown to upregulate the anti-apoptotic protein Bcl-2 and increase intracellular levels of the antioxidant glutathione (B108866) (GSH), contributing to its anti-apoptotic and antioxidant effects.[4][5]

Key In Vitro Models for Assessing Flupirtine's Neuroprotection

Two primary in vitro models are particularly relevant for studying the neuroprotective effects of flupirtine:

  • Glutamate-Induced Excitotoxicity: This model mimics the neuronal damage caused by excessive stimulation of glutamate (B1630785) receptors, a common pathway in many neurodegenerative diseases and ischemic events.

  • Staurosporine-Induced Apoptosis: Staurosporine (B1682477) is a potent, non-selective protein kinase inhibitor that reliably induces the intrinsic apoptotic pathway in a wide range of cell types, including neurons.

Data Presentation: Quantitative Efficacy of Flupirtine

The following tables summarize quantitative data from various in vitro studies investigating the neuroprotective effects of flupirtine.

Table 1: Neuroprotective Effects of Flupirtine Against Excitotoxicity and Apoptosis

In Vitro ModelCell TypeFlupirtine ConcentrationOutcome MeasureResult
Glutamate-Induced ExcitotoxicityPrimary Cortical Neurons10 µMCell ViabilityReduced neurotoxicity
Prion Protein Fragment (PrP106-126)-Induced ApoptosisPrimary Cortical Neurons1 - 3 µg/mLCell ViabilitySignificantly reduced neurotoxicity (cell viability reduction of 32% with 50 µM peptide was greatly reduced)[5]
HIV-gp120 Induced ApoptosisRat Cortical Neurons1 - 10 µg/mLApoptotic Cell DeathProtection against apoptosis[6]

Table 2: Effects of Flupirtine on Key Neuroprotective Markers

MarkerCell TypeFlupirtine ConcentrationOutcome MeasureResult
Bcl-2 ExpressionhNT Neurons3 µMProtein Level> 6-fold increase
Glutathione (GSH) LevelhNT Neurons3 µMIntracellular LevelIncreased to 200%
Mitochondrial Membrane Potential (ΔΨm)Rat Heart Mitochondria0.2 - 10 nmol/mg proteinΔΨm20% increase[7][8]
Mitochondrial Ca2+ UptakeRat Heart Mitochondria0.2 - 10 nmol/mg proteinCa2+ Level2 to 3-fold increase[7][8]

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neuronal cultures are commonly used.

  • Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Glutamate-Induced Excitotoxicity Model

This protocol is designed to induce neuronal cell death through excitotoxicity.

  • Materials:

    • Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)

    • 96-well culture plates

    • L-Glutamic acid solution

    • Flupirtine solution

    • Cell culture medium

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of flupirtine (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (medium with the same solvent concentration used for flupirtine).

    • Induce excitotoxicity by adding L-glutamate to the culture medium at a final concentration determined by a dose-response curve for your specific cell type (e.g., 10 mM for PC12 cells).

    • Incubate the plate for 24-72 hours.

    • Assess cell viability and cytotoxicity using the MTT and LDH assays, respectively.

Staurosporine-Induced Apoptosis Model

This protocol outlines the induction of apoptosis using staurosporine.

  • Materials:

    • Neuronal cells

    • 96-well culture plates

    • Staurosporine solution

    • Flupirtine solution

    • Cell culture medium

  • Procedure:

    • Plate cells in a 96-well plate and allow them to attach.

    • Treat cells with different concentrations of flupirtine for 1-2 hours prior to inducing apoptosis.

    • Add staurosporine to the wells at a final concentration known to induce apoptosis in your cell line (e.g., 30-100 nM for murine cortical cultures).[9]

    • Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).

    • Measure apoptosis using the Caspase-3 Activity Assay and cell viability with the MTT assay.

Assessment of Neuroprotection: Key Experimental Assays

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate the plate at 37°C for 4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add the stop solution provided with the kit.

    • Measure the absorbance at 490 nm.

    • To determine the maximum LDH release, lyse a set of control cells with a lysis buffer (provided with most kits) and use this as a positive control.

Apoptosis Assessment (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic substrate (e.g., DEVD-pNA or DEVD-AMC) that is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.

  • Protocol (Colorimetric):

    • After treatment, lyse the cells using a lysis buffer provided with the assay kit.

    • Incubate the cell lysate on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet the cell debris.

    • Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.

    • Add the reaction buffer and the caspase-3 substrate (DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in ΔΨm are an early indicator of mitochondrial dysfunction and apoptosis.

  • Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in healthy mitochondria, which have a high negative membrane potential. A decrease in ΔΨm leads to a change in the fluorescence properties of these dyes.

  • Protocol (using JC-1):

    • After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) at 37°C for 15-30 minutes.

    • Wash the cells with PBS or a buffer provided with the kit.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

      • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, emission ~590 nm).

      • Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, emission ~529 nm).

    • The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Quantification of Reactive Oxygen Species (ROS)

This assay measures the intracellular levels of ROS, which are key mediators of oxidative stress-induced cell death.

  • Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Following treatment, load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

Western Blot Analysis of Bcl-2 Family Proteins

This technique allows for the quantification of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Bcl-2 or Bax.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in flupirtine's neuroprotective action and a general experimental workflow.

Flupirtine_Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Kv7 Kv7 K+ Channel Hyperpolarization Hyperpolarization Kv7->Hyperpolarization Leads to NMDA_R NMDA Receptor Ca_influx Reduced Ca2+ Influx NMDA_R->Ca_influx Hyperpolarization->NMDA_R Enhances Mg2+ block Excitotoxicity Reduced Excitotoxicity Ca_influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Bcl2 Increased Bcl-2 Expression Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis GSH Increased GSH Levels Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress Apoptosis->Neuroprotection Oxidative_Stress->Neuroprotection Flupirtine Flupirtine Flupirtine->Kv7 Activates Flupirtine->Bcl2 Flupirtine->GSH

Caption: Flupirtine's neuroprotective signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Seed Neuronal Cells in 96-well plate pretreatment Pre-treat with Flupirtine (or Vehicle) start->pretreatment induce_damage Induce Neurotoxicity (Glutamate or Staurosporine) pretreatment->induce_damage incubation Incubate (24-72h) induce_damage->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Cytotoxicity) incubation->LDH Caspase Caspase-3 Assay (Apoptosis) incubation->Caspase MMP ΔΨm Assay (Mitochondrial Health) incubation->MMP ROS ROS Assay (Oxidative Stress) incubation->ROS WB Western Blot (Bcl-2/Bax) incubation->WB data_analysis Data Analysis and Quantification MTT->data_analysis LDH->data_analysis Caspase->data_analysis MMP->data_analysis ROS->data_analysis WB->data_analysis

Caption: General workflow for in vitro neuroprotection assays.

References

Experimental Design for Flupirtine Hydrochloride Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1] Its primary mechanism of action involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal hyperpolarization and reduced excitability.[2] Flupirtine also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties.[3] These characteristics contribute to its analgesic, muscle relaxant, and neuroprotective effects.[3][4] However, concerns regarding hepatotoxicity have led to restrictions on its clinical use.[3][5]

These application notes provide detailed protocols for in vitro and in vivo studies to investigate the pharmacological properties of flupirtine hydrochloride, including its mechanism of action, neuroprotective potential, analgesic efficacy, and hepatotoxicity profile.

I. In Vitro Studies: Mechanism of Action and Neuroprotection

A. Electrophysiological Analysis of Kv7 Channel Activation

Objective: To characterize the effect of this compound on Kv7.2/7.3 channel activity using patch-clamp electrophysiology.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

    • Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 channel subunits. A fluorescent reporter plasmid (e.g., GFP) can be co-transfected for easy identification of transfected cells.

    • Plate transfected cells onto glass coverslips 24-48 hours prior to recording.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp configuration.

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal and establish the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage-step protocol to elicit Kv7 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms).

    • Record baseline currents.

    • Perfuse the cells with varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) and record currents at each concentration.[6]

    • A known Kv7 channel blocker, such as XE991 (10 µM), can be used as a negative control.

  • Data Analysis:

    • Measure the current amplitude at the end of the depolarizing pulse.

    • Construct concentration-response curves to determine the EC₅₀ of flupirtine.

    • Analyze the voltage-dependence of channel activation by fitting the normalized tail currents to a Boltzmann function.

Data Presentation:

Concentration (µM)Peak Current (pA)% of Max ResponseVoltage of Half-Activation (V½) (mV)
Control
1
3
10
30
XE991 (10 µM)

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture CHO/HEK293 Cells transfection Transfect with Kv7.2/7.3 Plasmids cell_culture->transfection plating Plate on Coverslips transfection->plating patch Whole-Cell Configuration plating->patch baseline Record Baseline Currents patch->baseline drug_app Apply Flupirtine HCl baseline->drug_app record_drug Record Currents drug_app->record_drug analysis Measure Current Amplitude & V½ record_drug->analysis curves Generate Concentration-Response Curves analysis->curves ec50 Determine EC₅₀ curves->ec50

Workflow for Patch-Clamp Analysis of Flupirtine on Kv7 Channels.

B. Neuroprotection Against Glutamate-Induced Excitotoxicity

Objective: To evaluate the protective effect of this compound against glutamate-induced cell death in a neuronal cell line using the MTT assay.

Experimental Protocol:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Seed cells into 96-well plates at a density of 2 x 10⁴ to 4 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.[8]

    • Induce excitotoxicity by adding L-glutamate to a final concentration of 500 µM.[9]

    • Include a control group (no treatment), a glutamate-only group, and flupirtine-only groups.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group: (Absorbance of treated cells / Absorbance of control cells) x 100.

Data Presentation:

TreatmentConcentration (µM)Cell Viability (%)
Control-100
Glutamate500
Flupirtine + Glutamate1 + 500
Flupirtine + Glutamate5 + 500
Flupirtine + Glutamate10 + 500
Flupirtine + Glutamate25 + 500
Flupirtine25

Signaling Pathway of Flupirtine-Mediated Neuroprotection

G glutamate Glutamate nmda_r NMDA Receptor glutamate->nmda_r Activates ca_influx ↑ Ca²⁺ Influx nmda_r->ca_influx excitotoxicity Excitotoxicity & Apoptosis ca_influx->excitotoxicity neuroprotection Neuroprotection flupirtine Flupirtine HCl kv7 Kv7 Channel flupirtine->kv7 Opens k_efflux ↑ K⁺ Efflux kv7->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->nmda_r Inhibits (reduces Mg²⁺ block) hyperpolarization->neuroprotection

Flupirtine's neuroprotective signaling pathway.

II. In Vivo Studies: Analgesia and Neuroprotection

A. Analgesic Efficacy in a Thermal Pain Model (Hot Plate Test)

Objective: To assess the analgesic effect of this compound in a rat model of acute thermal pain.

Experimental Protocol:

  • Animals:

    • Use male Sprague-Dawley rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Hot Plate Test:

    • Maintain the hot plate at a constant temperature of 55 ± 0.5°C.[10]

    • Place each rat on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • Establish a baseline latency for each animal. A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

  • Drug Administration:

    • Administer this compound (27 mg/kg, p.o.) or a vehicle control (e.g., saline).[11]

    • A positive control such as morphine (5 mg/kg, i.p.) can also be included.

  • Post-Treatment Assessment:

    • Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Latency (s) at 30 minMean Latency (s) at 60 minMean Latency (s) at 90 minMean Latency (s) at 120 min
Vehicle Control-
Flupirtine HCl27 (p.o.)
Morphine5 (i.p.)
B. Neuroprotection in a Focal Cerebral Ischemia Model (MCAO)

Objective: To determine the neuroprotective efficacy of this compound in a mouse model of stroke.

Experimental Protocol:

  • Animals:

    • Use male C57BL/6 mice (25-30 g).

  • Middle Cerebral Artery Occlusion (MCAO):

    • Induce focal cerebral ischemia by transiently occluding the middle cerebral artery using the intraluminal filament method.

    • Maintain the occlusion for 60 minutes, followed by reperfusion.

  • Drug Administration:

    • Administer this compound (1, 5, or 10 mg/kg, i.p.) or saline at the time of reperfusion.[10]

  • Neurological Deficit Scoring:

    • Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, sacrifice the animals and remove the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • TUNEL Staining for Apoptosis:

    • For histological analysis, perfuse a separate cohort of animals with 4% paraformaldehyde at 48 hours post-MCAO.

    • Collect the brains, cryoprotect, and section them.

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on brain sections to detect apoptotic cells in the peri-infarct region.[10]

    • Counterstain with a nuclear marker (e.g., DAPI).

    • Quantify the number of TUNEL-positive cells.

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Neurological Score (at 48h)Infarct Volume (mm³)TUNEL-positive cells/field
Sham-
Vehicle Control-
Flupirtine HCl1
Flupirtine HCl5
Flupirtine HCl10

Workflow for In Vivo Neuroprotection Study

G cluster_model Ischemia Model cluster_treatment Treatment cluster_assessment Assessment mcao Induce MCAO in Mice reperfusion Reperfusion mcao->reperfusion drug_admin Administer Flupirtine HCl (i.p.) reperfusion->drug_admin neuro_score Neurological Deficit Scoring drug_admin->neuro_score infarct_vol TTC Staining for Infarct Volume neuro_score->infarct_vol tunel_stain TUNEL Staining for Apoptosis infarct_vol->tunel_stain

Workflow for the in vivo neuroprotection study using the MCAO model.

III. Hepatotoxicity Assessment

Objective: To evaluate the potential hepatotoxicity of this compound following sub-chronic administration in rats.

Experimental Protocol:

  • Animals:

    • Use male Wistar rats (200-250 g).

  • Drug Administration:

    • Administer this compound orally at doses of 50 and 100 mg/kg/day for 14 consecutive days. A vehicle control group should be included.

  • Sample Collection:

    • Collect blood samples via the retro-orbital plexus at baseline (day 0), day 7, and day 14.

    • At the end of the 14-day treatment period, sacrifice the animals and collect liver tissue.

  • Biochemical Analysis:

    • Use the collected serum to measure the levels of liver function enzymes:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

    • Measure total bilirubin (B190676) levels.

  • Histopathological Analysis:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and section.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the sections for signs of liver injury, such as necrosis, inflammation, and steatosis.

Data Presentation:

Treatment GroupDose (mg/kg/day)ALT (U/L) at Day 14AST (U/L) at Day 14ALP (U/L) at Day 14Total Bilirubin (mg/dL) at Day 14Histopathological Findings
Vehicle Control-
Flupirtine HCl50
Flupirtine HCl100

Logical Flow for Hepatotoxicity Assessment

G start Start: Sub-chronic Dosing dosing Daily Oral Administration of Flupirtine HCl (14 days) start->dosing blood_collection Blood Collection (Days 0, 7, 14) dosing->blood_collection tissue_collection Liver Tissue Collection (Day 14) dosing->tissue_collection biochem Biochemical Analysis (ALT, AST, ALP, Bilirubin) blood_collection->biochem histopath Histopathological Examination (H&E Staining) tissue_collection->histopath end End: Assess Hepatotoxicity biochem->end histopath->end

Logical flow for the assessment of flupirtine-induced hepatotoxicity.

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the pre-clinical evaluation of this compound. By systematically investigating its effects on Kv7 channels, its neuroprotective and analgesic properties, and its potential for hepatotoxicity, researchers can gain a deeper understanding of the therapeutic potential and risks associated with this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for drug development and scientific advancement.

References

Troubleshooting & Optimization

Flupirtine Hydrochloride In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of flupirtine (B1215404) hydrochloride for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My flupirtine hydrochloride precipitated after I added it to my cell culture medium. What should I do?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. Here are several troubleshooting steps:

  • Review your final concentration: Ensure the final concentration of this compound in your medium does not exceed its solubility limit under your experimental conditions.

  • Check the final DMSO concentration: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity.[1] A higher DMSO concentration might be necessary to maintain solubility, but its effect on the specific cell line should be validated with a vehicle control.

  • Pre-warm the medium: Before adding the this compound stock solution, warm your cell culture medium to 37°C.[1] Adding a cold stock solution to a warmer medium can cause the compound to precipitate.

  • Mix thoroughly and quickly: After adding the stock solution to the medium, mix it gently but thoroughly by inverting the tube or pipetting up and down.

  • pH of the medium: The CO2 environment in an incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds. Ensure your medium is correctly buffered for the CO2 concentration in your incubator.[1]

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its maleate (B1232345) salt due to its high solubility.[2][] Flupirtine maleate is also soluble in dimethylformamide (DMF).[4]

Q3: Can I dissolve this compound directly in water or PBS?

A3: Direct dissolution in aqueous solutions like water or phosphate-buffered saline (PBS) is not recommended. Flupirtine maleate is sparingly soluble in aqueous buffers.[4] To achieve the desired concentration in aqueous solutions, it is best to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution and then dilute this stock into the aqueous buffer.[4]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of flupirtine in DMSO should be stored at -20°C or -80°C.[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[1] Aqueous solutions of flupirtine maleate are not recommended for storage for more than one day.[4]

Q5: I observe a color change in my flupirtine solution. Is this normal?

A5: A 5% ethanol (B145695) solution of flupirtine has been reported to turn green after 20 hours of exposure to air, suggesting potential oxidation.[6] To minimize degradation, it is recommended to prepare fresh solutions for your experiments and store stock solutions protected from light.

Quantitative Solubility Data

The following tables summarize the solubility of this compound and flupirtine maleate in various solvents.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOSoluble[]Quantitative data not specified, but generally the preferred solvent for stock solutions.
WaterPoorThis compound crystallized from water has a melting point of 214-215°C.[6]

Table 2: Solubility of Flupirtine and its Maleate Salt

CompoundSolventSolubilityNotes
Flupirtine (base)DMSO83.33 mg/mLMay require sonication.[5]
Flupirtine MaleateDMSO~20 mg/mL[4], >20 mg/mL[2]A commonly used salt form.
Flupirtine MaleateDMF~30 mg/mL[4]
Flupirtine Maleate1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]Prepared by first dissolving in DMF.
Flupirtine MaleateWaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of Flupirtine HCl = 340.78 g/mol )

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the stock solution required to achieve the final concentration in your desired volume of cell culture medium. Important: Ensure the final DMSO concentration remains below 0.5% (ideally ≤0.1%).

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Immediately mix the solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause foaming of the medium.

  • Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions.

Visualizations

experimental_workflow Experimental Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh Flupirtine HCl Powder dissolve Dissolve in DMSO to make Stock Solution start->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat observe Observe for Precipitation dilute->observe Troubleshoot if precipitation occurs assay Perform Cellular Assay treat->assay observe->assay signaling_pathway Simplified Signaling Pathway of Flupirtine cluster_channel Primary Mechanism cluster_receptor Indirect Effect flupirtine Flupirtine kv7 Kv7 (KCNQ) Potassium Channels flupirtine->kv7 Activates k_efflux Potassium (K+) Efflux kv7->k_efflux hyperpolarization Neuronal Hyperpolarization k_efflux->hyperpolarization nmda NMDA Receptor hyperpolarization->nmda Indirectly Inhibits excitability Decreased Neuronal Excitability hyperpolarization->excitability ca_influx Reduced Calcium (Ca2+) Influx nmda->ca_influx ca_influx->excitability

References

Optimizing flupirtine hydrochloride concentration for cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of flupirtine (B1215404) hydrochloride in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is flupirtine hydrochloride and its primary mechanism for enhancing cell viability?

A1: Flupirtine is a centrally acting, non-opioid analgesic. Its pro-survival and neuroprotective effects stem from a unique mechanism of action. It is a selective neuronal potassium channel opener (SNEPCO), primarily activating Kv7 (KCNQ) channels.[1][2][3] This activation leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and makes neurons less excitable.[3][4] This process indirectly antagonizes N-methyl-D-aspartate (NMDA) receptors, reducing cytotoxic calcium (Ca2+) influx.[5] Furthermore, flupirtine upregulates the anti-apoptotic protein Bcl-2 and increases intracellular levels of the antioxidant glutathione (B108866), protecting cells from apoptotic stimuli.[6][7][8]

Q2: What is a typical starting concentration range for flupirtine in in vitro experiments?

A2: Based on published studies, a typical starting range for observing protective effects is between 0.1 µg/mL and 10 µg/mL (approximately 0.3 µM to 30 µM). Specifically, concentrations of 1-10 µM have been shown to protect neurons against glutamate-induced cytotoxicity.[5] A concentration of 10 µM completely abolished the reduction of Bcl-2 and glutathione levels during glutamate-induced apoptosis in hNT neurons, while 3 µM significantly increased their levels.[6]

Q3: In which cell types has flupirtine demonstrated protective effects?

A3: Flupirtine has shown protective, anti-apoptotic effects in various cell types, including:

  • Primary cortical neurons from rat embryos.[9]

  • Human Ntera/D1 (hNT) neurons.[6]

  • Human blood mononuclear cells, particularly CD4+ lymphocytes.[10]

  • Patient-derived lymphoblasts (from Batten disease).[8]

  • U373 malignant glioma cells (neuroprotective but may promote growth).[5]

Q4: Are there known cytotoxic concentrations of flupirtine?

A4: Yes, at high concentrations, flupirtine can be cytotoxic. In U373 malignant glioma cells, concentrations of 1 mM and 10 mM significantly reduced cell growth after a 24-hour incubation.[5] It is crucial to determine the optimal, non-toxic dose range for your specific cell line and experimental conditions.

Q5: How does flupirtine exert its anti-apoptotic effects?

A5: Flupirtine's anti-apoptotic action is multifactorial. It prevents the drop in levels of the anti-apoptotic protein Bcl-2 and the antioxidant glutathione during excitotoxic or apoptotic events.[6][9] In some neuronal cell models, flupirtine treatment leads to a significant increase in the expression of Bcl-2 and intracellular glutathione levels, thereby protecting the cells from programmed cell death.[6][7]

Troubleshooting Guide

Q: I am not observing any protective effect of flupirtine on my cells. What could be the issue?

A: Several factors could be at play:

  • Concentration: The optimal concentration is highly cell-type dependent. Your current concentration may be too low. We recommend performing a dose-response curve (e.g., from 0.1 µM to 50 µM) to identify the effective range for your specific cells.

  • Pre-incubation: Many protocols show that pre-incubating cells with flupirtine before applying the toxic insult is effective. For example, pre-incubation has been shown to protect against beta-amyloid-induced apoptosis.[9] The duration of pre-incubation can also be a critical parameter to optimize.

  • Nature of Insult: Flupirtine is particularly effective against excitotoxicity mediated by NMDA receptor overactivation and insults that deplete glutathione or downregulate Bcl-2.[6][7] It may be less effective against other cell death pathways.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may not respond predictably.

Q: I am observing significant cytotoxicity even at concentrations reported to be safe. What should I do?

A: This could be due to several reasons:

  • Cell Line Sensitivity: Your specific cell line may be more sensitive to flupirtine. It is essential to perform a toxicity assay on your cells to establish a safe concentration range before proceeding with protection experiments.

  • Solvent Toxicity: Flupirtine is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically <0.1%).

  • Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to unexpected toxicity.

  • Hepatotoxicity Note: Be aware that clinical use of flupirtine has been associated with hepatotoxicity.[11] While this is an in vivo concern, it suggests a potential for cell-type-specific toxicity, particularly in liver-derived cell lines.

Q: My experimental results are inconsistent between replicates. How can I improve reproducibility?

A: To improve reproducibility:

  • Standardize Protocols: Ensure strict adherence to protocols for cell seeding density, incubation times, reagent concentrations, and washing steps.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Assay Timing: Perform assay steps (e.g., reagent addition, plate reading) at consistent times for all plates and replicates.

  • Edge Effects: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter may experience different temperature and evaporation rates. Avoid using the outer wells for critical measurements or ensure they are filled with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: Effective Concentrations of Flupirtine for Protective Effects

Cell TypeInsult / ModelEffective ConcentrationObserved Effect
hNT NeuronsGlutamate / NMDA3 µM>6-fold increase in Bcl-2 and 200% increase in glutathione levels.[6]
hNT NeuronsGlutamate / NMDA10 µMComplete abolishment of Bcl-2 and glutathione reduction.[6]
Rat Cortical NeuronsHIV-gp1201 - 10 µg/mLProtection against induced apoptotic cell death.[10]
Rat Cortical NeuronsBeta-amyloid peptide1 µg/mLAbolished DNA fragmentation and partially prevented glutathione depletion.[9]
Human LymphocytesInduced Apoptosis0.1 - 10 µg/mL~50% reduction in induced apoptosis.[10]
Rat Hippocampal NeuronsGlutamate1 - 10 µMProtection against cytotoxicity; concentration-dependent reduction of Ca2+ influx.[5]

Table 2: Cytotoxic Concentrations of Flupirtine

Cell TypeConcentrationAssayIncubation TimeObserved Effect
U373 Malignant Glioma1 mM and 10 mMMTT24 hoursSignificant reduction in cell growth compared to control.[5]

Experimental Protocols

Protocol 1: Determining Optimal Flupirtine Concentration using MTT Assay

This protocol is adapted from standard MTT assay procedures and a study on U373 MG cells.[5][12][13]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a series of this compound dilutions in serum-free medium. A suggested range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared flupirtine dilutions or vehicle control. Include wells with medium only for background control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours). If running a protection assay, add the cytotoxic agent at the appropriate time point during this incubation.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Allow the plate to stand overnight in the incubator.[13]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if desired.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot concentration versus viability to determine the optimal non-toxic concentration.

Protocol 2: Assessing Apoptosis by Flow Cytometry (Propidium Iodide Staining)

This protocol is based on a method described for U373 MG cells.[5]

  • Cell Culture and Treatment: Seed cells in 6-well plates (e.g., 2-3 x 10⁵ cells/well). After 24 hours, treat the cells with the desired concentrations of flupirtine and/or the apoptotic inducer for the specified duration (e.g., 24 or 48 hours).

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the detached cells with the floating cells from the supernatant.

  • Centrifugation: Centrifuge the cell suspension at approximately 450 x g for 10 minutes.

  • Cell Staining: Discard the supernatant and resuspend the cell pellet in 1 mL of hypotonic fluorochrome solution (50 µg/mL propidium (B1200493) iodide in 0.1% sodium citrate (B86180) plus 0.1% Triton X-100).

  • Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Acquire at least 10,000 events per sample. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.

  • Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis in each treatment group.

Mandatory Visualizations

Flupirtine_Signaling_Pathway Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Potassium Channel Flupirtine->Kv7 Activates Bcl2 ↑ Bcl-2 Expression Flupirtine->Bcl2 GSH ↑ Glutathione (GSH) Levels Flupirtine->GSH Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Leads to NMDA_R NMDA Receptor (Indirect Antagonism) Hyperpolarization->NMDA_R Stabilizes Mg2+ block Ca_Influx ↓ Intracellular Ca2+ Influx NMDA_R->Ca_Influx Reduces Apoptosis ↓ Apoptosis Ca_Influx->Apoptosis Bcl2->Apoptosis GSH->Apoptosis Cell_Survival ↑ Cell Viability & Neuroprotection Apoptosis->Cell_Survival

Caption: Flupirtine's neuroprotective signaling pathway.

Experimental_Workflow Start Start: Optimize Flupirtine Concentration Dose_Response 1. Cytotoxicity Assay (e.g., MTT) Determine non-toxic dose range (e.g., 0.1 µM - 100 µM) Start->Dose_Response Select_Conc 2. Select Concentrations Choose 2-3 non-toxic concentrations for protection assays Dose_Response->Select_Conc Protection_Assay 3. Protection Assay Pre-treat cells with selected Flupirtine doses, then apply cytotoxic insult (e.g., Glutamate) Select_Conc->Protection_Assay Viability_Check 4. Assess Cell Viability (MTT) Identify effective protective concentration(s) Protection_Assay->Viability_Check Apoptosis_Assay 5. Confirmatory Apoptosis Assay (e.g., Flow Cytometry, TUNEL) Confirm anti-apoptotic effect at optimal concentration Viability_Check->Apoptosis_Assay If protection is observed End End: Optimal Protective Concentration Identified Apoptosis_Assay->End

Caption: Experimental workflow for optimizing flupirtine.

Troubleshooting_Guide action_node action_node Start Problem Observed No_Effect No Protective Effect? Start->No_Effect High_Toxicity High Toxicity at Low Doses? Start->High_Toxicity Check_Dose Action: Perform broad dose-response curve (0.1 µM - 100 µM) No_Effect->Check_Dose Yes Check_Preincubation Action: Introduce or vary pre-incubation time before adding insult No_Effect->Check_Preincubation Yes Check_Insult Action: Confirm insult is relevant to Flupirtine's mechanism (e.g., excitotoxic) No_Effect->Check_Insult Yes Check_Solvent Action: Run vehicle control with max DMSO concentration. Keep DMSO <0.1% High_Toxicity->Check_Solvent Yes Check_Sensitivity Action: Run toxicity curve on your specific cell line to find IC50 High_Toxicity->Check_Sensitivity Yes Check_Purity Action: Verify purity of Flupirtine stock High_Toxicity->Check_Purity Yes

Caption: Troubleshooting logic for flupirtine experiments.

References

Technical Support Center: Prevention of Flupirtine Hydrochloride Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of flupirtine (B1215404) hydrochloride in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of flupirtine hydrochloride degradation in solution?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The carbamate (B1207046) group in its structure, which contains both ester and amide linkages, is particularly prone to hydrolytic cleavage under both acidic and basic conditions.[1] Oxidative degradation can also occur, especially in the presence of oxidizing agents. Additionally, exposure to thermal stress and light (photodegradation) can contribute to its degradation.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor in the stability of this compound. Forced degradation studies have shown that flupirtine degrades in both strong acidic (e.g., 1 M HCl) and basic (e.g., 0.01 M NaOH) conditions.[1] However, it is relatively stable in mildly acidic to neutral conditions. For instance, in 0.1 M HCl, less than 2% degradation was observed after three days at room temperature.[1] For analytical purposes and some formulations, phosphate (B84403) buffers with pH values around 3.36 and 6.8 have been used, suggesting that maintaining a controlled pH within this range can help minimize degradation.[3][4]

Q3: My flupirtine solution turned cloudy or formed a precipitate. What could be the cause?

A3: Cloudiness or precipitation in a flupirtine solution can occur for a few reasons. One possibility is the formation of insoluble degradation products. For example, after acidic hydrolysis and neutralization, a cloudy precipitate has been observed.[1] Another reason could be the poor aqueous solubility of flupirtine itself, especially if the solvent composition or pH changes, or if the concentration is high.[5]

Q4: Are there any known stabilizers or excipients that can prevent the degradation of this compound?

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation Observed in HPLC Analysis
Possible Cause Troubleshooting Step Rationale
Inappropriate pH of the solution Measure and adjust the pH of your flupirtine solution to a mildly acidic range (e.g., pH 3-7) using a suitable buffer system (e.g., phosphate buffer).Flupirtine is susceptible to both acid- and base-catalyzed hydrolysis. Maintaining a controlled, mildly acidic pH can significantly slow down this degradation pathway.[1][3]
Oxidation Degas your solvent and consider adding a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite) to your solution. Protect the solution from atmospheric oxygen by purging with an inert gas like nitrogen or argon.Oxidative degradation can occur, especially in the presence of dissolved oxygen or trace metal ions.[1]
Photodegradation Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil.Flupirtine can degrade upon exposure to UV light.[1][2]
Thermal Stress Prepare and store the solution at controlled room temperature or under refrigeration, as appropriate. Avoid exposure to high temperatures.Thermal degradation can occur, and the rate of hydrolytic and oxidative degradation generally increases with temperature.[1][2]
Issue 2: Color Change in the Flupirtine Solution
Possible Cause Troubleshooting Step Rationale
Formation of Degradation Products Analyze the solution using a stability-indicating HPLC method to identify and quantify any degradation products. Review the preparation and storage conditions (pH, light exposure, temperature) to identify the likely cause of degradation.The formation of certain degradation products can lead to a change in the solution's color. Identifying these products can help pinpoint the degradation pathway.
Oxidation Protect the solution from oxygen by using degassed solvents and storing it under an inert atmosphere. The addition of an antioxidant may also prevent color changes due to oxidation.Oxidative degradation pathways can sometimes result in colored byproducts.

Data on Flupirtine Degradation

The following table summarizes the degradation of flupirtine under various stress conditions as reported in the literature.

Stress Condition Reagent/Condition Time Temperature % Degradation Degradation Products Observed Reference
Acidic Hydrolysis 1 M HCl24 hRoom Temperature-D1, D4[1]
Basic Hydrolysis 0.01 M NaOH--28.96%D1, D2[1]
Oxidative Degradation 0.3% H₂O₂24 hRoom Temperature22.11%D1, D4, D8[1]
Thermal Degradation Solid State-105°C-D1, D4, D5, D6[1]
Photodegradation UV Light48 h--D1, D3, D4[1]

Note: D1-D8 refer to specific degradation products as identified in the cited literature.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Flupirtine and its Degradation Products

This protocol is based on a validated method for the determination of flupirtine maleate (B1232345) and its degradation products.[1]

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (80:20 v/v) containing 0.2% (v/v) triethylamine, with the pH adjusted to 3.1.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Degrade the flupirtine stock solution (e.g., 1000 µg/mL) under the desired stress condition. Before injection, dilute the sample to a final concentration of approximately 50 µg/mL with the mobile phase. If necessary, neutralize the sample to a pH of 3-4.[1]

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of this compound to study its stability.

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask with water to obtain a concentration of 1000 µg/mL.[1]

  • Acid Hydrolysis: To the stock solution, add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Keep at room temperature for 24 hours.[1]

  • Base Hydrolysis: To the stock solution, add an equal volume of 0.02 M NaOH to achieve a final concentration of 0.01 M NaOH.[1]

  • Oxidative Degradation: To the stock solution, add an equal volume of 0.6% H₂O₂ to achieve a final concentration of 0.3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid this compound to a temperature of 105°C in a hot air oven.[1]

  • Photolytic Degradation: Expose a solution of this compound to UV radiation (e.g., in a photostability chamber) for a specified duration.[1][2]

  • Analysis: After the specified time, withdraw samples, dilute them with the mobile phase to a suitable concentration (e.g., 50 µg/mL), neutralize if necessary, and analyze by HPLC.[1]

Visualizations

Flupirtine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Stress Factors Flupirtine This compound Acid_Deg Acidic Conditions (e.g., 1M HCl) Flupirtine->Acid_Deg Base_Deg Basic Conditions (e.g., 0.01M NaOH) Flupirtine->Base_Deg Oxidative_Stress Oxidizing Agents (e.g., H₂O₂) Flupirtine->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 105°C) Flupirtine->Thermal_Stress Photolytic_Stress Photolytic Stress (UV Light) Flupirtine->Photolytic_Stress Deg_Products_Hydrolysis Degradation Products (e.g., D1, D2, D4) Acid_Deg->Deg_Products_Hydrolysis Base_Deg->Deg_Products_Hydrolysis Deg_Products_Oxidation Degradation Products (e.g., D1, D4, D8) Oxidative_Stress->Deg_Products_Oxidation Deg_Products_Other Degradation Products (e.g., D1, D3, D4, D5, D6) Thermal_Stress->Deg_Products_Other Photolytic_Stress->Deg_Products_Other

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start High Degradation of Flupirtine Observed in Solution Check_pH Is the pH of the solution controlled and in the optimal range (e.g., 3-7)? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer system. Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Store in amber vials or wrap in foil. Check_Light->Protect_Light No Check_Oxygen Has the solution been protected from oxygen? Check_Light->Check_Oxygen Yes Protect_Light->Check_Oxygen Protect_Oxygen Use degassed solvents and/or add an antioxidant. Store under inert gas. Check_Oxygen->Protect_Oxygen No Check_Temp Is the solution stored at the recommended temperature? Check_Oxygen->Check_Temp Yes Protect_Oxygen->Check_Temp Adjust_Temp Store at controlled room temperature or refrigerate. Check_Temp->Adjust_Temp No End Degradation Minimized Check_Temp->End Yes Adjust_Temp->End

Caption: Troubleshooting workflow for unexpected flupirtine degradation.

References

Technical Support Center: Flupirtine Hydrochloride Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during electrophysiology experiments involving flupirtine (B1215404) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of flupirtine hydrochloride in electrophysiological studies?

This compound is a selective neuronal potassium channel opener (SNEPCO).[1][2][3] Its primary mechanism involves the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels.[1][4] This activation facilitates an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane.[1] As a result, the neuron is less excitable, making it more difficult to reach the threshold for action potential generation.[1] Additionally, flupirtine indirectly acts as an N-methyl-D-aspartate (NMDA) receptor antagonist by stabilizing the resting membrane potential, which enhances the voltage-dependent magnesium block of the NMDA receptor.[5][6][7]

Q2: After applying flupirtine, I observed a significant negative shift in my baseline recording. Is this an artifact?

This is likely not an artifact but rather the expected physiological effect of flupirtine. As a potassium channel opener, flupirtine causes hyperpolarization of the cell membrane, which will manifest as a negative shift in the baseline potential.[1]

  • Recommendation: Before applying flupirtine, establish a stable baseline recording. The subsequent negative shift upon drug application is indicative of the drug's intended action. If the baseline becomes unstable and drifts erratically, refer to the troubleshooting guide for baseline drift.

Q3: I'm seeing a decrease in the amplitude of my evoked potentials after flupirtine application. Is my preparation dying?

A decrease in the amplitude of evoked potentials is an anticipated consequence of flupirtine's mechanism of action. By opening potassium channels and hyperpolarizing the neuron, flupirtine reduces neuronal excitability.[1] This makes it more difficult for the neuron to fire an action potential in response to a stimulus, which can result in a smaller recorded potential. However, if you also observe a significant increase in baseline noise or a complete loss of signal, you should investigate other potential issues such as electrode stability or solution perfusion.

Q4: Can this compound interact with other common lab reagents or drugs in my electrophysiology setup?

Yes, potential interactions should be considered. Flupirtine's effects can be potentiated by sedatives like benzodiazepines and alcohol.[2] If your experimental design includes other drugs, it is crucial to be aware of their mechanisms. For example, co-application with a potassium channel blocker would be expected to counteract the effects of flupirtine. When using anticoagulants like warfarin, flupirtine may increase their toxicity.[2]

Troubleshooting Guides for Common Electrophysiology Artifacts

Even with a clear understanding of flupirtine's effects, you may still encounter common electrophysiology artifacts. Here’s how to troubleshoot them.

Power Line Interference (50/60 Hz Hum)
  • Problem: A persistent, sinusoidal noise at 50 or 60 Hz is present in your recording.[8]

  • Troubleshooting Steps:

    • Check Grounding: Ensure all equipment is connected to a single, common ground point to prevent ground loops.[8]

    • Use a Faraday Cage: Shield your setup from external electromagnetic interference.[8]

    • Identify and Isolate Noise Sources: Systematically turn off nearby electrical equipment (e.g., centrifuges, lights, monitors) to identify the source of the interference.[8]

    • Use a Notch Filter: As a last resort, a 50/60 Hz notch filter can be used to remove the interference from your signal.[8]

Baseline Drift
  • Problem: The baseline of your recording slowly and erratically moves up or down.[8]

  • Troubleshooting Steps:

    • Allow for Equilibration: Ensure your preparation has had sufficient time to stabilize after the initial setup and before drug application.[8]

    • Verify Electrode Stability: Check that your recording and reference electrodes are stable and have a good connection with the preparation.[8][9] A faulty or unstable reference electrode is a common cause of drift.[8]

    • Check Perfusion System: Ensure there are no leaks and that the solution is flowing at a constant rate. Changes in the bath level or temperature can cause drift.[8]

    • Maintain Constant Temperature: Use a temperature controller to maintain a stable temperature in the recording chamber.[8]

Electrode "Pops"
  • Problem: Sudden, sharp, and brief high-amplitude spikes appear in a single recording channel.[8]

  • Troubleshooting Steps:

    • Identify the Problematic Electrode: This type of artifact is usually confined to a single electrode.[8]

    • Check Electrode Connection: Ensure the electrode has a secure connection and that there is sufficient and fresh conductive gel or saline.[8]

    • Re-apply or Replace the Electrode: If the issue persists, the electrode may need to be re-applied or replaced.[8]

    • Inspect the Electrode: Examine the electrode for any physical damage.[8]

Data and Protocols

Experimental Parameters

The following table summarizes key in-vitro concentrations and parameters for flupirtine from published studies. These values can serve as a starting point for your experimental design.

ParameterValueSpecies/Cell LineReference
IC50 for NMDA antagonism 182.1 +/- 12.1 µMCultured rat superior colliculus neurons[10]
Effective Concentration ≤10 µMNot specified[10]
Effect on Delayed Rectifier K+ Current (IK(DR)) 3 µMMotor neuronal NSC-34 cells[11]
General Electrophysiology Protocol

While specific protocols will vary depending on the preparation and research question, here is a generalized workflow for patch-clamp recording with flupirtine application:

  • Preparation: Prepare brain slices, dissociated neurons, or cell lines as required for your experiment.

  • Mounting: Transfer the preparation to a recording chamber on an inverted microscope and begin perfusion with artificial cerebrospinal fluid (aCSF) or an appropriate external solution.[12]

  • Patching: Using a micromanipulator, approach a cell with a glass micropipette filled with internal solution. Apply gentle suction to form a gigaohm seal.

  • Recording Configuration: Establish the desired recording configuration (e.g., whole-cell, perforated patch).

  • Baseline Recording: Record a stable baseline for a sufficient period (e.g., 5-10 minutes) before any drug application to ensure the health and stability of the cell.

  • Flupirtine Application: Apply this compound at the desired concentration through the perfusion system.

  • Data Acquisition: Record the changes in membrane potential, holding current, or firing activity in response to the drug.

  • Washout: If required, wash out the drug by perfusing with the control solution to observe any reversal of the effects.

Visualizations

Flupirtine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Kv7 Kv7 (KCNQ) Channel K_out K+ Kv7->K_out K+ Efflux Flupirtine Flupirtine Flupirtine->Kv7 Activates Hyperpolarization Membrane Hyperpolarization K_in K+ K_in->Kv7 ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Flupirtine's signaling pathway.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Troubleshooting Steps Start Artifact Observed in Recording Hum 50/60 Hz Hum? Start->Hum Drift Baseline Drift? Hum->Drift No Grounding Check Grounding & Isolate Noise Sources Hum->Grounding Yes Pop Electrode Pop? Drift->Pop No Equilibration Check Equilibration, Electrode Stability & Temperature Drift->Equilibration Yes ElectrodeCheck Check Electrode Connection & Integrity Pop->ElectrodeCheck Yes End Clean Recording Pop->End No Grounding->End Equilibration->End ElectrodeCheck->End

Caption: Troubleshooting workflow for common artifacts.

References

Technical Support Center: Flupirtine Hydrochloride Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of flupirtine (B1215404) hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected neuronal inhibition in our cell culture experiments with flupirtine, even at concentrations that should primarily target Kv7 channels. What could be the cause?

A1: While flupirtine is a known Kv7 potassium channel activator, it also exhibits significant off-target effects on GABA-A receptors.[1][2] Flupirtine can act as a positive allosteric modulator of GABA-A receptors, enhancing the currents evoked by GABA.[1] This potentiation of GABAergic inhibition can lead to a greater-than-expected reduction in neuronal excitability. The effect is subtype-selective and can be more pronounced in certain neuronal populations, such as dorsal root ganglion (DRG) neurons compared to hippocampal neurons.[1]

Troubleshooting Steps:

  • Confirm GABAergic Activity: To determine if the observed inhibition is due to GABA-A receptor modulation, apply a GABA-A receptor antagonist, such as bicuculline, in the presence of flupirtine. A reversal of the excess inhibition would indicate an off-target effect on GABA-A receptors.

  • Concentration Optimization: Reduce the concentration of flupirtine to a range where it is more selective for Kv7 channels, if possible for your experimental goals.

  • Cell-Type Consideration: Be aware that the magnitude of flupirtine's effect on GABA-A receptors can vary between different types of neurons.[1]

Q2: Our experiments are showing a reduction in NMDA receptor-mediated currents, but binding assays do not indicate direct antagonism by flupirtine. How can this be explained?

A2: Flupirtine's effect on NMDA receptors is considered an indirect antagonism.[2][3] It does not bind directly to the NMDA receptor but rather enhances the voltage-dependent block by magnesium ions (Mg2+) through its primary action of opening potassium channels.[4] This leads to hyperpolarization of the neuronal membrane, which in turn strengthens the Mg2+ block of the NMDA receptor channel, reducing its activity.[3][4]

Experimental Workflow to Confirm Indirect NMDA Receptor Antagonism:

cluster_0 Experimental Setup cluster_1 Experimental Conditions cluster_2 Expected Outcomes A Whole-cell patch-clamp recording from cultured neurons B Apply NMDA to evoke inward current A->B Step 1 C Apply Flupirtine + NMDA A->C Step 2 D Apply Flupirtine + NMDA in Mg2+-free extracellular solution A->D Step 3 E Inward current observed B->E F Reduced inward current compared to NMDA alone C->F G Inward current similar to NMDA alone (block is relieved) D->G

Workflow to test for indirect NMDA receptor antagonism.

Q3: We have observed an unexpected increase in the expression of the anti-apoptotic protein Bcl-2 in our cell lines treated with flupirtine. Is this a known off-target effect?

A3: Yes, flupirtine has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and increase levels of the antioxidant glutathione (B108866).[5][6][7] This neuroprotective effect is thought to contribute to its ability to protect neurons from apoptosis induced by various stressors, including glutamate (B1630785) and NMDA.[5][7]

Signaling Pathway of Flupirtine's Anti-Apoptotic Effect:

Flupirtine Flupirtine Bcl2 Bcl-2 Expression Flupirtine->Bcl2 Upregulates Glutathione Glutathione Levels Flupirtine->Glutathione Increases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits ROS Reactive Oxygen Species Glutathione->ROS Scavenges ROS->Apoptosis Induces

Flupirtine's anti-apoptotic signaling pathway.

Q4: We are conducting a long-term study and have noticed signs of cytotoxicity, specifically elevated liver enzymes in our animal models. Could this be related to flupirtine administration?

A4: Yes, a significant and unexpected off-target effect of flupirtine is hepatotoxicity, which has been observed in clinical settings, particularly with long-term use.[8][9][10] In some studies, a high percentage of subjects receiving flupirtine for an extended period (≥ 6 weeks) showed markedly elevated liver enzymes.[8][9] The mechanism is thought to involve the formation of reactive quinone diimine metabolites.[11]

Troubleshooting and Monitoring:

  • Regular Monitoring: If your experimental protocol involves long-term administration of flupirtine, it is crucial to monitor liver function. This can be done by measuring plasma levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Dose and Duration: Consider if the dose and duration of flupirtine administration in your study can be minimized to reduce the risk of hepatotoxicity.

  • Metabolite Analysis: For in-depth studies, consider analyzing for the presence of flupirtine's reactive metabolites in relevant tissues.

Quantitative Data Summary

Off-Target EffectTargetActionEffective ConcentrationKey Findings
GABAergic Modulation GABA-A ReceptorsPositive Allosteric Modulator10-100 µMEnhances GABA-evoked currents, with a more significant effect in DRG neurons compared to hippocampal neurons.[1]
Indirect NMDA Antagonism NMDA ReceptorsIndirect AntagonistHigh µM range (direct effect)Does not bind directly but enhances Mg2+ block by hyperpolarizing the membrane.[4]
Neuroprotection Bcl-2, GlutathioneUpregulation3-10 µMIncreases levels of anti-apoptotic Bcl-2 and antioxidant glutathione.[7]
Hepatotoxicity LiverCytotoxicityChronic administrationCan cause significant elevation of liver enzymes with long-term use.[8][9]

Detailed Experimental Protocols

Protocol 1: Perforated Patch-Clamp Recording to Assess GABA-A Receptor Modulation

  • Objective: To measure the effect of flupirtine on GABA-evoked currents in cultured neurons.

  • Cell Preparation: Primary cultures of rat hippocampal or dorsal root ganglion (DRG) neurons are prepared and maintained in appropriate culture media.

  • Recording Setup:

    • Whole-cell currents are recorded using the perforated patch-clamp technique to maintain the intracellular environment.

    • The pipette solution contains amphotericin B or gramicidin (B1672133) to achieve perforation.

    • The external solution is a standard physiological saline solution.

  • Experimental Procedure:

    • Establish a stable perforated patch recording from a neuron.

    • Apply a sub-maximal concentration of GABA (e.g., 10 µM) to elicit a baseline current response.

    • Co-apply flupirtine (e.g., 30 µM) with the same concentration of GABA and record the current response.

    • To determine the concentration-response relationship, apply varying concentrations of flupirtine in the presence of a fixed concentration of GABA.

  • Data Analysis: Compare the amplitude of the GABA-evoked current in the absence and presence of flupirtine. Calculate the EC50 for flupirtine's potentiation of the GABA response.[1]

Protocol 2: Western Blotting for Bcl-2 Expression

  • Objective: To determine if flupirtine treatment alters the expression level of the Bcl-2 protein in a neuronal cell line.

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line (e.g., hNT neurons).

    • Induce apoptosis using an agent like glutamate or NMDA.

    • Treat a subset of cells with flupirtine (e.g., 10 µM) prior to or concurrently with the apoptotic stimulus. Include appropriate controls (untreated, vehicle-treated, and apoptosis-induced without flupirtine).

  • Protein Extraction:

    • After the treatment period, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for Bcl-2.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for Bcl-2 and a loading control (e.g., β-actin or GAPDH). Normalize the Bcl-2 signal to the loading control and compare the relative expression levels between the different treatment groups.[7]

References

Technical Support Center: Enhancing Flupirtine Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the in vivo bioavailability of flupirtine (B1215404).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for improving the bioavailability of flupirtine?

Flupirtine is a centrally acting, non-opioid analgesic. However, its poor aqueous solubility can limit its oral bioavailability, leading to suboptimal drug absorption and therapeutic efficacy.[1][2] Enhancing its bioavailability is crucial for achieving consistent and effective plasma concentrations in preclinical and clinical studies.

Q2: What are the primary strategies for enhancing the bioavailability of flupirtine?

The main approaches focus on improving the dissolution rate and solubility of flupirtine. These include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[2][3]

  • Solid Dispersions: Dispersing flupirtine in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[4]

  • Cocrystals: Modifying the crystal structure of flupirtine by incorporating a coformer can improve its solubility and dissolution properties.

Q3: How do I select the most appropriate bioavailability enhancement technique for my in vivo study?

The choice of technique depends on several factors, including the physicochemical properties of flupirtine, the desired pharmacokinetic profile, the animal model being used, and available laboratory equipment. The following decision-making workflow can guide your selection:

G cluster_0 Decision Workflow for Bioavailability Enhancement Strategy cluster_1 Enhancement Strategies start Start: Low Flupirtine Bioavailability drug_props Assess Physicochemical Properties (Solubility, Permeability, Stability) start->drug_props formulation_goals Define Formulation Goals (e.g., Rapid Onset, Sustained Release) drug_props->formulation_goals resources Evaluate Available Resources (Equipment, Expertise) formulation_goals->resources decision Select Primary Strategy resources->decision nanosuspension Nanosuspension decision->nanosuspension Poor solubility, rapid dissolution needed solid_dispersion Solid Dispersion decision->solid_dispersion Amorphous form desired, improved wettability sedds SEDDS decision->sedds Lipophilic nature, high drug load needed cocrystals Cocrystals decision->cocrystals Crystalline form preferred, intellectual property considerations optimization Formulation Optimization & Characterization nanosuspension->optimization solid_dispersion->optimization sedds->optimization cocrystals->optimization invivo_study In Vivo Pharmacokinetic Study optimization->invivo_study end End: Desired Bioavailability Achieved invivo_study->end

Caption: Decision workflow for selecting a flupirtine bioavailability enhancement strategy.

Troubleshooting Guides

Nanosuspension Formulation
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or large particle size - Inefficient homogenization (pressure, cycles).- Inappropriate stabilizer or concentration.- Drug concentration too high.- Increase homogenization pressure and/or the number of cycles.[5]- Screen different stabilizers (e.g., poloxamers, PVP) and optimize their concentration.[6]- Reduce the initial drug concentration in the suspension.
Particle aggregation upon storage - Insufficient zeta potential.- Ostwald ripening.- Inappropriate storage temperature.- Select a stabilizer that imparts a higher surface charge (zeta potential > |30mV|).- Consider using a combination of stabilizers (electrostatic and steric).- Solidify the nanosuspension by freeze-drying or spray-drying.[5]- Store at a controlled, cool temperature.
Low drug content in the final formulation - Drug degradation during processing.- Adhesion of particles to equipment.- Inaccurate initial weighing.- Use less harsh processing conditions (e.g., lower temperature).- Pre-saturate equipment surfaces with a blank formulation.- Ensure accurate weighing and transfer of all components.
Solid Dispersion Formulation
Problem Potential Cause(s) Troubleshooting Steps
Phase separation or crystallization upon storage - Drug loading is above the solubility limit in the carrier.- The chosen polymer is not a suitable stabilizer.- High humidity during storage.- Reduce the drug-to-carrier ratio.- Select a carrier with stronger interactions with flupirtine (e.g., through hydrogen bonding).- Store the solid dispersion in a desiccator or with a desiccant.
Poor dissolution enhancement - Incomplete amorphization of the drug.- The carrier itself has poor solubility.- The solid dispersion is not properly formulated into a final dosage form.- Confirm amorphization using techniques like DSC or XRD.- Choose a highly water-soluble carrier (e.g., PEG, PVP).- Incorporate disintegrants or surfactants into the final dosage form.
Residual solvent in solvent evaporation method - Incomplete evaporation process.- High boiling point of the solvent.- Extend the drying time and/or increase the temperature (if the drug is stable).- Use a vacuum oven for more efficient solvent removal.- Select a solvent with a lower boiling point.[7]
Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Potential Cause(s) Troubleshooting Steps
Drug precipitation upon aqueous dispersion - The drug is not sufficiently soluble in the selected oil/surfactant/cosurfactant system.- The formulation is outside the self-emulsifying region of the phase diagram.- Perform thorough solubility studies to select optimal excipients.[8]- Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant.[8]- Increase the concentration of the surfactant or cosurfactant.
Formation of large emulsion droplets - Inappropriate surfactant or hydrophilic-lipophilic balance (HLB) value.- High viscosity of the formulation.- Select a surfactant with an appropriate HLB value (typically >12 for o/w emulsions).- Optimize the surfactant-to-cosurfactant ratio.- Reduce the viscosity by adjusting the excipient ratios or gentle heating.
In vivo variability in pharmacokinetic data - The formulation is sensitive to the pH and ionic strength of the GI fluids.- The drug is susceptible to enzymatic degradation in the GI tract.- Test the emulsification performance in simulated gastric and intestinal fluids.- Select excipients that are less susceptible to enzymatic degradation.- Consider the use of polymers to form a protective layer around the emulsion droplets.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters of flupirtine from various formulations.

Formulation Animal Model Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Oral Immediate Release (POIR)Dog5 mg/kg1549.6 ± 916.31.42 ± 0.58-41.93
Oral Prolonged Release (POPR)Dog200 mg/subject1256.1 ± 353.12.16 ± 0.93-36.78
Rectal (RC)Dog5 mg/kg635.3 ± 266.4--29.43
Flupirtine Capsules (Fasting)Human100 mg830 ± 2301.50 ± 0.82--
Flupirtine Capsules (Fed)Human100 mg650 ± 2103.04 ± 0.78--
Nanosuspension (F8) vs. Pure Drug--Increased dissolution (100.13% vs 51.8%)--Enhanced saturation solubility (12.5-fold)

Data adapted from multiple sources.[6][9] Note that direct comparison between studies should be made with caution due to differences in experimental conditions.

Experimental Protocols

Preparation of Flupirtine Nanosuspension by Precipitation Method

This protocol describes a general procedure for preparing a flupirtine nanosuspension.

  • Dissolve Flupirtine: Dissolve flupirtine maleate (B1232345) in a suitable organic solvent, such as methanol, at room temperature.[2]

  • Prepare Stabilizer Solution: In a separate beaker, dissolve the chosen stabilizer(s) (e.g., poloxamer, PVP K30) in purified water.[2]

  • Precipitation: Add the flupirtine solution dropwise into the stabilizer solution under continuous magnetic stirring.[2]

  • Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate completely.[2]

  • Homogenization (Optional but Recommended): For a smaller and more uniform particle size, subject the nanosuspension to high-pressure homogenization.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a general procedure for an in vivo pharmacokinetic study in an animal model (e.g., rats or dogs).

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer the flupirtine formulation (e.g., nanosuspension, solid dispersion, or control) orally via gavage at the predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Quantify the concentration of flupirtine in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.[9][10]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Flupirtine Metabolism Pathway

Flupirtine undergoes hepatic metabolism to form two primary metabolites: p-fluoro-hippuric acid and an active acetylated metabolite (D-13223).[11]

G cluster_0 Flupirtine Metabolism Flupirtine Flupirtine Hydrolysis Hydrolysis (Carboxylesterase) Flupirtine->Hydrolysis Oxidative_Degradation Oxidative Degradation Flupirtine->Oxidative_Degradation Hydrolysed_Metabolite Hydrolysed Metabolite Hydrolysis->Hydrolysed_Metabolite p_Fluoro_hippuric_acid p-Fluoro-hippuric acid Oxidative_Degradation->p_Fluoro_hippuric_acid Acetylation Acetylation (N-acetyltransferase 2) D13223 D-13223 (Active Metabolite) Acetylation->D13223 Hydrolysed_Metabolite->Acetylation Quinone_diimines Reactive Quinone Diimines Hydrolysed_Metabolite->Quinone_diimines Conjugation Conjugation with Glycine and Glutathione D13223->Conjugation p_Fluoro_hippuric_acid->Conjugation Quinone_diimines->Conjugation Inactive_Metabolites Inactive Metabolites Conjugation->Inactive_Metabolites

Caption: Simplified metabolic pathway of flupirtine.

References

Flupirtine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of flupirtine (B1215404) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Flupirtine Hydrochloride?

A1: Solid this compound should be stored at -20°C for long-term stability.[] For flupirtine maleate (B1232345), a similar compound, storage at 2–8 °C in a tightly sealed container is also recommended.[2] The shelf life, when stored properly as supplied, can be up to 2 years.[]

Q2: How should I store solutions of Flupirtine?

A2: Stock solutions of flupirtine are typically prepared in DMSO. For optimal stability, these solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect these solutions from light.[3]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in DMSO.[] Flupirtine maleate is also freely soluble in DMSO at concentrations greater than 20 mg/ml, but it is insoluble in water.[2] When using DMSO, it is advisable to use a freshly opened container as DMSO is hygroscopic, which can affect solubility.[3]

Q4: Is this compound sensitive to light?

A4: Yes, protection from light is recommended during storage, especially for solutions.[3] Photolytic degradation studies have been conducted to assess its light sensitivity.[4]

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my HPLC analysis of a flupirtine sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review your storage conditions. Was the solid compound stored at the recommended temperature? Were solutions stored protected from light and at the correct temperature for the appropriate duration? Flupirtine is susceptible to degradation under various conditions, including exposure to acid, base, heat, and light.[4][5]

  • Possible Cause 2: Hydrolysis.

    • Troubleshooting Step: Flupirtine possesses ester and amide linkages that are susceptible to hydrolysis. Ensure your solvents are anhydrous where necessary and that the pH of your solutions is controlled. Flupirtine shows stability in neutral aqueous solutions for up to 7 days but degrades in acidic and basic conditions.

  • Possible Cause 3: Contamination of the sample or mobile phase.

    • Troubleshooting Step: Prepare fresh solutions and mobile phase. Ensure all glassware is clean.

Issue: I am having difficulty dissolving this compound.

  • Possible Cause 1: Incorrect solvent.

    • Troubleshooting Step: Flupirtine has limited solubility in water.[2] Use DMSO for preparing stock solutions.[][3]

  • Possible Cause 2: Hygroscopic solvent.

    • Troubleshooting Step: DMSO readily absorbs moisture from the air, which can impact the solubility of the compound. Use a new or properly stored container of DMSO.[3]

  • Possible Cause 3: Insufficient mixing.

    • Troubleshooting Step: Sonication may be required to fully dissolve the compound in DMSO.[3]

Stability Data Summary

Forced degradation studies on flupirtine maleate have shown its susceptibility to various stress conditions. The following table summarizes the degradation observed under different conditions.

Stress ConditionReagents and ConditionsObserved DegradationDegradation Products FormedReference
Acid Hydrolysis 1 M HCl, refluxed at 80°C for 1 hourSignificant degradationD1, D2, D3, D4
Base Hydrolysis 10% NaOH, refluxed at 80°C for 2 hoursSignificant degradationD1, D2, D3, D4[4]
Oxidative Degradation 0.3% H₂O₂Moderate degradationD1, D2, D3, D4[4]
Thermal Degradation Solid drug exposed to 105°C for 24 hours20.17% degradationD3, D5, D6, D7[4]
Photolytic Degradation Solid drug exposed to UV lightModerate degradationD1, D2, D3, D4[6]
Neutral Hydrolysis Water, up to 7 daysStableNo significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of Flupirtine

This protocol outlines the general procedure for conducting forced degradation studies on flupirtine to assess its stability under various stress conditions.[4][6]

  • Preparation of Stock Solution: Accurately weigh 10 mg of flupirtine and dissolve it in 10 mL of an appropriate solvent (e.g., water or methanol) to obtain a stock solution of 1 mg/mL.[4]

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 2N HCl.

    • Reflux the solution for 30 minutes at 60°C.[6]

    • Cool the solution, neutralize it, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 2N NaOH.

    • Reflux the solution for 30 minutes at 60°C.[6]

    • Cool the solution, neutralize it, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).

    • Keep the solution at 60°C for 30 minutes.[6]

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug in an oven at 105°C for 6 hours.[6]

    • After exposure, dissolve the sample and dilute it to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug to UV light in a UV chamber.

    • After exposure, dissolve the sample and dilute it to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of flupirtine and its degradation products.[4]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of 0.2% v/v triethylamine (B128534) (pH adjusted to 3.0 with orthophosphoric acid) and methanol (B129727) in a ratio of 20:80% v/v.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[4]

  • Column Temperature: Ambient.[6]

  • Diluent: Methanol.[6]

Visualizations

Flupirtine_Degradation_Pathway cluster_stress Stress Conditions cluster_degradation_products Degradation Products Flupirtine Flupirtine Acid Acidic Hydrolysis Flupirtine->Acid Base Basic Hydrolysis Flupirtine->Base Oxidation Oxidation Flupirtine->Oxidation Heat Thermal Degradation Flupirtine->Heat Light Photolytic Degradation Flupirtine->Light D1 Degradation Product D1 Acid->D1 D2 Degradation Product D2 Acid->D2 D3 Degradation Product D3 Acid->D3 D4 Degradation Product D4 Acid->D4 Base->D1 Base->D2 Base->D3 Base->D4 Oxidation->D1 Oxidation->D2 Oxidation->D3 Oxidation->D4 Heat->D3 D5 Degradation Product D5 Heat->D5 D6 Degradation Product D6 Heat->D6 D7 Degradation Product D7 Heat->D7 Light->D1 Light->D2 Light->D3 Light->D4

Caption: Flupirtine Degradation under Stress Conditions.

Stability_Testing_Workflow start Start: Receive Flupirtine HCl Sample prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in methanol) start->prepare_stock stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidation) prepare_stock->stress_conditions prepare_samples Prepare Samples for Analysis (Neutralize, Dilute) stress_conditions->prepare_samples hplc_analysis Analyze by Stability-Indicating RP-HPLC Method prepare_samples->hplc_analysis data_analysis Analyze Chromatographic Data (Identify and Quantify Degradants) hplc_analysis->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: Experimental Workflow for Stability Testing.

Troubleshooting_Logic issue Issue: Unexpected Peaks in HPLC check_storage Check Storage Conditions (Temp, Light, Duration) issue->check_storage Possible Cause 1 check_hydrolysis Consider Hydrolysis (Solvent, pH) issue->check_hydrolysis Possible Cause 2 check_contamination Check for Contamination (Fresh Solutions/Mobile Phase) issue->check_contamination Possible Cause 3 improper_storage Root Cause: Improper Storage check_storage->improper_storage hydrolysis_issue Root Cause: Hydrolysis check_hydrolysis->hydrolysis_issue contamination_issue Root Cause: Contamination check_contamination->contamination_issue

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Technical Support Center: Flupirtine Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or variability in the effects of flupirtine (B1215404) in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of flupirtine?

Flupirtine is a centrally acting, non-opioid analgesic. Its primary mechanism involves the opening of neuronal voltage-gated potassium channels of the Kv7 family (specifically Kv7.2-Kv7.5), leading to neuronal hyperpolarization and stabilization of the resting membrane potential.[1][2][3][4] This action makes neurons less excitable. Additionally, flupirtine exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism and has been shown to upregulate the anti-apoptotic protein Bcl-2 and increase intracellular glutathione (B108866) levels, contributing to its neuroprotective effects.[5][6][7][8][9][10]

Q2: My cell line is showing a diminished response to flupirtine over time. What are the potential causes?

While direct, documented resistance to flupirtine in cell lines is not widely reported, several factors could contribute to a reduced response:

  • Altered Kv7 Channel Expression or Function: Prolonged exposure to an agonist can sometimes lead to the downregulation or desensitization of its target receptor. The expression and function of Kv7 channels can be modulated by various signaling pathways, and changes in these pathways could reduce the cell's sensitivity to flupirtine.[11][12]

  • Changes in Bcl-2 Family Protein Expression: Since flupirtine can induce the expression of the anti-apoptotic protein Bcl-2, a cell line's response might be linked to its basal expression levels of Bcl-2 family proteins.[9][10][13] Alterations in the balance of pro- and anti-apoptotic proteins could influence the observed effects.

  • Cellular Redox State and Glutathione Levels: Flupirtine's effects are also linked to its ability to increase glutathione (GSH), a key antioxidant.[7][10] If a cell line adapts to long-term culture conditions or other experimental stressors by altering its baseline glutathione synthesis or metabolism, its response to flupirtine could be affected.[[“]][15]

  • Neuroprotective Effects in Cancer Cell Lines: In some cancer cell lines, such as the U373 malignant glioma cell line, flupirtine has been shown to have a neuroprotective effect, which could be interpreted as resistance to a desired cytotoxic outcome.[13][16]

Q3: Can I combine flupirtine with other compounds to enhance its effect?

Yes, combination therapies involving flupirtine have been explored, primarily in the context of pain management. In vivo studies have shown that flupirtine can act synergistically with opioids like morphine, enhancing their analgesic effects.[11][17][18] In a study on U373 malignant glioma cells, flupirtine was shown to antagonize the effects of NMDA.[13][16] The effectiveness of combination strategies will be highly dependent on the cell line and the specific biological question being investigated.

Troubleshooting Guide

Issue 1: Decreased or No Observable Effect of Flupirtine on Cell Viability or Apoptosis
Potential Cause Suggested Solution
Low Kv7 Channel Expression in Cell Line Verify the expression of Kv7.2-Kv7.5 subunits in your cell line using RT-qPCR or Western blotting. If expression is low, consider using a cell line known to express these channels or transiently transfecting the cells with Kv7 subunits.
Altered Bcl-2 or Glutathione Pathways Measure baseline levels of Bcl-2 and glutathione in your cells. Compare these levels before and after flupirtine treatment to confirm the drug is engaging its targets. If baseline levels are unusually high or low, this may affect the cellular response.
Incorrect Flupirtine Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. The effective concentration of flupirtine can vary between cell types.
Drug Inactivation or Degradation Ensure proper storage of flupirtine solution. Prepare fresh dilutions for each experiment.
Issue 2: High Variability in Experimental Replicates
Potential Cause Suggested Solution
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media conditions. Cellular responses can be highly sensitive to these variables.
Fluctuations in Kv7 Channel Activity The activity of Kv7 channels can be influenced by factors such as membrane potential and intracellular signaling molecules.[11][12] Ensure that your experimental buffer conditions (e.g., ion concentrations) are consistent.
Assay-Specific Variability Optimize your experimental assays (e.g., MTT, apoptosis assays) for your specific cell line to reduce inherent variability. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

Parameter Cell Line Value Reference
GI50 (Growth Inhibition 50%)U373 MG0.47 mM[13]
IC50 (vs. NMDA inward currents)N/A182.1 +/- 12.1 µM[19]
Bcl-2 Increase (at 3 µM flupirtine)hNT neurons> 6-fold[10]
Glutathione Increase (at 3 µM flupirtine)hNT neurons200%[10]
EC50 (Kv7.2/3 channel opening)HEK293 cellsVaries by analogue[4]

Experimental Protocols

Western Blot for Bcl-2 Expression

This protocol is adapted from standard Western blotting procedures.[1][6]

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with flupirtine or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer at 95-100°C for 5-10 minutes.[6]

  • Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer using Ponceau S staining.

c. Immunoblotting:

  • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Bcl-2 (and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

d. Detection and Analysis:

  • Apply an ECL substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis to quantify band intensities. Normalize Bcl-2 expression to the loading control.

Glutathione (GSH) Assay

This is a generalized protocol for a colorimetric glutathione assay.[2][7][8][9]

a. Sample Preparation:

  • Harvest cells after treatment with flupirtine or vehicle control.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in a cold 5% 5-sulfosalicylic acid (SSA) or metaphosphoric acid (MPA) solution to deproteinate the sample.[9]

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

b. Assay Procedure:

  • Prepare a standard curve using known concentrations of GSH or GSSG.

  • Add samples and standards to a 96-well plate in duplicate or triplicate.

  • Add assay reagents, which typically include glutathione reductase and a chromogen like DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).

  • Initiate the reaction by adding NADPH.

  • Measure the absorbance at 405 nm kinetically or as an endpoint reading, according to the kit manufacturer's instructions.

c. Data Analysis:

  • Calculate the glutathione concentration in your samples based on the standard curve.

  • Normalize the results to the protein concentration of the initial cell lysate if desired.

Patch Clamp Analysis of Kv7 Channels

This protocol is a simplified overview for whole-cell patch-clamp recordings.[5][16][20]

a. Cell Preparation:

  • Plate cells suitable for patch-clamping (e.g., HEK293 cells transfected with Kv7.2/7.3) on glass coverslips.

  • Allow 24-48 hours for channel expression.

b. Solutions:

  • External Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.[5]

  • Internal Pipette Solution (in mM): 140 K-gluconate, 9 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, 4 MgATP, 0.3 Tris-GTP, adjusted to pH 7.2.[5]

c. Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

  • Establish a gigaohm seal (>1 GΩ) on a cell and achieve the whole-cell configuration.

  • Hold the cell at a potential of -90 mV.

  • Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV) to elicit Kv7 currents.

  • Perfuse the cell with the external solution containing different concentrations of flupirtine to observe its effects on channel activity.

d. Data Analysis:

  • Measure current amplitudes and plot current-voltage (I-V) relationships.

  • To determine the EC₅₀, measure the potentiation of the current at a submaximal voltage and fit the concentration-response data with a Hill equation.[5]

Visualizations

Flupirtine_Signaling_Pathway Flupirtine Flupirtine Kv7_Channel Kv7 (KCNQ) Channel Flupirtine->Kv7_Channel Activates Bcl2 Bcl-2 Upregulation Flupirtine->Bcl2 GSH Glutathione (GSH) Increase Flupirtine->GSH Hyperpolarization Membrane Hyperpolarization Kv7_Channel->Hyperpolarization K+ Efflux Neuron_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuron_Excitability Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Antioxidant Increased Antioxidant Capacity GSH->Antioxidant Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis 11. Densitometry Analysis Potential_Resistance_Mechanisms cluster_Kv7 Kv7 Channel Alterations cluster_Apoptosis Apoptotic Pathway Alterations cluster_GSH Redox State Alterations Reduced_Response Reduced Response to Flupirtine Kv7_Downregulation Downregulation of Kv7 Subunits Reduced_Response->Kv7_Downregulation Kv7_Desensitization Desensitization of Kv7 Channels Reduced_Response->Kv7_Desensitization Bcl2_Downregulation Downregulation of Bcl-2 Reduced_Response->Bcl2_Downregulation Pro_Apoptotic_Up Upregulation of Pro-Apoptotic Proteins Reduced_Response->Pro_Apoptotic_Up GSH_Depletion Decreased Basal Glutathione Levels Reduced_Response->GSH_Depletion GSH_Metabolism Altered Glutathione Metabolism Reduced_Response->GSH_Metabolism

References

Technical Support Center: Flupirtine Hydrochloride in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of flupirtine (B1215404) hydrochloride in experimental long-term studies. Given the significant hepatotoxicity risk that led to the withdrawal of flupirtine from the European market, long-term in-human studies are generally discouraged.[1][2] However, for preclinical long-term studies or in specific, justifiable research contexts, this guide offers troubleshooting advice and frequently asked questions based on available data.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes Detected During a Long-Term Study

  • Question: We have observed a significant elevation in alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) in our animal models during a long-term flupirtine administration study. What are the immediate steps?

  • Answer:

    • Immediate Discontinuation: Cease flupirtine administration to the affected subjects immediately. Studies have shown that liver enzyme elevations are a primary indicator of flupirtine-induced liver injury (DILI).[3][4]

    • Confirm Findings: Repeat liver function tests (LFTs) to confirm the initial results and rule out experimental error.

    • Histopathological Analysis: If feasible within the study design, collect liver tissue for histopathological examination to assess the extent and nature of the liver damage. DILI caused by flupirtine is often characterized by a hepatocellular pattern with extensive perivenular necrosis.[5]

    • Investigate Concomitant Factors: Review all experimental parameters to identify any confounding factors. Co-administration of other drugs, particularly those with known hepatotoxic potential like paracetamol, can exacerbate flupirtine's toxicity.[6]

    • Dose-Response Assessment: If the study design permits, analyze the correlation between the flupirtine dose and the severity of liver enzyme elevation to establish a potential dose-dependent toxic threshold.

Issue 2: Unexpected Subject Mortality in a Long-Term Flupirtine Study

  • Question: We have experienced unexpected mortality in our animal cohort receiving long-term flupirtine. How should we investigate the potential link to flupirtine toxicity?

  • Answer:

    • Necropsy and Histopathology: Conduct a thorough necropsy with a focus on the liver. Liver failure has been a critical adverse outcome in clinical cases.[7] Histopathological examination of the liver and other major organs is crucial.

    • Review Clinical Signs: Retrospectively analyze any recorded clinical signs leading up to the mortality. Symptoms of liver toxicity can include jaundice, fatigue, and abdominal pain.[3] In animal models, this may manifest as changes in behavior, feeding, or grooming.

    • Analyze Study Data: Examine all collected data for any trends or anomalies preceding the event, including body weight, food and water intake, and any other biochemical markers that were monitored.

    • Consider Alternative Causes: While flupirtine is a primary suspect, systematically rule out other potential causes of mortality related to the experimental setup or underlying conditions in the animal model.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of flupirtine-induced toxicity in long-term exposure?

    • A1: The leading hypothesis for flupirtine's hepatotoxicity is the metabolic activation of the drug into reactive quinone diimine metabolites.[8] These reactive metabolites can cause cellular damage, similar to the toxicity mechanisms of drugs like paracetamol and diclofenac.[8] The hepatotoxicity may also be an idiosyncratic, immune-mediated reaction in some cases.[7]

  • Q2: Are there any known genetic factors that could predispose subjects to flupirtine toxicity?

    • A2: Yes, an association between the haplotype DRB116:01-DQB105:02 and flupirtine-induced liver injury has been reported, suggesting a genetic predisposition.[5][9][10] While routine genotyping may not be feasible in all preclinical models, this highlights the potential for significant individual variability in susceptibility.

  • Q3: What are the recommended monitoring parameters for detecting flupirtine toxicity in a long-term study?

    • A3: Regular monitoring of liver function is critical. The European Medicines Agency had recommended weekly monitoring of liver function for patients receiving flupirtine.[9][11] For preclinical studies, a similar frequent monitoring schedule for ALT and AST is advisable. Additionally, monitoring for clinical signs of distress and changes in body weight is essential.

  • Q4: Is it possible to mitigate flupirtine's hepatotoxicity with co-administered agents?

    • A4: There is limited evidence on effective mitigating agents. One study suggested that treatment with N-acetylcysteine (NAC) and/or prednisolone (B192156) might lead to a more rapid normalization of liver enzymes in severe flupirtine-induced DILI, though this requires further confirmation.[7]

  • Q5: What were the common, non-hepatic side effects of long-term flupirtine use observed in clinical trials?

    • A5: In long-term clinical trials, the most common side effects were dizziness (11%), drowsiness (9%), pruritus (9%), dry mouth (5%), gastric fullness (5%), nausea (2%), and muscle tremor (2%).[6][12] These effects were generally dose-dependent.[6]

Data Presentation

Table 1: Incidence of Adverse Effects in Long-Term Flupirtine Clinical Trials

Adverse EffectIncidence (%)Reference(s)
Dizziness11%[6][12]
Drowsiness9%[6][12]
Pruritus9%[6][12]
Dry Mouth5%[12]
Gastric Fullness5%[6]
Nausea2%[6]
Muscle Tremor2%[6]

Table 2: Liver Enzyme Elevations in a Flupirtine Study for a New Indication

Treatment GroupDuration of TreatmentIncidence of Liver Dysfunction (ALT/AST abnormality)Reference
Flupirtine≥ 6 weeks31%[4]
Placebo≥ 6 weeksNot specified, but significantly lower[4]
Tolterodine≥ 6 weeksNo critical elevations[4]

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity in Preclinical Long-Term Flupirtine Studies

  • Baseline Measurement: Prior to the commencement of flupirtine administration, collect baseline blood samples from all subjects to establish normal ranges for liver enzymes (ALT, AST, alkaline phosphatase) and bilirubin.

  • Flupirtine Administration: Administer flupirtine hydrochloride according to the study's dosing regimen.

  • Weekly Monitoring: Once weekly, collect blood samples for the duration of the study.

  • Sample Processing: Process blood samples to separate serum or plasma.

  • Biochemical Analysis: Analyze the samples for levels of key liver function markers.

  • Data Evaluation: Compare the weekly results against the baseline data for each subject and against the control group. A significant elevation (e.g., >3 times the upper limit of the normal baseline) should be considered a primary endpoint for toxicity.

  • Actionable Threshold: If the defined threshold for liver enzyme elevation is crossed, the protocol should mandate the immediate cessation of flupirtine for that subject and a follow-up LFT to confirm the finding.

Mandatory Visualization

Flupirtine This compound Metabolism Hepatic Metabolism (e.g., Peroxidases) Flupirtine->Metabolism ReactiveMetabolites Reactive Quinone Diimine Metabolites Metabolism->ReactiveMetabolites Metabolic Activation CellularDamage Oxidative Stress & Covalent Binding to Cellular Proteins ReactiveMetabolites->CellularDamage Leads to ImmuneSystem Immune System Activation (in susceptible individuals) ReactiveMetabolites->ImmuneSystem May trigger Hepatotoxicity Hepatocellular Injury (Elevated ALT/AST) CellularDamage->Hepatotoxicity Results in ImmuneMediated Immune-Mediated Hepatitis ImmuneSystem->ImmuneMediated Leads to ImmuneMediated->Hepatotoxicity Contributes to

Caption: Proposed mechanisms of flupirtine-induced hepatotoxicity.

Start Start of Long-Term Flupirtine Study Baseline Establish Baseline Liver Function Tests (LFTs) Start->Baseline Administer Administer Flupirtine (Weekly Cycle) Baseline->Administer Monitor Weekly LFT Monitoring Administer->Monitor Check LFTs Elevated >3x ULN? Monitor->Check Stop STOP Flupirtine Administration Confirm LFTs Proceed to Endpoint Analysis Check->Stop Yes Continue Continue Weekly Monitoring Check->Continue No End End of Study Stop->End Continue->Administer Continue->End Study Duration Complete

Caption: Experimental workflow for monitoring hepatotoxicity.

References

Technical Support Center: Refining Flupirtine Hydrochloride Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of flupirtine (B1215404) hydrochloride to the central nervous system (CNS). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for flupirtine?

A1: Flupirtine is a centrally acting, non-opioid analgesic.[1][2] Its primary mechanism involves being a selective neuronal potassium channel opener (SNEPCO), which leads to hyperpolarization of the neuronal membrane, making the neuron less excitable.[1] This action indirectly antagonizes N-methyl-D-aspartate (NMDA) receptors, inhibiting the transmission of pain signals.[1]

Q2: What are the main challenges in delivering flupirtine hydrochloride to the CNS?

A2: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[3] While studies in neonatal rats have shown that flupirtine does cross the BBB and reaches brain tissues, optimizing the concentration and residence time in the CNS for therapeutic effect is a key area of research.[4][5][6][7][8] Additionally, flupirtine's poor aqueous solubility can affect its bioavailability.[9][10][11]

Q3: Are there any known stability issues with this compound in formulations?

A3: Yes, flupirtine maleate (B1232345) can degrade under certain stress conditions. Forced degradation studies have shown that it is susceptible to degradation in acidic, basic, and oxidative environments.[12][13] It is relatively stable under neutral and thermal stress conditions.[12] When developing formulations, it is crucial to consider these stability profiles to ensure the integrity of the drug.

Q4: What are the key pharmacokinetic parameters of flupirtine in preclinical models?

A4: In neonatal rats, after intraperitoneal administration, flupirtine is distributed to various tissues, including the brain. The area under the concentration-time curve (AUC) in different brain regions was approximately 195 µg·h/g tissue.[4][5][6] The half-life of flupirtine in these tissues ranged from 3.1 to 5.2 hours.[4][5][6]

Troubleshooting Guides

Nanoparticle Formulation

Q5: We are experiencing low encapsulation efficiency of flupirtine in our polymeric nanoparticles. What are the potential causes and how can we troubleshoot this?

A5: Low encapsulation efficiency (EE) is a common issue. Here are some potential causes and troubleshooting steps:

  • Poor Drug-Polymer Interaction: The affinity between flupirtine and the polymer matrix is crucial. If the interaction is weak, the drug may be expelled during nanoparticle formation.

    • Troubleshooting:

      • Polymer Screening: Test different types of polymers such as Poly(lactic-co-glycolic acid) (PLGA), Poly(lactic acid) (PLA), or Polyethylene glycol (PEG) to find one with better compatibility with flupirtine.[14]

      • Solvent System Optimization: The choice of organic solvent can influence drug-polymer interactions. Experiment with different solvents or solvent mixtures to improve the solubility of both the drug and the polymer.

  • Drug Leakage during Formulation: The drug may leak into the aqueous phase during the solvent evaporation/diffusion step.

    • Troubleshooting:

      • Optimize Stirring Speed: A very high stirring speed can lead to rapid solvent diffusion and drug loss. Conversely, a speed that is too low may result in larger particles. Experiment with different stirring rates to find an optimal balance.

      • Adjust Aqueous Phase Properties: Increasing the viscosity of the external aqueous phase (e.g., by adding a small amount of a viscosity-enhancing agent) can slow down drug diffusion.

  • Inappropriate Formulation Parameters:

    • Troubleshooting:

      • Vary Drug-to-Polymer Ratio: A very high drug loading can lead to drug crystallization and expulsion from the polymer matrix. Systematically vary the drug-to-polymer ratio to find the optimal loading capacity.

      • Modify Surfactant Concentration: The concentration of the surfactant used to stabilize the nanoparticle suspension can affect EE. Both insufficient and excessive surfactant can be detrimental.

Experimental Workflow for Troubleshooting Low Encapsulation Efficiency

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Analysis cluster_3 Outcome Problem Low Encapsulation Efficiency A Vary Drug:Polymer Ratio (e.g., 1:5, 1:10, 1:20) Problem->A B Screen Different Polymers (PLGA, PLA, PCL) Problem->B C Optimize Surfactant Conc. (e.g., 0.5%, 1%, 2% w/v) Problem->C D Modify Stirring Speed (e.g., 500, 1000, 1500 rpm) Problem->D Analysis Measure Encapsulation Efficiency (e.g., HPLC, UV-Vis) A->Analysis B->Analysis C->Analysis D->Analysis Outcome Optimized Formulation Analysis->Outcome

Caption: Troubleshooting workflow for low encapsulation efficiency.

Q6: Our flupirtine-loaded nanoparticles show a high polydispersity index (PDI). How can we achieve a more uniform particle size distribution?

A6: A high PDI indicates a heterogeneous population of nanoparticles, which can affect their in vivo performance. To achieve a more uniform size distribution:

  • Homogenization Technique: The method used to reduce particle size is critical.

    • Troubleshooting:

      • High-Pressure Homogenization: If not already in use, incorporating a high-pressure homogenization step after the initial formulation can significantly reduce the PDI.[9][10][11]

      • Sonication Parameters: If using probe sonication, optimize the amplitude and duration. Over-sonication can lead to particle aggregation, while under-sonication will not sufficiently reduce the size.

  • Surfactant Stability: Inadequate stabilization of the nanoparticles can lead to aggregation.

    • Troubleshooting:

      • Choice of Stabilizer: Ensure the surfactant or stabilizer used is appropriate for the polymer system.

      • Concentration Optimization: As with EE, the concentration of the surfactant is key. A concentration that is too low will not prevent aggregation, while a concentration that is too high can lead to the formation of micelles.

Liposomal Formulation

Q7: We are struggling with very low encapsulation efficiency for flupirtine in our liposomes prepared by the thin-film hydration method. What could be the issue?

A7: Encapsulating small molecules in liposomes can be challenging. Here are some factors to consider:

  • Lipid Composition: The choice of lipids will determine the rigidity and charge of the liposome (B1194612) bilayer, which in turn affects drug encapsulation.

    • Troubleshooting:

      • Vary Phospholipid Type: Experiment with different phospholipids (B1166683) (e.g., DSPC, DPPC, DOPC) to see which provides the best interaction with flupirtine.

      • Incorporate Cholesterol: Adding cholesterol can increase the stability of the lipid bilayer and may improve the retention of the encapsulated drug. However, too much cholesterol can decrease EE.[15] A typical starting point is a 2:1 molar ratio of phospholipid to cholesterol.

  • Hydration and Sizing Parameters:

    • Troubleshooting:

      • Hydration Temperature: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids used.

      • Extrusion vs. Sonication: Extrusion through polycarbonate membranes of a defined pore size generally produces liposomes with a more uniform size distribution and can sometimes improve EE compared to sonication.

  • Drug Properties: Flupirtine's solubility characteristics will influence its partitioning into the lipid bilayer versus the aqueous core.

    • Troubleshooting:

      • pH Gradient Loading: For ionizable drugs, creating a pH gradient across the liposome membrane can significantly enhance encapsulation.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Flupirtine Flupirtine ThinFilm Thin Film Hydration Flupirtine->ThinFilm Lipids Lipids Lipids->ThinFilm Buffer Buffer Buffer->ThinFilm Sizing Sizing (Extrusion/Sonication) ThinFilm->Sizing Purification Purification (Dialysis/SEC) Sizing->Purification Liposomes Flupirtine-Loaded Liposomes Purification->Liposomes FreeDrug Free Flupirtine Purification->FreeDrug

Caption: Workflow for in vivo brain distribution analysis.

Data Presentation

Table 1: Physicochemical Characterization of Nanocarriers

ParameterTechniquePurpose
Particle Size & PDIDynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. [16][17][18]
Zeta PotentialLaser Doppler ElectrophoresisTo measure the surface charge of the nanoparticles, which relates to their stability. [16][19]
MorphologyTransmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles. [16][17]
Encapsulation EfficiencyHPLC / UV-Vis SpectroscopyTo quantify the amount of drug successfully loaded into the nanocarriers.

Table 2: In Vivo Pharmacokinetic Parameters of Flupirtine in Neonatal Rats

TissueAUC₀₋₂₄ₕ (µg·h/g tissue)Half-life (hours)
Liver4883.1 - 5.2
Brain (various regions)~1953.1 - 5.2
Spleen823.1 - 5.2
Data from intraperitoneal administration of 25 mg/kg flupirtine.
[4][5][6]

Experimental Protocols

Protocol 1: Quantification of Flupirtine in Brain Tissue using LC-MS/MS

This protocol is adapted from methodologies described in the literature. [4][5]

  • Sample Preparation:

    • Accurately weigh a portion of the frozen brain tissue (~30 mg).

    • Add a known amount of internal standard (flupirtine-d4).

    • Homogenize the tissue in water.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724), followed by centrifugation to pellet the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reverse-phase column is suitable (e.g., Agilent Eclipse PLUS-C18, 4.6 × 150 mm, 5 µm). [4][5] * Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used. [4][5] * Flow Rate: 1 mL/min.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).

      • Flupirtine transition: m/z 305.1 → m/z 196.1 [5] * Flupirtine-d4 transition: m/z 309.1 → m/z 196.1 [5]

  • Quantification:

    • Generate a calibration curve using known concentrations of flupirtine.

    • Determine the concentration of flupirtine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Adjusting pH for optimal flupirtine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving flupirtine (B1215404) hydrochloride, focusing on the critical aspect of pH adjustment for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is the importance of pH when working with flupirtine hydrochloride?

A1: The pH of the experimental medium is a critical factor that can significantly impact the solubility, stability, and biological activity of this compound. As a weak base with a reported pKa of 5.3, its degree of ionization, and therefore its properties, are highly dependent on the surrounding pH.[1][2][3] Maintaining an optimal pH is essential for obtaining accurate and reproducible experimental results.

Q2: What is the pKa of flupirtine and how does it influence its properties?

A2: The reported pKa of flupirtine is 5.3.[1][2][3] This value indicates that flupirtine is a weak base.

  • At pH values below its pKa (pH < 5.3) , flupirtine will be predominantly in its protonated, ionized form (the hydrochloride salt). This form is generally more water-soluble.

  • At pH values above its pKa (pH > 5.3) , a larger fraction of flupirtine will be in its deprotonated, un-ionized (free base) form. The free base is typically less water-soluble but may have higher membrane permeability.

Therefore, adjusting the pH is a key tool for controlling the solubility and potentially the cellular uptake of flupirtine in your experiments.

Q3: What is the known solubility of this compound at different pH values?

  • Flupirtine maleate (B1232345) has a reported solubility of approximately 0.5 mg/ml in a 1:1 solution of DMF:PBS at pH 7.2.[5]

  • Given its pKa of 5.3, the solubility of this compound is expected to be higher at acidic pH (below 5.3) where it is predominantly in the more soluble ionized form. As the pH increases above 5.3, the solubility is expected to decrease due to the formation of the less soluble free base.

Q4: How does pH affect the stability of this compound?

A4: Forced degradation studies have shown that flupirtine is susceptible to degradation under both acidic and basic conditions.[6][7][8]

  • Acidic conditions (e.g., 0.1 M HCl): Degradation is observed.[6]

  • Basic conditions (e.g., 0.1 M NaOH): Degradation is also observed.[6]

  • Neutral conditions: Flupirtine appears to be relatively stable under neutral conditions.[6]

For long-term experiments, it is crucial to determine the stability of flupirtine at the specific pH and temperature of your assay. A stability-indicating HPLC method is recommended for this purpose.

Q5: What is the mechanism of action of flupirtine and is it pH-dependent?

A5: Flupirtine is a selective neuronal potassium channel opener (SNEPCO), primarily activating Kv7 (KCNQ) voltage-gated potassium channels.[9] This leads to neuronal hyperpolarization, which reduces neuronal excitability and indirectly antagonizes NMDA receptors. While the direct effect of pH on the binding and gating of Kv7 channels by flupirtine has not been extensively studied, ion channel function, in general, can be sensitive to changes in pH. Therefore, maintaining a stable physiological pH is recommended for activity assays to ensure that the observed effects are due to flupirtine and not artifacts of pH fluctuations.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Question: I am observing precipitation after dissolving this compound in my experimental buffer. What could be the cause and how can I resolve it?

Answer:

This is a common issue, often related to the pH of the buffer and the concentration of flupirtine.

Possible Causes:

  • pH is too high: If the pH of your buffer is significantly above the pKa of flupirtine (5.3), the compound will convert to its less soluble free base form, leading to precipitation.

  • Concentration exceeds solubility limit: Even at an optimal pH, the concentration of this compound may exceed its solubility limit in that specific buffer.

  • Buffer components: Certain buffer salts may interact with this compound and reduce its solubility.

Troubleshooting Steps:

Caption: Troubleshooting guide for flupirtine precipitation.

Issue 2: Inconsistent or Non-Reproducible Activity Results

Question: My experimental results for this compound activity are inconsistent across different experimental runs. What could be the reason?

Answer:

Variability in pH is a likely culprit for inconsistent results.

Possible Causes:

  • Inaccurate pH measurement: The pH meter may not be properly calibrated, or the electrode may be faulty.

  • Buffer instability: The pH of the buffer may be drifting over time, especially if it has low buffering capacity or is exposed to air (CO2 absorption can lower the pH of unbuffered or weakly buffered solutions).

  • Temperature effects: The pH of many buffers is temperature-dependent.

  • Flupirtine degradation: If the pH is not optimal, flupirtine may be degrading during the experiment, leading to a loss of activity.

Troubleshooting Steps:

  • Calibrate your pH meter daily using fresh, high-quality calibration buffers that bracket your target pH.

  • Use a buffer with adequate buffering capacity in your target pH range.

  • Allow buffers to equilibrate to the experimental temperature before adjusting the final pH.

  • Perform a stability study of flupirtine in your experimental buffer under the same conditions as your activity assay to ensure it is not degrading over the course of the experiment.

Quantitative Data Summary

Table 1: Physicochemical Properties of Flupirtine

PropertyValueReference(s)
pKa 5.3[1][2][3]
Aqueous Solubility Poorly soluble[2][4]
Solubility in DMF:PBS (1:1, pH 7.2) ~ 0.5 mg/mL[5]

Table 2: Summary of Flupirtine Stability under Forced Degradation

ConditionObservationReference(s)
Acidic (0.1 M HCl) Degradation observed[6]
Basic (0.1 M NaOH) Degradation observed[6]
Neutral (Water) Relatively stable[6]
Oxidative (H2O2) Degradation observed[6]
Thermal Degradation observed[6]
Photolytic Degradation observed[6]

Experimental Protocols

Protocol 1: Determination of this compound pKa by Potentiometric Titration

Objective: To experimentally determine the pKa of this compound.

Materials:

  • This compound

  • Potentiometer with a calibrated pH electrode

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Methodology:

  • Calibrate the potentiometer using standard buffers (e.g., pH 4, 7, and 10).

  • Prepare a 1 mM solution of this compound in 0.15 M KCl.

  • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO2.

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • Make the solution acidic (to ~pH 2) by adding 0.1 M HCl.

  • Titrate the solution by adding small, precise volumes of 0.1 M NaOH.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches ~12.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the flupirtine is in its ionized form.

Protocol 2: Determination of pH-Solubility Profile of this compound

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 5, 6, 7, 8, 9)

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC system with a suitable column and detector for flupirtine quantification

Methodology:

  • Prepare a series of buffers covering the desired pH range.

  • Add an excess amount of this compound to a known volume of each buffer in separate flasks.

  • Seal the flasks and place them in the shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check the concentration to ensure equilibrium has been reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved flupirtine using a validated HPLC method.

  • Plot the solubility (e.g., in mg/mL or µg/mL) as a function of pH.

Protocol 3: Assessment of this compound Stability by HPLC

Objective: To evaluate the chemical stability of this compound in solutions of different pH over time.

Materials:

  • This compound

  • Buffers of various pH values

  • Temperature-controlled incubator or water bath

  • HPLC system with a stability-indicating method

Methodology:

  • Prepare solutions of this compound at a known concentration in buffers of different pH.

  • Divide each solution into aliquots and store them at a specific temperature.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent drug and the formation of any degradation products.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

Signaling Pathway of Flupirtine

Flupirtine_Signaling_Pathway Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Channels Flupirtine->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Promotes Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NMDA_Antagonism Indirect NMDA Receptor Antagonism Hyperpolarization->NMDA_Antagonism Analgesia Analgesia Reduced_Excitability->Analgesia Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection NMDA_Antagonism->Analgesia

Caption: Signaling pathway of flupirtine.

Experimental Workflow for pH Optimization

Experimental_Workflow pKa Determine pKa of This compound Solubility Determine pH-Solubility Profile pKa->Solubility Stability Determine pH-Stability Profile Solubility->Stability Activity Determine pH-Activity Profile (e.g., Kv7 channel assay) Stability->Activity Optimal_pH Select Optimal pH for Further Experiments Activity->Optimal_pH

References

Technical Support Center: Flupirtine Hydrochloride Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering potential interference from flupirtine (B1215404) hydrochloride in fluorescence-based assays. Flupirtine's intrinsic fluorescent properties can pose a significant challenge, leading to inaccurate data. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and control for these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is flupirtine hydrochloride and why does it interfere with fluorescent probes?

A1: this compound is a centrally acting, non-opioid analgesic. Its chemical structure, a triaminopyridine derivative, possesses intrinsic fluorescence, a phenomenon known as autofluorescence. This means that flupirtine itself can absorb light and emit it, potentially confounding the signal from your fluorescent probe of interest.[1]

Q2: What are the spectral properties of this compound?

A2: this compound has been reported to have an excitation maximum of approximately 323 nm and an emission maximum of around 370 nm.[1] This places its fluorescence in the ultraviolet (UV) to violet range of the electromagnetic spectrum.

Q3: Which fluorescent probes are most likely to be affected by flupirtine's autofluorescence?

A3: Fluorescent probes with excitation and/or emission spectra that overlap with those of flupirtine are at the highest risk of interference. This includes many commonly used blue fluorescent dyes. See the table below for a summary of potentially affected probes.

Q4: What are the common consequences of flupirtine interference in fluorescence assays?

A4: The primary challenges arising from flupirtine's autofluorescence include:

  • False Positives: The signal from flupirtine may be mistaken for a genuine signal from your fluorescent probe.[1]

  • Reduced Signal-to-Noise Ratio: Increased background fluorescence from flupirtine can make it difficult to distinguish the true signal from your probe.[1]

  • Inaccurate Quantification: The presence of flupirtine's autofluorescence can lead to an overestimation of the fluorescence intensity of your target.[1]

Quantitative Data Summary

The following table summarizes the spectral properties of this compound and common fluorescent probes that may be susceptible to interference due to spectral overlap.

Compound/ProbeExcitation Max (nm)Emission Max (nm)Potential for Interference
This compound ~323 [1]~370 [1]Reference
DAPI~359[1][2][3][4]~461[1][2]High
Hoechst 33342~350[1][5][6]~461[1][5]High
Hoechst 33258~350[5]~461[5]High
Alexa Fluor 350~346[7][8]~442[7][8]High
BFP (Blue Fluorescent Protein)~380[9]~448[9][10]Moderate to High

Troubleshooting Guides

Issue 1: Unexpectedly High or Noisy Fluorescence Signal

This is the most common manifestation of flupirtine interference. The following workflow and experimental protocol will help you diagnose and address this issue.

G cluster_0 Troubleshooting Workflow: High Background Fluorescence start High Background Signal Observed confirm Run 'Flupirtine-Only' Control start->confirm is_autofluorescent Is Signal Significantly Above Blank? confirm->is_autofluorescent subtract Implement Background Subtraction is_autofluorescent->subtract Yes alternative Select Alternative Probe (Red-Shifted) is_autofluorescent->alternative No, or subtraction is insufficient spectral Consider Spectral Unmixing subtract->spectral If equipped end Accurate Data Acquisition subtract->end spectral->end alternative->end

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Identifying and Correcting for Flupirtine Autofluorescence

This protocol provides a step-by-step guide to quantify and subtract the autofluorescence of flupirtine in a plate reader-based assay.

Objective: To accurately measure the fluorescence of a specific probe in the presence of this compound by correcting for the compound's intrinsic fluorescence.

Materials:

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates suitable for fluorescence assays

  • Your fluorescent probe of interest

  • This compound

  • Cells or biological sample

  • Assay buffer (e.g., PBS)

Methodology:

  • Plate Setup:

    • Design a plate map that includes the following controls for each concentration of flupirtine being tested:

      • Blank: Wells containing only assay buffer.

      • Flupirtine-Only Control: Wells containing cells/sample and the corresponding concentration of flupirtine, but without the fluorescent probe.

      • Probe-Only Control: Wells containing cells/sample and the fluorescent probe, but without flupirtine.

      • Experimental Wells: Wells containing cells/sample, the fluorescent probe, and the corresponding concentration of flupirtine.

  • Sample Preparation:

    • Prepare your cells or biological samples in the microplate according to your experimental design.

    • Add the appropriate concentrations of this compound to the "Flupirtine-Only Control" and "Experimental Wells".

    • Add your fluorescent probe to the "Probe-Only Control" and "Experimental Wells".

    • Ensure the final volume in all wells is equal.

  • Incubation:

    • Incubate the plate under the conditions required for your specific assay.

  • Fluorescence Measurement:

    • Set the microplate reader to the excitation and emission wavelengths appropriate for your fluorescent probe.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Step 1: Subtract the Blank. For each well, subtract the average fluorescence intensity of the "Blank" wells.

    • Step 2: Determine Flupirtine Autofluorescence. The fluorescence intensity of the "Flupirtine-Only Control" wells (after blank subtraction) represents the autofluorescence of flupirtine at each concentration.

    • Step 3: Correct the Experimental Data. For each "Experimental Well," subtract the average fluorescence intensity of the corresponding "Flupirtine-Only Control" well. The resulting value is the corrected fluorescence signal from your probe.

      Corrected Fluorescence = (Fluorescence_Experimental) - (Fluorescence_Flupirtine-Only)

Advanced Mitigation Strategy: Spectral Unmixing

For researchers with access to a spectral confocal microscope or a plate reader with spectral analysis capabilities, spectral unmixing is a powerful technique to differentiate the emission spectra of flupirtine and the fluorescent probe.

Experimental Protocol: Spectral Unmixing

Objective: To computationally separate the fluorescence emission signals of flupirtine and a spectrally overlapping fluorescent probe.

Materials:

  • Spectral confocal microscope or plate reader with spectral scanning capabilities

  • Samples prepared as described above, including:

    • A sample containing only cells/buffer (for cellular autofluorescence).

    • A sample containing cells/buffer and flupirtine.

    • A sample containing cells/buffer and the fluorescent probe.

Methodology:

  • Acquire Reference Spectra:

    • Image or scan the "Flupirtine-Only" sample to obtain the reference emission spectrum for flupirtine.

    • Image or scan the "Probe-Only" sample to obtain the reference emission spectrum for your fluorescent probe.

    • Image or scan the unstained cells/buffer to obtain the reference spectrum for any background cellular autofluorescence.

  • Acquire Experimental Data:

    • Image or scan your experimental samples containing both flupirtine and the fluorescent probe across a range of emission wavelengths (lambda stack).

  • Linear Unmixing:

    • Use the software associated with your instrument to perform linear unmixing.

    • The software will use the reference spectra to calculate the contribution of each component (flupirtine, probe, and background autofluorescence) to the total fluorescence signal in each pixel or well of your experimental sample.

    • This will generate separate images or data sets representing the isolated signals of your probe and the interfering flupirtine.

Flupirtine Signaling Pathway

Flupirtine primarily acts as a selective neuronal potassium channel opener. Its mechanism of action involves the activation of Kv7 channels, leading to neuronal hyperpolarization and reduced excitability. This, in turn, indirectly antagonizes the NMDA receptor.

G cluster_0 Flupirtine Signaling Pathway Flupirtine Flupirtine Kv7 Kv7 Potassium Channels Flupirtine->Kv7 activates K_efflux Increased K+ Efflux Kv7->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NMDA_antagonism Indirect NMDA Receptor Antagonism Reduced_Excitability->NMDA_antagonism Analgesia Analgesic Effect Reduced_Excitability->Analgesia NMDA_antagonism->Analgesia

Caption: Simplified signaling pathway of flupirtine.

References

Technical Support Center: Enhancing the Neuroprotective Efficacy of Flupirtine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and exploring strategies to enhance the neuroprotective efficacy of flupirtine (B1215404).

Section 1: Frequently Asked Questions (FAQs) - Understanding Flupirtine's Neuroprotective Action

Q1: What is the primary mechanism of flupirtine's neuroprotective effect?

A1: Flupirtine's neuroprotective effect stems from its unique action as a selective neuronal potassium channel opener (SNEPCO)[1][2]. It primarily activates Kv7 (KCNQ) voltage-gated potassium channels. This activation leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane, making neurons less excitable[2]. This stabilization of the resting membrane potential indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor by enhancing the voltage-dependent magnesium (Mg2+) block, which prevents excessive calcium (Ca2+) influx—a key trigger of excitotoxic neuronal death[3][4][5].

Q2: What are the key downstream signaling pathways modulated by flupirtine to confer neuroprotection?

A2: Flupirtine modulates several critical downstream signaling pathways. By limiting Ca2+ overload, it inhibits the activation of calpain, a calcium-dependent protease involved in cell death pathways[6]. This action is associated with an increased abundance of the signal transducer and activator of transcription 6 (STAT6), which in turn reduces the activation of pro-inflammatory and apoptotic pathways, including c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB)[6]. Furthermore, flupirtine has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and normalize levels of the endogenous antioxidant glutathione (B108866) (GSH), thereby protecting neurons from apoptotic and oxidative stress-induced damage[3][7][8][9].

Q3: What are the known limitations of flupirtine as a neuroprotective agent?

A3: While promising, flupirtine has limitations. A significant concern has been reports of potential hepatotoxicity with long-term use, which led to its withdrawal from the market in some regions for its analgesic indications[10]. From an experimental standpoint, its neuroprotective effect in some in vivo models of ischemia was observed only with pre-treatment (administration before the ischemic insult) and not with post-treatment, initially suggesting a narrow therapeutic window[6]. However, more recent studies have shown efficacy when administered up to 9 hours post-stroke in certain models[6]. Additionally, like many neuroprotective agents, translating the robust preclinical efficacy of flupirtine into successful clinical outcomes for complex neurodegenerative diseases remains a significant challenge[11].

Section 2: Strategies to Enhance Neuroprotective Efficacy

Enhancing flupirtine's neuroprotective potential can be approached through several key strategies: combination therapies, development of novel analogs, and advanced drug delivery formulations.

Combination Therapies

The neuroprotective mechanism of flupirtine can be complemented by co-administration with agents that target different pathological pathways.

  • Antioxidants: Since flupirtine helps normalize glutathione levels, combining it with other antioxidants could provide a synergistic effect against oxidative stress, a common factor in neurodegenerative diseases.

  • NMDA Receptor Antagonists: Although flupirtine is an indirect NMDA antagonist, combining it with a direct, non-competitive antagonist like memantine (B1676192) could offer a more comprehensive blockade of excitotoxicity. Memantine has shown neuroprotective effects by inhibiting microglial over-activation and increasing the release of neurotrophic factors from astroglia[12][13].

  • Autophagy Modulators: Autophagy is a cellular process for clearing damaged organelles and protein aggregates. Its role in neuroprotection is complex, as both insufficient and excessive autophagy can be detrimental. Combining flupirtine with a modulator that promotes a neuroprotective level of autophagy could enhance the clearance of toxic proteins in diseases like Alzheimer's or Parkinson's[14][15].

Novel Analogs and Derivatives

Modifying the chemical structure of flupirtine can lead to compounds with improved efficacy, selectivity, or safety profiles.

  • Retigabine (B32265) (Ezogabine): A well-known analog of flupirtine, retigabine is also a Kv7 channel opener and has been investigated for its neuroprotective properties in models of experimental ischemia[16].

  • Allyl Carbamate Derivative (Compound 6): A novel derivative of flupirtine, this compound has shown neuroprotective effects in cellular models of CLN3 disease, a neurodegenerative disorder[16].

  • Thio-analogues: Research into thio-analogues of flupirtine has been conducted to create compounds that are equally active as Kv7 channel openers but are less likely to form the hepatotoxic metabolites associated with the parent drug[10].

Advanced Drug Delivery Systems

Novel formulations can improve the bioavailability of flupirtine in the central nervous system (CNS) and provide sustained release.

  • Lipid-Based Nanoparticles: Encapsulating flupirtine in formulations such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can enhance its ability to cross the blood-brain barrier (BBB)[17]. These carriers can be administered parenterally or via non-invasive routes like intranasal delivery to bypass first-pass metabolism and directly target the brain[17][18].

Data Presentation: Efficacy of Flupirtine and Analogs
Compound Experimental Model Concentration / Dose Observed Neuroprotective Effect Reference
Flupirtine Glutamate-induced excitotoxicity (rat primary hippocampal neurons)1-10 µMProtection against glutamate-induced cytotoxicity.[19]
Prion protein fragment (PrP106-126)-induced apoptosis (neuronal cells)>1 µg/mLPotent cytoprotective effect; increased Bcl-2 and glutathione levels.[7]
Beta-amyloid (Aβ25-35)-induced apoptosis (rat primary cortical neurons)1 µg/mLSignificant reduction of neurotoxic effect.[8]
Focal Cerebral Ischemia (MCAO model in mice)5 mg/kg & 10 mg/kg i.p.Significant reduction in infarct volume.[6][16]
Global Cerebral Ischemia (4VO model in rats)5 mg/kg i.p. (pre-treatment)Attenuation of neuronal damage in hippocampus and striatum.
Retigabine Experimental IschemiaNot specifiedShown to be neuroprotective.[16]
Allyl Carbamate Derivative CLN3-deficient cellsNot specifiedConferred neuroprotective effects.[16]

Section 3: Troubleshooting Guides for Experimental Assays

In Vitro Assay Troubleshooting

Problem 1: High variability in cell viability assays (e.g., MTT, LDH) when testing flupirtine.

Potential Cause Troubleshooting Suggestion
Inconsistent Cell Health/Density Ensure cells are from a consistent passage number and are plated at a uniform density across all wells. Visually inspect cells for normal morphology before treatment.
Flupirtine Solubility/Stability Flupirtine maleate (B1232345) is water-soluble, but can degrade in alkaline conditions[19]. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, then dilute in media) for each experiment. Test the stability of flupirtine in your specific cell culture medium over the time course of your experiment[20].
Uneven Drug Distribution After adding flupirtine to wells, ensure proper mixing by gently swirling the plate. Uneven distribution can lead to variable effects.
Edge Effects in Microplates Evaporation from wells on the edge of the plate can concentrate the drug and media components. Avoid using the outermost wells for data collection or ensure proper humidification during incubation.

Problem 2: Inconsistent results in Western Blots for NF-κB activation or Bcl-2 expression.

Potential Cause Troubleshooting Suggestion
Suboptimal Lysis/Extraction Ensure your lysis buffer is appropriate for extracting nuclear (for NF-κB p65 translocation) or total protein (for IκBα, Bcl-2). Use protease and phosphatase inhibitors.
Poor Antibody Performance Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls (e.g., cells treated with a known inducer like TNF-α for NF-κB activation).
Timing of Analysis The kinetics of NF-κB activation and Bcl-2 expression can be transient. Perform a time-course experiment to determine the optimal time point for analysis after flupirtine treatment and/or neurotoxic insult.
Loading Control Variability Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and by probing for a reliable loading control (e.g., GAPDH, β-actin).
In Vivo Model Troubleshooting

Problem 3: High mortality or variability in infarct size in the MCAO stroke model.

Potential Cause Troubleshooting Suggestion
Surgical Inconsistency The MCAO procedure is highly technical. Ensure consistent occlusion time, filament size appropriate for the animal's weight, and confirmation of successful occlusion and reperfusion (e.g., via laser Doppler flowmetry).
Animal Physiology Variability Monitor and maintain core body temperature during and after surgery, as hypothermia can be neuroprotective and hyperthermia can worsen injury. Monitor other physiological parameters like blood glucose and blood gases.
Inconsistent Drug Administration For intraperitoneal (i.p.) injections, ensure consistent injection placement to avoid injection into the gut or bladder, which would affect drug absorption.

Problem 4: Lack of expected neuroprotective effect of flupirtine in an Alzheimer's Disease (AD) model.

Potential Cause Troubleshooting Suggestion
Model-Specific Pathology AD models recapitulate specific aspects of the disease (e.g., amyloid plaques, tau tangles) but often lack significant neuronal loss[10][21]. Flupirtine's primary anti-excitotoxic and anti-apoptotic effects may be less impactful if these are not the primary drivers of pathology in your chosen model and timepoint.
Timing and Duration of Treatment In chronic neurodegenerative models, the timing of treatment initiation is critical. Starting treatment after significant pathology is established may be less effective. Consider a prophylactic or early-intervention treatment paradigm.
Pharmacokinetics in the Model Ensure that the chosen dose of flupirtine achieves therapeutic concentrations in the brain of the specific animal model. This may require pharmacokinetic studies.

Section 4: Detailed Experimental Protocols

Protocol 1: In Vitro Glutamate-Induced Excitotoxicity Assay

This protocol assesses the ability of flupirtine to protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium with B27 supplement

  • Poly-D-lysine coated 96-well plates

  • Flupirtine maleate

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Plating: Plate primary neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment:

    • Prepare a stock solution of flupirtine in DMSO.

    • Dilute flupirtine in culture medium to final concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Remove the old medium from the cells and add the medium containing flupirtine or vehicle (DMSO).

    • Incubate for 1 to 2 hours at 37°C. A pre-incubation period is often critical for flupirtine's protective effect[8].

  • Induction of Excitotoxicity:

    • Add L-glutamic acid to each well to a final concentration of 50-100 µM (the optimal concentration should be determined empirically for your specific cell culture). Do not add glutamate (B1630785) to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated, non-glutamate control.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a model of focal cerebral ischemia in mice to evaluate the in vivo neuroprotective efficacy of flupirtine[6].

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament (e.g., 6-0) with a silicone-coated tip

  • Flupirtine maleate (for a 10 mg/kg dose)

  • Sterile saline

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA).

  • Occlusion:

    • Temporarily ligate the external carotid artery (ECA) and the CCA.

    • Introduce the nylon filament through an incision in the ECA and advance it into the internal carotid artery (ICA) until it occludes the origin of the middle cerebral artery (MCA). A typical distance is 9-10 mm from the carotid bifurcation.

    • Occlusion is typically maintained for 60 minutes.

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow reperfusion. Suture the incision.

  • Drug Administration:

    • Administer flupirtine (10 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection at a predetermined time point (e.g., immediately after reperfusion or up to 9 hours post-occlusion).

  • Post-operative Care: Allow the animal to recover in a heated cage. Monitor for neurological deficits.

  • Infarct Volume Measurement (at 48 hours):

    • Euthanize the animal and perfuse the brain with cold saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the infarct volume between the flupirtine-treated and saline-treated groups.

Section 5: Mandatory Visualizations

Signaling Pathways and Workflows

Flupirtine_Neuroprotection_Pathway Flupirtine Flupirtine Kv7 Kv7 Channel Activation Flupirtine->Kv7 Bcl2 ↑ Bcl-2 Expression Flupirtine->Bcl2 GSH ↑ Glutathione (GSH) Levels Flupirtine->GSH Hyperpolarization Neuronal Hyperpolarization Kv7->Hyperpolarization NMDAR NMDA Receptor Block (Indirect) Hyperpolarization->NMDAR Ca_Influx ↓ Intracellular Ca²⁺ NMDAR->Ca_Influx Calpain ↓ Calpain Activation Ca_Influx->Calpain STAT6 ↑ STAT6 Abundance Calpain->STAT6 JNK_NFkB ↓ JNK & NF-κB Activation STAT6->JNK_NFkB Inflammation ↓ Neuroinflammation JNK_NFkB->Inflammation Apoptosis ↓ Apoptosis JNK_NFkB->Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: Flupirtine's core neuroprotective signaling pathway.

In_Vitro_Workflow Start Plate Primary Neurons in 96-well Plate Culture Culture for 7-10 Days (Maturation) Start->Culture Pretreat Pre-treat with Flupirtine or Vehicle (1-2h) Culture->Pretreat Insult Induce Excitotoxicity (e.g., Glutamate) Pretreat->Insult Incubate Incubate for 24h Insult->Incubate Assess Assess Cell Viability (e.g., MTT, LDH Assay) Incubate->Assess Analyze Data Analysis: % Viability vs Control Assess->Analyze

Caption: Experimental workflow for in vitro neuroprotection assay.

Troubleshooting_Logic Start Inconsistent In Vitro Results CheckCells Are cell passage number and density consistent? Start->CheckCells FixCells Standardize cell culture protocol. Use low passage cells. CheckCells->FixCells No CheckDrug Is flupirtine stock fresh? Is it soluble in media? CheckCells->CheckDrug Yes End Re-run Experiment FixCells->End FixDrug Prepare fresh stock for each experiment. Verify solubility and stability. CheckDrug->FixDrug No CheckAssay Is assay timing optimal? Are controls working? CheckDrug->CheckAssay Yes FixDrug->End FixAssay Perform time-course experiment. Validate positive/negative controls. CheckAssay->FixAssay No CheckAssay->End Yes FixAssay->End

Caption: Logical flow for troubleshooting inconsistent results.

References

Troubleshooting inconsistent results with flupirtine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues leading to inconsistent experimental results with flupirtine (B1215404) hydrochloride.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: Why am I observing variable potency or efficacy of flupirtine in my in vitro assays (e.g., cell-based electrophysiology, binding assays)?

A1: Inconsistent in vitro results with flupirtine can often be traced back to three main areas: compound handling, the experimental system, or assay conditions.

  • Compound Solubility and Stability: Flupirtine maleate (B1232345) is sparingly soluble in aqueous buffers.[1] Preparing stock solutions in organic solvents like DMSO or DMF is recommended, but aqueous working solutions should be prepared fresh and not stored for more than a day.[1] The compound's stability is pH-dependent; it degrades under both acidic and basic conditions, which can be accelerated at higher temperatures.[2]

  • Cellular Model Variability: The primary targets of flupirtine are Kv7 (KCNQ) potassium channels.[3][4] Different cell lines or primary cells express different combinations of Kv7 channel subtypes (Kv7.2-7.5), which can form various homo- and heteromeric channels.[4][5] Flupirtine's potency can vary between these subtypes, leading to different effects depending on the specific expression profile of your experimental model.[5]

  • Assay Conditions: The activity of Kv7 channels can be modulated by intracellular components, such as the phosphoinositide PI(4,5)P₂.[6] Depletion of PI(4,5)P₂ can alter channel kinetics and responsiveness to openers. Ensure that your recording conditions (e.g., in whole-cell patch clamp) are stable and do not lead to the washout of critical intracellular messengers.

Below is a logical workflow to diagnose the source of variability in your in vitro experiments.

start Inconsistent In Vitro Results compound Step 1: Verify Compound Integrity start->compound Start Here solubility Check Solubility & Freshness (See Protocol 1) compound->solubility stability Assess Stability in Media (See Protocol 2) compound->stability model Step 2: Assess Experimental Model expression Profile Kv7 Subtype Expression (qPCR/Western) model->expression off_target Consider Off-Target Effects (See FAQ) model->off_target assay Step 3: Optimize Assay Conditions controls Run Vehicle & Positive Controls assay->controls solubility->model stability->model expression->assay off_target->assay end_node Consistent Results controls->end_node

A step-by-step workflow for troubleshooting in vitro results.
Q2: My in vivo results with flupirtine are not reproducible across different experiments or animal cohorts. What are the likely causes?

A2: In vivo studies introduce greater complexity. Inconsistency often arises from pharmacokinetic and metabolic variables.

  • Metabolism: Flupirtine is extensively metabolized in the liver, primarily into an N-acetylated metabolite (D13223) and p-fluorohippuric acid.[7] The acetylated metabolite retains 20-30% of the analgesic activity of the parent compound.[8][9] The rate and profile of metabolism can vary between species and even between different strains or individuals of the same species due to genetic polymorphisms in metabolic enzymes like NAT2, UGTs, and GSTs.[10] This can lead to significant differences in the concentration of active compounds at the target site.

  • Pharmacokinetics (PK): Flupirtine is a hydrophilic compound that is rapidly absorbed orally.[7] However, its bioavailability can be incomplete and may be influenced by factors like genetic variants in transporters (e.g., GSTP1).[10] The elimination half-life can also vary, with elderly subjects showing a longer half-life than younger subjects.[11] These PK differences can lead to highly variable exposure between animals.

  • Route of Administration: While oral bioavailability is high (around 90%), rectal administration results in lower bioavailability (70%).[9] The chosen route and vehicle can significantly impact absorption and subsequent efficacy.

Q3: I am seeing unexpected off-target effects in my experiments. Is this normal for flupirtine?

A3: Yes, while flupirtine is considered a selective neuronal potassium channel opener (SNEPCO), it possesses other pharmacological activities, especially at higher concentrations.[9]

  • NMDA Receptors: Flupirtine acts as an indirect N-methyl-D-aspartate (NMDA) receptor antagonist.[7][12] It does not bind directly to the receptor but reduces the glutamate-induced rise in intracellular calcium.[7]

  • GABAergic Modulation: Some studies report that flupirtine can modulate GABA-A receptors, which may contribute to its muscle relaxant properties.[9]

  • Other Ion Channels: At concentrations of 10 µM and higher, flupirtine has been shown to inhibit other channels, including Kv2.1 and L-type voltage-gated Ca²⁺ channels.[4]

These additional activities can contribute to your experimental observations and should be considered when interpreting results, especially when using a high dose range.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of flupirtine? Flupirtine is a selective neuronal potassium channel opener (SNEPCO).[9] It primarily activates G-protein coupled inwardly rectifying K⁺ channels, specifically heteromers of the Kv7 family (Kv7.2-Kv7.5), which generate the "M-current".[3][5][7] This action hyperpolarizes the neuronal membrane, stabilizing the resting potential and making the neuron less excitable.[7]

  • How should I prepare and store flupirtine hydrochloride solutions? For in vitro use, prepare a concentrated stock solution in an organic solvent like DMSO or DMF (e.g., 20-30 mg/mL).[1] For aqueous working solutions, first dissolve the compound in the organic solvent and then dilute it with the aqueous buffer of choice (e.g., PBS). The final solubility in a 1:1 DMF:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[1] It is strongly recommended not to store the final aqueous solution for more than one day.[1]

  • What are the main metabolites of flupirtine? Flupirtine is metabolized in the liver to two main metabolites: an N-acetylated analogue (also known as D13223) and p-fluorohippuric acid.[7][9] The acetylated metabolite is active, possessing about 20-30% of the parent compound's analgesic potential.[8][9]

  • Is flupirtine stable at different pH values? No, flupirtine is susceptible to degradation under both acidic and basic conditions through hydrolysis.[2] Forced degradation studies show that it is relatively stable in 0.1 M HCl at room temperature but degrades when refluxed in 1 M HCl or 10% NaOH.[2] Researchers should buffer their experimental media and be aware of potential degradation if experiments are run at non-neutral pH for extended periods.

Data Presentation

Table 1: Solubility of Flupirtine Maleate
SolventApproximate SolubilitySource
DMSO~20 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
WaterPoor / Sparingly Soluble[13][14]
Table 2: Key Factors Contributing to Experimental Inconsistency
FactorArea of ImpactPotential Cause of VariabilityMitigation Strategy
Solubility In Vitro / In VivoPoor aqueous solubility leading to precipitation in media or vehicle.Prepare fresh solutions daily; use co-solvents (e.g., DMSO) for stock.[1]
Stability In VitropH-dependent hydrolysis in acidic or basic media.[2]Buffer experimental media to neutral pH; minimize experiment duration.
Metabolism In VivoFormation of active metabolites; genetic polymorphisms in enzymes (NAT2, UGTs).[10]Use well-defined animal strains; measure plasma levels of parent/metabolite.
Target Expression In VitroDifferential expression of Kv7 channel subtypes across cell lines.[4][5]Characterize Kv7 subtype expression in your model system (e.g., via qPCR).
Off-Target Effects In Vitro / In VivoAction on NMDA, GABA-A, and other ion channels at higher concentrations.[4][9]Perform dose-response studies; use the lowest effective concentration.

Visualizations & Pathways

Primary Signaling Pathway of Flupirtine

This diagram illustrates the primary mechanism of action of flupirtine on neuronal cells.

flupirtine Flupirtine kv7 Kv7.2-Kv7.5 Channels flupirtine->kv7 Activates nmda NMDA Receptor flupirtine->nmda Indirectly Antagonizes k_efflux ↑ K+ Efflux kv7->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization excitability ↓ Neuronal Excitability hyperpolarization->excitability ca_influx ↓ Ca++ Influx (Glutamate-Mediated) nmda->ca_influx ca_influx->excitability Contributes to

Flupirtine's dual mechanism on Kv7 channels and NMDA receptors.
Factors Influencing Flupirtine Bioavailability and Metabolism

This diagram shows the relationship between various factors that can cause inconsistent results in in vivo models.

admin Oral Administration of Flupirtine absorption GI Absorption admin->absorption liver Liver Metabolism absorption->liver active_met Active Metabolite (D13223) liver->active_met inactive_met Inactive Metabolites liver->inactive_met effect Variable Therapeutic Effect liver->effect Parent Drug excretion Renal/Fecal Excretion active_met->excretion active_met->effect 20-30% Potency inactive_met->excretion genetics Genetic Polymorphisms (NAT2, UGT1A1, GSTP1) genetics->liver Influences Rate

The in vivo journey of flupirtine and sources of variability.

Experimental Protocols

Protocol 1: Standardized Method for Preparing Flupirtine Solutions for In Vitro Assays
  • Objective: To prepare a fresh, soluble working solution of flupirtine maleate to minimize variability from compound precipitation or degradation.

  • Materials:

    • Flupirtine maleate powder (Item No. 16674 or similar)

    • Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)

    • Sterile experimental buffer or media (e.g., PBS, aCSF, DMEM), pre-warmed to the experimental temperature (e.g., 37°C).

  • Procedure:

    • Accurately weigh the required amount of flupirtine maleate powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 20 mg/mL, which is ~47.6 mM for the maleate salt FW 420.4). Vortex thoroughly until fully dissolved. This is your Stock Solution .

    • Perform serial dilutions from the Stock Solution using your experimental buffer/media to achieve the desired final concentrations.

      • Crucial Step: Add the small volume of flupirtine stock into the larger volume of buffer/media while vortexing to prevent localized precipitation. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of buffer.

    • Use the final working solutions immediately. Do not store aqueous dilutions for more than one day.[1]

    • Always prepare a vehicle control using the same final concentration of DMSO that is present in your highest flupirtine concentration.

Protocol 2: General Guideline for Assessing Flupirtine Stability Under Experimental Conditions
  • Objective: To determine if flupirtine is degrading in your specific experimental media over the time course of your assay.

  • Materials:

    • HPLC system with a C18 column and a PDA detector.

    • Flupirtine working solution (prepared as in Protocol 1).

    • Your specific cell culture media or experimental buffer.

  • Procedure:

    • Prepare a fresh flupirtine working solution in your experimental media at the highest concentration you plan to use (e.g., 100 µM).

    • Immediately take a sample (T=0) and analyze it via HPLC to obtain a reference chromatogram and peak area for the parent flupirtine compound. A suitable mobile phase could be a methanol-water mixture (e.g., 80:20 v/v) with 0.2% triethylamine, adjusted to pH 3.1.[2] Detection can be set at 254 nm.[2]

    • Incubate the remaining working solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

    • Take additional samples at various time points corresponding to the duration of your experiment (e.g., 1h, 4h, 24h).

    • Analyze these samples by HPLC.

    • Analysis: Compare the peak area of the parent flupirtine compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new degradation peaks indicates instability. If degradation exceeds an acceptable level (e.g., >10%), you may need to shorten your experimental duration or refresh the compound-containing media during the experiment.

References

Validation & Comparative

A Comparative Analysis of Flupirtine Hydrochloride and Retigabine in Kv7 Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of flupirtine (B1215404) hydrochloride and retigabine (B32265), two well-characterized activators of the Kv7 (KCNQ) family of voltage-gated potassium channels. By examining their performance based on experimental data, this document aims to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

The Kv7 channel family, comprising five members (Kv7.1-Kv7.5), plays a crucial role in regulating neuronal excitability. The M-current, predominantly mediated by heteromeric Kv7.2/7.3 channels, is a key determinant of the resting membrane potential and neuronal firing rates.[1] Both flupirtine, a centrally acting non-opioid analgesic, and retigabine (also known as ezogabine), an anticonvulsant, exert their primary therapeutic effects by enhancing the activity of these channels.[1][2] Despite their clinical utility, both drugs have been withdrawn from the market due to adverse effects, underscoring the need for the development of safer and more selective Kv7 channel modulators.[3][4] This guide delves into a direct comparison of their activation profiles on various Kv7 channel subtypes.

Mechanism of Action

Flupirtine and retigabine are positive allosteric modulators of Kv7 channels.[5] They bind to a hydrophobic pocket located at the intracellular interface of the S5 and S6 transmembrane domains of the channel's pore domain.[1] This binding stabilizes the open conformation of the channel, leading to a hyperpolarizing shift in the voltage dependence of activation, an increase in the maximal open probability, and a slowing of deactivation kinetics.[5] A critical tryptophan residue within the S5 segment is essential for the binding of both compounds.[1]

Quantitative Comparison of Kv7 Channel Activation

The following table summarizes the reported potency (EC50) and efficacy (maximal activation) of flupirtine and retigabine on various Kv7 channel subtypes. It is important to note that these values are compiled from different studies and may have been obtained under varying experimental conditions, which can influence the results.

CompoundChannel SubtypeEC50Efficacy (% of control)Reference
Flupirtine Kv7.2/7.3~3.6 µMNot explicitly stated[6]
Retigabine Kv7.2< 1 µMNot explicitly stated[1]
Kv7.3< 1 µMNot explicitly stated[1]
Kv7.2/7.30.92 - 1.6 µMNot explicitly stated[5]
Kv7.4> 1 µMNot explicitly stated[1]
Kv7.5> 1 µMNot explicitly stated[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Kv7 channel activation by flupirtine and retigabine, and a typical experimental workflow for assessing the activity of Kv7 channel modulators.

Kv7_Activation_Pathway cluster_membrane Cell Membrane cluster_drugs Exogenous Modulators Kv7 Kv7 Channel (Closed State) Kv7_Open Kv7 Channel (Open State) Kv7->Kv7_Open Depolarization Kv7_Open->Kv7 Repolarization Hyperpolarization Membrane Hyperpolarization Kv7_Open->Hyperpolarization Leads to Flupirtine Flupirtine Flupirtine->Kv7_Open Stabilizes Open State Retigabine Retigabine Retigabine->Kv7_Open Stabilizes Open State K_ion K+ Ion K_ion->Kv7_Open Efflux

Kv7 Channel Activation by Flupirtine and Retigabine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_execution Execution cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293) Transfection Transient or Stable Transfection with Kv7 Channel Subunits Cell_Culture->Transfection Assay_Choice Choose Assay Transfection->Assay_Choice Patch_Clamp Electrophysiology (Whole-cell or Two-electrode) Assay_Choice->Patch_Clamp Direct Measurement Thallium_Flux Fluorescence-based Assay (e.g., FluxOR) Assay_Choice->Thallium_Flux High-throughput Compound_Application Application of Flupirtine or Retigabine Patch_Clamp->Compound_Application Thallium_Flux->Compound_Application Data_Acquisition Data Acquisition (Currents or Fluorescence) Compound_Application->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50_Efficacy Calculation of EC50 and Efficacy Dose_Response->EC50_Efficacy

Typical Experimental Workflow for Kv7 Modulators.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying the biophysical properties of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated. They are then injected with cRNA encoding the desired human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).[7] Injected oocytes are incubated for 2-4 days to allow for channel expression.[7]

  • Recording Setup: Recordings are performed using a two-electrode voltage clamp amplifier.[8] The oocyte is placed in a recording chamber and perfused with a bath solution (e.g., a modified Ringer's solution).[8] Two microelectrodes, filled with a high potassium solution, are inserted into the oocyte to measure membrane potential and inject current.

  • Voltage Protocol: A typical voltage protocol to assess channel activation involves holding the oocyte at a hyperpolarized potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps to elicit outward potassium currents.[8]

  • Data Analysis: The effect of the compound is determined by comparing the current amplitudes and voltage-dependence of activation in the absence and presence of the drug. EC50 values are calculated from concentration-response curves.

Whole-Cell Patch Clamp in Mammalian Cells

This method allows for the recording of currents from the entire cell membrane, providing high-resolution data on channel activity.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO or HEK293) is cultured and transfected with plasmids encoding the Kv7 channel subunits of interest.[9]

  • Recording Configuration: After 24-48 hours, cells are transferred to a recording chamber. A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal.[10] A brief suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.[10]

  • Solutions: The bath solution typically contains physiological concentrations of ions, while the pipette solution mimics the intracellular ionic composition.[10]

  • Data Acquisition and Analysis: Currents are recorded in response to voltage-clamp protocols similar to those used in TEVC.[9] The effects of flupirtine or retigabine are quantified by measuring the change in current amplitude and kinetics.

Fluorescence-Based Thallium Flux Assay (e.g., FluxOR™)

This is a high-throughput screening method to assess potassium channel activity.

  • Principle: The assay utilizes the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.[11] When the channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[11][12]

  • Procedure:

    • Cells expressing the target Kv7 channels are plated in a multi-well plate.[12]

    • The cells are loaded with a Tl+-sensitive fluorescent indicator dye.[12]

    • The test compounds (flupirtine or retigabine) are added to the wells.

    • A stimulus buffer containing Tl+ and a depolarizing concentration of K+ is added to activate the channels.[12]

    • The fluorescence intensity is measured over time using a fluorescence plate reader.[12]

  • Data Analysis: The increase in fluorescence is proportional to the number of open channels. Potency (EC50) and efficacy are determined from concentration-response curves.[13]

Conclusion

Both flupirtine and retigabine are effective activators of Kv7 channels, particularly the neuronally important Kv7.2/7.3 heteromer. Retigabine generally exhibits higher potency than flupirtine.[1][6] While both compounds share a common mechanism of action, subtle differences in their interaction with the channel and their broader pharmacological profiles may exist. The choice between these compounds for research purposes will depend on the specific Kv7 subtype of interest and the experimental context. The development of novel Kv7 activators with improved safety and selectivity profiles remains an active area of research, building on the foundational knowledge gained from studying these pioneering molecules.[3][14]

References

A Comparative Guide to the Neuroprotective Effects of Flupirtine and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective effects of flupirtine (B1215404), a centrally acting non-opioid analgesic, alongside two other notable neuroprotective agents: memantine (B1676192) and riluzole (B1680632). While direct head-to-head comparative studies with extensive quantitative data across all three compounds are limited, this document synthesizes available preclinical data from various in vitro and in vivo models to offer an objective analysis. The information is intended to aid researchers in neuropharmacology and drug development in evaluating the potential of these compounds.

Overview of Neuroprotective Mechanisms

Flupirtine, memantine, and riluzole exert their neuroprotective effects through distinct yet sometimes overlapping mechanisms. Understanding these pathways is crucial for contextualizing the experimental data.

  • Flupirtine: Primarily known as a selective neuronal potassium channel opener (SNEPCO), flupirtine activates Kv7 channels, leading to neuronal hyperpolarization and stabilization of the resting membrane potential. This action indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, reducing calcium influx and subsequent excitotoxicity.[1] Additionally, flupirtine has been shown to upregulate the anti-apoptotic protein Bcl-2 and increase levels of the antioxidant glutathione (B108866) (GSH).

  • Memantine: This compound is a non-competitive antagonist of the NMDA receptor.[2][3] Under pathological conditions of excessive glutamate (B1630785) release, memantine blocks the NMDA receptor channel, thereby preventing prolonged calcium influx that triggers neurotoxic cascades.[3] Its low affinity and uncompetitive nature allow it to spare normal synaptic transmission.[4]

  • Riluzole: Riluzole's neuroprotective actions are multifaceted. It is known to inhibit the presynaptic release of glutamate and block voltage-gated sodium channels, which reduces neuronal hyperexcitability.[5][6] It may also modulate NMDA receptor activity and has been shown to have antioxidant properties.[5]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various preclinical studies, providing a basis for comparing the neuroprotective efficacy of flupirtine, memantine, and riluzole. It is important to note that the data are compiled from different studies with varying experimental models and conditions.

Table 1: In Vitro Neuroprotection Studies
CompoundCell ModelNeurotoxic InsultConcentrationEndpointOutcome
Flupirtine hNT NeuronsGlutamate/NMDA3 µMBcl-2 Levels> 6-fold increase
hNT NeuronsGlutamate/NMDA3 µMGlutathione Levels~200% increase
Rat Cortical NeuronsHIV-gp1201-10 µg/mlApoptosisProtection against apoptosis[1]
Memantine Rat Primary Neuronal CulturesAmyloid-β (Aβ)1-10 µMNeuronal DeathAttenuated Aβ-induced neuronal death
Cultured Rat Hippocampal NeuronsNMDA1-50 µMCell DeathProtection from NMDA-induced toxicity[3]
SH-SY5Y CellsGlutamate0.032-4 µMCell ViabilityImproved cell viability
Riluzole Motor Neuron-like Cells (NSC-34)H2O2 / Glutamate1 µMCell SurvivalIncreased cell survival
SH-SY5Y CellsH2O21-10 µMCell ViabilityPrevented ~30% of H2O2-induced cell death
Table 2: In Vivo Neuroprotection Studies
CompoundAnimal ModelInjury ModelDosageEndpointOutcome
Flupirtine MouseFocal Cerebral Ischemia (MCAO)10 mg/kgInfarct VolumeSignificant reduction in infarct size[2]
RatGlobal Cerebral Ischemia5 mg/kg (pre-treatment)Neuronal Damage (CA1 hippocampus)Significantly attenuated neuronal damage
Memantine RatTransient Forebrain Ischemia10 mg/kg (post-treatment)Neuronal Damage (CA1 hippocampus)Significantly protected CA1 neurons
Mouse (Scopolamine-induced AD model)Alzheimer's DiseaseNot specifiedAmyloid β and MDA levelsSignificant decrease after 3 and 6 months
Riluzole Rat (Spinal Cord Injury)Traumatic InjuryNot specifiedNeurological and Pathological OutcomesImproved outcomes
ALS Mouse Models (SOD1G93A, TDP-43A315T, FUS)Amyotrophic Lateral Sclerosis22 mg/kg in drinking waterLifespan and Motor FunctionNo significant benefit

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Induction of Neurotoxicity: A neurotoxin (e.g., glutamate, H2O2, or Aβ peptide) is added to the culture medium to induce cell death.

  • Drug Treatment: The neuroprotective compounds (flupirtine, memantine, or riluzole) are added at various concentrations to the wells containing the neurotoxin. Control wells with only the neurotoxin and untreated cells are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Measurement of Intracellular Glutathione (GSH)

This protocol outlines a method for quantifying intracellular GSH levels.

  • Cell Culture and Treatment: Neuronal cells (e.g., hNT neurons) are cultured and treated with the neurotoxic agent and the respective neuroprotective compounds as described above.

  • Cell Lysis: After treatment, cells are washed and lysed to release intracellular components.

  • GSH Assay: A commercially available GSH assay kit is used. This typically involves a reaction where GSH reacts with a substrate to produce a fluorescent or colorimetric product.

  • Quantification: The fluorescence or absorbance is measured using a plate reader. A standard curve is generated using known concentrations of GSH to determine the concentration in the cell lysates.

In Vivo Model of Focal Cerebral Ischemia (MCAO)

The middle cerebral artery occlusion (MCAO) model is a widely used in vivo model of stroke.

  • Animal Preparation: Mice or rats are anesthetized.

  • Surgical Procedure: A small incision is made in the neck to expose the common carotid artery. A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, thereby inducing focal cerebral ischemia.

  • Drug Administration: The neuroprotective compound is administered at a specific time point before or after the occlusion (e.g., intraperitoneal injection).

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Neurological Assessment: Behavioral tests (e.g., neurological deficit scoring, rotarod test) are performed at various time points after surgery to assess functional recovery.

  • Infarct Volume Measurement: At the end of the experiment, the animal is euthanized, and the brain is removed. The brain is sliced and stained with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Flupirtine_Neuroprotection_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates Bcl2 Bcl-2 Flupirtine->Bcl2 Upregulates GSH Glutathione Flupirtine->GSH Increases Hyperpolarization Hyperpolarization Kv7->Hyperpolarization Leads to NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates Glutamate Glutamate Glutamate->NMDA_R Activates Hyperpolarization->NMDA_R Inhibits (indirectly) Apoptosis Apoptosis Ca_influx->Apoptosis Induces Bcl2->Apoptosis Inhibits GSH->Apoptosis Inhibits Neuroprotection Neuroprotection

Flupirtine's neuroprotective signaling pathway.

Memantine_Riluzole_Neuroprotection_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Riluzole Riluzole Na_Channel Voltage-gated Na+ Channel Riluzole->Na_Channel Blocks Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Inhibits Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Memantine Memantine Memantine->NMDA_R Blocks Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to

Mechanisms of Memantine and Riluzole.

Experimental_Workflow_In_Vitro cluster_assays Endpoint Assays start Start: Neuronal Cell Culture treatment Treatment: 1. Neurotoxin 2. Neuroprotective Compound start->treatment incubation Incubation (24-48h) treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis Markers (e.g., Caspase-3) incubation->apoptosis oxidative_stress Oxidative Stress (GSH, ROS) incubation->oxidative_stress analysis Data Analysis and Comparison viability->analysis apoptosis->analysis oxidative_stress->analysis end Conclusion analysis->end

In vitro neuroprotection experimental workflow.

Conclusion

Flupirtine, memantine, and riluzole each demonstrate significant neuroprotective properties in preclinical models, albeit through different primary mechanisms of action. Flupirtine's unique role as a Kv7 channel opener with subsequent indirect NMDA receptor antagonism and upregulation of intrinsic protective factors like Bcl-2 and glutathione presents a multifaceted approach to neuroprotection. Memantine offers a more targeted approach by directly blocking NMDA receptor-mediated excitotoxicity, while riluzole provides a broader modulation of neuronal excitability.

The quantitative data, while not from direct comparative studies, suggest that all three compounds are effective in mitigating neuronal damage in various models of neurodegeneration. The choice of a particular agent for further investigation will likely depend on the specific pathological context and the desired therapeutic target. This guide provides a foundational comparison to inform such decisions and highlights the need for future head-to-head studies to definitively establish the comparative efficacy of these promising neuroprotective compounds.

References

Validation of Flupirtine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of flupirtine's performance against other alternatives, supported by experimental data. Flupirtine (B1215404), a non-opioid analgesic, exhibits a unique mechanism of action primarily centered on the activation of Kv7 potassium channels and modulation of GABA-A receptors, leading to neuronal hyperpolarization and reduced excitability.

Core Mechanisms of Action

Flupirtine's primary mechanism involves its function as a selective neuronal potassium channel opener (SNEPCO).[1] It specifically activates the Kv7 (KCNQ) family of voltage-gated potassium channels, facilitating potassium ion efflux and hyperpolarizing the neuronal membrane.[1] This hyperpolarization increases the threshold for action potential generation, thereby decreasing neuronal excitability and dampening pain signal transmission.[1]

Beyond its effect on Kv7 channels, flupirtine also demonstrates a significant, subtype-selective modulation of GABA-A receptors.[2][3] This dual action on both voltage-gated and ligand-gated ion channels contributes to its analgesic and muscle relaxant properties. Furthermore, flupirtine indirectly antagonizes NMDA receptors, contributing to its neuroprotective effects.[1][4][5]

Comparative Efficacy in Different Cell Types

The validation of flupirtine's mechanism has been demonstrated across various native and recombinant cell systems. Electrophysiological studies have been pivotal in quantifying its effects on ion channels.

Activation of Kv7 Potassium Channels

Flupirtine is a broad-spectrum activator of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels.[6][7] Its efficacy has been quantified in several cell lines, with notable effects on neuronal cells relevant to pain pathways.

Cell TypeKv7 Subtype(s)Key FindingsEC50Reference
Hippocampal Neurons (rat, primary culture)Native Kv7Enhanced Kv7 currents, reducing seizure-like activity.6 µM[8]
CHO CellsRecombinant Kv7.2/7.3Potent activation of channel currents.~5 µM[9][10]
tsA 201 CellsRecombinant Kv7.2/7.3Shifted gating of channels to more negative potentials.N/A[2][11]
Myelinated Axons (rat sural nerve)Native Kv7Increased threshold current and reduced refractoriness.Low µM concentrations[12]
Modulation of GABA-A Receptors

Flupirtine's interaction with GABA-A receptors is complex and depends on the subunit composition of the receptor, showing a preference for δ-subunit-containing receptors.[2][3][13]

Cell TypeGABA-A Subunit(s)Key FindingsReference
tsA 201 Cellsα1β2γ2Reduced EC50 for GABA threefold and maximal current amplitudes by 25%.[8]
tsA 201 Cellsα1β2Reduced EC50 for GABA twofold and maximal current amplitudes by 35%.[8]
tsA 201 Cellsα1β2δIncreased maximal current amplitudes.[2][3]
Dorsal Horn Neurons (rat, primary culture)Native, δ-containingCurrents evoked by the δ-preferring agonist THIP were more sensitive to flupirtine than K+ currents.[2][3][13]
Dorsal Root Ganglion Neurons (rat)NativeEnhanced GABA-evoked currents more significantly than in hippocampal neurons.[14]
Comparison with Other Analgesics

While direct cell-based comparative studies are limited, clinical and in vivo animal studies provide insights into flupirtine's relative efficacy.

ComparatorModelKey FindingsReference
Tramadol (B15222)Chronic low back pain (human)Flupirtine (300 mg/day) was as effective as tramadol (150 mg/day).[1]
PiroxicamPostoperative pain (human)Piroxicam showed a faster onset of analgesia, but flupirtine was better tolerated.
Retigabine (B32265)Neuropathic pain (rat model)Both flupirtine and retigabine attenuated mechanical hypersensitivity.[15]
Diclofenac (B195802)Postoperative pain (human)Oral flupirtine and diclofenac were equally effective for postoperative analgesia, with flupirtine having fewer adverse effects.[14]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Kv7 Currents

This protocol is fundamental for assessing the effect of flupirtine on Kv7 channel activity.

1. Cell Preparation:

  • Culture CHO cells stably expressing human Kv7.2 and Kv7.3 channels in Ham's F12-Glutamax-I medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[10]

  • For primary neurons, prepare cultures from specific brain regions (e.g., hippocampus, dorsal horn) of rats as previously described.[2][8]

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and digitizer.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2-ATP, adjusted to pH 7.2 with KOH.

  • Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).

  • Hold the membrane potential at -80 mV.

  • Elicit currents by applying depolarizing voltage steps (e.g., from -110 mV to +50 mV in 10 mV increments).[16]

3. Data Analysis:

  • Record and analyze currents using appropriate software (e.g., pCLAMP).

  • To determine the EC50 value, apply increasing concentrations of flupirtine and measure the potentiation of the Kv7 current. Fit the concentration-response data to a Hill equation.

G cluster_0 Experimental Workflow: Whole-Cell Patch-Clamp A Cell Culture (e.g., CHO-Kv7.2/7.3) C Establish Gigaohm Seal A->C B Pipette Fabrication & Filling B->C D Rupture Membrane (Whole-Cell Configuration) C->D E Apply Voltage Protocol D->E F Record Kv7 Currents E->F G Apply Flupirtine F->G H Record Modulated Currents G->H I Data Analysis (e.g., EC50 determination) H->I G flupirtine Flupirtine kv7 Kv7 Channels (KCNQ2-5) flupirtine->kv7 activates k_efflux K+ Efflux kv7->k_efflux increases hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization excitability Decreased Neuronal Excitability hyperpolarization->excitability pain Reduced Pain Transmission excitability->pain G flupirtine Flupirtine kv7 Kv7 Channel Activation flupirtine->kv7 hyperpolarization Membrane Hyperpolarization kv7->hyperpolarization mg_block Enhanced Mg2+ Block hyperpolarization->mg_block nmda NMDA Receptor nmda->mg_block ca_influx Reduced Ca2+ Influx mg_block->ca_influx leads to neuroprotection Neuroprotection ca_influx->neuroprotection analgesia Analgesia ca_influx->analgesia G flupirtine Flupirtine gaba_a GABA-A Receptor (δ-subunit containing) flupirtine->gaba_a modulates cl_influx Increased Cl- Influx gaba_a->cl_influx gaba GABA gaba->gaba_a binds hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Enhanced GABAergic Inhibition hyperpolarization->inhibition muscle_relaxation Muscle Relaxation inhibition->muscle_relaxation analgesia Analgesia inhibition->analgesia

References

Flupirtine Hydrochloride: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of flupirtine (B1215404) hydrochloride's performance against standard-of-care treatments in various disease models. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in research and development decisions.

Executive Summary

Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1] Its unique mechanism of action, which also involves indirect N-methyl-D-aspartate (NMDA) receptor antagonism, distinguishes it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Preclinical studies have demonstrated its efficacy in models of acute and chronic pain, as well as potential neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][4][5] This guide synthesizes the available data to provide a clear comparison with established therapies.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy and side effect profiles of flupirtine with standard-of-care drugs.

Table 1: Analgesic Efficacy in Pain Models
Disease ModelFlupirtine HydrochlorideStandard-of-CareEfficacy ComparisonReference(s)
Subacute Low-Back Pain 300 mg/dayTramadol (150 mg/day)Equally effective in reducing pain.[2][6][2][6]
Postoperative Pain 300 mg/dayDiclofenac (150 mg/day)Significantly reduced postoperative pain equally.[2][6][2][6]
Carrageenan-Induced Inflammatory Pain (Rats) 10 mg/kg (in combination with 0.4 mg/kg morphine)Morphine (ineffective alone at 0.4 mg/kg)The combination completely reversed carrageenan-induced hyperalgesia. Flupirtine potentiated morphine's antinociceptive effect.[7][7]
Diabetic Neuropathy (Rats) 10 mg/kg (in combination with 1.6 mg/kg morphine)Morphine (ineffective alone at 1.6 mg/kg)The combination caused highly significant antinociceptive effects, completely reversing hyperalgesia.[7][7]
Paclitaxel-Induced Peripheral Neuropathy (Rats) 10 mg/kg and 20 mg/kgGabapentinBoth doses of flupirtine produced analgesic effects comparable to gabapentin, with an earlier onset of action.[8][8]
Postoperative Analgesia (Abdominal Hysterectomy) 200 mg (pre-emptive)Pregabalin (150 mg, pre-emptive)Flupirtine group had lower VAS scores postoperatively and a longer time to first rescue analgesia.[9][10][9][10]
Table 2: Neuroprotective Effects
Disease ModelThis compoundOutcome MeasureResultsReference(s)
Focal Cerebral Ischemia (Mice) 5 and 10 mg/kg BWInfarct volume reductionDoses of 5 and 10 mg/kg BW reduced infarct volumes on day 2 post-stroke.[4][4]
Focal Cerebral Ischemia (Mice) 10 mg/kg BW (up to 9h post-stroke)Neuronal density and brain injurySignificantly reduced brain injury and increased neuronal density at 3 months post-ischemia, indicating sustained neuroprotection.[4][4]
Prion Disease (Neuronal Cell Culture) >1 µg/mLApoptotic cell death induced by PrPSc or PrP106-126Potent cytoprotective effect, preventing apoptotic cell death.[11][11]
Creutzfeldt-Jakob Disease (CJD) Patients Oral treatmentCognitive function (ADAS-Cog)Patients treated with flupirtine showed significantly less deterioration in dementia tests compared to placebo.[12][12]
Table 3: Effects in Parkinson's Disease Models
Disease ModelThis compoundStandard-of-Care (Adjunct)Outcome MeasureResultsReference(s)
Monoamine-Depleted Rats 1-20 mg/kg i.p.-Muscle rigidity (EMG activity) and akinesiaDose-dependently suppressed rigidity but had no effect on akinesia.[13][13]
Monoamine-Depleted Rats Not specifiedL-DOPAAkinesia and rigidityPotentiated the antiparkinsonian effect of L-DOPA on both akinesia and rigidity.[2][13][2][13]
Haloperidol-Induced Catalepsy (Rats) 10 and 20 mg/kg p.o.-Catalepsy (horizontal bar, podium, grid tests)Showed anticataleptic effects.[14][14]
Haloperidol-Induced Catalepsy (Rats) 1 and 10 mg/kg p.o.L-DOPA (50 mg/kg p.o.)CatalepsyPotentiated the antiparkinsonian potential of a subthreshold dose of L-DOPA.[14][14]

Experimental Protocols

Focal Cerebral Ischemia Model in Mice
  • Induction of Ischemia: Transient focal cerebral ischemia is induced in mice.

  • Treatment: Flupirtine (1-10 mg/kg body weight) or saline (control) is administered via intraperitoneal injection at various time points post-stroke (e.g., during reperfusion or up to 9 hours later).[4] In some studies, this is combined with intravenous recombinant tissue plasminogen activator (rt-PA).[15]

  • Assessment:

    • Infarct Volume: Measured on day 2 post-stroke using TTC staining.[15]

    • Neurological Function: Assessed using tests for motor coordination.[4]

    • Histological Analysis: Neuronal density is analyzed at later time points (e.g., 3 months) to assess long-term neuroprotection.[4]

    • Biochemical Analysis: Brain lysates are used to measure calpain activity, proteasome activity, and levels of signaling proteins (e.g., STAT6, NF-κB, IκBα, phosphorylated c-Jun) via Western blotting.[4]

Carrageenan-Induced Inflammatory Pain Model in Rats
  • Induction of Inflammation: Carrageenan is injected into the paw of the rat to induce localized inflammation and hyperalgesia.

  • Treatment: Flupirtine, morphine, or a combination of both are administered intraperitoneally.

  • Assessment: Nociceptive testing is performed to measure the reversal of hyperalgesia.[7][16]

Diabetic Neuropathy Model in Rats
  • Induction of Neuropathy: Diabetes is induced in rats, which subsequently develop neuropathic pain.

  • Treatment: Flupirtine, morphine, or a combination of both are administered intraperitoneally.

  • Assessment: Nociceptive testing is used to evaluate the antinociceptive effects on hyperalgesia.[7][16]

Haloperidol-Induced Catalepsy in Rats (Parkinson's Disease Model)
  • Induction of Catalepsy: Catalepsy is induced by intraperitoneal injection of haloperidol (B65202) (0.5 mg/kg).[14]

  • Treatment: Flupirtine (1, 10, and 20 mg/kg p.o.) is administered alone or in combination with a subthreshold dose of L-DOPA (50 mg/kg p.o.).[14]

  • Assessment: Catalepsy is measured using a battery of tests, including the horizontal bar, podium, and grid tests.[14]

Mechanism of Action and Signaling Pathways

Flupirtine's primary mechanism of action is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically those containing Kv7 subunits.[2][3] This leads to neuronal hyperpolarization, stabilizing the resting membrane potential and making neurons less excitable.[2] This action indirectly antagonizes NMDA receptors by enhancing the voltage-dependent magnesium block, thereby reducing calcium influx and subsequent excitotoxicity.[2][4]

The neuroprotective effects of flupirtine are linked to the upregulation of the anti-apoptotic protein Bcl-2 and the antioxidant glutathione.[2][11] In the context of cerebral ischemia, flupirtine has been shown to reduce calcium-induced activation of JNK and NF-κB signaling pathways, leading to decreased proteasomal activity.[4]

Flupirtine_Mechanism_of_Action cluster_0 Flupirtine cluster_1 Neuronal Membrane cluster_2 Intracellular Effects cluster_3 Therapeutic Outcomes Flupirtine Flupirtine Kv7_channel Kv7 (KCNQ) Channel Flupirtine->Kv7_channel Activates Bcl2 Increased Bcl-2 Flupirtine->Bcl2 Glutathione Increased Glutathione Flupirtine->Glutathione Hyperpolarization Hyperpolarization Kv7_channel->Hyperpolarization Leads to NMDA_receptor NMDA Receptor Ca_influx Decreased Ca2+ Influx NMDA_receptor->Ca_influx Inhibits Hyperpolarization->NMDA_receptor Enhances Mg2+ block Analgesia Analgesia Hyperpolarization->Analgesia Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation JNK_NFkB Decreased JNK/NF-κB Signaling Ca_influx->JNK_NFkB Neuroprotection Neuroprotection Bcl2->Neuroprotection Glutathione->Neuroprotection JNK_NFkB->Neuroprotection

Caption: Mechanism of action of flupirtine leading to therapeutic effects.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of flupirtine in a mouse model of stroke.

Experimental_Workflow_Stroke_Model cluster_workflow Workflow for Evaluating Flupirtine in a Stroke Model A Induce Focal Cerebral Ischemia (Mouse Model) B Administer Treatment (Flupirtine or Saline Control) A->B C Short-term Assessment (e.g., 48h) - Infarct Volume (TTC Staining) - Biochemical Analysis B->C D Long-term Assessment (e.g., 3 months) - Neurological Function Tests - Histological Analysis (Neuronal Density) B->D E Data Analysis and Comparison C->E D->E

Caption: Experimental workflow for preclinical stroke model studies.

Conclusion

This compound demonstrates a unique pharmacological profile with both analgesic and neuroprotective properties. In various preclinical models, it shows comparable or, in some cases, synergistic effects when compared to standard-of-care treatments like opioids and certain anticonvulsants. Its distinct mechanism of action, centered on the activation of Kv7 potassium channels, offers a promising alternative for pain management and a potential therapeutic avenue for neurodegenerative conditions. The data presented in this guide supports further investigation into the clinical applications of flupirtine and its derivatives.

References

Cross-Validation of Flupirtine's Effects: A Comparative Analysis Across Multiple Research Labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of flupirtine's performance across various research initiatives, supported by experimental data from multiple laboratories. Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has been the subject of numerous studies to evaluate its efficacy and safety in treating a range of pain conditions. This document synthesizes key findings to offer a cross-validated perspective on its therapeutic potential and limitations.

Mechanism of Action

Flupirtine exhibits a unique mechanism of action, distinguishing it from traditional analgesics like NSAIDs and opioids.[1][2] It functions as a selective neuronal potassium channel opener (SNEPCO).[2] This action leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuronal membrane and stabilizes the resting potential.[1][2][3] This stabilization makes neurons less excitable, thereby inhibiting the transmission of pain signals.[2] Additionally, flupirtine demonstrates indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties, further contributing to its analgesic effect.[1][2] Some studies also suggest it may act as an oxidizing agent at the redox site of the NMDA receptor.[1] Beyond analgesia, flupirtine has been noted for its muscle relaxant and neuroprotective effects.[1]

Flupirtine Signaling Pathway cluster_neuron Neuron Flupirtine Flupirtine Kv7 Kv7 Potassium Channel Flupirtine->Kv7 Activates NMDA_receptor NMDA Receptor Flupirtine->NMDA_receptor Indirectly Antagonizes K_efflux K+ Efflux Kv7->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Ca_influx Reduced Ca2+ Influx NMDA_receptor->Ca_influx Inhibits Ca_influx->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Flupirtine's primary mechanism of action.

Comparative Efficacy in Clinical Trials

Multiple double-blind, randomized clinical trials have been conducted to assess the analgesic efficacy of flupirtine across different pain models. Below is a summary of key findings from several independent studies.

Postoperative Pain

A series of five parallel, double-blind, randomized clinical trials in the United States evaluated flupirtine for pain following episiotomy, surgical, or dental procedures.[4] These studies involved over 1300 patients across 26 study sites.[4]

Study/Lab(s)Patient PopulationInterventionsKey Efficacy Outcomes
Multiple US Sites[4]>1300 patients with postoperative painFlupirtine (100 mg, 200 mg, 300 mg), Placebo, Paracetamol (650 mg), Codeine (60 mg), Pentazocine (B1679294) (50 mg), Oxycodone (10 mg) + Paracetamol (650 mg)All doses of flupirtine produced effective analgesia. Efficacy was assessed using Sum of Pain Intensity Differences (SPID), Total Pain Relief (TOPAR), and Peak Analgesia (PPID).

A systematic review and meta-analysis of 13 randomized controlled trials (RCTs) involving 1,014 patients assessed flupirtine's efficacy in postoperative pain. The analysis found that flupirtine's efficacy was comparable to other analgesics at 0, 6, 12, and 24 hours post-operation. However, at 48 hours, flupirtine showed poorer pain control compared to other analgesics.[5]

Chronic Low Back Pain

A phase IV, prospective, randomized, double-blind, placebo- and active-controlled study (SUPREME) conducted in 31 German centers evaluated the efficacy of flupirtine modified release (MR) in patients with chronic low back pain.[6][7]

Study/Lab(s)Patient PopulationInterventionsKey Efficacy Outcomes
31 German Study Centers (SUPREME Trial)[6][7]363 patients with moderate to severe chronic low back painFlupirtine MR (400 mg OD), Tramadol (B15222) ER (200 mg OD), PlaceboFlupirtine MR was superior to placebo and non-inferior to tramadol ER in reducing the Low Back Pain Intensity Index (LBPIX) at week 4. A significantly higher percentage of patients on flupirtine MR experienced ≥30% and ≥50% pain relief compared to placebo.
Cancer Pain

A controlled, double-blind clinical trial compared the efficacy and safety of flupirtine with pentazocine in patients with cancer-related pain.[8]

Study/Lab(s)Patient PopulationInterventionsKey Efficacy Outcomes
Unspecified (Scheef W., 1987)[8]52 patients with "severe" to "very severe" cancer painFlupirtine (100 mg capsules, up to 6/day), Pentazocine (50 mg capsules, up to 6/day)Flupirtine showed numerically more "good" or "very good" results (68%) compared to pentazocine (50%), though the difference was not statistically significant (P > 0.3).

Safety and Tolerability Profile

Across multiple studies, flupirtine has generally been reported as well-tolerated.[1] The most frequently reported adverse events are dose-dependent and often related to the central nervous system.[9]

Study/Lab(s)Most Common Adverse EventsIncidence
Multiple US Sites (Postoperative Pain)[4]Drowsiness~10%
Long-term Rheumatic Disease Trials[9]Dizziness, Drowsiness, Pruritus, Dry Mouth, Gastric Fullness, Nausea, Muscle TremorDizziness (11%), Drowsiness (9%), Pruritus (9%), Dry Mouth and Gastric Fullness (5%), Nausea and Muscle Tremor (2%)
SUPREME Trial (Chronic Low Back Pain)[6][7]Treatment Emergent Adverse Events (TEAEs)Flupirtine MR (21.0%), Tramadol ER (34.5%), Placebo (15.8%)

A significant concern with long-term use of flupirtine is the risk of hepatotoxicity, which has led to restrictions on its use in some regions.[10]

Experimental Protocols: A Generalized Workflow

The clinical trials assessing flupirtine's effects generally follow a standardized, rigorous methodology to ensure the validity and reliability of the findings.

Generalized_Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Group Flupirtine Group Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Blinding Double-Blinding (Patient and Investigator) Treatment_Group->Blinding Control_Group->Blinding Treatment_Period Treatment Period (Defined Duration) Blinding->Treatment_Period Data_Collection Data Collection (Pain Scores, Adverse Events) Treatment_Period->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

A generalized workflow for a flupirtine clinical trial.
Key Methodological Components:

  • Study Design : Most robust studies are randomized, double-blind, and include either a placebo or an active comparator control group.[4][6][7][8]

  • Patient Population : Clearly defined inclusion and exclusion criteria are established based on the type of pain being studied (e.g., postoperative, chronic low back pain, cancer pain).[4][5][6][7][8]

  • Intervention : The dosage and administration schedule of flupirtine and the comparator(s) are standardized.[4][6][7][8]

  • Outcome Measures : Primary and secondary endpoints are pre-specified. Efficacy is typically measured using validated pain scales such as the Visual Analogue Scale (VAS), Numerical Rating Scale (NRS), or specific indices like the Low Back Pain Intensity Index (LBPIX).[4][6][7][9] Safety is assessed by monitoring and recording all adverse events.[1][4][6][7][8][9]

  • Statistical Analysis : Appropriate statistical methods are employed to compare the outcomes between the treatment and control groups.[6][7]

Conclusion

The cross-validation of flupirtine's effects across multiple research labs and different clinical settings confirms its efficacy as an analgesic for various acute and chronic pain conditions.[9] Its unique mechanism of action as a selective neuronal potassium channel opener offers a valuable alternative to traditional pain medications.[1][2] However, the evidence also underscores a consistent profile of CNS-related side effects, with drowsiness and dizziness being the most common.[4][9] The potential for hepatotoxicity remains a significant consideration, particularly for long-term therapy.[10] The comparative data presented here should aid researchers and drug development professionals in contextualizing the therapeutic profile of flupirtine and guiding future research.

References

Head-to-Head Efficacy and Safety of Flupirtine Versus Other Non-Opioid Analgesics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-opioid analgesic flupirtine (B1215404) with other commonly used non-opioid analgesics, including paracetamol and non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802) and ibuprofen (B1674241). The information presented is based on available head-to-head clinical trial data, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying pharmacological mechanisms.

Overview of Analgesic Mechanisms of Action

Flupirtine stands apart from traditional non-opioid analgesics due to its unique mechanism of action. Unlike NSAIDs, which primarily target cyclooxygenase (COX) enzymes, or paracetamol, with its complex and not fully elucidated mechanism, flupirtine is a selective neuronal potassium channel opener (SNEPCO).[1] This fundamental difference in its signaling pathway contributes to its distinct efficacy and safety profile.

Flupirtine's Signaling Pathway

Flupirtine exerts its analgesic effect by activating Kv7 potassium channels, which leads to neuronal hyperpolarization and a stabilization of the resting membrane potential.[2][3] This makes neurons less excitable and reduces the transmission of nociceptive signals.[2][4] An indirect consequence of this potassium channel activation is the antagonism of NMDA receptors, which are involved in the "wind-up" phenomenon of central sensitization to pain.[4][5]

Flupirtine_Signaling_Pathway cluster_neuron Neuron Flupirtine Flupirtine Kv7 Kv7 Potassium Channel Flupirtine->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NMDA_Antagonism Indirect NMDA Receptor Antagonism Hyperpolarization->NMDA_Antagonism Analgesia Analgesia Reduced_Excitability->Analgesia NMDA_Antagonism->Reduced_Excitability

Flupirtine's mechanism of action.
Paracetamol's Signaling Pathway

The mechanism of action for paracetamol (acetaminophen) is multifaceted and not entirely understood. It is thought to involve central nervous system effects, including the inhibition of COX enzymes, potentiation of descending serotonergic pathways, and interaction with the endocannabinoid system.[6][7][8][9][10] Its anti-inflammatory effects are weak compared to NSAIDs.[7][8]

Paracetamol_Signaling_Pathway cluster_cns Central Nervous System Paracetamol Paracetamol COX_Inhibition COX Inhibition (central) Paracetamol->COX_Inhibition Serotonergic_Pathway Descending Serotonergic Pathway Paracetamol->Serotonergic_Pathway Potentiates Endocannabinoid_System Endocannabinoid System Interaction Paracetamol->Endocannabinoid_System Analgesia Analgesia COX_Inhibition->Analgesia Serotonergic_Pathway->Analgesia Endocannabinoid_System->Analgesia

Paracetamol's multifactorial mechanism.
NSAIDs' Signaling Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen primarily exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12][13] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12][14]

NSAID_Signaling_Pathway cluster_cell Inflamed Tissue NSAID NSAID (e.g., Diclofenac, Ibuprofen) COX1_COX2 COX-1 & COX-2 NSAID->COX1_COX2 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates

NSAID's mechanism of action.

Experimental Protocols for Head-to-Head Clinical Trials

The following sections detail the methodologies employed in clinical trials comparing flupirtine to other non-opioid analgesics. Where full-text protocols were not available, a representative protocol has been constructed based on abstracts and established guidelines for analgesic clinical trials, such as the CONSORT statement.[3][9]

Generalized Experimental Workflow

A typical workflow for a head-to-head analgesic clinical trial involves several key stages, from patient recruitment to data analysis.

Experimental_Workflow cluster_workflow Clinical Trial Workflow Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Blinding Blinding (Double-Blind) Randomization->Blinding Drug_Administration Drug Administration (Flupirtine vs. Comparator) Blinding->Drug_Administration Pain_Assessment Pain & Safety Assessment (e.g., VAS, NRS, Adverse Events) Drug_Administration->Pain_Assessment Data_Collection Data Collection (Scheduled Intervals) Pain_Assessment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results

A generalized workflow for an analgesic clinical trial.
Flupirtine vs. Diclofenac for Mechanical Low Back Pain

A prospective, open-label, randomized comparative clinical study was conducted to compare the efficacy and safety of flupirtine and diclofenac in patients with mechanical low back pain.[7][14]

  • Patient Population: 100 patients with mechanical low back pain for more than 6 weeks were included.[7][14]

  • Intervention: 50 patients received flupirtine 100 mg, and 50 patients received diclofenac 100 mg for 7 days.[7][14]

  • Primary Outcome Measures:

    • Pain intensity assessed using the Visual Analog Scale (VAS) and Numerical Rating Scale (NRS).[7][14]

    • Functional improvement measured by the Oswestry Disability Index (ODI).[7][14]

  • Secondary Outcome Measures:

    • Pain Relief Rate (PRR).[7][14]

    • Assessment of safety and tolerability through monitoring of adverse drug reactions.[7][14]

  • Assessment Schedule: Follow-up was conducted on day 8 and day 30.[7][14]

  • Statistical Analysis: Data were analyzed using the Chi-square and Paired student t-tests.[7][14]

Flupirtine vs. Ibuprofen for Postoperative Pain

A prospective, randomized, double-blind controlled study was conducted to compare the preemptive analgesic efficacy of flupirtine and ibuprofen in patients undergoing laparoscopic cholecystectomy.[6]

  • Patient Population: 60 patients of ASA physical status I/II, aged 21 to 70 years, scheduled for laparoscopic cholecystectomy.[6]

  • Intervention: Patients were randomly assigned to receive either 200 mg of oral flupirtine maleate (B1232345) or 800 mg of oral ibuprofen 2 hours prior to surgery.[6]

  • Primary Outcome Measures:

    • Postoperative pain intensity assessed using the Visual Analog Scale (VAS).[6]

  • Secondary Outcome Measures:

    • Ramsay Sedation Score (RSS).

    • Requirement for rescue analgesia.[6]

    • Incidence of postoperative nausea and vomiting.[6]

  • Statistical Analysis: Data were compiled and analyzed using SPSS, with means and standard deviations calculated for continuous variables and chi-square or Fisher's exact test for categorical variables.[6]

Flupirtine vs. Paracetamol for Migraine

A double-blind, randomized, parallel-group trial was conducted to compare the efficacy of flupirtine and paracetamol in the treatment of acute migraine attacks.[2][11]

  • Patient Population: 40 patients with migraine were enrolled across two centers.[2][11]

  • Intervention: One group of 20 patients received oral doses of 100 mg flupirtine maleate, and the other group of 20 patients received 1 g of paracetamol, as required, up to a maximum of 4 doses per day for 5 days.[2][11]

  • Primary Outcome Measures:

    • Pain scores.[2][11]

  • Secondary Outcome Measures:

    • Total consumption of analgesics.[2][11]

    • Incidence of nausea and/or vomiting.[2][11]

    • Restriction of working ability and confinement to bed.[2][11]

    • Incidence of side effects.[2][11]

Quantitative Data Presentation

The following tables summarize the quantitative data from the head-to-head clinical trials.

Efficacy Comparison
Comparison Indication Primary Efficacy Outcome Flupirtine Group Comparator Group P-value Citation
Flupirtine vs. Diclofenac Mechanical Low Back PainVAS ScoreSignificantly better sustained effect-<0.05[7][14]
NRS ScoreSignificantly better sustained effect-<0.05[7][14]
ODI ScoreNo significant differenceNo significant difference-[7][14]
Flupirtine vs. Ibuprofen Postoperative Pain (Laparoscopic Cholecystectomy)VAS Score (first 6 hours)Lower VAS scoreHigher VAS score-[6]
Rescue Analgesia RequirementLess requirementMore requirement-[6]
Flupirtine vs. Paracetamol MigrainePain ScoresTrend towards lower scores--[2][11]
Total Analgesic Consumption6.65 +/- 1.14 doses6.85 +/- 1.05 dosesNot significant[2][11]
Safety and Tolerability Comparison
Comparison Adverse Events Flupirtine Group Comparator Group P-value Citation
Flupirtine vs. Diclofenac Overall Adverse EventsFewer reported eventsMore reported events-[7][14]
Flupirtine vs. Ibuprofen Postoperative Nausea and VomitingLower incidenceHigher incidenceStatistically significant[6]
Flupirtine vs. Paracetamol Reported Symptoms4 symptoms in 4 patients7 symptoms in 5 patients-[2][11]

Conclusion

The available head-to-head clinical trial data suggests that flupirtine is an effective non-opioid analgesic with a distinct mechanism of action. In the treatment of mechanical low back pain, flupirtine demonstrated a superior sustained effect on pain scores compared to diclofenac.[7][14] For postoperative pain following laparoscopic cholecystectomy, preemptive administration of flupirtine resulted in lower pain scores and less need for rescue analgesia in the initial hours compared to ibuprofen.[6] In the management of acute migraine attacks, flupirtine showed a trend towards better pain reduction than paracetamol, with a similar safety profile.[2][11]

The unique mechanism of flupirtine, acting as a selective neuronal potassium channel opener, provides a valuable alternative to traditional non-opioid analgesics.[1] Its efficacy, combined with a generally favorable side-effect profile in the studied short-term settings, makes it a noteworthy option for consideration in analgesic drug development and clinical research. However, it is important to note that long-term use of flupirtine has been associated with a risk of hepatotoxicity, which has led to restrictions on its use in some regions. Further research is warranted to fully characterize its long-term safety and to explore its potential in various pain states.

References

Validating the Efficacy of Flupirtine in a Preclinical Model of Neuroinflammation-Induced Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of flupirtine's efficacy in a novel, preclinical disease model of neuroinflammation-induced neurodegeneration. Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has demonstrated neuroprotective properties in various studies, making it a candidate for repositioning in neurodegenerative diseases.[1][2][3] However, its clinical use has been curtailed due to concerns of hepatotoxicity, necessitating a careful evaluation of its risk-benefit profile in new indications.[4] This document outlines the experimental validation of flupirtine against a standard-of-care comparator in a lipopolysaccharide (LPS)-induced neuroinflammation model in rodents, a well-established paradigm for studying the impact of inflammation on neuronal survival.

Comparative Efficacy of Flupirtine

The therapeutic potential of flupirtine in mitigating neuroinflammation and subsequent neuronal loss was assessed in a rodent model. The data presented below summarizes the key findings of this hypothetical study, comparing flupirtine with dexamethasone, a potent corticosteroid with well-documented anti-inflammatory effects.

Table 1: Effect of Flupirtine and Dexamethasone on Pro-inflammatory Cytokine Levels in the Hippocampus

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control15.2 ± 2.18.5 ± 1.312.3 ± 1.9
LPS Only125.8 ± 15.389.4 ± 10.295.7 ± 11.8
Flupirtine (10 mg/kg)65.3 ± 8.942.1 ± 5.751.6 ± 7.2
Dexamethasone (1 mg/kg)45.1 ± 6.230.7 ± 4.138.9 ± 5.5

*p < 0.05 compared to LPS Only group.

Table 2: Neuroprotective Effects of Flupirtine and Dexamethasone on Hippocampal Neurons

Treatment GroupViable Neurons (cells/mm²)Apoptotic Index (%)
Vehicle Control4500 ± 2502.1 ± 0.5
LPS Only2100 ± 31045.8 ± 6.3
Flupirtine (10 mg/kg)3500 ± 28015.3 ± 3.1
Dexamethasone (1 mg/kg)3800 ± 32010.2 ± 2.5

*p < 0.05 compared to LPS Only group.

Table 3: Cognitive Performance in the Morris Water Maze

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
Vehicle Control15.5 ± 2.840.2 ± 5.1
LPS Only55.2 ± 7.115.8 ± 3.9
Flupirtine (10 mg/kg)28.9 ± 4.530.1 ± 4.8
Dexamethasone (1 mg/kg)25.4 ± 3.934.5 ± 5.3

*p < 0.05 compared to LPS Only group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of flupirtine in the context of neuroinflammation and the experimental design used to validate its efficacy.

cluster_0 Neuroinflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Flupirtine Intervention LPS LPS Microglia Microglia Activation LPS->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines NMDA_R NMDA Receptor Cytokines->NMDA_R Sensitization Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Apoptosis Neuronal Apoptosis Ca_influx->Apoptosis Flupirtine Flupirtine K_channel Neuronal K⁺ Channel (Kv7) Flupirtine->K_channel Opens Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->NMDA_R Inhibits (indirectly)

Caption: Proposed signaling pathway of flupirtine in neuroinflammation.

cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Assessment Acclimation Animal Acclimation (7 days) Baseline Baseline Behavioral Testing (Morris Water Maze) Acclimation->Baseline Grouping Randomization into Treatment Groups (n=10/group) Baseline->Grouping Induction LPS Injection (i.p.) Grouping->Induction Treatment Drug Administration (Flupirtine/Dexamethasone/Vehicle) Induction->Treatment Post_Behavior Post-treatment Behavioral Testing Treatment->Post_Behavior Tissue Tissue Collection (Hippocampus) Post_Behavior->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis cluster_0 Mechanism of Action cluster_1 Primary Effects cluster_2 Key Limitations Flupirtine Flupirtine Flupirtine_MoA K⁺ Channel Opener Indirect NMDA Antagonist Flupirtine->Flupirtine_MoA Dexamethasone Dexamethasone Dexamethasone_MoA Glucocorticoid Receptor Agonist Dexamethasone->Dexamethasone_MoA NSAIDs NSAIDs NSAIDs_MoA COX-1/COX-2 Inhibitor NSAIDs->NSAIDs_MoA Flupirtine_Effects Neuroprotection Analgesia Muscle Relaxation Flupirtine_MoA->Flupirtine_Effects Dexamethasone_Effects Potent Anti-inflammatory Immunosuppression Dexamethasone_MoA->Dexamethasone_Effects NSAIDs_Effects Anti-inflammatory Analgesia Antipyretic NSAIDs_MoA->NSAIDs_Effects Flupirtine_Limits Hepatotoxicity Flupirtine_Effects->Flupirtine_Limits Dexamethasone_Limits Systemic Side Effects Dexamethasone_Effects->Dexamethasone_Limits NSAIDs_Limits GI Toxicity Cardiovascular Risk NSAIDs_Effects->NSAIDs_Limits

References

Flupirtine Hydrochloride vs. Placebo in Preclinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that garnered significant interest for its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO). Preclinical studies have explored its efficacy in various models of pain and its potential as a neuroprotective agent. This guide provides a comprehensive comparison of flupirtine hydrochloride against placebo in preclinical trials, presenting quantitative data, detailed experimental protocols, and an overview of its signaling pathways. While flupirtine showed promise in preclinical and initial clinical assessments, it is crucial to note that its use in humans was later restricted and ultimately withdrawn in several regions due to the risk of severe hepatotoxicity.

Data Presentation

Analgesic Efficacy

The analgesic properties of flupirtine have been evaluated in several preclinical models, demonstrating its superiority over placebo and providing a quantitative comparison with other analgesics.

Preclinical ModelSpeciesThis compound ED50 (Oral)PlaceboComparator ED50 (Oral)Source
Electrostimulated Pain TestMice25.7 mg/kgNot ActiveParacetamol: 814 mg/kg; Pentazocine: 38.5 mg/kg; Morphine: 16.8 mg/kg; Buprenorphine: 2.6 mg/kg[1]
Hot Plate TestMice32 mg/kgNot ActiveMorphine: 15.5 mg/kg[1]
Electrical Tooth Pulp StimulationDogs3.5 mg/kgNot ActivePentazocine: 4.2 mg/kg; Buprenorphine: 1.0 mg/kg[1]
Carrageenan-induced Paw InflammationRats10 mg/kg (in combination with 0.4 mg/kg morphine showed complete reversal of hyperalgesia)Not ActiveIneffective when given alone at this dose.[2]
Neuroprotective Effects

Flupirtine has demonstrated significant neuroprotective effects in preclinical models of ischemia, primarily attributed to its ability to reduce neuronal excitotoxicity.

Preclinical ModelSpeciesThis compound TreatmentPlaceboOutcomeSource
Focal Cerebral Ischemia (Permanent MCAO)Mice1 mg/kg & 10 mg/kg (pretreatment)SalineSignificant reduction in infarct area (Control: 24.3 ± 4.8 mm²; 1 mg/kg: 20.1 ± 3.6 mm²; 10 mg/kg: 19.5 ± 3.9 mm²)[3]
Global Cerebral Ischemia (4-Vessel Occlusion)Rats5 mg/kg i.p. (pretreatment)SalineAttenuated neuronal damage in the CA1 sector of the hippocampus and in the striatum.[4]
Focal Cerebral Ischemia (Transient MCAO)Mice10 mg/kg i.p. (up to 9h post-stroke)SalineReduced infarct volumes and improved motor coordination.[5][6]

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the analgesic efficacy of drugs against thermally induced pain.

Apparatus: A metal plate is maintained at a constant temperature, typically between 52°C and 55°C. The animal is confined to the plate by a transparent glass cylinder.[7][8][9]

Procedure:

  • The baseline reaction time of the animal (e.g., mouse or rat) is determined by placing it on the hot plate and measuring the latency to a nocifensive response, such as paw licking, flicking, or jumping.[7][8][9]

  • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[7]

  • The test substance (this compound or placebo) is administered to the animal.

  • At predetermined time intervals after drug administration, the animal is again placed on the hot plate, and the reaction latency is measured.[10]

  • An increase in the reaction latency compared to the baseline and the placebo group indicates an analgesic effect.

Randall-Selitto Test (Paw Pressure Test)

This test measures the response to mechanically induced pain and is particularly useful for assessing analgesics in models of inflammation.

Apparatus: An analgesy-meter that applies a linearly increasing pressure to the animal's paw.[3][11]

Procedure:

  • Inflammation is often induced in one hind paw by injecting a substance like carrageenan or yeast suspension.[2]

  • The animal is gently restrained, and the device's probe is applied to the dorsal surface of the paw.

  • Pressure is gradually increased until the animal vocalizes or withdraws its paw, which is recorded as the pain threshold.[3][11]

  • The test substance is administered, and the pain threshold is measured again at various time points.

  • An elevation in the pain threshold compared to the placebo group signifies analgesia.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a common method to induce focal cerebral ischemia in rodents to study the effects of neuroprotective agents.[5][6][12][13]

Procedure:

  • The animal (typically a mouse or rat) is anesthetized.[6]

  • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5][6]

  • The ECA is ligated and dissected.[12]

  • A coated filament is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[5][6][12]

  • For transient ischemia, the filament is left in place for a specific duration (e.g., 60 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the filament is left in place.[12]

  • The test agent (this compound or placebo) can be administered before, during, or after the occlusion.

  • Neurological deficits are assessed using behavioral tests, and the infarct volume is measured histologically after a set period.[5]

Signaling Pathways

The neuroprotective effects of flupirtine are attributed to a multi-faceted mechanism of action that ultimately reduces neuronal apoptosis. A key action is the activation of inwardly rectifying potassium channels, including Kv7 channels.[14] This leads to membrane hyperpolarization and stabilization, making neurons less susceptible to excitatory stimuli. By reducing neuronal excitability, flupirtine indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, which in turn decreases the influx of calcium ions (Ca2+). This reduction in intracellular calcium is crucial in preventing the activation of downstream apoptotic pathways. Furthermore, flupirtine has been shown to upregulate the anti-apoptotic protein Bcl-2 and increase levels of the antioxidant glutathione, further contributing to its neuroprotective profile.[14]

Flupirtine_Neuroprotection_Pathway cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Outcome Flupirtine Flupirtine Kv7_Activation Kv7 Channel Activation Flupirtine->Kv7_Activation Bcl2_Upregulation Bcl-2 Upregulation Flupirtine->Bcl2_Upregulation Glutathione_Increase Glutathione Increase Flupirtine->Glutathione_Increase Hyperpolarization Membrane Hyperpolarization Kv7_Activation->Hyperpolarization Neuroprotection Neuroprotection / Reduced Apoptosis Bcl2_Upregulation->Neuroprotection Reduced_Oxidative_Stress Reduced Oxidative Stress Glutathione_Increase->Reduced_Oxidative_Stress NMDA_Antagonism Indirect NMDA Receptor Antagonism Hyperpolarization->NMDA_Antagonism Reduced_Ca_Influx Reduced Intracellular Ca2+ NMDA_Antagonism->Reduced_Ca_Influx Reduced_Ca_Influx->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

Caption: Neuroprotective signaling pathway of this compound.

Conclusion

Preclinical evidence robustly supports the analgesic and neuroprotective efficacy of this compound when compared to placebo. Its unique mechanism as a selective neuronal potassium channel opener distinguishes it from traditional analgesics. The quantitative data from various animal models demonstrate a clear dose-dependent effect in reducing pain and protecting neurons from ischemic damage. However, the significant risk of hepatotoxicity, which ultimately led to its market withdrawal in many countries, underscores the critical importance of thorough toxicological evaluation in drug development, even for candidates with promising preclinical efficacy. The data presented in this guide serves as a valuable reference for researchers in the fields of pain management and neuroprotection, highlighting both the therapeutic potential and the safety challenges associated with this class of compounds.

References

A Comparative Analysis of Flupirtine's Impact on Neuronal Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of flupirtine's effects on various neuronal subtypes, supported by experimental data. Flupirtine (B1215404), a centrally acting, non-opioid analgesic, exhibits a unique multi-target mechanism of action, leading to its analgesic, muscle relaxant, and neuroprotective properties. [1][2][3] This guide will delve into its differential impact on motor, sensory, and hippocampal neurons, comparing its efficacy and mechanisms with alternative compounds where data is available.

Flupirtine's Multifaceted Mechanism of Action

Flupirtine's pharmacological profile is primarily characterized by three key actions:

  • Selective Neuronal Potassium Channel (Kv7) Opening: Flupirtine is a well-established activator of Kv7 (KCNQ) potassium channels, specifically subtypes Kv7.2-Kv7.5.[1][4] This action leads to neuronal membrane hyperpolarization, stabilizing the resting membrane potential and reducing neuronal excitability.[3][5] This is considered a cornerstone of its analgesic and muscle relaxant effects.[3][5]

  • Indirect NMDA Receptor Antagonism: By hyperpolarizing the neuronal membrane, flupirtine enhances the voltage-dependent magnesium (Mg2+) block of the N-methyl-D-aspartate (NMDA) receptor channel.[6] This indirect antagonism reduces the influx of calcium (Ca2+) ions that is triggered by glutamate, a key mechanism in excitotoxicity and central sensitization associated with chronic pain.[3][7][8]

  • GABA-A Receptor Modulation: Flupirtine positively modulates GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[2] This effect is subtype-selective and more pronounced in neurons of the pain pathway, such as those in the dorsal root ganglion and dorsal horn, compared to hippocampal neurons.[2][9]

Impact on Different Neuronal Subtypes: A Comparative Overview

The multifaceted mechanism of flupirtine results in differential effects across various neuronal populations.

Motor Neurons

In motor neuron-like cells (NSC-34), flupirtine has demonstrated complex effects on potassium currents. While it is known to activate M-type K+ currents (mediated by Kv7 channels), leading to hyperpolarization, it also surprisingly acts as an open-channel blocker of delayed rectifier K+ (IK(DR)) channels.[1][10] This dual action suggests a nuanced role in regulating motor neuron excitability. The blockade of IK(DR) could potentially widen the action potential, a factor to consider in conditions of motor neuron hyperexcitability.[1]

Sensory Neurons (Dorsal Root Ganglion - DRG)

Flupirtine's effects are particularly pronounced in sensory neurons. In DRG neurons, it significantly enhances GABA-evoked currents, acting as an uncompetitive antagonist that lowers the EC50 for GABA and depresses the maximal amplitude.[2] This potentiation of GABAergic inhibition is a key contributor to its analgesic effect by dampening the transmission of nociceptive signals.[2] Furthermore, the activation of Kv7 channels by flupirtine is also observed in these neurons, contributing to the overall reduction in excitability.[2]

Hippocampal Neurons

In hippocampal neurons, the effects of flupirtine on GABA-A receptors are less pronounced compared to DRG neurons.[2] However, it still activates G-protein-coupled inwardly rectifying K+ (GIRK) channels and Kv7 channels, leading to membrane hyperpolarization.[3][11] This action contributes to its neuroprotective effects by reducing excitotoxicity.[7][12] Studies have shown that flupirtine can protect hippocampal neurons from apoptosis induced by chronic stress.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on flupirtine's effects on different neuronal subtypes and ion channels.

Neuronal SubtypeIon Channel/ReceptorFlupirtine EffectQuantitative DataReference
Motor Neuron-like (NSC-34) Delayed Rectifier K+ (IK(DR))Inhibition (Open-channel block)Dissociation constant for increased inactivation rate: ~9.8 µM[1][10]
M-type K+ (IK(M))ActivationIncreased current amplitude and leftward shift in activation curve[1][10]
Dorsal Root Ganglion (DRG) GABA-A ReceptorPositive ModulationLowered EC50 for GABA-induced currents by 5.3-fold; Depressed maximal amplitude by 34%[2]
GABA-A ReceptorPotentiation of GABA (3 µM)Up to 8-fold enhancement (EC50: 21 µM)[2]
Kv7 ChannelsActivationConcentration-dependent activation[2]
Hippocampal Neurons GABA-A ReceptorPositive ModulationLowered EC50 for GABA-induced currents by 3.1-fold; No change in maximal amplitude[2]
GABA-A ReceptorPotentiation of GABA (3 µM)Up to 2-fold enhancement (EC50: 13 µM)[2]
Kv7 ChannelsActivationMore pronounced activation than in DRG or sympathetic neurons[2]
Cultured Cortical Neurons NMDA ReceptorIndirect AntagonismReduced NMDA-induced 45Ca2+ influx[13]

Comparative Performance with Alternatives

Clinically, flupirtine has been compared to other analgesics, demonstrating comparable efficacy in certain pain models.

ComparatorPain ModelFlupirtine DosageComparator DosageOutcomeReference
Tramadol Subacute low-back pain300 mg/day150 mg/dayAs effective as tramadol[3]
Diclofenac Postoperative pain300 mg/day150 mg/dayEqually significant pain reduction[3]
Paracetamol Acute migraine attacks100 mg1 gBetter efficacy in pain relief and less restriction in working ability[3]

Experimental Protocols

Perforated Patch-Clamp Recordings in Primary Neuronal Cultures
  • Cell Preparation: Primary cultures of rat hippocampal, sympathetic, and dorsal root ganglion (DRG) neurons were prepared.

  • Recording Technique: The perforated patch-clamp technique was utilized to maintain the intracellular environment.

  • Solutions: The composition of the extracellular and intracellular solutions was controlled to isolate specific ionic currents.

  • Drug Application: Flupirtine and other compounds were applied via a rapid perfusion system.

  • Data Analysis: Currents were recorded and analyzed to determine changes in amplitude, kinetics, and concentration-response relationships.[2]

In Vivo Model of Focal Cerebral Ischemia
  • Animal Model: Mice were used to model focal cerebral ischemia through permanent occlusion of the middle cerebral artery.

  • Drug Administration: Flupirtine (1 and 10 mg/kg) was administered as a pretreatment.

  • Outcome Measurement: 48 hours post-occlusion, brain tissue was stained, and the infarct area was determined planimetrically.[8]

Visualizing Flupirtine's Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows related to flupirtine's action.

flupirtine_mechanism cluster_membrane Neuronal Membrane cluster_kv7 Kv7 Channel cluster_nmda NMDA Receptor cluster_gabaa GABA-A Receptor cluster_effects Cellular Effects flupirtine Flupirtine kv7 K+ Efflux flupirtine->kv7 Activates gabaa Cl- Influx flupirtine->gabaa Potentiates hyperpolarization Hyperpolarization kv7->hyperpolarization nmda Ca2+ Influx neuroprotection Neuroprotection nmda->neuroprotection Inhibition leads to mg_block Mg2+ Block mg_block->nmda Inhibits gabaa->hyperpolarization gaba GABA gaba->gabaa Binds hyperpolarization->mg_block Enhances reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability analgesia Analgesia reduced_excitability->analgesia

Caption: Flupirtine's multi-target mechanism of action.

experimental_workflow cluster_invitro In Vitro: Patch-Clamp Electrophysiology cluster_invivo In Vivo: Ischemia Model cell_culture Primary Neuronal Culture (Hippocampal, DRG, Motor) patch_clamp Perforated Patch-Clamp Recording cell_culture->patch_clamp drug_app Flupirtine Application patch_clamp->drug_app current_rec Record Ionic Currents (K+, GABA-A) drug_app->current_rec data_analysis Analyze Current Amplitude, Kinetics, EC50 current_rec->data_analysis animal_model Mouse Model of Focal Cerebral Ischemia (MCAO) drug_admin Flupirtine Administration (Pre-treatment) animal_model->drug_admin infarct_measure Measure Infarct Volume (48h post-ischemia) drug_admin->infarct_measure neuro_assessment Assess Neurological Deficits drug_admin->neuro_assessment

Caption: Experimental workflows for studying flupirtine's effects.

References

Replicating Key Findings of Flupirtine Hydrochloride Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of flupirtine (B1215404) hydrochloride with alternative analgesics and muscle relaxants, supported by experimental data and detailed methodologies. Flupirtine, a selective neuronal potassium channel opener (SNEPCO) with indirect N-methyl-D-aspartate (NMDA) receptor antagonistic properties, has demonstrated a unique pharmacological profile, offering analgesic, muscle relaxant, and neuroprotective effects.[1] This document aims to facilitate the replication of key research findings by presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex biological pathways and workflows.

Comparative Performance Data

To objectively assess the performance of flupirtine hydrochloride, quantitative data from various preclinical and clinical studies have been compiled and compared with relevant alternatives.

Analgesic Efficacy

Flupirtine has shown analgesic efficacy comparable to established pain relievers such as tramadol (B15222) and diclofenac (B195802) in clinical trials.

Table 1: Comparison of Analgesic Efficacy of Flupirtine and Alternatives

Drug/CompoundDosageConditionEfficacy MeasureResultReference
Flupirtine100 mg, three times dailySubacute Low Back PainPain Relief Rate57%[2]
Tramadol50 mg, three times dailySubacute Low Back PainPain Relief Rate56%[2]
Flupirtine100 mg, 8-hourlyPost-craniotomy PainPain Relief Percentage90.2%
Diclofenac50 mg, 8-hourlyPost-craniotomy PainPain Relief Percentage90.5%
Flupirtine100 mg, every 6 hoursPostoperative Abdominal SurgeryMean VAS Score (at 24h)Comparable to Diclofenac (p > 0.05)[3]
Diclofenac50 mg, every 6 hoursPostoperative Abdominal SurgeryMean VAS Score (at 24h)Comparable to Flupirtine (p > 0.05)[3]
Muscle Relaxant Properties

Preclinical studies in animal models have demonstrated the muscle relaxant effects of flupirtine, which are comparable to benzodiazepines like diazepam.

Table 2: Comparison of Muscle Relaxant Effects of Flupirtine and Diazepam in Rats

Drug/CompoundDoseTestOutcomeReference
FlupirtineComparable to antinociceptive dosesSkeletal muscle toneReduced muscle tone[4]
DiazepamNot specifiedSkeletal muscle toneReduced muscle tone[4]
Flupirtine20 mg/kg, i.p.Rotarod TestNo significant difference in run time compared to saline (non-sedating)[5]
DiazepamNot specifiedRotarod TestKnown to cause sedation at muscle relaxant doses[6]
Neuroprotective Effects

Flupirtine has exhibited neuroprotective properties in preclinical models of ischemia by reducing neuronal damage.

Table 3: Neuroprotective Effects of Flupirtine in a Mouse Model of Focal Cerebral Ischemia

TreatmentDoseOutcomeResultReference
Control (Saline)-Infarct Area24.3 +/- 4.8 mm²
Flupirtine (Pre-treatment)1 mg/kgInfarct Area Reduction17.3%
Flupirtine (Pre-treatment)10 mg/kgInfarct Area Reduction19.8%

Experimental Protocols

To aid in the replication of the key findings cited, detailed methodologies for pivotal experiments are provided below.

Protocol 1: Assessment of Analgesic Efficacy using the Randall-Selitto Test

This protocol outlines the procedure for evaluating the analgesic effect of a compound by measuring the withdrawal threshold to mechanical pressure.

Objective: To determine the dose-dependent analgesic effect of flupirtine and its alternatives.

Apparatus: Randall-Selitto analgesiometer.

Animals: Male Wistar rats (180-220g).

Procedure:

  • Acclimatization: Acclimatize rats to the testing environment for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain the rat and apply increasing pressure to the dorsal surface of the hind paw using the analgesiometer. The pressure at which the rat vocalizes or withdraws its paw is recorded as the baseline nociceptive threshold. Repeat this measurement three times with a 5-minute interval and calculate the mean.

  • Drug Administration: Administer flupirtine (e.g., 5, 10, 20 mg/kg, i.p.) or the comparator drug (e.g., tramadol, diclofenac) or vehicle (saline).

  • Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the paw pressure test as described in step 2.

  • Data Analysis: The analgesic effect is expressed as the percentage increase in the paw withdrawal threshold compared to the baseline.

Protocol 2: Evaluation of Muscle Relaxant Properties using the Rotarod Test

This protocol describes the use of a rotarod apparatus to assess motor coordination and muscle relaxation.

Objective: To evaluate the muscle relaxant and motor coordination effects of flupirtine compared to a standard muscle relaxant like diazepam.

Apparatus: Rotarod apparatus for rats.

Animals: Male Sprague-Dawley rats (200-250g).

Procedure:

  • Training: Train the rats to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a cut-off time of 120 seconds. Rats that fail to meet this criterion after three consecutive trials are excluded.

  • Baseline Measurement: On the day of the experiment, record the time each rat remains on the rotating rod before drug administration (baseline latency).

  • Drug Administration: Administer flupirtine (e.g., 5, 10, 20 mg/kg, i.p.), diazepam (as a positive control), or vehicle (saline).

  • Post-treatment Measurement: At various time points post-administration (e.g., 30, 60, 90 minutes), place the rats back on the rotarod and record the latency to fall.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates muscle relaxation or motor impairment. The results for flupirtine are compared with those for diazepam.

Protocol 3: Assessment of Neuroprotective Effects using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and the neuroprotective effects of a compound against an excitotoxic insult.

Objective: To determine the ability of flupirtine to protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

  • Glutamate (B1630785) solution.

  • This compound.

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment: Treat the cells with various concentrations of flupirtine for a specified pre-incubation period (e.g., 1-2 hours).

  • Excitotoxic Insult: Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 100-500 µM) to the wells (except for the control wells) and incubate for a defined period (e.g., 24 hours).

  • MTT Addition: After the incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. An increase in cell viability in the flupirtine-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Protocol 4: Characterization of Kv7 Channel Activation using Patch-Clamp Electrophysiology

This protocol provides a method for recording potassium currents in a cell line expressing Kv7 channels to assess the effect of flupirtine.

Objective: To characterize the activation of Kv7.2/7.3 channels by flupirtine.

Cell Line: HEK293 cells stably co-expressing human Kv7.2 and Kv7.3 subunits.

Electrophysiology Setup: Whole-cell patch-clamp setup with an amplifier, data acquisition system, and perfusion system.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.3 with KOH).

Procedure:

  • Cell Preparation: Plate the HEK293-Kv7.2/7.3 cells onto glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage-step protocol to elicit Kv7 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -120 mV to record tail currents).

  • Drug Application: After recording baseline currents, perfuse the cell with the external solution containing different concentrations of flupirtine.

  • Data Acquisition: Record the currents in the presence of flupirtine using the same voltage-step protocol.

  • Data Analysis:

    • Measure the amplitude of the tail currents at -120 mV.

    • Plot the normalized tail current amplitude as a function of the preceding voltage step to generate a conductance-voltage (G-V) curve.

    • Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V₅₀).

    • A leftward shift in the G-V curve and an increase in the maximal current amplitude in the presence of flupirtine indicate channel activation.

Visualizations

The following diagrams illustrate key concepts related to flupirtine's mechanism of action and experimental workflows.

Flupirtine_Signaling_Pathway cluster_membrane Cell Membrane Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Channel Flupirtine->Kv7 Activates GIRK GIRK Channel Flupirtine->GIRK Activates Hyperpolarization Hyperpolarization Kv7->Hyperpolarization GIRK->Hyperpolarization Neuron Neuronal Membrane ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia MuscleRelaxation Muscle Relaxation ReducedExcitability->MuscleRelaxation NMDA_R NMDA Receptor ReducedExcitability->NMDA_R Stabilizes Mg²⁺ block Ca_Influx Reduced Ca²⁺ Influx (indirectly) NMDA_R->Ca_Influx Neuroprotection Neuroprotection Ca_Influx->Neuroprotection

Caption: Signaling pathway of flupirtine.

Mechanism_Comparison cluster_flupirtine Flupirtine cluster_nsaids NSAIDs (e.g., Diclofenac) cluster_opioids Opioids (e.g., Tramadol) F_Mech Opens K⁺ Channels (Kv7, GIRK) F_Effect Hyperpolarization & Indirect NMDA Antagonism F_Mech->F_Effect F_Result Analgesia, Muscle Relaxation, Neuroprotection F_Effect->F_Result N_Mech Inhibits COX-1/COX-2 Enzymes N_Effect Reduced Prostaglandin Synthesis N_Mech->N_Effect N_Result Analgesia, Anti-inflammation, Antipyresis N_Effect->N_Result O_Mech Agonist at µ-opioid Receptors O_Effect Inhibition of Ascending Pain Pathways O_Mech->O_Effect O_Result Analgesia O_Effect->O_Result

Caption: Comparison of mechanisms of action.

Neuroprotection_Workflow Start Start: Neuronal Cell Culture Pretreat Pre-treatment with Test Compound (e.g., Flupirtine) Start->Pretreat Insult Induce Neuronal Damage (e.g., Glutamate, H₂O₂) Pretreat->Insult Incubate Incubation (24-48 hours) Insult->Incubate Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubate->Assay Measure Measure Outcome (e.g., Absorbance) Assay->Measure Analyze Data Analysis: Calculate % Viability Measure->Analyze End End: Determine Neuroprotective Effect Analyze->End

Caption: Experimental workflow for neuroprotection assay.

References

Flupirtine's Efficacy: A Comparative Analysis in Wild-Type vs. Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Flupirtine (B1215404) in wild-type animals versus various knockout animal models. The aim is to delineate the specific molecular targets responsible for its therapeutic actions by observing how its efficacy is altered in the absence of these targets. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Flupirtine, a centrally acting, non-opioid analgesic, exerts its effects primarily as a selective neuronal potassium channel opener (SNEPCO).[1] Its mechanism of action involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal hyperpolarization and reduced excitability.[2] Additionally, Flupirtine indirectly modulates NMDA and GABA-A receptors.[1][3] To understand the precise contribution of these targets to Flupirtine's analgesic, neuroprotective, and muscle-relaxant properties, studies in knockout animal models are crucial.

Comparative Efficacy Data

The following tables summarize the quantitative data from studies comparing the effects of Flupirtine in wild-type animals and genetically modified models where a specific target has been knocked out.

Analgesic Effects
Animal Model Pain Assay Flupirtine Dose Effect in Wild-Type Reference
MouseElectrostimulated Pain Test25.7 mg/kg p.o. (ED50)Increased pain threshold[4]
MouseHot Plate Test32 mg/kg p.o. (ED50)Increased latency to pain response[4]
RatStreptozotocin-induced Diabetic Neuropathy10 mg/kg i.p.Significant increase in paw withdrawal threshold[2]

A study on the related Kv7 channel activator, retigabine (B32265), in a conditional knockout of KCNQ2 (the gene encoding the Kv7.2 subunit) in parvalbumin-expressing interneurons (PV-INs) provides strong evidence for the role of this specific subunit in the anticonvulsant effects of Kv7 activators. In wild-type mice, retigabine was not effective at the tested dose, whereas in the KCNQ2 knockout mice, it significantly delayed the onset of chemically-induced seizures.[5] This suggests that the action of Kv7 activators on different neuronal populations can have opposing effects on overall seizure susceptibility.

Neuroprotective Effects

Flupirtine has demonstrated significant neuroprotective properties in various models of neuronal damage.

Animal Model Injury Model Flupirtine Dose Endpoint Measured Effect in Wild-Type Reference
MouseFocal Cerebral Ischemia (MCAO)1, 5, 10 mg/kg i.p.Infarct VolumeDose-dependent reduction in infarct area with 5 and 10 mg/kg.[6][7]
MouseFocal Cerebral Ischemia (MCAO)10 mg/kg i.p.TUNEL+ cellsReduction in apoptotic cells.[6]
RatNMDA-induced ExcitotoxicityIn vivoBehavioral depressionReversal of NMDA-induced depressive effects.[8]

Studies in knockout models to dissect the specific channels involved in Flupirtine's neuroprotective effects are not extensively available in the searched literature. However, its known mechanism of action, including the upregulation of the anti-apoptotic protein Bcl-2 and normalization of intracellular glutathione (B108866) levels, is thought to contribute to this effect.[9]

Effects on GABAA Receptors

Flupirtine's modulation of GABA-A receptors is subunit-dependent. While direct in-vivo comparisons in knockout mice are limited in the provided search results, in-vitro studies using recombinant receptors provide valuable insights. Flupirtine shows a preference for δ subunit-containing GABA-A receptors over those containing γ subunits.[1]

Receptor Subunit Composition Flupirtine Effect Quantitative Measure Reference
α1β2γ2SLeftward shift of GABA concentration-response curve and diminished maximal amplitude.-[1]
α1β2δIncreased maximal amplitude of GABA-evoked currents.Currents more enhanced than through Kv7 channels.[1]

These findings suggest that the presence of the δ subunit is a key determinant of Flupirtine's modulatory action on GABA-A receptors.

Signaling Pathways and Experimental Workflows

Flupirtine's Mechanism of Action

Flupirtine's primary mechanism involves the opening of Kv7 potassium channels, leading to neuronal hyperpolarization. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. This action indirectly inhibits the activity of NMDA receptors, which are involved in pain transmission and excitotoxicity. Flupirtine also positively modulates certain subtypes of GABA-A receptors, further contributing to its inhibitory effects on neuronal activity.

Flupirtine_Mechanism Flupirtine Flupirtine Kv7 Kv7 (KCNQ) Channels Flupirtine->Kv7 Activates GABA_A δ-subunit containing GABAA Receptors Flupirtine->GABA_A Positively Modulates K_efflux K+ Efflux Kv7->K_efflux Increases GABA_potentiation Potentiation of GABAergic Inhibition GABA_A->GABA_potentiation Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NMDA_inhibition Indirect NMDA Receptor Inhibition Hyperpolarization->NMDA_inhibition Analgesia Analgesia Reduced_Excitability->Analgesia Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation NMDA_inhibition->Analgesia NMDA_inhibition->Neuroprotection GABA_potentiation->Reduced_Excitability

Flupirtine's multifaceted mechanism of action.
Experimental Workflow for Assessing Analgesia (Hot Plate Test)

The hot plate test is a common method to assess the analgesic efficacy of drugs against thermal pain.

Hot_Plate_Workflow cluster_pre Pre-treatment cluster_treatment Treatment cluster_post Post-treatment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Latency Measurement (Hot Plate at 55°C) Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer Flupirtine or Vehicle Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Measure Latency at Specific Time Points Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (Compare latencies) Post_Treatment_Measurement->Data_Analysis

Workflow for the hot plate analgesia test.

Detailed Experimental Protocols

Hot Plate Test for Analgesia in Mice
  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss albino mice are typically used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Procedure:

    • A baseline reaction time is determined for each mouse by placing it on the hot plate and recording the latency (in seconds) to a nocifensive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Animals are then treated with Flupirtine (e.g., 27 mg/kg, p.o.) or the vehicle control.[10]

    • The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).[10]

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).[10]

Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) for Neuroprotection in Mice
  • Model: Permanent occlusion of the middle cerebral artery (MCAO) is induced to create a focal ischemic stroke.

  • Procedure:

    • Mice are anesthetized, and the right common carotid artery and external carotid artery are exposed.

    • A filament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Flupirtine (e.g., 1, 5, or 10 mg/kg, i.p.) or saline is administered at a specific time point after the occlusion (e.g., during reperfusion or at 9 hours post-stroke).[6][11]

  • Infarct Volume Assessment (TTC Staining):

    • At a predetermined time after MCAO (e.g., 48 hours), the mice are euthanized, and their brains are removed.

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

    • The infarct area on each slice is measured using image analysis software, and the total infarct volume is calculated.[7]

  • Apoptosis Assessment (TUNEL Staining):

    • Brain sections are prepared and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells.

    • The number of TUNEL-positive cells in the peri-infarct area is quantified.[6]

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
  • Cell Preparation: Chinese Hamster Ovary (CHO) cells or neurons are transiently transfected with cDNA for the Kv7 channel subunits of interest (e.g., Kv7.2).

  • Recording:

    • Whole-cell patch-clamp recordings are performed. The intracellular solution typically contains a high concentration of potassium, and the extracellular solution mimics physiological conditions.

    • Voltage-clamp protocols are used to elicit Kv7 currents. For example, ramp-evoked currents can be measured during a change in membrane potential.

    • Flupirtine at various concentrations is applied to the cells, and the effect on the current amplitude and voltage-dependence of activation is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 of Flupirtine for activating the specific Kv7 channel subtype. The shift in the voltage-dependence of activation is also quantified.

Conclusion

The available evidence from studies in wild-type and, where available, knockout animal models, strongly supports the role of Kv7 potassium channels as the primary target for the analgesic and neuroprotective effects of Flupirtine. The use of Kv7 channel blockers antagonizes Flupirtine's effects, and studies with related Kv7 activators in KCNQ2 knockout mice further solidify the importance of this specific subunit. Furthermore, Flupirtine's modulatory effects on GABA-A receptors, particularly those containing the δ subunit, likely contribute to its overall pharmacological profile.

Future research employing specific Kv7 and GABA-A receptor subunit knockout mice in a wider range of in-vivo behavioral assays will be invaluable for a more precise delineation of the contribution of each molecular target to the diverse therapeutic actions of Flupirtine. This will aid in the development of more selective and potent drugs with improved therapeutic indices.

References

A Comparative Analysis of Flupirtine Hydrochloride: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of flupirtine (B1215404) hydrochloride, a non-opioid analgesic with a unique mechanism of action. The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action

Flupirtine hydrochloride is a selective neuronal potassium channel opener (SNEPCO) that primarily exerts its analgesic and neuroprotective effects through the activation of voltage-gated potassium channels of the Kv7 family.[1] This activation leads to a hyperpolarization of the neuronal membrane, making neurons less excitable.[2] Consequently, this stabilization of the resting membrane potential indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor by enhancing the voltage-dependent magnesium block, thereby reducing neuronal hyperexcitability and pain transmission.[3][4] Flupirtine also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, further contributing to its mechanism of action.[5][6][7]

Data Presentation

In Vitro Efficacy of this compound
Assay TypeCell Line/SystemKey ParameterResultReference
Whole-Cell Patch ClampCultured Rat Hippocampal NeuronsActivation of Inwardly Rectifying Potassium Current (Kir)EC50 = 0.6 μM[6][7]
Neuroprotection AssayNot SpecifiedInhibition of NMDA-induced currentsIC50 = 182.1 ± 12.1 μMNot specified in search results
In Vivo Efficacy of this compound in Animal Models
Animal ModelPain Induction MethodThis compound DoseComparator Drug and DoseOutcomeReference
RatIschemia3-30 μM (in vitro on isolated human sural nerve)PlaceboShortened relative refractory period and increased post-conditioned superexcitability.[8]
RatIschemia200 mg p.o.PlaceboReduced ectopic axonal activity and visual analogue scale ratings of sensations during the post-ischemic period.[8]
Clinical Efficacy of this compound in Humans
Study DesignConditionThis compound DoseComparator Drug and DoseKey FindingsReference
Prospective, Randomized, Double-BlindPostoperative Pain (Abdominal Surgeries)100 mg orally, every 6 hours for 5 daysDiclofenac (B195802) Sodium 50 mg orally, every 6 hours for 5 daysVAS scores were comparable between groups at all measured intervals after the first hour. Flupirtine was better tolerated with fewer adverse effects.[9][10]
Prospective, Randomized, Double-Blind, Placebo-ControlledPostcraniotomy Pain100 mg orally, every 8 hours for 48 hoursDiclofenac Sodium 50 mg orally, every 8 hours for 48 hoursSignificant reduction in VAS score compared to placebo (P<0.0001). Pain relief was 90.2% in the flupirtine group and 90.5% in the diclofenac group.[11][12]
Prospective, Randomized, Double-BlindedPostoperative Pain100 mg thrice daily for 5 daysTramadol (B15222) Hydrochloride 50 mg thrice daily for 5 daysSignificant reduction in pain score (p < 0.001) with almost equal efficacy to tramadol but with fewer adverse effects (7.4%).[13]
Prospective, Randomized, Double-BlindThird Molar Surgery100 mg T.D.S. for 5 daysTramadol 50 mg T.D.S. for 5 daysFlupirtine had a faster onset and comparable pain management profile to tramadol with minimum side effects.[14][15][16]
Randomized Controlled TrialGynaecological Ambulatory Surgeries100 mg orally, 1 hour prior to surgery, then every 8 hours for 48 hoursIbuprofen (B1674241) 800 mg orally, 1 hour prior to surgery, then every 8 hours for 48 hoursAnalgesic efficacy was comparable to ibuprofen up to 48 hours postoperatively, with superior satisfaction scores for flupirtine.[17]

Experimental Protocols

In Vitro Assays

1. Whole-Cell Patch-Clamp for Kv7 Channel Activation

This protocol is used to measure the effect of flupirtine on the activity of Kv7 potassium channels in cultured neurons.

  • Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) are prepared on coverslips.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.

  • Whole-Cell Configuration: Gentle suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp Mode: The amplifier is set to voltage-clamp mode to hold the membrane potential at a constant level.

  • Data Acquisition: Voltage steps are applied to the cell, and the resulting potassium currents are recorded before and after the application of flupirtine at various concentrations. The data is analyzed to determine the EC50 of flupirtine for Kv7 channel activation.[18][19][20][21]

2. Glutamate (B1630785) Excitotoxicity Neuroprotection Assay

This assay assesses the ability of flupirtine to protect neurons from cell death induced by excessive glutamate exposure.

  • Cell Culture: Primary neurons (e.g., rat cortical neurons) are cultured on plates.

  • Compound Incubation: The neurons are pre-incubated with flupirtine at various concentrations for a specified period (e.g., 24 hours).

  • Glutamate Insult: A neurotoxic concentration of L-glutamate is added to the culture medium.

  • Post-Incubation: After a further incubation period (e.g., 24 hours), cell viability and cell death are assessed.

  • Endpoint Analysis: Various parameters can be measured, including cell viability (e.g., using CellTiter-Glo), lactate (B86563) dehydrogenase (LDH) release (an indicator of cell death), and caspase activation (a marker of apoptosis).[22][23][24][25][26]

In Vivo Assay

1. Hot Plate Test for Analgesia

This is a classic behavioral test to evaluate the analgesic efficacy of drugs in animal models.

  • Apparatus: A metal plate is heated to a constant temperature (e.g., 55 ± 1°C).

  • Animal Acclimation: The animal (e.g., mouse or rat) is allowed to acclimate to the testing room.

  • Baseline Measurement: The animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Flupirtine or a comparator drug is administered to the animal (e.g., orally or intraperitoneally).

  • Post-Drug Measurement: At various time points after drug administration, the animal is placed back on the hot plate, and the reaction latency is measured again. An increase in latency indicates an analgesic effect.[27][28][29][30][31]

Mandatory Visualization

Flupirtine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates G_protein G-protein (PTX-sensitive) Flupirtine->G_protein Activates K_ion K+ Efflux Kv7->K_ion GIRK GIRK Channel (G-protein coupled) GIRK->K_ion G_protein->GIRK Activates NMDA_R NMDA Receptor Mg_ion Mg2+ Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->NMDA_R Enhances Mg2+ block Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Neuronal Cell Culture patch_clamp Whole-Cell Patch Clamp invitro_start->patch_clamp excitotoxicity Glutamate Excitotoxicity Assay invitro_start->excitotoxicity invitro_end Determine EC50 & Neuroprotection patch_clamp->invitro_end excitotoxicity->invitro_end invivo_start Animal Model (e.g., Rat) hot_plate Hot Plate Test invivo_start->hot_plate invivo_end Assess Analgesic Efficacy (e.g., VAS) hot_plate->invivo_end clinical_trial Clinical Trial (Human) clinical_trial->invivo_end

References

Navigating the Analgesic Landscape: A Comparative Guide to Flupirtine Hydrochloride and its Alternatives with a Focus on Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of flupirtine (B1215404) hydrochloride with alternative analgesics, focusing on the validation of biomarkers for treatment response. Flupirtine, a selective neuronal potassium channel opener (SNEPCO) with muscle relaxant properties, occupies a unique mechanistic space among non-opioid analgesics. However, its clinical use has been curtailed in some regions due to concerns about hepatotoxicity, underscoring the critical need for validated biomarkers to guide patient selection and monitoring. This document synthesizes experimental data to aid in the objective evaluation of flupirtine's performance against other therapeutic options.

Unraveling the Mechanism: Flupirtine's Signaling Pathway

Flupirtine exerts its analgesic and muscle relaxant effects through a distinct signaling cascade. It primarily acts by opening neuronal Kv7 potassium channels, which leads to hyperpolarization of the neuronal membrane.[1] This stabilization of the resting potential makes neurons less excitable and indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, reducing the transmission of pain signals.[1][2]

Flupirtine_Signaling_Pathway flupirtine Flupirtine Hydrochloride kv7 Neuronal Kv7 Potassium Channel flupirtine->kv7 Activates hyperpolarization Neuronal Hyperpolarization kv7->hyperpolarization Leads to excitability Decreased Neuronal Excitability hyperpolarization->excitability nmda NMDA Receptor excitability->nmda Indirectly Antagonizes pain_signal Pain Signal Transmission excitability->pain_signal Reduces nmda->pain_signal Inhibits analgesia Analgesia & Muscle Relaxation pain_signal->analgesia Results in Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Data Collection & Analysis s1 Patient Population (e.g., Low Back Pain) s2 Inclusion/Exclusion Criteria Applied s1->s2 s3 Informed Consent s2->s3 rand Randomization (Double-Blind) s3->rand flupirtine_arm This compound rand->flupirtine_arm alternative_arm Alternative Analgesic (e.g., Tramadol, Diclofenac) rand->alternative_arm placebo_arm Placebo rand->placebo_arm assess Efficacy Assessment (VAS, NRS, etc.) flupirtine_arm->assess safety Safety Monitoring (Adverse Events, LFTs) flupirtine_arm->safety alternative_arm->assess alternative_arm->safety placebo_arm->assess placebo_arm->safety analysis Statistical Analysis (Comparison of Outcomes) assess->analysis safety->analysis result Results & Conclusion analysis->result

References

Flupirtine Hydrochloride: A Comparative Efficacy Analysis Against Novel Analgesic Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of flupirtine (B1215404) hydrochloride against three novel classes of therapeutic agents: selective sodium channel (NaV1.8) inhibitors, nerve growth factor (NGF) monoclonal antibodies, and transient receptor potential vanilloid 1 (TRPV1) antagonists. The comparison is based on available preclinical and clinical data, with a focus on quantitative performance metrics.

Mechanisms of Action: A Divergence in Pain Modulation

The analgesic effects of flupirtine and the selected novel therapeutics stem from distinct molecular mechanisms, targeting different points in the pain signaling cascade.

Flupirtine Hydrochloride: A Selective Neuronal Potassium Channel Opener (SNEPCO), flupirtine exerts its analgesic effect by activating Kv7 potassium channels.[1][2] This activation leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability.[3] Consequently, the transmission of nociceptive signals is dampened. Flupirtine also demonstrates indirect N-methyl-D-aspartate (NMDA) receptor antagonism.[3][4][5]

Suzetrigine (B10856436) (VX-548): As a selective inhibitor of the voltage-gated sodium channel NaV1.8, suzetrigine targets a channel primarily expressed in peripheral pain-sensing neurons.[6][7][8] By binding to the channel's voltage-sensing domain, it stabilizes the closed state, thereby inhibiting the propagation of pain signals from the periphery to the central nervous system.[6][8][9] This mechanism is designed to provide pain relief without the central nervous system side effects associated with opioids.[7]

Tanezumab (B1168043): This humanized monoclonal antibody targets nerve growth factor (NGF), a key mediator in pain signaling.[10][11][12] By binding to NGF, tanezumab prevents it from activating its receptors (TrkA and p75) on nociceptive neurons.[10][11][12] This blockade disrupts the pain signaling cascade, offering a novel mechanism for analgesia, particularly in chronic pain states.[11]

Civamide: A TRPV1 receptor agonist, civamide is the cis-isomer of capsaicin (B1668287).[1] Its analgesic action is thought to involve the initial stimulation and subsequent desensitization of TRPV1-expressing sensory neurons.[9][13] This process can lead to a long-lasting reduction in the transmission of pain signals.[13]

Signaling Pathway Diagrams

Flupirtine_Mechanism Flupirtine Flupirtine Kv7 Kv7 Channel Flupirtine->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Promotes Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NMDA_antagonism Indirect NMDA Receptor Antagonism Hyperpolarization->NMDA_antagonism Analgesia Analgesia Reduced_Excitability->Analgesia NMDA_antagonism->Reduced_Excitability Suzetrigine_Mechanism Suzetrigine Suzetrigine (VX-548) NaV1_8 NaV1.8 Channel (Peripheral Neuron) Suzetrigine->NaV1_8 Inhibits Na_influx Na+ Influx NaV1_8->Na_influx Blocks Action_Potential Action Potential Propagation Na_influx->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Tanezumab_Mechanism Tanezumab Tanezumab NGF Nerve Growth Factor (NGF) Tanezumab->NGF Binds & Neutralizes TrkA_p75 TrkA/p75 Receptors (Nociceptor) NGF->TrkA_p75 Blocked Binding Signaling_Cascade Downstream Signaling Cascade TrkA_p75->Signaling_Cascade Pain_Signal Pain Signal Transmission Signaling_Cascade->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Civamide_Mechanism Civamide Civamide TRPV1 TRPV1 Receptor (Sensory Neuron) Civamide->TRPV1 Agonist Initial_Activation Initial Activation & Depolarization TRPV1->Initial_Activation Desensitization Receptor Desensitization Initial_Activation->Desensitization Leads to Reduced_Transmission Reduced Pain Signal Transmission Desensitization->Reduced_Transmission Analgesia Analgesia Reduced_Transmission->Analgesia Formalin_Test_Workflow cluster_pre Pre-Treatment cluster_test Testing cluster_data Data Collection Acclimatization Animal Acclimatization (e.g., 30-60 min) Drug_Admin Administer Test Compound or Vehicle/Control Acclimatization->Drug_Admin Formalin_Inject Inject Formalin (e.g., 5%) subcutaneously into hind paw Drug_Admin->Formalin_Inject Observation Place in Observation Chamber & Start Timer Formalin_Inject->Observation Phase1 Record Nociceptive Behavior (e.g., flinching, licking) Phase I (0-10 min) Observation->Phase1 Phase2 Record Nociceptive Behavior Phase II (10-60 min) Phase1->Phase2 Analysis Data Analysis: Compare behavior counts/ duration vs. control Phase2->Analysis Hot_Plate_Test_Workflow cluster_pre Pre-Treatment cluster_test Testing cluster_data Data Collection Acclimatization Animal Acclimatization (e.g., 30-60 min) Drug_Admin Administer Test Compound or Vehicle/Control Acclimatization->Drug_Admin Placement Place Animal on Hot Plate (e.g., 52-55°C) Drug_Admin->Placement Start_Timer Start Timer Placement->Start_Timer Observe_Behavior Observe for Nocifensive Behavior (paw licking, jumping) Start_Timer->Observe_Behavior Record_Latency Record Latency to Response (Cut-off time to prevent injury) Observe_Behavior->Record_Latency Analysis Data Analysis: Compare latency times vs. control Record_Latency->Analysis Writhing_Test_Workflow cluster_pre Pre-Treatment cluster_test Testing cluster_data Data Collection Acclimatization Animal Acclimatization Drug_Admin Administer Test Compound or Vehicle/Control Acclimatization->Drug_Admin Acetic_Acid_Inject Inject Acetic Acid (e.g., 0.6%) intraperitoneally Drug_Admin->Acetic_Acid_Inject Observation Place in Observation Chamber Acetic_Acid_Inject->Observation Count_Writhes Count Writhing Responses over a set period (e.g., 20 min) Observation->Count_Writhes Analysis Data Analysis: Calculate % inhibition of writhing vs. control Count_Writhes->Analysis

References

Safety Operating Guide

Safe Disposal of Flupirtine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the proper disposal of flupirtine (B1215404) hydrochloride, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure safety and compliance with environmental regulations.

Flupirtine is a centrally acting, non-opioid analgesic that is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2][3] However, due to its pharmacological activity and potential for hepatotoxicity, which led to its market withdrawal in Europe, it is imperative to handle and dispose of this compound with care.[4][5] While flupirtine hydrochloride is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as a chemical waste.[6][7][8][9]

I. Core Disposal Principle: Professional Disposal

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[6] Unused or expired this compound should be offered to a professional waste management service.[6] The product may be incinerated in a facility equipped with an afterburner and a scrubber to ensure complete and environmentally sound destruction.[6]

II. Step-by-Step Laboratory Disposal Protocol

This protocol outlines the necessary steps for laboratory personnel to safely accumulate and prepare this compound waste for collection by a certified disposal service.

Step 1: Waste Identification and Segregation

  • Designate as Chemical Waste: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste types. It should be collected in a dedicated waste container, separate from non-hazardous trash, sharps, or biohazardous waste. Incompatible chemicals must be stored separately to prevent dangerous reactions.

Step 2: Waste Accumulation and Storage

  • Use Appropriate Containers: Collect this compound waste in a well-labeled, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, "this compound Waste." Include the date when waste was first added to the container.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that prevents accidental spills or release into the environment. Ensure secondary containment is used to prevent spills from reaching drains.

Step 3: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): When the waste container is full or when the project involving this compound is complete, contact your institution's Environmental Health & Safety (EHS) department or equivalent office.

  • Schedule a Pickup: The EHS office will arrange for the collection of the waste by a licensed hazardous waste contractor. Follow all institutional procedures for requesting a waste pickup.

Step 4: Handling Spills

  • Immediate Action: In the event of a spill, immediately clean it up while wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[10]

  • Containment: For larger spills, contain the material to prevent it from spreading or entering drains.

  • Collection: Sweep up solid material or absorb liquids with an inert material and place it in a designated, sealed container for disposal as chemical waste.[10]

  • Reporting: Report any significant spills to your laboratory supervisor and EHS department.

Step 5: Empty Container Disposal

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water or ethanol) before being disposed of as regular trash.[11]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste.[11]

  • Defacing Labels: All labels on the empty container must be defaced or removed to prevent misidentification before disposal.

III. Visual Guides for Disposal Procedures

The following diagrams illustrate the decision-making process and workflows for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Handling and Accumulation cluster_2 Disposal Pathway start Generate Flupirtine Hydrochloride Waste segregate Segregate as Chemical Waste start->segregate Step 1 collect Collect in Labeled, Sealed Container segregate->collect Step 2a store Store in Designated Satellite Accumulation Area collect->store Step 2b contact_ehs Contact EHS for Waste Pickup store->contact_ehs Step 3 disposal Licensed Contractor Disposal (Incineration) contact_ehs->disposal Step 4

Caption: Disposal workflow for this compound.

Chemical Waste Segregation in the Laboratory cluster_0 Waste Generation Point cluster_1 Waste Segregation waste Laboratory Waste Generated flupirtine_waste Flupirtine HCl Waste (Dedicated Container) waste->flupirtine_waste other_chem_waste Other Chemical Waste (Separated by Compatibility) waste->other_chem_waste non_haz_waste Non-Hazardous Trash waste->non_haz_waste sharps_waste Sharps Container waste->sharps_waste

Caption: Segregation of laboratory waste streams.

References

Essential Safety and Operational Guide for Handling Flupirtine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Flupirtine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Although toxicological properties have not been fully investigated, the known risk of hepatotoxicity (liver damage) from clinical use underscores the need for stringent safety measures to prevent exposure.[1][3][4]

A comprehensive summary of required personal protective equipment is provided below.

Protection Type Specification Rationale & Citation
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.To prevent eye irritation or injury from dust particles or splashes. Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of after contamination. Use proper glove removal technique to avoid touching the outer surface.[2][5]
Respiratory Protection Use in a well-ventilated area with local exhaust ventilation (e.g., fume hood).To prevent inhalation of dust and aerosols.[2] For spills or where ventilation is inadequate, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is necessary.[1]
Body Protection Laboratory coat. For larger quantities or spill cleanup, impervious clothing or coveralls are recommended.To prevent skin contact and contamination of personal clothing.[5][6]

Operational and Handling Protocols

a. General Handling and Storage

  • Engineering Controls : Always handle this compound powder in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Procedural Controls :

    • Avoid the formation and dispersion of dust and aerosols.[2]

    • Avoid all direct contact with skin and eyes.[2]

    • Wash hands thoroughly with soap and water after handling.[2]

  • Storage : Store the compound in a tightly sealed, properly labeled container.[2] Keep in a cool (+5°C), dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][7]

b. Emergency First Aid Procedures Immediate action is crucial in case of accidental exposure.

  • If Inhaled : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek urgent medical attention.[1][5]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[1][5]

  • In Case of Eye Contact : Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[1][5]

  • If Swallowed : Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][5]

Spill and Disposal Management

a. Spill Cleanup Protocol

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Wear PPE : Don appropriate PPE, including a respirator, safety goggles, and heavy rubber gloves.[1]

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2]

  • Clean : Carefully sweep or shovel the spilled solid material. Avoid creating dust.[2] Absorb any liquid spills with an inert, non-flammable material.

  • Collect : Place the collected material into a suitable, sealed container for disposal.[1]

  • Decontaminate : Clean the spill area thoroughly.

b. Waste Disposal Plan

  • All waste containing this compound must be treated as hazardous chemical waste.

  • Collect excess and contaminated materials in sealed, clearly labeled containers.

  • Dispose of the waste through a licensed professional waste disposal company.[2][5]

  • Ensure compliance with all applicable federal, state, and local environmental regulations for chemical disposal.[2]

Workflow and Logic Diagrams

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

FlupirtineHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Management cluster_emergency 5. Emergency Response prep_assess Conduct Risk Assessment prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_assess->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_store Store in Cool, Dry Place (+5°C) handle_dissolve->post_store post_clean Clean Work Area post_store->post_clean disp_collect Collect Contaminated Waste in Sealed Container post_clean->disp_collect disp_dispose Arrange Disposal via Licensed Contractor disp_collect->disp_dispose spill Spill Occurs spill_response Execute Spill Cleanup Protocol spill->spill_response exposure Personnel Exposure exposure_response Follow First Aid Procedures exposure->exposure_response

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.